molecular formula C3H6N2O3 B015531 N-Nitrososarcosine CAS No. 13256-22-9

N-Nitrososarcosine

Katalognummer: B015531
CAS-Nummer: 13256-22-9
Molekulargewicht: 118.09 g/mol
InChI-Schlüssel: HJMPSKKJHVWPBK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Nitrososarcosine (CAS 13256-22-9), also known as N-Methyl-N-nitrosoglycine, is a carcinogenic N-nitroso compound with the molecular formula C₃H₆N₂O₃ and a molecular weight of 118.09 g/mol. As a non-volatile nitrosamine, it serves as a critical compound in carcinogenicity and toxicology research. N-Nitroso compounds, including this compound, are recognized for their carcinogenic activity because they form potent electrophilic alkylating agents within the body. These reactive intermediates are generated through spontaneous decomposition or metabolic activation, which subsequently react with DNA in target tissues to form altered bases, initiating the carcinogenic process. Studies confirm that the biological activity of N-nitroso compounds in humans does not differ substantially from that in experimental animals, allowing for confident prediction of their carcinogenicity in humans. This compound is utilized in various research applications, including the development and validation of analytical methods for detecting non-volatile N-nitrosamines in complex matrices such as food and tobacco products. Its well-understood mechanism makes it a relevant tool for studying the initiation of cancer and the DNA damage response. This compound is listed as a known carcinogen under California's Proposition 65. This product is intended for research purposes only and is not approved for human consumption, diagnostic, or therapeutic use. Please refer to the Certificate of Analysis for lot-specific data.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-[methyl(nitroso)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2O3/c1-5(4-8)2-3(6)7/h2H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJMPSKKJHVWPBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9074309
Record name N-Nitrososarcosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9074309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Pale yellow solid; [HSDB]
Record name N-Nitrososarcosine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6267
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

Soluble in polar organic solvents; miscible with water
Record name N-NITROSOSARCOSINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5117
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.00261 [mmHg]
Record name N-Nitrososarcosine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6267
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Color/Form

Pale-yellow crystals

CAS No.

13256-22-9
Record name N-Nitrososarcosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13256-22-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Nitrososarcosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013256229
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Nitrososarcosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9074309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-NITROSOSARCOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IRC08HI7YX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name N-NITROSOSARCOSINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5117
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

66-67 °C
Record name N-NITROSOSARCOSINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5117
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

An In-depth Technical Guide to the Laboratory Synthesis of N-Nitrososarcosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the laboratory synthesis of N-Nitrososarcosine (NSAR), a compound of interest in toxicological and cancer research. The document details the chemical principles, experimental protocols, and analytical data necessary for its preparation and characterization.

Introduction

This compound is a nitrosamine (B1359907) derivative of the amino acid sarcosine (B1681465). It is classified as a probable human carcinogen and is utilized in research settings to induce tumors in experimental animals for cancer studies. Its synthesis is a fundamental procedure for researchers requiring a pure standard for analytical and biological investigations. The primary and most accessible method for its synthesis involves the nitrosation of sarcosine using sodium nitrite (B80452) in an acidic aqueous solution. An alternative method employs tert-butyl nitrite as the nitrosating agent.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number13256-22-9
Molecular FormulaC₃H₆N₂O₃
Molecular Weight118.09 g/mol [1]
AppearancePale yellow crystalline solid[1]
Melting Point66-67 °C[1]
SolubilitySoluble in chloroform, sparingly soluble in DMSO, slightly soluble in methanol.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (E/Z Isomers)

Reported chemical shifts (δ) in ppm.

Isomer¹H NMR (δ)¹³C NMR (δ)
Z-isomer (major) 3.79 (s, 3H, N-CH₃), 4.28 (s, 2H, CH₂)40.0 (N-CH₃), 47.3 (CH₂), 167.6 (C=O)
E-isomer (minor) 3.01 (s, 3H, N-CH₃), 5.01 (s, 2H, CH₂)33.0 (N-CH₃), 54.6 (CH₂), 170.3 (C=O)

Table 3: Mass Spectrometry Data for this compound

m/z (Relative Intensity, %)Assignment
117.0[M-H]⁻
73.1[M-CO₂H]⁺
32.1[NO]⁺

Experimental Protocols

This section provides detailed methodologies for the two primary synthesis routes of this compound.

Synthesis of this compound via Nitrosation with Sodium Nitrite

This protocol is the most common and cost-effective method for the laboratory-scale synthesis of this compound.

Materials:

  • Sarcosine (N-methylglycine)

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl), concentrated

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Deionized Water

  • Ice

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • Dissolution of Sarcosine: In a round-bottom flask equipped with a magnetic stir bar, dissolve sarcosine in deionized water. The flask should be placed in an ice bath to maintain a low temperature.

  • Acidification: While stirring, slowly add concentrated hydrochloric acid to the sarcosine solution. The pH of the solution should be adjusted to be acidic.

  • Preparation of Nitrite Solution: In a separate beaker, prepare a solution of sodium nitrite in deionized water.

  • Nitrosation Reaction: Cool the acidified sarcosine solution to 0-5 °C using the ice bath. Slowly add the sodium nitrite solution dropwise from a dropping funnel to the stirred sarcosine solution. Maintain the temperature below 10 °C throughout the addition. The reaction mixture may turn yellow.

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture in the ice bath for a specified period to ensure the reaction goes to completion.

  • Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous solution multiple times with dichloromethane.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound.

  • Purification: Purify the crude product by recrystallization. A suitable solvent system should be determined based on small-scale solubility tests. Given the solubility profile, a mixture of a polar and a non-polar solvent, such as methanol/diethyl ether or ethyl acetate/hexane, could be effective. Dissolve the crude product in a minimal amount of the hot solvent system and allow it to cool slowly to form crystals.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold solvent, and dry under vacuum.

Synthesis of this compound using tert-Butyl Nitrite (TBN)

This method offers an alternative under non-aqueous conditions.

Materials:

  • Sarcosine

  • tert-Butyl Nitrite (TBN)

  • An appropriate organic solvent (e.g., dichloromethane, acetonitrile)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend or dissolve sarcosine in the chosen organic solvent.

  • Addition of TBN: Add tert-butyl nitrite to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or under gentle heating, monitoring the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, the work-up and purification would typically involve removal of the solvent under reduced pressure followed by purification of the residue, likely by column chromatography or recrystallization as described in the previous method.

Mandatory Visualizations

General Workflow for this compound Synthesis

SynthesisWorkflow General Workflow for this compound Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product Sarcosine Sarcosine ReactionVessel Reaction in Aqueous or Organic Solvent Sarcosine->ReactionVessel NitrosatingAgent Nitrosating Agent (e.g., NaNO₂/Acid or TBN) NitrosatingAgent->ReactionVessel Extraction Extraction with Organic Solvent ReactionVessel->Extraction Reaction Mixture Drying Drying of Organic Layer Extraction->Drying Organic Extracts Concentration Concentration Drying->Concentration PurificationMethod Recrystallization or Column Chromatography Concentration->PurificationMethod Crude Product NSAR This compound PurificationMethod->NSAR Purified Product

Caption: General laboratory workflow for the synthesis of this compound.

Nitrosation Reaction Mechanism

NitrosationMechanism Mechanism of Sarcosine Nitrosation cluster_activation Activation of Nitrite cluster_nucleophilic_attack Nucleophilic Attack cluster_deprotonation Deprotonation NaNO2 NaNO₂ NOplus NO⁺ (Nitrosonium ion) NaNO2->NOplus + 2H⁺, -H₂O Hplus 2H⁺ H2O H₂O Sarcosine Sarcosine (CH₃NHCH₂COOH) Intermediate Protonated Intermediate Sarcosine->Intermediate + NO⁺ DeprotonationStep Deprotonation Intermediate->DeprotonationStep Loss of H⁺ NSAR This compound (CH₃N(NO)CH₂COOH) DeprotonationStep->NSAR

Caption: Simplified mechanism for the nitrosation of sarcosine in acidic media.

References

N-Nitrososarcosine: A Technical Guide to its Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Nitrososarcosine (NSAR) is a nitrosamine (B1359907) compound of significant interest to the pharmaceutical and food safety sectors due to its classification as a probable human carcinogen.[1][2] This technical guide provides an in-depth overview of the chemical properties and stability of this compound, intended to support researchers, scientists, and drug development professionals in their understanding and handling of this compound. The guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the critical metabolic pathway associated with its carcinogenicity.

Chemical Properties of this compound

This compound is a pale yellow, crystalline solid.[1] It is a derivative of the amino acid sarcosine, where the hydrogen atom on the nitrogen is substituted by a nitroso group.[1] A comprehensive summary of its chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₃H₆N₂O₃[1][3]
Molecular Weight 118.09 g/mol [1]
CAS Number 13256-22-9[3]
Melting Point 66-67 °C[1][3]
Boiling Point 220.6 °C (rough estimate)[3]
Appearance Pale-yellow crystalline solid[1][3]
Solubility Miscible with water; Soluble in polar organic solvents such as DMF (15 mg/mL), DMSO (10 mg/mL), and Ethanol (30 mg/mL). Soluble in PBS (pH 7.2) at 5 mg/mL.[1][3]
pKa 3.63 (estimated)[1]
Vapor Pressure 0.00261 mmHg[1]

Stability Profile of this compound

The stability of this compound is a critical consideration for its handling, analysis, and risk assessment. It is known to be unstable under various conditions.

Light Sensitivity

This compound is sensitive to light, particularly ultraviolet (UV) light, which can cause its decomposition.[1] Therefore, it is imperative to store the compound in light-resistant containers and handle it in environments with minimized light exposure.

Aqueous Stability and pH Dependence

The compound is unstable in aqueous solutions, with its degradation rate being highly dependent on the pH of the medium.[1] The free acid form shows a concentration decrease of more than 10% within 24 hours in an aqueous solution.[1] The stability of N-nitrosamines generally decreases in more acidic solutions.[4] The half-life of this compound in phosphate (B84403) buffers at 100 °C varies significantly with pH, as detailed in Table 2.

Table 2: Half-life of this compound at 100 °C in Phosphate Buffers at Various pH Levels

pHHalf-life (days)Reference(s)
2.20.3[1]
4.01.7[1]
5.518[1]
7.025[1]
8.567[1]
11.0120[1]
12.2120[1]
Thermal Stability

Upon heating to decomposition, this compound emits toxic fumes of nitrogen oxides.[1] Partial decarboxylation occurs when heated at 180 to 190 °C, leading to the formation of N-nitrosodimethylamine, another potent carcinogen.[1]

Incompatibilities

This compound can be oxidized by strong oxidizing agents, such as peracids, to form the corresponding nitramine.[1]

Experimental Protocols

Accurate and reliable analytical methods are essential for the detection and quantification of this compound. Furthermore, understanding its stability requires well-defined experimental protocols.

Analytical Method for Determination of this compound by LC-MS/MS

This protocol is adapted from a method for the determination of this compound in tobacco and can be modified for other matrices.[5][6]

Objective: To quantify the amount of this compound in a sample matrix using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

  • This compound analytical standard

  • This compound-d3 (internal standard)

  • Formic acid, HPLC grade

  • Ethyl formate, HPLC grade

  • Acetonitrile (B52724), HPLC grade

  • Water, HPLC grade

  • Solid Supported Liquid Extraction (SLE) cartridges

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Weigh 2 g of the homogenized sample.

    • Spike the sample with a known amount of the internal standard (this compound-d3).

    • Add 25 mL of 2% aqueous formic acid and agitate for 45 minutes.

    • Centrifuge the sample and take 10 mL of the supernatant.

  • Extraction:

    • Load the 10 mL of supernatant onto an SLE cartridge.

    • Elute the analyte with two portions of 20 mL of ethyl formate.

    • Evaporate the combined eluate to dryness under a stream of nitrogen at 50 °C.

    • Reconstitute the residue in 1 mL of the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography: Employ a suitable column for polar compounds, such as a HILIC column. Use a gradient elution with a mobile phase consisting of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate).

    • Mass Spectrometry: Operate the mass spectrometer in positive ion electrospray ionization (ESI) mode. Monitor the appropriate precursor-to-product ion transitions for both this compound and its deuterated internal standard.

Quality Control:

  • Prepare a calibration curve using standard solutions of this compound.

  • Analyze blank and spiked matrix samples to assess recovery and matrix effects.

Forced Degradation Study for this compound Stability Assessment

This protocol provides a general framework for conducting forced degradation studies to understand the stability of this compound under various stress conditions.[7][8][9]

Objective: To identify potential degradation products and degradation pathways of this compound under stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (for acidic hydrolysis)

  • Sodium hydroxide (B78521) (for basic hydrolysis)

  • Hydrogen peroxide (for oxidative degradation)

  • High-purity water

  • A stability-indicating analytical method (e.g., a validated HPLC-UV or LC-MS method)

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a known concentration.

  • Acidic Hydrolysis:

    • Treat the stock solution with 0.1 N HCl.

    • Keep the solution at a specified temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • Neutralize the solution before analysis.

  • Basic Hydrolysis:

    • Treat the stock solution with 0.1 N NaOH.

    • Keep the solution at a specified temperature (e.g., 60 °C) for a defined period.

    • Neutralize the solution before analysis.

  • Oxidative Degradation:

    • Treat the stock solution with 3% hydrogen peroxide.

    • Keep the solution at room temperature for a defined period.

  • Thermal Degradation:

    • Expose a solid sample of this compound to dry heat in an oven at a specified temperature (e.g., 80 °C) for a defined period.

    • Dissolve the stressed sample in a suitable solvent for analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

    • Analyze a protected sample (control) in parallel.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating method.

Data Analysis:

  • Determine the percentage of degradation of this compound in each condition.

  • Identify and characterize any significant degradation products using techniques like mass spectrometry.

Carcinogenicity and Metabolic Activation

This compound is reasonably anticipated to be a human carcinogen based on sufficient evidence of carcinogenicity from studies in experimental animals.[5][7] The carcinogenic activity of N-nitrosamines is not inherent to the parent molecule but results from their metabolic activation in the body.

The primary pathway for the metabolic activation of many N-nitrosamines, including presumably this compound, involves enzymatic hydroxylation of the α-carbon atom by cytochrome P450 (CYP) enzymes, primarily in the liver.[1][10] This hydroxylation leads to the formation of an unstable intermediate that spontaneously decomposes to form a highly reactive electrophilic species, a diazonium ion. This ion can then react with nucleophilic sites in cellular macromolecules, most critically DNA, to form DNA adducts.[1][10] The formation of these DNA adducts, if not repaired, can lead to mutations during DNA replication, initiating the process of carcinogenesis.

Metabolic_Activation_of_N_Nitrososarcosine cluster_0 Metabolic Activation cluster_1 Cellular Target and Damage cluster_2 Consequences This compound This compound Alpha-hydroxy-N-Nitrososarcosine Alpha-hydroxy-N-Nitrososarcosine This compound->Alpha-hydroxy-N-Nitrososarcosine CYP450 Enzymes (α-hydroxylation) Methyldiazonium_ion Methyldiazonium ion (Reactive Electrophile) Alpha-hydroxy-N-Nitrososarcosine->Methyldiazonium_ion Spontaneous Decomposition DNA DNA Methyldiazonium_ion->DNA Alkylation DNA_Adducts DNA Adducts DNA->DNA_Adducts Mutations Mutations DNA_Adducts->Mutations During DNA Replication (if not repaired) Cancer_Initiation Cancer Initiation Mutations->Cancer_Initiation

Metabolic activation pathway of this compound leading to DNA damage.

Following the formation of DNA adducts, cellular DNA repair mechanisms are activated to remove the damage and maintain genomic integrity. Key repair pathways involved in repairing alkylation damage include Base Excision Repair (BER), and direct reversal of damage by enzymes like O6-methylguanine-DNA methyltransferase (MGMT).[3][4][11] If these repair mechanisms are overwhelmed or faulty, the persistence of DNA adducts can lead to permanent mutations and increase the risk of cancer development.

Experimental_Workflow_for_NSAR_Analysis cluster_sample_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis Sample Sample Homogenization Spiking Internal Standard Spiking Sample->Spiking Extraction Acidic Extraction Spiking->Extraction Centrifugation Centrifugation & Supernatant Collection Extraction->Centrifugation SLE Solid Supported Liquid Extraction (SLE) Centrifugation->SLE Elution Elution with Organic Solvent SLE->Elution Evaporation Evaporation to Dryness Elution->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Quantification Quantification LCMS->Quantification

References

N-Nitrososarcosine: A Technical Deep-Dive into its Carcinogenic Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Nitrososarcosine (NSAR) is a member of the N-nitroso compound family, recognized for its carcinogenic potential in various animal models. This technical guide provides a comprehensive overview of the core mechanisms driving NSAR-induced carcinogenesis, with a focus on its metabolic activation, subsequent DNA damage, and the cellular responses to this damage. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and cancer research, providing in-depth information on experimental protocols, quantitative data, and the intricate signaling pathways involved.

Introduction

This compound is a genotoxic carcinogen that has been shown to induce tumors in various tissues, most notably the esophagus and liver, in experimental animals[1][2]. Its presence in certain foods and the potential for endogenous formation from dietary precursors make it a compound of interest in cancer research[3][4]. The carcinogenic activity of NSAR is not direct; it requires metabolic activation to exert its genotoxic effects. This guide will dissect the multi-step process of NSAR-induced carcinogenesis, from initial metabolic conversion to the formation of DNA adducts and the resulting genetic mutations that can lead to cancer.

Metabolic Activation of this compound

The carcinogenicity of this compound is contingent upon its metabolic activation, a process primarily catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes[5][6]. While the specific isozymes responsible for NSAR metabolism have not been definitively identified in all tissues, evidence from studies on other N-nitrosamines strongly implicates CYP2E1 and CYP2A6 as key players in this bioactivation[1][4][7][8][9][10][11][12].

The central mechanism of activation is the α-hydroxylation of the carbon atom adjacent to the nitroso group. This enzymatic hydroxylation results in an unstable intermediate, α-hydroxy-N-nitrososarcosine. This intermediate then undergoes spontaneous decomposition to yield a reactive electrophilic species, a methyldiazonium ion, and glyoxylic acid. The methyldiazonium ion is a potent alkylating agent that can readily react with nucleophilic sites on cellular macromolecules, most critically, DNA.

Metabolic Activation of this compound NSAR This compound Intermediate α-hydroxy-N-nitrososarcosine (Unstable) NSAR->Intermediate α-hydroxylation CYP Cytochrome P450 (e.g., CYP2E1, CYP2A6) CYP->Intermediate Decomposition Spontaneous Decomposition Intermediate->Decomposition Methyldiazonium Methyldiazonium Ion (Reactive Electrophile) Decomposition->Methyldiazonium GlyoxylicAcid Glyoxylic Acid Decomposition->GlyoxylicAcid DNA_Adducts DNA Adducts Methyldiazonium->DNA_Adducts Alkylation

Metabolic activation of this compound.

DNA Adduct Formation and Mutagenesis

The methyldiazonium ion generated during the metabolic activation of NSAR is the ultimate carcinogenic species. It readily attacks electron-rich nitrogen and oxygen atoms in DNA bases, forming various DNA adducts. The most significant of these in terms of mutagenesis are O⁶-methylguanine (O⁶-MeG) and 7-methylguanine (B141273) (7-MeG)[7][9][13][14][15][16][17].

  • O⁶-methylguanine (O⁶-MeG): This is considered a highly mutagenic lesion. During DNA replication, O⁶-MeG can mispair with thymine (B56734) instead of cytosine. If not repaired, this leads to a G:C to A:T transition mutation in the subsequent round of replication.

  • 7-methylguanine (7-MeG): This is the most abundant adduct formed. While less directly mutagenic than O⁶-MeG, it can destabilize the glycosidic bond, leading to depurination and the formation of an abasic site. This abasic site can be mutagenic if not properly repaired, often leading to transversions.

The formation of these adducts is a critical initiating event in NSAR-induced carcinogenesis. The persistence of these adducts in replicating cells significantly increases the likelihood of mutations in critical genes, such as tumor suppressor genes and oncogenes, driving the cell towards a malignant phenotype.

DNA Repair Pathways

Cells possess a sophisticated network of DNA repair pathways to counteract the damaging effects of alkylating agents like NSAR. The primary defense mechanisms against NSAR-induced DNA adducts include:

  • Base Excision Repair (BER): This pathway is the main route for the removal of 7-methylguanine. A specific DNA glycosylase recognizes and excises the damaged base, creating an apurinic/apyrimidinic (AP) site. The DNA backbone at the AP site is then cleaved by an AP endonuclease, and the correct nucleotide is inserted by a DNA polymerase and sealed by a DNA ligase.

  • Direct Reversal of Damage:

    • O⁶-methylguanine-DNA methyltransferase (MGMT): This is a crucial "suicide" enzyme that directly repairs O⁶-MeG lesions. It transfers the methyl group from the guanine (B1146940) to a cysteine residue within its own active site. This reaction is stoichiometric, meaning one MGMT molecule is consumed for each adduct repaired. High levels of MGMT activity in a tissue can therefore confer resistance to the carcinogenic effects of methylating agents.

    • AlkB Homologs (ALKBH): These are dioxygenases that can repair certain methyl adducts on DNA bases through oxidative demethylation.

The efficiency of these repair pathways can vary between tissues and individuals, which may contribute to the organ-specific carcinogenicity of NSAR and inter-individual differences in susceptibility.

DNA Damage and Repair Pathways cluster_0 DNA Damage cluster_1 DNA Repair cluster_2 Cellular Outcomes Methyldiazonium Methyldiazonium Ion DNA DNA Methyldiazonium->DNA Alkylation O6_MeG O⁶-methylguanine DNA->O6_MeG N7_MeG 7-methylguanine DNA->N7_MeG MGMT MGMT (Direct Reversal) O6_MeG->MGMT Repair Mutation G:C to A:T Transition Mutation O6_MeG->Mutation Replication Apoptosis Apoptosis O6_MeG->Apoptosis High Damage Load BER Base Excision Repair (BER) N7_MeG->BER Repair N7_MeG->Apoptosis High Damage Load Repaired_DNA Repaired DNA MGMT->Repaired_DNA BER->Repaired_DNA Carcinogenesis Carcinogenesis Mutation->Carcinogenesis

Overview of NSAR-induced DNA damage and repair.

Quantitative Data on this compound Carcinogenesis

The following tables summarize quantitative data from studies on NSAR and related N-nitroso compounds. It is important to note that direct quantitative data for NSAR-induced DNA adducts at varying doses is limited. Therefore, data from structurally similar and mechanistically related nitrosamines are included to provide a comprehensive picture.

Table 1: Tumor Incidence in Rats Treated with Precursors of this compound Ethyl Ester

Treatment GroupAnimal ModelDosing RegimenObservation PeriodTumor TypeIncidence
Group 1Male Wistar RatsSarcosine (B1681465) ethyl ester hydrochloride (2g/kg) + Sodium nitrite (B80452) (0.3g/kg) in drinking water, twice a week for 6 weeks8 weeks post-treatmentEsophageal Papilloma33.3%
Group 2Male Wistar RatsSarcosine ethyl ester hydrochloride (2g/kg) + Sodium nitrite (0.3g/kg) in drinking water, once every 3 days for 7 weeks26 weeks post-treatmentEsophageal Carcinoma33.3% (at 4 weeks), 100% (at 20 weeks)

Table 2: Representative DNA Adduct Levels Induced by N-Nitroso Compounds in Rat Tissues (Data for N-nitrosomethylbenzylamine (NMBA) and N-methyl-N-nitrosourea (MNU) are used as surrogates to illustrate dose-dependent adduct formation in the esophagus)

CompoundDoseTissueAdductAdduct Level (per 10⁷ guanine)Reference
NMBA0.5 mg/kg (tumorigenic regimen)EsophagusO⁶-methylguanine~2-3[7]
NMBA1.67 mg/kg (non-tumorigenic regimen)EsophagusO⁶-methylguanine~10-15[7]
MNUVarious concentrationsEsophagus7-methylguanine / O⁶-methylguanineRatio of 5.7-12:1[13]

Experimental Protocols

Induction of Esophageal Tumors in Rats

This protocol is adapted from studies using precursors of this compound ethyl ester to induce esophageal tumors in rats.

  • Animal Model: Six-week-old male Wistar rats.

  • Carcinogen Preparation: Prepare a solution containing 2g/kg bodyweight of sarcosine ethyl ester hydrochloride and 0.3g/kg bodyweight of sodium nitrite in 2% sucrose (B13894) drinking water.

  • Administration:

    • Group 1 (Papilloma Induction): Provide the carcinogen solution as drinking water twice a week for 6 weeks.

    • Group 2 (Carcinoma Induction): Provide the carcinogen solution as drinking water once every 3 days for 7 weeks.

  • Observation: Monitor animals for signs of distress. Euthanize animals at specified time points (e.g., 8 weeks post-treatment for Group 1, and at 4, 20, and 26 weeks for Group 2).

  • Tissue Collection and Analysis:

    • Excise the esophagus and fix in 10% neutral buffered formalin.

    • Embed tissues in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) for histopathological examination.

    • For cell proliferation studies, inject [³H]-thymidine intraperitoneally before euthanasia and process tissues for autoradiography.

Analysis of DNA Adducts by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is a general protocol for the sensitive detection and quantification of DNA adducts like O⁶-methylguanine.

  • DNA Isolation: Isolate genomic DNA from target tissues (e.g., esophageal mucosa, liver) using standard phenol-chloroform extraction or commercial kits, including an RNase treatment step.

  • DNA Hydrolysis: Enzymatically digest the DNA to individual nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.

  • Sample Cleanup: Use solid-phase extraction (SPE) to purify the nucleoside mixture and enrich for the adducts of interest.

  • LC-MS/MS Analysis:

    • Inject the purified sample into a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

    • Separate the nucleosides on a C18 reverse-phase column using a gradient of aqueous and organic mobile phases.

    • Detect and quantify the specific DNA adducts using multiple reaction monitoring (MRM) mode, based on the specific precursor-to-product ion transitions for the adduct of interest (e.g., for O⁶-methyl-2'-deoxyguanosine).

    • Use stable isotope-labeled internal standards for accurate quantification.

Experimental Workflow for DNA Adduct Analysis Tissue Tissue Sample (e.g., Esophagus, Liver) DNA_Isolation DNA Isolation Tissue->DNA_Isolation Hydrolysis Enzymatic Hydrolysis to Nucleosides DNA_Isolation->Hydrolysis Cleanup Solid-Phase Extraction (SPE) Hydrolysis->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Quantification Adduct Quantification LCMS->Quantification

Workflow for DNA adduct analysis by LC-MS/MS.

Conclusion

The carcinogenic mechanism of this compound is a multi-faceted process initiated by metabolic activation via cytochrome P450 enzymes, leading to the formation of mutagenic DNA adducts. The balance between the rates of adduct formation and their removal by cellular DNA repair mechanisms, such as BER and direct reversal by MGMT, is a critical determinant of carcinogenic outcome. This technical guide has provided a detailed overview of these processes, supported by available quantitative data and experimental protocols. A deeper understanding of these mechanisms is essential for risk assessment, the development of preventative strategies, and the design of novel therapeutic interventions for cancers associated with N-nitroso compound exposure. Further research is warranted to definitively identify the specific CYP isozymes involved in NSAR metabolism and to obtain more precise quantitative data on dose-dependent adduct formation in various target tissues.

References

Metabolic Pathways of N-Nitrososarcosine In Vivo: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrososarcosine (NSAR) is a member of the N-nitrosamine class of compounds, which are recognized as potent carcinogens in various animal models. Human exposure to NSAR can occur through diet, particularly from cured meats, and endogenous formation. Understanding the in vivo metabolic fate of NSAR is critical for assessing its carcinogenic risk and for the development of potential mitigation strategies. This technical guide provides a comprehensive overview of the metabolic pathways of NSAR, detailing its absorption, distribution, metabolism, and excretion (ADME), with a focus on the formation of reactive metabolites and their interaction with cellular macromolecules.

Data Presentation: Quantitative Analysis of this compound Metabolism in Rats

The in vivo metabolism of this compound is characterized by a high rate of excretion of the parent compound. A significant portion of orally administered NSAR is not metabolized and is eliminated from the body unchanged. The following table summarizes the quantitative data on the excretion of NSAR in rats.

CompoundRoute of AdministrationSpeciesMatrixPercentage of Administered DoseReference
This compound (Unchanged)OralRatUrine and Feces88-96%[1]

Further quantitative data on the specific percentages of the metabolized fraction (4-12%) of this compound are not extensively available in the current literature.

Metabolic Pathways of this compound

While a large fraction of this compound is excreted unchanged, the remaining portion undergoes metabolic activation, primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. The key metabolic pathway is α-hydroxylation, which is a common activation mechanism for many N-nitrosamines.

The metabolic activation of NSAR begins with the hydroxylation of the methyl group (α-methyl hydroxylation). This enzymatic reaction is followed by a series of spontaneous decompositions that lead to the formation of highly reactive electrophilic intermediates. These intermediates are capable of alkylating cellular macromolecules, including DNA, which is a critical step in the initiation of carcinogenesis.

The proposed metabolic activation of NSAR can lead to the formation of both carboxymethylating and methylating agents. The primary reactive species is believed to be the carboxymethyldiazonium ion, which can directly carboxymethylate DNA. Additionally, a pathway for the formation of a methyldiazonium ion has been proposed, which could lead to DNA methylation.

The formation of DNA adducts, such as O6-carboxymethylguanine (O6-CMG), has been associated with exposure to NSAR and its precursors. The presence of such adducts can lead to miscoding during DNA replication and is considered a key molecular event in the carcinogenic process initiated by NSAR.

Although the involvement of cytochrome P450 enzymes in the metabolism of nitrosamines is well-established, the specific isozymes responsible for the α-hydroxylation of this compound have not been definitively identified in the literature. Studies on other nitrosamines suggest that enzymes such as those in the CYP2A and CYP2E families are often involved in their metabolic activation.

Metabolic_Pathway_of_N_Nitrososarcosine NSAR This compound (NSAR) Unchanged_NSAR Unchanged NSAR (88-96%) Excreted in Urine and Feces NSAR->Unchanged_NSAR Major Pathway Metabolism Metabolism (4-12%) NSAR->Metabolism CYP450 Cytochrome P450 (α-methyl hydroxylation) Metabolism->CYP450 Alpha_Hydroxy_NSAR α-hydroxy-N-Nitrososarcosine (Unstable Intermediate) CYP450->Alpha_Hydroxy_NSAR Spontaneous_Decomposition Spontaneous Decomposition Alpha_Hydroxy_NSAR->Spontaneous_Decomposition Carboxymethyldiazonium Carboxymethyldiazonium Ion Spontaneous_Decomposition->Carboxymethyldiazonium Formaldehyde Formaldehyde Spontaneous_Decomposition->Formaldehyde Methyldiazonium Methyldiazonium Ion (Proposed) Spontaneous_Decomposition->Methyldiazonium DNA_Adducts DNA Adducts (e.g., O6-Carboxymethylguanine) Carboxymethyldiazonium->DNA_Adducts Carboxymethylation Methyldiazonium->DNA_Adducts Methylation Carcinogenesis Carcinogenesis DNA_Adducts->Carcinogenesis Experimental_Workflow cluster_animal_phase In Vivo Phase cluster_analytical_phase Analytical Phase Animal_Model Male BD-VI Rats in Metabolic Cages Dosing Oral Administration of This compound Animal_Model->Dosing Sample_Collection 48h Urine and Feces Collection Dosing->Sample_Collection Sample_Prep Sample Preparation (Extraction & Derivatization) Sample_Collection->Sample_Prep GC_TEA GC-TEA Analysis Sample_Prep->GC_TEA Quantification Quantification against Standard Curve GC_TEA->Quantification Data_Analysis Data Analysis Quantification->Data_Analysis Calculate % Excreted

References

N-Nitrososarcosine: A Technical Review of its Genotoxicity and Mutagenicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Nitrososarcosine (NSAR) is a member of the N-nitrosamine class of compounds, which are recognized as probable human carcinogens. Found in various foods, tobacco products, and potentially formed endogenously, the genotoxic and mutagenic potential of NSAR is of significant interest for risk assessment. This technical guide provides a comprehensive review of the existing scientific literature on the genotoxicity and mutagenicity of this compound. A key finding is the notable scarcity of quantitative data from standard in vitro and in vivo genotoxicity assays for NSAR itself. However, it is established as a weak carcinogen in animal models. A critical aspect of its biological activity is the observation that NSAR is largely excreted unchanged in rats, suggesting limited metabolic activation, a common prerequisite for the genotoxicity of many nitrosamines. This contrasts with its ethyl ester derivative, this compound ethyl ester (NSEE), which is a potent inducer of esophageal tumors in animal models, indicating that structural modifications can drastically alter its carcinogenic potential. This document summarizes the available data, details standard experimental protocols for relevant assays, and uses visualizations to illustrate metabolic pathways and experimental workflows, providing a thorough resource for the scientific community.

Metabolism and Bioactivation

The genotoxicity of most N-nitrosamines is dependent on their metabolic activation by cytochrome P450 (CYP) enzymes.[1][2][3] This process, typically α-hydroxylation, leads to the formation of unstable intermediates that decompose to yield highly reactive electrophilic diazonium ions.[4][5] These ions can then form covalent adducts with DNA, which, if not repaired, can lead to mutations and initiate carcinogenesis.[1][5][6]

A peculiar characteristic of this compound is that, when administered orally to rats, it is almost quantitatively excreted unchanged (88-96%) in the urine and feces.[7] This suggests that NSAR may not be a significant substrate for the metabolic activation pathways that are typical for other N-nitrosamines.

However, NSAR can be partially decarboxylated upon heating to form N-nitrosodimethylamine (NDMA), a potent and well-characterized genotoxic carcinogen.[7] This presents an alternative, non-enzymatic route to the formation of a genotoxic species from NSAR under certain conditions.

In stark contrast, the ethyl ester of this compound (this compound ethyl ester, NSEE) is an effective carcinogen, readily inducing esophageal and forestomach tumors in rats.[8][9] This implies that the ester form undergoes metabolic activation to exert its carcinogenic effects.

Metabolic_Activation_of_N_Nitrosamines Nitrosamine (B1359907) N-Nitrosamine (Procarcinogen) AlphaHydroxy α-Hydroxy Nitrosamine (Unstable) Nitrosamine->AlphaHydroxy CYP450 (α-hydroxylation) Diazonium Alkyldiazonium Ion (Electrophile) AlphaHydroxy->Diazonium Spontaneous Decomposition Adducts DNA Adducts Diazonium->Adducts DNA DNA DNA->Adducts Mutation Mutation Adducts->Mutation Miscoding during DNA Replication

Caption: General metabolic activation pathway for N-nitrosamines.

Genotoxicity Data

Despite being classified as a possible human carcinogen (IARC Group 2B) and a known animal carcinogen, there is a significant lack of publicly available quantitative data on the genotoxicity of this compound from standard assays such as the comet assay, micronucleus assay, or sister chromatid exchange assay.[7] The available toxicological data is primarily focused on its carcinogenicity in animal studies.

Endpoint Species/Test System Key Findings Reference
CarcinogenicityMouseWeak liver carcinogen[10]
CarcinogenicityRatEsophageal carcinogen[10]
RegulatoryCPCA*Category 4[10]

*Carcinogenic Potency Categorization Approach

Mutagenicity Data

Genotoxicity_Knowledge_Summary NSAR This compound (NSAR) Carcinogenicity Known Animal Carcinogen (Weak) NSAR->Carcinogenicity Metabolism Limited Metabolism (Largely excreted unchanged) NSAR->Metabolism NSEE This compound Ethyl Ester (NSEE) (Potent Carcinogen) NSAR->NSEE Esterification DataGap Data Gap: Quantitative Genotoxicity & Mutagenicity Data NSAR->DataGap Decomposition Thermal Decomposition NSAR->Decomposition NDMA NDMA (Potent Genotoxin) Decomposition->NDMA

Caption: Logical relationships in the genotoxicity profile of NSAR.

Experimental Protocols

While specific data for this compound is scarce, the following sections detail the standard experimental protocols for the key assays used to evaluate the genotoxicity and mutagenicity of N-nitrosamines.

Bacterial Reverse Mutation Assay (Ames Test)

This assay evaluates the ability of a chemical to induce reverse mutations at a selected locus in several strains of Salmonella typhimurium and Escherichia coli. For N-nitrosamines, the inclusion of a metabolic activation system (S9 fraction) is critical.

Methodology:

  • Strain Selection: Use tester strains such as S. typhimurium TA98, TA100, TA1535, and E. coli WP2 uvrA (pKM101).[14]

  • Metabolic Activation: Prepare S9 mix using liver post-mitochondrial fractions from rats or hamsters treated with CYP450 inducers (e.g., a combination of phenobarbital (B1680315) and β-naphthoflavone). An "enhanced" condition using 30% hamster liver S9 is often recommended for nitrosamines.[13][14]

  • Pre-incubation Method: a. To a sterile tube, add 0.1 mL of the bacterial tester strain culture, 0.5 mL of S9 mix (for activated assays) or buffer (for non-activated assays), and 0.1 mL of the test article solution at various concentrations. b. Incubate the mixture at 37°C for 30 minutes with gentle shaking.[14]

  • Plating: After incubation, add 2.0 mL of molten top agar (B569324) (containing traces of histidine and biotin) to the tube, vortex gently, and pour the contents onto the surface of a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies (his+ or trp+) on each plate. A substance is considered mutagenic if it causes a dose-dependent increase in revertant colonies, typically at least a two-fold increase over the solvent control.

Ames_Test_Workflow Start Start Preparation Prepare Bacterial Strains, Test Compound, and S9 Mix Start->Preparation Preincubation Pre-incubation: Bacteria + Compound +/- S9 Mix (37°C, 30 min) Preparation->Preincubation Plating Add Top Agar and Pour onto Minimal Agar Plate Preincubation->Plating Incubation Incubate Plates (37°C, 48-72h) Plating->Incubation Scoring Count Revertant Colonies Incubation->Scoring Analysis Analyze Data: Dose-Response Relationship Scoring->Analysis End End Analysis->End

Caption: Workflow for the enhanced Ames test for N-nitrosamines.

In Vitro Micronucleus Assay

This assay detects chromosomal damage by identifying micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that lag behind at anaphase during cell division.

Methodology:

  • Cell Culture: Use a suitable mammalian cell line (e.g., human TK6, Chinese Hamster Ovary (CHO), or metabolically competent HepaRG cells).[15][16]

  • Treatment: Expose the cells to the test article at multiple concentrations, with and without an exogenous metabolic activation system (e.g., hamster liver S9), for a short duration (e.g., 3-6 hours).

  • Removal and Recovery: After the treatment period, wash the cells and culture them for a period equivalent to 1.5-2.0 normal cell cycle lengths.

  • Cytokinesis Block (Optional but recommended): Add Cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells. This allows for the specific analysis of cells that have completed one mitosis.

  • Harvest and Staining: Harvest the cells, subject them to a hypotonic treatment, and fix them. Stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

  • Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Analysis: A substance is considered clastogenic or aneugenic if it induces a statistically significant, dose-dependent increase in the frequency of micronucleated cells.

Micronucleus_Assay_Workflow Start Start Culture Culture Mammalian Cells Start->Culture Treatment Treat Cells with Compound +/- S9 Mix (3-6h) Culture->Treatment Recovery Wash and Culture (1.5-2.0 Cell Cycles) Treatment->Recovery CytoB Add Cytochalasin B (Cytokinesis Block) Recovery->CytoB Harvest Harvest, Fix, and Stain Cells CytoB->Harvest Scoring Score Micronuclei in Binucleated Cells Harvest->Scoring End End Scoring->End

Caption: Workflow for the in vitro micronucleus assay.

Alkaline Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells. Under alkaline conditions, it detects single-strand breaks, double-strand breaks, and alkali-labile sites.

Methodology:

  • Cell Preparation: Prepare a single-cell suspension from the control and treated cell populations.

  • Embedding: Mix the cell suspension with low melting point agarose (B213101) and pipette onto a microscope slide pre-coated with normal melting point agarose. Allow to solidify.

  • Lysis: Immerse the slides in a high-salt lysis solution (containing detergents like Triton X-100) at 4°C to lyse the cells and unfold the DNA, creating nucleoids.

  • Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with a high pH alkaline buffer (pH > 13) to unwind the DNA.

  • Electrophoresis: Apply a low voltage electric field (e.g., 25 V) for a set period (e.g., 20-30 minutes). Fragmented DNA will migrate from the nucleoid towards the anode, forming a "comet tail".

  • Neutralization and Staining: Neutralize the slides with a buffer (e.g., Tris-HCl, pH 7.5) and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium (B1200493) iodide).

  • Scoring: Visualize the slides using a fluorescence microscope. Use image analysis software to quantify the extent of DNA damage by measuring parameters such as tail length, percent DNA in the tail, and tail moment. A significant increase in these parameters in treated cells compared to controls indicates genotoxicity.

Comet_Assay_Workflow Start Start Embedding Embed Single Cells in Agarose on a Slide Start->Embedding Lysis Lyse Cells in High-Salt Detergent Solution Embedding->Lysis Unwinding Unwind DNA in Alkaline Buffer (pH > 13) Lysis->Unwinding Electrophoresis Perform Electrophoresis (Low Voltage) Unwinding->Electrophoresis Staining Neutralize and Stain DNA Electrophoresis->Staining Scoring Visualize and Score Comets (Image Analysis) Staining->Scoring End End Scoring->End

Caption: Workflow for the alkaline comet assay.

Conclusion

The genotoxic and mutagenic profile of this compound is not well-characterized in the public domain, with a notable absence of quantitative data from standard genotoxicity assays. While it is recognized as a weak animal carcinogen, its primary mode of disposition in rats—being largely excreted unmetabolized—raises questions about its mechanism of action compared to other N-nitrosamines that require metabolic activation to exert their genotoxic effects. The potent carcinogenicity of its ethyl ester, NSEE, highlights the critical role of the compound's specific chemical structure in its biological activity. The potential for thermal decomposition of NSAR into the potent genotoxin NDMA is another factor that warrants consideration in risk assessment. Given these complexities and data gaps, further research, including the performance of a standard battery of genotoxicity tests, is essential to fully elucidate the potential human health risk posed by this compound.

References

Formation of N-Nitrososarcosine from Sarcosine and Nitrite: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the formation of N-Nitrososarcosine (NSAR), a potential carcinogenic impurity, from its precursors, sarcosine (B1681465) and nitrite (B80452). The presence of N-nitrosamines in pharmaceutical products is a critical safety concern, necessitating a thorough understanding of their formation pathways and robust analytical methods for their control.[1][2] This document details the chemical mechanism, influencing factors, quantitative kinetics, and detailed experimental protocols for the study and quantification of NSAR.

Introduction

N-Nitrosamines are a class of chemical compounds considered probable human carcinogens.[2] Their detection in various drug products has led to regulatory actions and a demand for stringent control strategies.[3] this compound is the N-nitroso derivative of the amino acid sarcosine (N-methylglycine). It can form when sarcosine, or moieties containing it, react with a nitrosating agent, most commonly derived from nitrite salts under specific conditions.[4] Given that sarcosine can be present as a raw material, intermediate, or degradation product in pharmaceutical manufacturing, and nitrites can be found as trace impurities in excipients and reagents, the potential for NSAR formation is a significant consideration in drug development and manufacturing.[5]

This guide serves as a comprehensive resource for professionals involved in pharmaceutical development, quality control, and regulatory affairs, providing the core knowledge required to assess and mitigate the risk of this compound contamination.

Mechanism of this compound Formation

The formation of this compound is a classic example of N-nitrosation of a secondary amine. The reaction generally requires three components: a secondary amine (sarcosine), a nitrosating agent (derived from nitrite), and conditions that facilitate the reaction, typically an acidic environment.[5]

The key steps are as follows:

  • Formation of the Nitrosating Agent: In an acidic solution, the nitrite ion (NO₂⁻) is protonated to form nitrous acid (HNO₂).[6] Two molecules of nitrous acid can then equilibrate to form dinitrogen trioxide (N₂O₃), which is a potent nitrosating agent.[6]

    2 HNO₂ ⇌ N₂O₃ + H₂O

  • Nucleophilic Attack: The unprotonated nitrogen atom of the secondary amine, sarcosine, acts as a nucleophile and attacks the electrophilic nitrosonium ion (NO⁺) donor, such as N₂O₃.[7]

  • Formation of this compound: This attack leads to the formation of a protonated N-nitrosamine intermediate, which then loses a proton to yield the stable this compound.

G cluster_0 Nitrosating Agent Formation (Acidic Conditions) cluster_1 Nitrosation of Sarcosine Nitrite (NO₂⁻) Nitrite (NO₂⁻) Nitrous Acid (HNO₂) Nitrous Acid (HNO₂) Nitrite (NO₂⁻)->Nitrous Acid (HNO₂) + 2H⁺ Dinitrogen Trioxide (N₂O₃) Dinitrogen Trioxide (N₂O₃) Nitrous Acid (HNO₂)->Dinitrogen Trioxide (N₂O₃) + HNO₂ Sarcosine Sarcosine (Secondary Amine) Dinitrogen Trioxide (N₂O₃)->Sarcosine Intermediate Protonated Intermediate Sarcosine->Intermediate + N₂O₃ NSAR This compound (NSAR) Intermediate->NSAR - H⁺

Factors Influencing Formation

The rate and extent of this compound formation are significantly influenced by several factors:

  • pH: The reaction is highly pH-dependent. The rate of nitrosation for most secondary amines shows a maximum at a pH of approximately 3.4, where the concentration of the active nitrosating agent, N₂O₃, is optimal.[7][8] As the pH decreases further, the concentration of the less reactive protonated amine increases, slowing the reaction. At higher pH values, the concentration of nitrous acid decreases, also reducing the reaction rate. Nitrosation of aqueous amino acid solutions has been shown to decrease markedly with increasing pH.[1][9]

  • Temperature: An increase in temperature generally increases the rate of N-nitrosamine formation.[10]

  • Concentration of Reactants: The reaction rate is dependent on the concentrations of both the amine (sarcosine) and the nitrosating agent. Kinetic studies show the rate is typically first-order with respect to the amine and second-order with respect to nitrite.

  • Presence of Catalysts and Inhibitors:

Quantitative Data on this compound Formation

The following tables summarize key quantitative parameters related to the formation of this compound. The data is based on established principles from kinetic studies of amine nitrosation.

Table 1: Kinetic Parameters of Sarcosine Nitrosation

ParameterValue / DescriptionReference
Rate Law Rate = k * [Sarcosine] * [Nitrite]²Mirvish et al. (1973)
Optimal pH ~3.4Mirvish et al. (1973)
Activation Energy (Ea) 4.12 kcal/mol (for formation from creatine)Velisek et al. (1980)[10]
Rate Constant (k) Dependent on pH, temperature, and bufferMirvish et al. (1973)

Table 2: Illustrative Effect of pH on this compound Formation Rate

pHRelative Reaction RateRationale
2.0ModerateHigh concentration of HNO₂, but sarcosine is mostly protonated.
3.4 Maximum Optimal balance between unprotonated sarcosine and N₂O₃ concentration.
5.0LowDecreased concentration of the nitrosating agent (N₂O₃).
7.0Very LowNegligible concentration of the nitrosating agent under neutral conditions.

Table 3: Illustrative Effect of Temperature on this compound Formation

Temperature (°C)Relative Reaction RateNote
4LowRefrigeration significantly slows down the formation rate.
25ModerateReaction proceeds at a noticeable rate at ambient temperature.
37HighBody temperature can accelerate in-vivo formation.
60Very HighElevated temperatures in processing or storage can be a significant risk factor.

Experimental Protocols

Detailed and robust experimental protocols are essential for studying the kinetics of NSAR formation and for its trace-level quantification in pharmaceutical products.

Protocol for Kinetic Study of this compound Formation

This protocol outlines a general procedure to determine the rate of NSAR formation under various conditions.

Objective: To measure the rate of this compound formation as a function of pH, temperature, and reactant concentrations.

Materials:

  • Sarcosine (analytical grade)

  • Sodium Nitrite (NaNO₂, analytical grade)

  • Citrate-phosphate buffer solutions (for pH control)

  • Quenching solution (e.g., Ascorbic acid or Sulfamic acid solution)

  • This compound analytical standard

  • High-Purity Water

  • Thermostated reaction vessel or water bath

  • Magnetic stirrer

  • Calibrated pH meter

  • Stopwatch

  • Autosampler vials

  • LC-MS/MS system

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of sarcosine and sodium nitrite of known concentrations in high-purity water.

    • Prepare a series of citrate-phosphate buffers at desired pH values (e.g., 2.5, 3.4, 4.5, 5.5).

    • Prepare a quenching solution (e.g., 1% w/v ascorbic acid in water).

  • Reaction Setup:

    • Add a defined volume of the pH buffer to the thermostated reaction vessel and allow it to equilibrate to the desired temperature (e.g., 25°C or 37°C).

    • Add the sarcosine stock solution to the buffer to achieve the desired initial concentration. Start the magnetic stirrer.

  • Initiation and Sampling:

    • To initiate the reaction (t=0), add the sodium nitrite stock solution to the vessel.

    • Immediately withdraw an aliquot of the reaction mixture and add it to a vial containing the quenching solution. This is the t=0 sample.

    • Continue to withdraw aliquots at predetermined time intervals (e.g., 2, 5, 10, 20, 30, 60 minutes) and quench them in the same manner.

  • Sample Analysis:

    • Analyze the quenched samples for this compound concentration using a validated LC-MS/MS method (see Protocol 5.2).

  • Data Analysis:

    • Plot the concentration of this compound versus time.

    • Determine the initial reaction rate from the slope of the initial linear portion of the curve.

    • Calculate the rate constant (k) using the integrated rate law derived from the experimentally determined reaction orders.

G prep 1. Reagent Preparation (Sarcosine, Nitrite, Buffers) setup 2. Reaction Setup (Buffer, Sarcosine, Temp Control) prep->setup init 3. Reaction Initiation (Add Nitrite, Start Timer) setup->init sample 4. Timed Sampling & Quenching (Stop Reaction) init->sample analyze 5. LC-MS/MS Analysis (Quantify NSAR) sample->analyze data 6. Data Analysis (Plot [NSAR] vs. Time, Calculate Rate) analyze->data

Protocol for Quantification of this compound in a Drug Product by LC-MS/MS

This protocol provides a general framework for the trace-level analysis of NSAR in a solid dosage form. Method validation is critical and must be performed for specific drug products.

Objective: To accurately quantify this compound in a pharmaceutical drug product.

1. Sample Preparation:

  • Crushing: Crush a sufficient number of tablets to obtain a homogeneous powder.

  • Extraction: Accurately weigh a portion of the powder (e.g., 100 mg) into a centrifuge tube. Add a suitable extraction solvent (e.g., methanol (B129727) or a methanol/water mixture).[9] An internal standard (e.g., deuterated NSAR) should be added at this stage.

  • Sonication/Shaking: Vortex and/or sonicate the sample to ensure complete extraction of the analyte.[9]

  • Centrifugation: Centrifuge the sample to pellet the excipients.[13]

  • Filtration: Filter the supernatant through a suitable syringe filter (e.g., 0.22 µm PVDF) into an autosampler vial.[9][13]

2. LC-MS/MS Instrumentation and Conditions:

  • A highly sensitive tandem quadrupole mass spectrometer is recommended.[3]

  • Table 4: Typical LC-MS/MS Parameters for NSAR Analysis

    Parameter Typical Setting
    LC Column Reversed-phase C18 or HILIC (for polar compounds)
    Mobile Phase A 0.1% Formic Acid in Water
    Mobile Phase B 0.1% Formic Acid in Methanol or Acetonitrile
    Flow Rate 0.2 - 0.5 mL/min
    Injection Volume 5 - 10 µL
    Ionization Source Electrospray Ionization (ESI), Positive Mode
    Scan Type Multiple Reaction Monitoring (MRM)
    Precursor Ion (Q1) 119.0 m/z ([M+H]⁺)
    Product Ions (Q3) e.g., 73.0 m/z, 44.0 m/z (for quantification and qualification)

    | Collision Energy | To be optimized for the specific instrument |

3. Calibration and Quantification:

  • Prepare a series of calibration standards of this compound in the extraction solvent, bracketing the expected concentration range.

  • Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration.

  • Quantify the amount of NSAR in the sample by interpolating its peak area ratio from the calibration curve.

G cluster_0 sample_prep 1. Sample Preparation crush Crush Tablets weigh Weigh Powder crush->weigh extract Add Solvent & Internal Std weigh->extract sonicate Vortex / Sonicate extract->sonicate centrifuge Centrifuge sonicate->centrifuge filter Filter Supernatant centrifuge->filter lcms 2. LC-MS/MS Analysis filter->lcms inject Inject Sample separate Chromatographic Separation inject->separate detect MS/MS Detection (MRM) separate->detect quant 3. Data Processing & Quantification detect->quant curve Generate Calibration Curve calculate Calculate NSAR Concentration curve->calculate report Report Result calculate->report

Conclusion

The formation of this compound from sarcosine and nitrite is a well-understood chemical process governed by factors such as pH, temperature, and reactant concentrations. For the pharmaceutical industry, a proactive approach involving risk assessment, understanding of formation kinetics, and the application of highly sensitive analytical methods is paramount to ensure drug safety and regulatory compliance. The information and protocols provided in this guide offer a foundational framework for researchers and drug development professionals to address the potential risk of this compound contamination in their products.

References

An In-Depth Technical Guide to the Physical and Chemical Characteristics of N-Nitrososarcosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrososarcosine (NSAR), a derivative of the amino acid sarcosine (B1681465), is a member of the N-nitroso compound family, a class of potent carcinogens.[1][2] Its presence in various cured meats, tobacco products, and certain industrial settings has prompted significant research into its chemical behavior and biological effects. This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, detailed experimental protocols for its analysis, and an exploration of its carcinogenic mechanism of action.

Physical and Chemical Properties

This compound is a pale yellow crystalline solid.[1] It is soluble in polar organic solvents and miscible with water.[1] The compound is known to be light-sensitive, particularly to ultraviolet light, and is unstable in aqueous solutions.[1] Upon heating to 180-190 °C, it partially decarboxylates to form the volatile carcinogen N-nitrosodimethylamine.[1]

Table 1: Physical and Chemical Properties of this compound
PropertyValueReference
Molecular Formula C₃H₆N₂O₃[2]
Molecular Weight 118.09 g/mol [1][2]
Melting Point 66-67 °C[1][2]
Boiling Point 220.6 °C (rough estimate)[2]
Density 1.5267 g/cm³ (rough estimate)[2]
pKa 3.40 ± 0.10 (Predicted)[2]
Log Kow -0.78[3]
Water Solubility 1000 g/L at 25°C[3]
Vapor Pressure 0.00261 mmHg at 25°C[1][3]
Table 2: Solubility of this compound
SolventSolubilityReference
Dimethylformamide (DMF) 15 mg/mL[2]
Dimethyl sulfoxide (B87167) (DMSO) 10 mg/mL[2]
Ethanol 30 mg/mL[2]
Phosphate-Buffered Saline (PBS, pH 7.2) 5 mg/mL[2]
Chloroform Soluble[4]
Methanol (B129727) Slightly Soluble[4]

Spectral Characteristics

The spectral properties of this compound are crucial for its identification and quantification.

Table 3: Spectral Data for this compound
Spectral DataWavelength/ShiftReference
UV Absorption (λmax) 324 nm[1]
¹H NMR (Major Signals) δ 3.79 and 4.28 ppm[1]
¹H NMR (Minor Signals) δ 3.01 and 5.01 ppm[1]
¹³C NMR (Major Signals) δ 40.0, 47.3, and 167.6 ppm[1]
¹³C NMR (Minor Signals) δ 33.0, 54.6, and 170.3 ppm[1]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of sarcosine with a nitrosating agent, such as sodium nitrite (B80452), in an acidic solution.[2]

Materials:

  • Sarcosine

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl)

  • Ice

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Solvent for recrystallization (e.g., ethanol, hexane/acetone)

Procedure:

  • Dissolve sarcosine in water and cool the solution in an ice bath to 0-5 °C.

  • Slowly add a concentrated solution of hydrochloric acid to the sarcosine solution while maintaining the low temperature.

  • Prepare a solution of sodium nitrite in water.

  • Add the sodium nitrite solution dropwise to the acidic sarcosine solution with constant stirring, ensuring the temperature remains below 10 °C.

  • Continue stirring the reaction mixture in the ice bath for 1-2 hours after the addition is complete.

  • Extract the reaction mixture with dichloromethane three times.

  • Combine the organic extracts and wash them with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude this compound.

Purification of this compound

Purification of the crude product is typically achieved by recrystallization.

Procedure:

  • Dissolve the crude this compound in a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethanol, hexane/acetone).

  • If colored impurities are present, a small amount of activated charcoal can be added, and the solution is heated briefly.

  • Hot-filter the solution to remove the activated charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the pale-yellow crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Analytical Methods

Instrumentation: HPLC system with a UV detector. Column: C18 reversed-phase column. Mobile Phase: A gradient of methanol and water is commonly used.[5] Detection: UV detection at 230 nm or 324 nm.[1] Sample Preparation: Dissolve the sample in the mobile phase.

Due to the non-volatile nature of this compound, derivatization is often required for GC-MS analysis.

Derivatization (Esterification):

  • React this compound with a suitable esterifying agent (e.g., diazomethane (B1218177) or BF₃/methanol) to form the more volatile methyl ester. Instrumentation: GC-MS system. Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms). Carrier Gas: Helium. Injection Mode: Splitless. MS Detection: Electron ionization (EI) in full scan or selected ion monitoring (SIM) mode.

This is a highly sensitive and selective method for the quantification of this compound in complex matrices.[6][7]

Instrumentation: LC-MS/MS system. Ionization: Electrospray ionization (ESI), often in negative ion mode.[5] Mass Analysis: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions.

Carcinogenic Mechanism of Action

The carcinogenicity of N-nitroso compounds, including this compound, is attributed to their metabolic activation into reactive electrophilic intermediates that can alkylate DNA.[2][8][9] This process can lead to DNA damage, mutations, and ultimately, the initiation of cancer.[8][9]

While the specific signaling pathways directly dysregulated by this compound are not extensively detailed in the available literature, the general mechanism for N-nitrosamines involves metabolic activation by cytochrome P450 enzymes. This activation generates unstable intermediates that spontaneously decompose to form carbocations. These highly reactive species can then attack nucleophilic sites on DNA bases, forming DNA adducts. The formation of these adducts, if not repaired by cellular DNA repair mechanisms, can lead to miscoding during DNA replication, resulting in permanent mutations.

Experimental_Workflow_GCMS Start Start Sample_Prep Sample Preparation Start->Sample_Prep Derivatization Derivatization (Esterification) Sample_Prep->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Mass_Analysis Mass Analysis (Scan or SIM) Ionization->Mass_Analysis Data_Analysis Data Analysis Mass_Analysis->Data_Analysis End End Data_Analysis->End

Conclusion

This compound is a well-characterized carcinogenic compound with distinct physical, chemical, and spectral properties. Its analysis requires specific and sensitive analytical techniques, often involving derivatization or advanced mass spectrometry. Understanding its mechanism of action, which is shared by other N-nitroso compounds, is crucial for assessing its risk to human health. The experimental protocols and data presented in this guide provide a valuable resource for researchers and professionals working with this compound. Further research is warranted to elucidate the specific signaling pathways directly targeted by this compound to better understand its carcinogenic potential and to develop targeted therapeutic interventions.

References

N-Nitrososarcosine: A Technical Guide on its Potential as a Human Carcinogen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Nitrososarcosine (NSAR), a nitrosamine (B1359907) compound, is classified as "reasonably anticipated to be a human carcinogen" by the National Toxicology Program (NTP) and is listed as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), indicating it is possibly carcinogenic to humans.[1][2] This classification is primarily based on sufficient evidence of carcinogenicity in experimental animals. This technical guide provides an in-depth overview of the current scientific understanding of NSAR, focusing on its carcinogenic potential, mechanisms of action, and the experimental evidence supporting these findings. The document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment.

Introduction

This compound is a chemical compound that can be formed from the reaction of sarcosine (B1681465) (N-methylglycine) with a nitrosating agent, such as nitrite (B80452). It has been detected in various consumer products, including tobacco, and can also be formed endogenously in the human body.[1] Concerns over its potential carcinogenicity stem from its structural similarity to other potent N-nitroso carcinogens and robust evidence from animal studies demonstrating its ability to induce tumors in multiple organs.

Carcinogenicity in Experimental Animals

Studies in animal models have consistently demonstrated the carcinogenic effects of this compound. Administration of NSAR to rodents has been shown to induce tumors in the esophagus, nasal cavity, and liver.

Quantitative Data from Animal Studies

The following tables summarize the key quantitative findings from carcinogenicity studies of this compound and its precursors in rodents.

Table 1: Carcinogenicity of this compound Precursors in Male Wistar Rats (Esophageal Tumors) [3]

Treatment GroupDosing RegimenObservation PeriodTumor TypeIncidence (%)Time to 100% Incidence
Group 12g/kg SEEH + 0.3g/kg NaNO₂ (twice a week)14 weeksPapilloma33.3%-
Group 22g/kg SEEH + 0.3g/kg NaNO₂ (once every 3 days)33 weeksCarcinoma33.3% (at 4 weeks post-treatment), 100% (at 20 weeks post-treatment)20 weeks
SEEH: Sarcosine ethyl ester hydrochloride; NaNO₂: Sodium nitrite

Table 2: Summary of this compound Carcinogenicity in Rodents [1]

SpeciesRoute of AdministrationTarget OrganTumor Type
RatDrinking WaterEsophagusPapilloma and Squamous-cell carcinoma
Mouse (both sexes)DietaryNasal CavitySquamous-cell carcinoma
Newborn Mouse (male)Intraperitoneal InjectionLiverHepatocellular carcinoma

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections outline the typical experimental protocols used in the carcinogenicity studies of this compound.

Oral Administration in Rats (Esophageal Carcinogenesis Model)

This protocol is based on studies inducing esophageal tumors in rats through the administration of NSAR precursors in drinking water.[3]

  • Animal Model: Male Wistar rats, 6 weeks old.

  • Test Substance Preparation: Sarcosine ethyl ester hydrochloride (SEEH) and sodium nitrite (NaNO₂) are dissolved in a 2% sucrose (B13894) solution to serve as precursors for this compound ethyl ester.

  • Dosing Regimen:

    • Group 1: Animals receive 2 g/kg body weight of SEEH and 0.3 g/kg body weight of NaNO₂ in their drinking water twice a week for 6 weeks.

    • Group 2: Animals receive the same doses once every 3 days for 7 weeks.

  • Observation Period: Following the treatment period, animals are observed for tumor development. Group 1 is observed for 8 weeks, and Group 2 for 26 weeks.

  • Endpoint Analysis: At the end of the observation period, animals are euthanized, and the esophagus is examined macroscopically and histopathologically for the presence of papillomas and carcinomas. [3H]-thymidine labeling indices can be used to assess cell proliferation.

Dietary Administration in Mice (Nasal Cavity Carcinogenesis Model)

This protocol describes a general approach for assessing the carcinogenicity of NSAR administered through the diet in mice.[1]

  • Animal Model: Male and female mice of a specified strain (e.g., C57BL/6).

  • Test Substance Preparation: this compound is mixed into the standard rodent chow at a predetermined concentration.

  • Dosing Regimen: Animals are fed the diet containing NSAR ad libitum for a significant portion of their lifespan (e.g., 18-24 months).

  • Observation Period: Animals are monitored daily for clinical signs of toxicity. Body weight and food consumption are recorded regularly.

  • Endpoint Analysis: At the end of the study, a complete necropsy is performed. The nasal cavity is decalcified, sectioned, and examined histopathologically for the presence of tumors, particularly squamous-cell carcinomas.

Intraperitoneal Injection in Newborn Mice (Liver Carcinogenesis Model)

This protocol outlines the methodology for inducing liver tumors in newborn mice via intraperitoneal injection of NSAR.[1][4][5]

  • Animal Model: Newborn male mice (within 24 hours of birth).

  • Test Substance Preparation: this compound is dissolved in a sterile vehicle suitable for injection (e.g., saline or tricaprylin).

  • Dosing Regimen: A single or multiple intraperitoneal injections of a specified dose of NSAR are administered to the pups.

  • Observation Period: The mice are weaned and observed for a long period (e.g., up to 1 year) for tumor development.

  • Endpoint Analysis: Animals are euthanized at the end of the observation period or when they become moribund. The liver is examined for the presence of hepatocellular carcinomas.

Mechanism of Action: From Metabolic Activation to Carcinogenesis

The carcinogenic activity of this compound, like other N-nitroso compounds, is contingent upon its metabolic activation to a reactive electrophilic species that can damage cellular macromolecules, primarily DNA.

Metabolic Activation

The initial and critical step in the carcinogenesis of NSAR is its metabolic activation, which is primarily mediated by the cytochrome P450 (CYP) family of enzymes in the liver and other tissues.[6][7][8] This enzymatic process involves the α-hydroxylation of the nitrosamine. The resulting α-hydroxy-N-nitrososarcosine is an unstable intermediate that spontaneously decomposes to form a highly reactive electrophile, a diazonium ion.

Metabolic activation of this compound.
DNA Adduct Formation and Genotoxicity

The reactive electrophile generated from NSAR metabolism can covalently bind to nucleophilic sites on DNA bases, forming DNA adducts.[9][10][11] These adducts, if not repaired, can lead to miscoding during DNA replication, resulting in mutations. The accumulation of mutations in critical genes, such as proto-oncogenes and tumor suppressor genes, is a key event in the initiation of cancer. The genotoxic effects of nitrosamines can trigger cellular stress responses, including the activation of DNA repair pathways and, in cases of extensive damage, apoptosis.[12][13][14]

Genotoxicity and Cellular Response cluster_0 Cellular Damage cluster_1 Cellular Response Electrophile Reactive Electrophile DNA DNA Electrophile->DNA Alkylation DNA_Adducts DNA Adducts DNA->DNA_Adducts DNA_Repair DNA Repair Pathways (e.g., BER, MGMT) DNA_Adducts->DNA_Repair Activation of Apoptosis Apoptosis (Cell Death) DNA_Adducts->Apoptosis Induction of (High Damage) Mutation Mutation DNA_Adducts->Mutation If unrepaired Carcinogenesis Carcinogenesis Mutation->Carcinogenesis Initiation of

Genotoxicity and cellular response to this compound.

Signaling Pathways in N-Nitroso Compound-Induced Carcinogenesis

While the specific signaling pathways perturbed by this compound are not fully elucidated, studies on other N-nitroso compounds provide insights into the potential molecular events. The genotoxic stress induced by DNA adducts can activate various signaling cascades.

Key pathways potentially involved include:

  • p53 Signaling: DNA damage can lead to the activation of the p53 tumor suppressor protein, which can induce cell cycle arrest to allow for DNA repair or trigger apoptosis if the damage is irreparable.[14]

  • Inflammatory Signaling: Chronic exposure to N-nitroso compounds can induce a pro-inflammatory response, involving pathways such as NF-κB and the production of cytokines like IL-1 and IL-6, which can contribute to a tumor-promoting microenvironment.[12]

  • Oxidative Stress Response: The metabolism of nitrosamines can generate reactive oxygen species (ROS), leading to oxidative stress and the activation of antioxidant response pathways.[13]

Potential Signaling Pathways cluster_downstream Downstream Cellular Effects NSAR This compound Metabolic_Activation Metabolic Activation NSAR->Metabolic_Activation DNA_Damage DNA Damage (Adducts, Strand Breaks) Metabolic_Activation->DNA_Damage p53_Activation p53 Activation DNA_Damage->p53_Activation Inflammation Inflammatory Response (NF-κB, Cytokines) DNA_Damage->Inflammation Oxidative_Stress Oxidative Stress DNA_Damage->Oxidative_Stress Cell_Cycle_Arrest Cell Cycle Arrest p53_Activation->Cell_Cycle_Arrest Apoptosis Apoptosis p53_Activation->Apoptosis Carcinogenesis Carcinogenesis Cell_Cycle_Arrest->Carcinogenesis Inhibition Apoptosis->Carcinogenesis Inhibition Cell_Proliferation Increased Cell Proliferation Inflammation->Cell_Proliferation Cell_Proliferation->Carcinogenesis Antioxidant_Response Antioxidant Response Oxidative_Stress->Antioxidant_Response Antioxidant_Response->Carcinogenesis Inhibition

Potential signaling pathways in NSAR-induced carcinogenesis.

Conclusion and Future Directions

The available scientific evidence strongly supports the classification of this compound as a potential human carcinogen. Animal studies have unequivocally demonstrated its ability to induce tumors in multiple organs through a mechanism involving metabolic activation and subsequent genotoxicity. For professionals in drug development, this necessitates rigorous assessment of the potential for NSAR formation as an impurity in pharmaceutical products.

Future research should focus on several key areas:

  • Dose-Response Modeling: More detailed dose-response studies for NSAR itself are needed to refine risk assessments.

  • Human Relevance: Further investigation into the metabolic pathways of NSAR in human tissues is crucial to better understand its potential effects in humans.

  • Signaling Pathway Elucidation: Identifying the specific signaling pathways dysregulated by NSAR will provide a more complete picture of its carcinogenic mechanism and may reveal potential targets for intervention.

  • Biomarker Development: The development of sensitive biomarkers of NSAR exposure and effect could aid in monitoring human populations and assessing risk.

By continuing to investigate the carcinogenic properties of this compound, the scientific community can provide a more robust foundation for regulatory decision-making and the protection of public health.

References

In Vitro Carcinogenicity of N-Nitrososarcosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-nitroso compounds (NOCs) are a class of chemical carcinogens found in various environmental sources, including tobacco smoke, certain foods, and some industrial settings.[1] N-Nitrososarcosine (NSAR), a member of this class, is reasonably anticipated to be a human carcinogen based on sufficient evidence of carcinogenicity in experimental animals.[1] Understanding the in vitro carcinogenic potential of NSAR is crucial for risk assessment and the development of preventative strategies. This technical guide provides a comprehensive overview of the available in vitro studies on N-nitrosamine carcinogenicity, with a focus on methodologies applicable to NSAR, to support researchers and professionals in drug development and toxicology. While specific quantitative in vitro data for NSAR is limited in the current literature, this guide leverages data from closely related and well-studied N-nitrosamines to illustrate the principles and experimental approaches for assessing its carcinogenic risk.

Metabolic Activation: The Gateway to Carcinogenicity

N-nitrosamines, including presumably NSAR, are not directly carcinogenic. They require metabolic activation, primarily by cytochrome P450 (CYP) enzymes in the liver, to be converted into reactive electrophilic intermediates that can damage cellular macromolecules, including DNA.[2][3] This process, known as bioactivation, is a critical initial step in N-nitrosamine-induced carcinogenesis.[4]

The generally accepted mechanism of metabolic activation for N-nitrosamines involves α-hydroxylation, a reaction catalyzed by CYP enzymes.[3] This hydroxylation occurs on the carbon atom adjacent to the nitroso group. The resulting α-hydroxynitrosamine is an unstable intermediate that spontaneously decomposes to form an aldehyde and an alkylating agent, typically a diazonium ion.[2][3] This highly reactive diazonium ion can then go on to alkylate DNA bases, forming DNA adducts, which, if not repaired, can lead to mutations and the initiation of cancer.[2]

Several CYP isoenzymes have been implicated in the metabolic activation of N-nitrosamines, with CYP2E1, CYP2A6, CYP2B6, CYP2C19, and CYP3A4 being among the key enzymes.[2][5] The specific CYP enzymes involved can vary depending on the structure of the N-nitrosamine.

cluster_0 Cellular Environment NSAR This compound (NSAR) CYP450 Cytochrome P450 Enzymes (e.g., CYP2E1, CYP2A6) NSAR->CYP450 Metabolic Activation alpha_hydroxy α-Hydroxynitrosarcosine (Unstable Intermediate) CYP450->alpha_hydroxy α-hydroxylation diazonium Methyldiazonium Ion (Reactive Electrophile) alpha_hydroxy->diazonium formaldehyde Formaldehyde alpha_hydroxy->formaldehyde DNA Cellular DNA diazonium->DNA Alkylation DNA_adducts DNA Adducts (e.g., O⁶-methylguanine) DNA->DNA_adducts mutation Somatic Mutations DNA_adducts->mutation Miscoding during DNA replication cancer Cancer Initiation mutation->cancer

Metabolic activation of this compound.

Data Presentation: In Vitro Genotoxicity of N-Nitrosamines

Quantitative data from in vitro genotoxicity assays are essential for comparing the carcinogenic potential of different compounds. Due to the limited availability of specific data for NSAR, the following tables present representative data from studies on other N-nitrosamines to illustrate the types of quantitative information generated in these assays.

Table 1: Comparative Mutagenicity of N-Nitrosamines in the Ames Test

CompoundTester StrainMetabolic Activation (S9)Lowest Effective Concentration (µ g/plate )Fold Increase over ControlReference
N-Nitrosodimethylamine (NDMA)TA1535Hamster Liver S9 (30%)10>2[6]
N-Nitrosodiethylamine (NDEA)TA100Hamster Liver S9 (30%)1>2[6]
N-Nitroso-nortriptylineTA100Hamster Liver S910Not Specified[5]
N-Nitroso-fluoxetineTA100Hamster Liver S91Not Specified[5]

Table 2: DNA Damage Induced by N-Nitrosamines in the Comet Assay (in vitro)

CompoundCell LineConcentration% Tail DNA (Mean ± SD)Fold Increase over ControlReference
N-Nitrosodimethylamine (NDMA)3D HepaRG10 mMNot Specified~10[7]
N-Nitrosodiethylamine (NDEA)3D HepaRG10 mMNot Specified~12[7]
N-Nitrosodibutylamine (NDBA)3D HepaRG1 mMNot Specified~4[7]
N-Methyl-N-nitrosourea (MNU)Rat Liver Cells50 µM35.2 ± 5.6~7[8]

Table 3: Micronucleus Induction by N-Nitrosamines in Cultured Mammalian Cells

| Compound | Cell Line | Metabolic Activation (S9) | Concentration | % Micronucleated Cells (Mean ± SD) | Fold Increase over Control | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | N-Nitroso-nortriptyline | TK6 | Hamster Liver S9 | 100 µM | ~1.5 | ~3 |[5] | | N-Nitroso-duloxetine | TK6 | Hamster Liver S9 | 300 µM | ~2.0 | ~4 |[5] | | N-Nitroso propranolol (B1214883) (NNP) | TK6 | Hamster Liver S9 | 1000 µM | Not Specified | Significant increase |[9] |

Experimental Protocols

Detailed and standardized protocols are critical for the reproducibility and reliability of in vitro carcinogenicity studies. The following sections outline the methodologies for key genotoxicity assays commonly used to evaluate N-nitrosamines.

Enhanced Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used short-term bacterial reverse mutation assay to detect the mutagenicity of a chemical. For N-nitrosamines, an enhanced protocol is recommended to improve sensitivity.[6]

Objective: To determine the ability of a test compound to induce reverse mutations at the histidine locus in specially designed strains of Salmonella typhimurium and/or the tryptophan locus in Escherichia coli.

Materials:

  • Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)[6]

  • Escherichia coli tester strain (e.g., WP2 uvrA (pKM101))[6]

  • Metabolic activation system: Aroclor 1254-induced rat or hamster liver S9 fraction and cofactors (NADP, G6P). A higher concentration of S9 (e.g., 30%) is often recommended for nitrosamines.[6]

  • Top agar (B569324) (0.6% agar, 0.5% NaCl, 50 µM L-histidine, 50 µM D-biotin)

  • Minimal glucose agar plates

  • Test compound (NSAR) dissolved in a suitable solvent (e.g., water or DMSO)

  • Positive and negative controls

Procedure:

  • Preparation: Prepare overnight cultures of the bacterial tester strains. Prepare the S9 mix and dilutions of the test compound.

  • Pre-incubation: In a test tube, add 0.1 mL of the bacterial culture, 0.5 mL of the S9 mix (or buffer for experiments without metabolic activation), and 0.1 mL of the test compound solution. Incubate at 37°C for 20-30 minutes.[6]

  • Plating: Add 2 mL of molten top agar to the pre-incubation mixture, vortex briefly, and pour onto the surface of a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A positive result is defined as a dose-related increase in the number of revertants to at least twice the background (spontaneous revertant) count.[6]

cluster_0 Ames Test Workflow start Start prep Prepare Bacterial Cultures, Test Compound, and S9 Mix start->prep preincubate Pre-incubate Bacteria, Compound, and S9 Mix (37°C) prep->preincubate plate Add Top Agar and Plate on Minimal Agar preincubate->plate incubate Incubate Plates (37°C, 48-72h) plate->incubate score Count Revertant Colonies incubate->score analyze Analyze Data for Dose-Response score->analyze end End analyze->end

Workflow for the Enhanced Ames Test.
Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Objective: To quantify DNA single- and double-strand breaks, and alkali-labile sites in individual cells exposed to a test compound.

Materials:

  • Mammalian cells in suspension (e.g., primary hepatocytes, TK6, HepaRG)[7]

  • Microscope slides pre-coated with normal melting point agarose (B213101)

  • Low melting point agarose (LMPA)

  • Lysis solution (high salt and detergent)

  • Alkaline electrophoresis buffer (pH > 13)

  • Neutralizing buffer

  • DNA staining dye (e.g., SYBR Green, propidium (B1200493) iodide)

  • Fluorescence microscope with appropriate filters and imaging software

Procedure:

  • Cell Treatment: Expose cells in culture to various concentrations of the test compound (NSAR) for a defined period.

  • Cell Embedding: Mix a suspension of treated cells with molten LMPA and pipette onto a pre-coated slide. Allow the agarose to solidify.

  • Lysis: Immerse the slides in lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

  • Alkaline Unwinding: Place the slides in alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis at a low voltage. Damaged DNA (fragments) will migrate away from the nucleoid, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the extent of DNA damage by measuring the length of the comet tail and the intensity of DNA in the tail relative to the head using specialized software. The percentage of DNA in the tail is a common metric for DNA damage.[8]

In Vitro Micronucleus Assay

The micronucleus assay is used to detect both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) effects of a test substance.

Objective: To determine if a test compound induces the formation of micronuclei in cultured mammalian cells. Micronuclei are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.

Materials:

  • Mammalian cell line with a stable karyotype and low background frequency of micronuclei (e.g., TK6, CHO, HepaRG)[5]

  • Cell culture medium and supplements

  • Test compound (NSAR)

  • Metabolic activation system (S9 fraction), if required

  • Cytochalasin B (an agent that blocks cytokinesis, resulting in binucleated cells)

  • Fixative (e.g., methanol/acetic acid)

  • Staining solution (e.g., Giemsa, acridine (B1665455) orange, or a fluorescent DNA stain)

  • Microscope

Procedure:

  • Cell Treatment: Treat cell cultures with various concentrations of the test compound, with and without metabolic activation.

  • Cytokinesis Block: Add cytochalasin B to the cultures to allow for nuclear division without cell division. This allows for the identification of cells that have completed one round of mitosis.

  • Harvesting and Slide Preparation: Harvest the cells, treat with a hypotonic solution, and fix. Drop the cell suspension onto microscope slides.

  • Staining: Stain the slides with a suitable DNA stain.

  • Scoring: Using a microscope, score the frequency of micronuclei in at least 1000 binucleated cells per concentration. A positive response is a significant, dose-dependent increase in the frequency of micronucleated cells.[5]

Signaling Pathways Implicated in N-Nitrosamine Carcinogenicity

The carcinogenic effects of N-nitrosamines extend beyond direct DNA damage. The resulting cellular stress and DNA damage can activate complex signaling pathways that influence cell fate, including cell cycle arrest, apoptosis, and DNA repair. Chronic exposure and failed repair can lead to the accumulation of mutations and the activation of pro-survival pathways that contribute to cancer development. For instance, the tobacco-specific nitrosamine (B1359907) NNK has been shown to induce reactive oxygen species (ROS), which in turn can activate the Wnt signaling pathway, a pathway often dysregulated in cancer.[10]

cluster_0 Cellular Response to N-Nitrosamine-Induced DNA Damage cluster_1 Signaling Cascades cluster_2 Cellular Outcomes Nitrosamine N-Nitrosamine Metabolic_Activation Metabolic Activation (CYP450) Nitrosamine->Metabolic_Activation DNA_Damage DNA Damage (Adducts, Strand Breaks) Metabolic_Activation->DNA_Damage ROS Reactive Oxygen Species (ROS) Production Metabolic_Activation->ROS ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR Wnt Wnt Signaling ROS->Wnt MAPK MAPK Pathways (e.g., JNK, p38) ROS->MAPK p53 p53 Activation ATM_ATR->p53 Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest DNA_Repair DNA Repair Activation p53->DNA_Repair Apoptosis Apoptosis p53->Apoptosis Survival Cell Survival and Proliferation Wnt->Survival MAPK->Apoptosis MAPK->Survival DNA_Repair->Survival Successful Repair Apoptosis->Survival Elimination of Damaged Cells Carcinogenesis Carcinogenesis Survival->Carcinogenesis Failed Repair/ Mutation Accumulation

General signaling pathways activated by N-nitrosamines.

Conclusion

The in vitro assessment of this compound's carcinogenicity is a critical component of its overall risk profile. While direct quantitative data for NSAR is currently sparse, the established methodologies for testing other N-nitrosamines provide a robust framework for its evaluation. The Ames test, comet assay, and micronucleus assay are powerful tools for detecting the mutagenic and genotoxic potential of such compounds after metabolic activation. Understanding the underlying signaling pathways provides further insight into the mechanisms of carcinogenesis. This technical guide serves as a foundational resource for researchers and professionals, outlining the necessary experimental approaches and data interpretation frameworks to advance our understanding of the in vitro carcinogenicity of this compound. Further research focusing specifically on NSAR is warranted to generate the quantitative data needed for a more precise risk assessment.

References

N-Nitrososarcosine: A Technical Guide to its Discovery, History, and Carcinogenic Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Nitrososarcosine (NSAR) is a non-volatile N-nitrosamine that has been the subject of scientific scrutiny for decades due to its carcinogenic properties. This technical guide provides an in-depth overview of the discovery and history of NSAR research, detailing its formation, presence in various consumer products, and the evolution of analytical methods for its detection. A significant focus is placed on its carcinogenic effects, with a comprehensive summary of key animal studies, detailed experimental protocols, and an elucidation of its metabolic activation and DNA adduction pathways. This document aims to be a core resource for researchers, scientists, and professionals in drug development by presenting quantitative data in structured tables and illustrating complex biological and experimental workflows through detailed diagrams.

Discovery and History of Research

The scientific journey of N-nitrosamines, including this compound, began with their chemical synthesis in the 19th century. However, their biological significance, particularly their carcinogenicity, was not recognized until the mid-20th century. Research interest in N-nitrosamines as a class of potent carcinogens grew significantly following the discovery of the hepatotoxic and carcinogenic effects of N-nitrosodimethylamine (NDMA).

This compound itself was identified as a component in various consumer products, notably in cured meats and tobacco products.[1] Its formation is primarily due to the reaction of the amino acid sarcosine (B1681465) with nitrosating agents, such as nitrites, which are commonly used as preservatives in cured meats.[2] The presence of NSAR in these products raised public health concerns and spurred the development of sensitive analytical methods for its detection and quantification. Early research focused on identifying the sources of exposure and understanding the conditions that favor its formation. The International Agency for Research on Cancer (IARC) has classified this compound as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans," based on sufficient evidence of carcinogenicity in experimental animals.[3]

Carcinogenicity and Toxicological Profile

The carcinogenic potential of this compound has been demonstrated in various animal models, with the primary target organs being the esophagus and nasal cavity.

Esophageal Carcinogenesis in Rats

Oral administration of this compound or its precursors has been shown to induce esophageal tumors in rats. A notable study demonstrated the efficient induction of esophageal cancers and precancerous lesions in Wistar rats through the administration of sarcosine ethyl ester hydrochloride (SEEH) and sodium nitrite (B80452) (NaNO2), the precursors of this compound ethyl ester (NSEE).[4] In this study, rats receiving the precursors in their drinking water developed papillomas and carcinomas of the esophagus. The tumor incidence reached 100% in one group after 20 weeks of observation, highlighting the potent carcinogenic effect of NSAR on the esophageal epithelium.[4]

Nasal Cavity Carcinogenesis in Mice

Dietary administration of this compound has been linked to the development of nasal cavity tumors in mice.[2] These studies have been crucial in establishing the carcinogenicity of NSAR and understanding its organ-specific effects.

Quantitative Data from Carcinogenicity Studies

The following table summarizes key quantitative data from a pivotal study on esophageal tumor induction in rats using this compound precursors.

Parameter Group 1 Group 2 Control Group
Treatment SEEH + NaNO2 twice a week for 6 weeksSEEH + NaNO2 once every 3 days for 7 weeks2% Sucrose (B13894) in drinking water
Observation Period 8 weeks post-treatment26 weeks post-treatment-
Tumor Incidence (Papillomas) 33.3%Not specified0%
Tumor Incidence (Carcinomas) Rare33.3% (at 4 weeks), 100% (at 20 weeks)0%
[3H]-thymidine Labeling Index (Basal Layer) Higher than controlNot specifiedBaseline
[3H]-thymidine Labeling Index (Superficial Layer) Higher than controlNot specifiedBaseline

Data sourced from a study on the efficient and specific induction of esophageal tumors in rats by precursors of this compound ethyl ester.[4]

Experimental Protocols

Induction of Esophageal Carcinoma in Rats with NSAR Precursors

This protocol is based on a study that successfully induced esophageal tumors in Wistar rats.[4]

Objective: To induce esophageal papillomas and carcinomas in rats through the oral administration of this compound precursors.

Materials:

  • Six-week-old male Wistar rats

  • Sarcosine ethyl ester hydrochloride (SEEH)

  • Sodium nitrite (NaNO2)

  • Sucrose

  • Drinking water

  • Animal housing facilities compliant with ethical guidelines

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the start of the experiment.

  • Preparation of Treatment Solution: Prepare a 2% sucrose solution in drinking water. For the treatment groups, dissolve SEEH (2g/kg body weight) and NaNO2 (0.3g/kg body weight) in the 2% sucrose solution.

  • Administration:

    • Group 1: Provide the treatment solution to the rats as their drinking water twice a week for a duration of 6 weeks.

    • Group 2: Provide the treatment solution to the rats as their drinking water once every three days for a duration of 7 weeks.

    • Control Group: Provide only the 2% sucrose solution as drinking water.

  • Observation:

    • Group 1: After the 6-week treatment period, switch to regular drinking water and observe the animals for an additional 8 weeks.

    • Group 2: After the 7-week treatment period, switch to regular drinking water and observe the animals for an additional 26 weeks.

  • Monitoring: Monitor the animals regularly for any signs of toxicity or tumor development.

  • Histopathological Analysis: At the end of the observation period, euthanize the animals and perform a thorough histopathological examination of the esophagus to identify and classify any lesions or tumors.

Analytical Protocol for this compound in Cured Meat by GC-TEA

This protocol outlines a general procedure for the determination of this compound in cured meat products using Gas Chromatography with a Thermal Energy Analyzer (TEA) detector.

Objective: To quantify the concentration of this compound in a cured meat sample.

Materials:

  • Cured meat sample

  • Internal standard (e.g., N-nitrosodipropylamine)

  • Methanol (B129727)

  • Dichloromethane

  • Sodium sulfate (B86663) (anhydrous)

  • Diatomaceous earth

  • Diazomethane (for esterification)

  • Gas chromatograph equipped with a Thermal Energy Analyzer (GC-TEA)

  • Chromatography column (e.g., packed with Carbowax 20M)

  • Liquid-liquid extractor

  • Ion exchange column

Procedure:

  • Sample Preparation:

    • Homogenize a known weight of the cured meat sample.

    • Spike the sample with a known amount of the internal standard.

  • Extraction:

    • Perform a liquid-liquid extraction of the homogenized sample using a mixture of methanol and dichloromethane.

    • Separate the organic layer.

  • Clean-up:

    • Pass the organic extract through a column of anhydrous sodium sulfate to remove any residual water.

    • Further purify the extract using an ion exchange separation column to remove interfering compounds.

  • Derivatization:

    • Concentrate the cleaned extract.

    • Convert the this compound to its more volatile methyl ester by reacting it with diazomethane. This step is crucial for GC analysis.

  • GC-TEA Analysis:

    • Inject an aliquot of the derivatized sample into the GC-TEA system.

    • The GC separates the components of the sample, and the TEA detector selectively detects the N-nitroso compounds.

  • Quantification:

    • Identify the peak corresponding to the this compound methyl ester based on its retention time.

    • Quantify the concentration of NSAR in the original sample by comparing its peak area to that of the internal standard.

Signaling Pathways and Experimental Workflows

Metabolic Activation of this compound

This compound, like other N-nitrosamines, requires metabolic activation to exert its carcinogenic effects. The primary pathway involves the enzymatic α-hydroxylation of the carbon atom adjacent to the nitroso group, a reaction catalyzed by cytochrome P450 enzymes. This hydroxylation leads to the formation of an unstable intermediate that spontaneously decomposes to yield a reactive alkylating agent, a methyldiazonium ion, and formaldehyde. This electrophilic species can then react with nucleophilic sites in cellular macromolecules, including DNA.

Metabolic_Activation_of_NSAR NSAR This compound CYP450 Cytochrome P450 (α-hydroxylation) NSAR->CYP450 Intermediate Unstable α-hydroxy intermediate CYP450->Intermediate Metabolic Activation AlkylatingAgent Methyldiazonium ion (Reactive Alkylating Agent) Intermediate->AlkylatingAgent Spontaneous Decomposition Formaldehyde Formaldehyde Intermediate->Formaldehyde

Caption: Metabolic activation of this compound to a reactive alkylating agent.

DNA Adduct Formation

The reactive alkylating agent generated from the metabolic activation of this compound can form covalent adducts with DNA. These adducts can lead to miscoding during DNA replication, resulting in mutations. If these mutations occur in critical genes, such as proto-oncogenes or tumor suppressor genes, they can initiate the process of carcinogenesis.

DNA_Adduct_Formation AlkylatingAgent Methyldiazonium ion DNA DNA (e.g., Guanine) AlkylatingAgent->DNA Covalent Binding DNA_Adduct DNA Adduct (e.g., O6-methylguanine) DNA->DNA_Adduct Mutation Miscoding during DNA Replication DNA_Adduct->Mutation Carcinogenesis Initiation of Carcinogenesis Mutation->Carcinogenesis

Caption: Pathway of DNA adduct formation and initiation of carcinogenesis.

Experimental Workflow for Carcinogenicity Study

The following diagram illustrates the general workflow for an in vivo carcinogenicity study of this compound.

Carcinogenicity_Workflow start Start acclimatization Animal Acclimatization start->acclimatization grouping Randomization into Treatment and Control Groups acclimatization->grouping treatment Administration of NSAR or Precursors grouping->treatment observation Long-term Observation (Monitoring for Tumors) treatment->observation euthanasia Euthanasia observation->euthanasia analysis Histopathological Analysis of Tissues euthanasia->analysis end End analysis->end

Caption: General experimental workflow for an this compound carcinogenicity study.

Conclusion

The discovery and subsequent research on this compound have significantly contributed to our understanding of chemical carcinogenesis. From its identification in everyday consumer products to the elucidation of its metabolic activation and DNA-damaging mechanisms, the study of NSAR has underscored the importance of monitoring and regulating carcinogenic compounds in our environment. The experimental protocols and data presented in this guide provide a valuable resource for the scientific community to continue investigating the toxicological effects of N-nitrosamines and to develop strategies for mitigating human exposure and cancer risk. The detailed signaling pathways and workflows offer a visual and conceptual framework for further research in this critical area of public health.

References

An In-depth Technical Guide to the Health and Safety Considerations for Handling N-Nitrososarcosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety considerations essential for the handling of N-Nitrososarcosine (NSAR). Given its classification as a probable human carcinogen, stringent safety protocols and a thorough understanding of its toxicological profile are imperative for all personnel involved in its use. This document outlines its physicochemical properties, toxicological data, handling procedures, and relevant experimental methodologies.

Physicochemical and Toxicological Profile

This compound is a pale yellow, crystalline solid.[1] It is classified as reasonably anticipated to be a human carcinogen by the National Toxicology Program (NTP) and as a Group 2B carcinogen (possibly carcinogenic to humans) by the International Agency for Research on Cancer (IARC).[2][3] Its carcinogenic activity stems from its nature as an N-nitroso compound, which can damage DNA following metabolic activation.[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. It is soluble in polar organic solvents and miscible with water.[1] The compound is sensitive to light, especially ultraviolet light, and is unstable in aqueous solutions, with a notable decrease in concentration observed over 24 hours.[1] Upon heating to decomposition, it emits toxic fumes of nitrogen oxides.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₃H₆N₂O₃[5]
Molecular Weight 118.09 g/mol [1]
Melting Point 66-67 °C[1]
Appearance Pale yellow crystalline solid[1]
Water Solubility 1000 g/L at 25 °C
Vapor Pressure 0.00261 mmHg at 25 °C[1]
Log Kₒw -0.78
Toxicological Data

This compound is toxic if swallowed and causes skin and serious eye irritation.[3] The primary toxicological concern is its carcinogenicity, which has been demonstrated in multiple animal studies. Dietary and drinking water administration in rodents has been shown to cause tumors in the nasal cavity and esophagus, respectively. Intraperitoneal injection in newborn mice resulted in liver cancer.

Table 2: Acute Toxicity and Carcinogenicity Data for this compound

ParameterSpeciesRouteValueReference(s)
LD₅₀ MouseIntraperitoneal184 mg/kg[1]
LD₅₀ RatOral>5 g/kg[3]
Carcinogenic Dose MouseIntraperitoneal225 mg/kg (total dose)[1]
Tumor Incidence MouseIntraperitoneal8 of 14 animals developed liver cell carcinomas[1]
Carcinogenicity MouseDietaryNasal cavity (squamous-cell carcinoma)
Carcinogenicity RatDrinking waterEsophagus (papilloma and squamous-cell carcinoma)

Health and Safety Precautions

Due to its carcinogenic nature, all work with this compound must be conducted with strict adherence to safety protocols for handling hazardous chemicals.

Personal Protective Equipment (PPE)
  • Gloves: Double-gloving with nitrile rubber gloves is recommended.

  • Lab Coat: A dedicated lab coat, preferably disposable, should be worn.

  • Eye Protection: Safety goggles or a face shield are mandatory.

  • Respiratory Protection: When handling the solid material outside of a contained system, a NIOSH-approved respirator is necessary.

Engineering Controls
  • All weighing and preparation of this compound solutions must be performed in a certified chemical fume hood or a glove box.

  • For animal studies, all procedures, including administration and cage changes, should be conducted in a biological safety cabinet.

Storage and Disposal
  • This compound should be stored in a cool, dark, and well-ventilated area, away from strong oxidizing agents.[3] The container should be tightly sealed.

  • All waste materials, including contaminated PPE and animal bedding, must be disposed of as hazardous waste in accordance with institutional and national regulations. Incineration is a potential disposal method for contaminated lab waste.[1]

Experimental Protocols

Detailed methodologies are crucial for the safe and reproducible use of this compound in research. Below are representative protocols for key experiments.

Carcinogenicity Bioassay in Rodents (Drinking Water Administration)

This protocol is a generalized representation based on studies of N-nitrosamines.

  • Animal Model: Use a well-characterized rodent strain, such as Fischer 344 rats, with an equal number of males and females per group (typically 50 animals/sex/group).

  • Dose Preparation: Prepare fresh solutions of this compound in drinking water at the desired concentrations. The stability of the compound in the water should be periodically verified.

  • Administration: Administer the this compound solutions as the sole source of drinking water to the treatment groups. The control group receives untreated drinking water.

  • Duration: The study duration should cover the majority of the animal's lifespan (e.g., 24 months for rats).

  • Monitoring: Monitor the animals daily for clinical signs of toxicity. Record body weight and water consumption regularly.

  • Necropsy and Histopathology: At the end of the study, perform a full necropsy on all animals. Collect a comprehensive set of tissues, with a particular focus on the esophagus, liver, and nasal cavity. Tissues should be preserved in 10% neutral buffered formalin, processed, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) for microscopic examination.

  • Data Analysis: Analyze the incidence, multiplicity, and latency of tumors in the treated groups compared to the control group using appropriate statistical methods.

Enhanced Ames Test for Mutagenicity

This protocol is based on the recommended "Enhanced Ames Test" for N-nitrosamines.

  • Bacterial Strains: Use Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2 uvrA (pKM101).

  • Metabolic Activation: Conduct the assay with and without a metabolic activation system. For N-nitrosamines, a higher concentration of S9 fraction (e.g., 30% v/v) from the liver of rats or hamsters induced with phenobarbital (B1680315) and β-naphthoflavone is recommended.

  • Assay Procedure (Pre-incubation method): a. In a test tube, mix the test compound (dissolved in a suitable solvent), the bacterial culture, and the S9 mix (or buffer for the non-activation condition). b. Pre-incubate the mixture at 37°C for a defined period (e.g., 30 minutes). c. Add molten top agar (B569324) to the tube, mix, and pour the contents onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A positive result is typically defined as a dose-dependent increase in the number of revertants that is at least two- to three-fold higher than the solvent control.

Quantitative Analysis by LC-MS/MS

This is a representative protocol for the analysis of this compound in a complex matrix like a food product.

  • Sample Preparation: a. Homogenize a known weight of the sample. b. Spike the sample with an isotope-labeled internal standard (e.g., this compound-d₃). c. Extract the sample with a suitable solvent, such as an acidic aqueous solution. d. Perform a cleanup step, such as supported liquid-liquid extraction or solid-phase extraction, to remove interfering matrix components.

  • LC-MS/MS Analysis: a. Chromatography: Use a reverse-phase C18 column with a gradient elution of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), both containing a small amount of an acid (e.g., formic acid). b. Mass Spectrometry: Operate the mass spectrometer in positive or negative electrospray ionization (ESI) mode. Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both this compound and its internal standard.

  • Quantification: Create a calibration curve using standards of known concentrations. Quantify the amount of this compound in the sample by comparing its peak area ratio to the internal standard against the calibration curve.

Mechanistic Pathways and Logical Relationships

The carcinogenicity of this compound is initiated by its metabolic activation, leading to the formation of DNA adducts and subsequent cellular damage.

Metabolic Activation and DNA Damage Pathway

The primary pathway for the bioactivation of N-nitrosamines involves cytochrome P450 enzymes in the liver. This process is depicted in the following diagram.

Metabolic Activation of this compound NSAR This compound AlphaHydroxy α-Hydroxy-N-Nitrososarcosine (Unstable Intermediate) NSAR->AlphaHydroxy α-Hydroxylation CYP450 Cytochrome P450 (e.g., CYP2E1) CYP450->AlphaHydroxy Diazonium Carboxymethyldiazonium Ion (Reactive Electrophile) AlphaHydroxy->Diazonium Spontaneous Decomposition DNA_Adduct DNA Adducts (e.g., O⁶-carboxymethylguanine) Diazonium->DNA_Adduct Alkylation of DNA Mutation DNA Mutation (e.g., GC to AT transition) DNA_Adduct->Mutation Miscoding during DNA Replication Cancer Cancer Initiation Mutation->Cancer

Caption: Metabolic activation of this compound leading to DNA damage.

Cellular Response to this compound-Induced DNA Damage

The formation of DNA adducts by activated this compound triggers a complex cellular response, primarily orchestrated by the p53 tumor suppressor protein. This can lead to cell cycle arrest to allow for DNA repair, or if the damage is too severe, apoptosis (programmed cell death).

Cellular Response to DNA Damage cluster_damage DNA Damage Induction cluster_response Cellular Response Pathways NSAR_metabolite Activated this compound (Carboxymethyldiazonium Ion) DNA_Damage DNA Adducts NSAR_metabolite->DNA_Damage p53 p53 Activation DNA_Damage->p53 sensed by ATM/ATR kinases CellCycleArrest Cell Cycle Arrest (G1/S, G2/M checkpoints) p53->CellCycleArrest induces DNA_Repair DNA Repair Mechanisms (e.g., BER, MGMT) p53->DNA_Repair activates Apoptosis Apoptosis p53->Apoptosis induces (if damage is severe) CellCycleArrest->DNA_Repair allows time for DNA_Repair->CellCycleArrest Successful Repair DNA_Repair->Apoptosis Successful Repair DNA_Repair->Apoptosis Failed Repair

Caption: Logical flow of cellular responses to DNA damage induced by this compound.

Experimental Workflow for Carcinogenicity Bioassay

The following diagram outlines the typical workflow for a long-term rodent carcinogenicity study.

Carcinogenicity Bioassay Workflow start Dose Range Finding (Subchronic Study) groups Control and Treatment Groups (e.g., 3 dose levels) start->groups main_study Long-Term Exposure (e.g., 24 months) monitoring In-life Monitoring (Clinical signs, body weight, food/water consumption) main_study->monitoring necropsy Terminal Necropsy main_study->necropsy groups->main_study histopathology Histopathological Examination of Tissues necropsy->histopathology analysis Statistical Analysis (Tumor incidence, etc.) histopathology->analysis end Conclusion on Carcinogenicity analysis->end

Caption: Generalized workflow for a long-term rodent carcinogenicity bioassay.

References

N-Nitrososarcosine (NSAR): A Technical Guide on its Occurrence in Food and Tobacco Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrososarcosine (NSAR) is a non-volatile N-nitrosamine that has garnered significant attention from the scientific community due to its classification as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), indicating it is "possibly carcinogenic to humans."[1] N-nitrosamines are a class of chemical compounds formed by the reaction of a nitrosating agent, such as nitrite, with a secondary or tertiary amine.[2] NSAR is specifically formed from the nitrosation of sarcosine (B1681465), an N-methyl derivative of the amino acid glycine.

The presence of NSAR in various consumer products, particularly certain foods and tobacco, is a public health concern. This technical guide provides an in-depth overview of the occurrence of NSAR in these products, detailed experimental protocols for its detection and quantification, and an exploration of the molecular mechanisms underlying its potential carcinogenicity. All quantitative data is summarized in structured tables for ease of comparison, and key processes are visualized using diagrams.

Occurrence of this compound in Food and Tobacco Products

The formation of this compound in food is often associated with the use of nitrites as preservatives, particularly in cured meats.[1] In tobacco, NSAR is one of the many N-nitroso compounds that can be formed during the curing, fermentation, and aging processes.[3] The following tables summarize the quantitative data on NSAR levels found in various food and tobacco products.

Table 1: Quantitative Data on this compound (NSAR) in Food Products

Food CategorySpecific ProductNSAR Concentration (µg/kg)Reference(s)
Cured Meats Smoked Meat10[4]
Boiled Ham2[4]
Bologna2 - 56[4]
Meatloaf2 - 15[4]
Smoked Bacon<10 - 210[4]
Unsmoked Bacon<10 - 74[4]
Cured Meat Product~10[1]
Fish Products Smoked CodUp to 64 (total N-nitrosopiperidine)[1]
Salt-dried Fish1,200 - 21,000 (N-nitrosodiethylamine)[1]
Cheese Various Cheeses0.5 - 30 (N-nitrosodiethylamine)[1]
Beverages BeerNot Detected - 0.60 (N-nitrosodimethylamine)[5]

Note: Data for some categories may refer to other nitrosamines where specific NSAR data is limited, providing a broader context of nitrosamine (B1359907) contamination.

Table 2: Quantitative Data on this compound (NSAR) in Tobacco Products

Tobacco ProductNSAR Concentration (ng/g)Reference(s)
Dry Snuff (Reference 1S2)550.5 ± 43.7[6]
Moist Snuff (Reference 2S3)Low amount detected[6]
Cigarette Tobacco (KY 3R4F)Not Detected[6]
Cigarette Tobacco22 - 460 (ng/cig)[6]

Experimental Protocols

Accurate quantification of NSAR in complex matrices like food and tobacco requires sensitive and specific analytical methods. The most common techniques are Gas Chromatography-Thermal Energy Analysis (GC-TEA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol 1: Analysis of this compound in Tobacco by Gas Chromatography-Thermal Energy Analysis (GC-TEA)

This protocol is a composite based on established methods for the analysis of tobacco-specific nitrosamines.[7][8]

1. Sample Preparation and Extraction:

  • Weigh 1 gram of homogenized whole tobacco into a 250 mL Erlenmeyer flask.

  • Add 50 mL of a citrate-phosphate buffer (pH 4.5) containing 20 mM L-ascorbic acid to prevent artifactual nitrosamine formation.

  • Spike the sample with an appropriate internal standard, such as N-nitrosoguvacoline (NG).

  • Shake the flask on a wrist-action shaker for 60 minutes.

  • Load the entire extract onto a pre-conditioned Chem-Elut cartridge.

  • Elute the nitrosamines with 2 x 20 mL of dichloromethane.

  • Collect the eluate and concentrate it to 1 mL under a gentle stream of nitrogen at 50°C.

2. Gas Chromatography-Thermal Energy Analysis (GC-TEA):

  • GC Column: Use a capillary column suitable for nitrosamine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector: Programmable temperature vaporizer (PTV) injector, with a temperature program from 35°C to 220°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 1 minute.

    • Ramp 1: 10°C/min to 170°C.

    • Ramp 2: 5°C/min to 212°C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 2.8 mL/min.

  • TEA Interface Temperature: 240°C.

  • TEA Furnace Temperature: 500-525°C.

  • Injection Volume: 1.5 µL.

3. Quantification:

  • Prepare a series of calibration standards of NSAR and the internal standard in dichloromethane.

  • Inject the standards to generate a calibration curve.

  • Inject the concentrated sample extract and determine the peak areas for NSAR and the internal standard.

  • Quantify the amount of NSAR in the sample using the calibration curve and the internal standard for correction.

Protocol 2: Analysis of this compound in Cured Meat by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is a generalized procedure based on current LC-MS/MS methods for nitrosamine analysis in food.[9][10]

1. Sample Preparation and Extraction:

  • Weigh 5 grams of homogenized meat sample into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Add 10 mL of acetonitrile (B52724) and an internal standard (e.g., ¹³C-NSAR).

  • Homogenize the sample using a high-speed blender for 3 minutes.

  • Add 4 g of anhydrous magnesium sulfate (B86663) and 1 g of sodium chloride, vortex for 1 minute, and centrifuge at 4000 rpm for 10 minutes.

  • Transfer the acetonitrile supernatant to a new tube containing 150 mg of primary secondary amine (PSA) sorbent and 50 mg of C18 sorbent.

  • Vortex for 1 minute and centrifuge at 4000 rpm for 5 minutes.

  • Take a 1 mL aliquot of the supernatant, evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the initial mobile phase.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • LC Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% formic acid in water.

    • B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 10% B

    • 1-5 min: 10-90% B

    • 5-7 min: 90% B

    • 7.1-10 min: 10% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Mass Spectrometer: Triple quadrupole.

  • Multiple Reaction Monitoring (MRM) Transitions: Monitor at least two specific precursor-to-product ion transitions for both NSAR and its internal standard for accurate identification and quantification.

3. Quantification:

  • Prepare matrix-matched calibration standards by spiking blank meat extract with known concentrations of NSAR and the internal standard.

  • Construct a calibration curve based on the peak area ratios of the analyte to the internal standard.

  • Analyze the sample extracts and quantify NSAR using the calibration curve.

Visualizations

Formation of this compound

The formation of this compound is a chemical reaction between sarcosine (N-methylglycine) and a nitrosating agent, typically nitrous acid, which is formed from nitrites in acidic conditions.

cluster_reactants Precursors cluster_conditions Conditions cluster_products Products Sarcosine Sarcosine (N-methylglycine) NSAR This compound (NSAR) Sarcosine->NSAR Nitrite Nitrite (NO₂⁻) Nitrous_Acid Nitrous Acid (HNO₂) Nitrite->Nitrous_Acid Reaction with H⁺ Acidic Acidic Conditions (H⁺) Nitrous_Acid->NSAR Nitrosation

Figure 1: Formation of this compound from its precursors.
Experimental Workflow for NSAR Analysis

The analytical process for determining NSAR levels in a sample involves several key steps, from initial sample preparation to final data analysis.

Sample Sample Collection (Food or Tobacco) Homogenization Homogenization Sample->Homogenization Extraction Extraction with Solvent & Internal Standard Homogenization->Extraction Cleanup Sample Cleanup (e.g., SPE, LLE) Extraction->Cleanup Analysis Instrumental Analysis (LC-MS/MS or GC-TEA) Cleanup->Analysis Data Data Acquisition & Quantification Analysis->Data Result Result Reporting (ng/g or µg/kg) Data->Result

Figure 2: General experimental workflow for NSAR analysis.
Molecular Mechanism: DNA Damage Response Pathway

N-nitrosamines, including NSAR, are known to be genotoxic, meaning they can damage DNA.[2] This damage triggers a complex cellular signaling network known as the DNA Damage Response (DDR). A key pathway in the DDR involves the ATM and ATR kinases, which are activated by DNA double-strand breaks and single-strand DNA, respectively.[11]

NSAR This compound (NSAR) Metabolic_Activation Metabolic Activation (e.g., by CYP enzymes) NSAR->Metabolic_Activation Reactive_Metabolites Reactive Metabolites (Alkylating Agents) Metabolic_Activation->Reactive_Metabolites DNA_Damage DNA Damage (e.g., DNA adducts) Reactive_Metabolites->DNA_Damage ATM_ATR ATM/ATR Kinase Activation DNA_Damage->ATM_ATR Chk1_Chk2 Checkpoint Kinase (Chk1/Chk2) Phosphorylation ATM_ATR->Chk1_Chk2 Cell_Cycle_Arrest Cell Cycle Arrest Chk1_Chk2->Cell_Cycle_Arrest DNA_Repair DNA Repair Chk1_Chk2->DNA_Repair Apoptosis Apoptosis (if damage is severe) Chk1_Chk2->Apoptosis

Figure 3: Simplified DNA Damage Response pathway initiated by NSAR.

Conclusion

The presence of this compound in certain food and tobacco products warrants continued monitoring and research. The data presented in this guide highlights the variability of NSAR concentrations across different products, emphasizing the need for robust and sensitive analytical methods for accurate risk assessment. The detailed experimental protocols provided serve as a valuable resource for researchers in this field. Furthermore, understanding the molecular mechanisms of NSAR-induced genotoxicity, particularly the activation of DNA damage response pathways, is crucial for elucidating its carcinogenic potential and for the development of potential mitigation strategies. This technical guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge required to address the challenges associated with this compound in consumer products.

References

Methodological & Application

Application Note: Quantification of N-Nitrososarcosine in Tobacco using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive method for the quantification of N-Nitrososarcosine (NSAR) in various tobacco products, including cigarette tobacco and smokeless tobacco. The method utilizes a simple supported liquid-liquid extraction (SL-L) for sample cleanup, followed by analysis using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). An isotope-labeled internal standard, this compound-d3 (NSAR-d3), is employed to ensure high accuracy and precision. The method has been validated, demonstrating excellent linearity, sensitivity, and reproducibility for the determination of NSAR in complex tobacco matrices.

Introduction

This compound (NSAR) is a carcinogenic compound that can be found in tobacco products. Accurate and reliable quantification of NSAR is crucial for assessing the potential health risks associated with tobacco use. This application note presents a detailed protocol for a validated LC-MS/MS method that offers high selectivity and sensitivity for NSAR analysis, overcoming the challenges posed by the complex matrix of tobacco. The method avoids the need for derivatization, which was often required in older gas chromatography-based methods.[1][2]

Experimental Workflow

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Tobacco Sample (2g) Spike Spike with NSAR-d3 Internal Standard Sample->Spike Extract Extract with 2% Formic Acid Spike->Extract Centrifuge Centrifuge Extract->Centrifuge Load Load Supernatant onto SL-L Cartridge Centrifuge->Load Elute Elute with Ethyl Formate (B1220265) Load->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of NSAR Calibrate->Quantify

Caption: Experimental workflow for NSAR quantification in tobacco.

Materials and Reagents

  • This compound (NSAR) standard

  • This compound-d3 (NSAR-d3) internal standard

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Ethyl formate

  • Ammonium (B1175870) formate

  • Supported Liquid-Liquid (SL-L) extraction cartridges

  • Tobacco samples (e.g., cigarette filler, smokeless tobacco)

Equipment

  • Liquid Chromatograph (LC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical balance

  • Mechanical shaker

  • Centrifuge

  • Nitrogen evaporator

Detailed Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of NSAR and NSAR-d3 in methanol.

  • Secondary Stock Solutions: From the primary stocks, prepare secondary stock solutions at a concentration of approximately 40 µg/mL for NSAR and a suitable concentration for the NSAR-d3 internal standard spiking solution in acetonitrile or a mixture of acetonitrile and water.[3]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the secondary NSAR stock solution with the mobile phase to create a calibration curve.[3] A typical range is 3–2000 ng/mL.[1][2] Spike each calibration standard with the NSAR-d3 internal standard solution to a constant concentration.

Sample Preparation
  • Homogenization: Grind the tobacco sample to a fine powder.

  • Weighing and Spiking: Weigh 2.0 g of the homogenized tobacco sample into a polypropylene (B1209903) tube.[2] Spike the sample with a known amount of the NSAR-d3 internal standard solution (e.g., 75 µL).[2]

  • Extraction: Add 25 mL of 2% formic acid in water to the tube.[2][4]

  • Agitation: Agitate the sample for 45 minutes using a mechanical shaker.[2][4]

  • Centrifugation: Centrifuge the sample to pellet the solid material.

  • Supported Liquid-Liquid Extraction (SL-L):

    • Load 10 mL of the supernatant onto an SL-L extraction cartridge.[4]

    • Elute the analyte with two portions of 20 mL of ethyl formate.[4]

  • Evaporation: Evaporate the combined eluate to dryness under a gentle stream of nitrogen at 50 °C.[4]

  • Reconstitution: Reconstitute the dried residue in 1 mL of the initial mobile phase.[4] The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography Conditions:

ParameterCondition
Column Obelisc N (HILIC) or equivalent
Mobile Phase A 5 mM ammonium formate and 0.1% formic acid in 95:5 water:acetonitrile[4]
Mobile Phase B 5 mM ammonium formate and 0.1% formic acid in 5:95 water:acetonitrile[4]
Flow Rate 0.5 mL/min
Injection Volume 5-10 µL
Column Temperature 40 °C
Gradient Optimized for the separation of NSAR and its internal standard

Mass Spectrometry Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive or Negative Mode (method dependent)
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 400 °C[5]
Curtain Gas 25 psi[5]
Collision Gas Medium[5]
Ion Source Gas 1 50 psi[5]

MRM Transitions:

AnalytePrecursor Ion (Q1)Product Ion (Q3)
NSAR To be determined empiricallyTo be determined empirically
NSAR-d3 To be determined empiricallyTo be determined empirically

Note: The specific m/z values for precursor and product ions, as well as collision energies and other compound-dependent parameters, should be optimized for the specific instrument being used. It is recommended to use at least two MRM transitions per analyte for confirmation and quantification.[6]

Data Analysis and Quantification

  • Peak Integration: Integrate the chromatographic peaks for NSAR and the NSAR-d3 internal standard.

  • Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of NSAR to the peak area of NSAR-d3 against the concentration of the calibration standards.

  • Quantification: Determine the concentration of NSAR in the tobacco samples by applying the peak area ratio to the linear regression equation of the calibration curve. The final concentration in the tobacco sample is calculated using the following formula: Concentration (ng/g) = (Concentration from curve (ng/mL) * Final volume (mL)) / Initial sample weight (g)

Method Validation Data

The described method has been validated for its performance in analyzing NSAR in various tobacco matrices.[1][2]

Table 1: Method Validation Parameters

ParameterResult
Linearity (R²) ≥ 0.999[1][2]
Concentration Range 3–2000 ng/mL[1][2]
Limit of Detection (LOD) 27.3 ng/g[1][2][7]
Limit of Quantification (LOQ) 91.0 ng/g[1][2][7]
Precision (RSD) 7.94% for 1S2 dry snuff reference tobacco (n=100)[1][2][7]
Recovery Data not explicitly provided in the search results, but the use of an isotope-labeled internal standard corrects for recovery losses.

Table 2: Quantification of NSAR in Reference Tobacco Products

Tobacco ProductNSAR Concentration (ng/g)
Kentucky Reference Cigarette (3R4F) Not Detected[1][2][7]
Smokeless Research Tobacco (1S2 Dry Snuff) 550.5 ± 43.7[1][2][7]
Smokeless Research Tobacco (2S3 Moist Snuff) Low Amount Detected[1][2][7]

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of this compound in a variety of tobacco products. The simple sample preparation procedure and the use of an isotope-labeled internal standard ensure the accuracy and robustness of the results. This method is well-suited for routine analysis in a commercial laboratory environment for monitoring the levels of this carcinogen in tobacco.[1][2][7]

References

Application Notes & Protocols for the Detection of N-Nitrososarcosine (NSAR) by Gas Chromatography-Thermal Energy Analyzer (GC-TEA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the detection and quantification of the non-volatile nitrosamine, N-Nitrososarcosine (NSAR), using Gas Chromatography coupled with a Thermal Energy Analyzer (GC-TEA). Due to the non-volatile nature of NSAR, a derivatization step is mandatory to convert it into a volatile compound suitable for GC analysis. This document outlines the necessary procedures for sample preparation, derivatization, and GC-TEA analysis.

Principle of GC-TEA for this compound Detection

Gas Chromatography-Thermal Energy Analysis is a highly selective and sensitive technique for the detection of N-nitroso compounds. The methodology for this compound involves the following key steps:

  • Sample Preparation and Extraction: The initial step involves the extraction of NSAR from the sample matrix, typically a pharmaceutical substance. This is often achieved through liquid-liquid extraction with pH adjustments to selectively isolate the acidic N-nitrosamino acids.

  • Derivatization: As this compound is a non-volatile amino acid, it cannot be directly analyzed by gas chromatography. Therefore, a chemical derivatization step is employed to convert the carboxylic acid group into a more volatile ester. The most common method is methylation to form the this compound methyl ester.

  • Gas Chromatographic Separation: The derivatized sample is injected into a gas chromatograph, where the volatile this compound methyl ester is separated from other components in the sample matrix based on its boiling point and interaction with the GC column's stationary phase.

  • Thermal Energy Analyzer (TEA) Detection: Following separation in the GC column, the eluent enters the Thermal Energy Analyzer. The TEA pyrolyzes the N-nitroso compounds, cleaving the relatively weak N-NO bond. This process releases a nitric oxide (NO) radical. The liberated NO radical then reacts with ozone (O₃) within the detector to form electronically excited nitrogen dioxide (NO₂*). As the excited nitrogen dioxide returns to its ground state, it emits light (chemiluminescence) in the near-infrared region. This light is detected by a photomultiplier tube, and the resulting signal is proportional to the amount of the N-nitroso compound present.[1][2][3][4][5]

The high specificity of the TEA detector for the N-nitroso functional group significantly reduces matrix interference, making it a robust method for trace-level analysis of nitrosamines in complex matrices like pharmaceutical products.[5]

Experimental Protocols

The following protocols are provided as a comprehensive guide. Researchers should perform appropriate method validation for their specific sample matrix and instrumentation.

2.1. Sample Preparation and Extraction

This protocol is adapted from methods used for the extraction of similar non-volatile N-nitrosamino acids from complex matrices and is suitable for pharmaceutical samples.

  • Reagents and Materials:

    • Dichloromethane (B109758) (DCM), HPLC grade

    • Methanol, HPLC grade

    • Deionized water

    • Hydrochloric acid (HCl), analytical grade

    • Sodium hydroxide (B78521) (NaOH), analytical grade

    • Sodium sulfate (B86663) (anhydrous)

    • Centrifuge tubes (50 mL)

    • pH meter or pH indicator strips

    • Vortex mixer

    • Centrifuge

    • Rotary evaporator or nitrogen evaporator

  • Procedure:

    • Weigh 1 gram of the pharmaceutical sample into a 50 mL centrifuge tube.

    • Add 20 mL of deionized water and vortex thoroughly to dissolve the sample.

    • Adjust the pH of the aqueous solution to 2 with HCl.

    • Add 20 mL of dichloromethane, cap the tube, and vortex for 2 minutes for liquid-liquid extraction.

    • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

    • Carefully transfer the organic (lower) layer to a clean flask.

    • Repeat the extraction of the aqueous layer two more times with 20 mL of dichloromethane each time.

    • Combine all organic extracts.

    • Dry the combined dichloromethane extract by passing it through a column containing anhydrous sodium sulfate.

    • Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen at a temperature not exceeding 40°C.

2.2. Derivatization: Methylation of this compound

This protocol describes the methylation of the carboxylic acid group of NSAR to its methyl ester using diazomethane (B1218177). Note: Diazomethane is a toxic and explosive gas. This procedure must be performed in a well-ventilated fume hood by trained personnel using appropriate safety precautions and specialized glassware.

  • Reagents and Materials:

    • Diazomethane in diethyl ether solution (prepared fresh using a diazomethane generation kit)

    • Small reaction vials (2 mL) with Teflon-lined caps

    • Nitrogen gas supply

  • Procedure:

    • Transfer the 1 mL concentrated sample extract from the previous step into a 2 mL reaction vial.

    • Carefully add the ethereal diazomethane solution dropwise to the extract at room temperature. Continue addition until a faint yellow color persists, which indicates a slight excess of diazomethane.

    • Loosely cap the vial and allow the reaction to proceed for 15-20 minutes in a fume hood.

    • After the reaction is complete, gently bubble nitrogen gas through the solution to remove the excess diazomethane until the yellow color disappears.

    • The sample is now ready for GC-TEA analysis.

2.3. GC-TEA Analysis

The following are typical instrumental parameters for the analysis of nitrosamines. These should be optimized for the specific instrument and the analysis of this compound methyl ester.

  • Instrumentation:

    • Gas Chromatograph equipped with a split/splitless injector

    • Thermal Energy Analyzer (TEA)

  • GC Conditions:

    • Column: DB-1701 or similar mid-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

    • Carrier Gas: Helium at a constant flow rate of 1-2 mL/min

    • Injector Temperature: 200°C

    • Injection Volume: 1-2 µL

    • Injection Mode: Splitless

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes

      • Ramp 1: 10°C/min to 180°C

      • Ramp 2: 20°C/min to 240°C, hold for 5 minutes

  • TEA Conditions:

    • Pyrolyzer Temperature: 500-550°C

    • Interface Temperature: 220-240°C

    • Oxygen Flow: As per manufacturer's recommendation

    • Ozone: Generated in situ

Quantitative Data

The following table summarizes typical performance data for the analysis of nitrosamines by GC-TEA. It is important to note that this data is for a range of volatile and some derivatized non-volatile nitrosamines. The specific performance for this compound methyl ester should be established through method validation in the user's laboratory.

ParameterTypical Value RangeSource(s)
Limit of Detection (LOD) 0.05 - 10 ng/g (ppb)[6][7][8]
Limit of Quantification (LOQ) 0.1 - 30 ng/g (ppb)[6][7][8]
Linearity (R²) > 0.995[6]
Recovery 70 - 120%[6][7]
Precision (RSD) < 15%[6]

Note: The actual LOD and LOQ are dependent on the sample matrix, extraction efficiency, and instrument sensitivity.

Visualizations

Experimental Workflow for NSAR Detection by GC-TEA

GC_TEA_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Pharmaceutical Sample Dissolution Dissolution in Water Sample->Dissolution pH_Adjust_1 pH Adjustment to 2 (HCl) Dissolution->pH_Adjust_1 LLE Liquid-Liquid Extraction (DCM) pH_Adjust_1->LLE Concentration Concentration of Extract LLE->Concentration Methylation Methylation (Diazomethane) Concentration->Methylation GC_Injection GC Injection Methylation->GC_Injection GC_Separation GC Separation GC_Injection->GC_Separation TEA_Detection TEA Detection GC_Separation->TEA_Detection Data_Analysis Data Analysis & Quantification TEA_Detection->Data_Analysis

Caption: Workflow for this compound analysis by GC-TEA.

Principle of TEA Detection

TEA_Principle cluster_pyrolysis Pyrolysis cluster_reaction Chemiluminescence Reaction cluster_detection Detection NSAR_Me This compound Methyl Ester (R-N-NO) Pyrolyzer Pyrolyzer (~550°C) NSAR_Me->Pyrolyzer Cleavage of N-NO bond NO_Radical Nitric Oxide Radical (NO•) Pyrolyzer->NO_Radical Excited_NO2 Excited Nitrogen Dioxide (NO₂*) NO_Radical->Excited_NO2 + O₃ Ozone Ozone (O₃) Ozone->Excited_NO2 Ground_State_NO2 Ground State NO₂ + Light (hν) Excited_NO2->Ground_State_NO2 Decay PMT Photomultiplier Tube (PMT) Ground_State_NO2->PMT Light Emission Signal Signal PMT->Signal

Caption: Principle of N-Nitroso compound detection by TEA.

References

Application Notes and Protocols for the Analysis of N-Nitrososarcosine in Meat Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrososarcosine (NSAR) is a non-volatile N-nitrosamine that can be found in various food products, particularly cured and processed meats. Due to the potential carcinogenic nature of N-nitrosamines, accurate and reliable analytical methods for their detection and quantification are crucial for food safety and human health risk assessment. These application notes provide detailed protocols and data for the analysis of NSAR in meat matrices, targeting researchers and scientists in the field.

Chemical Formation of this compound in Meat

This compound is formed from the reaction of sarcosine (B1681465) (N-methylglycine), a naturally occurring amino acid derivative found in muscle tissue, with a nitrosating agent. In cured meat products, the primary nitrosating agent is nitrous acid, which is derived from the sodium nitrite (B80452) used as a preservative and color-fixing agent. The reaction is typically favored under acidic conditions and at elevated temperatures, such as those encountered during the processing and cooking of meat.

cluster_reactants Precursors in Meat cluster_conditions Reaction Conditions cluster_products Product Sarcosine Sarcosine (from muscle tissue) NSAR This compound (NSAR) Sarcosine->NSAR Nitrite Nitrite (NaNO₂) (curing agent) Nitrite->NSAR Acid Acidic pH (e.g., in stomach or during processing) Acid->NSAR Heat Heat (cooking, processing) Heat->NSAR

This compound (NSAR) formation pathway in meat.

Analytical Methodologies

The analysis of NSAR in the complex matrix of meat products requires robust sample preparation to remove interfering substances, followed by sensitive and selective detection techniques. The most common and reliable methods for the quantification of NSAR are Gas Chromatography with a Thermal Energy Analyzer (GC-TEA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Workflow Overview

The general workflow for the analysis of this compound in meat samples involves several key stages, from sample receipt to data analysis. Each step is critical for achieving accurate and reproducible results.

Sample Meat Sample Reception and Storage (-20°C) Homogenization Sample Homogenization Sample->Homogenization Extraction Extraction (e.g., Acetonitrile or Solvent Extraction) Homogenization->Extraction Cleanup Sample Cleanup (e.g., SPE or LLE) Extraction->Cleanup Analysis Instrumental Analysis (LC-MS/MS or GC-TEA) Cleanup->Analysis Quantification Data Processing and Quantification Analysis->Quantification Report Result Reporting Quantification->Report

General experimental workflow for NSAR analysis in meat.

Quantitative Data Summary

The performance of different analytical methods for the determination of this compound in meat products is summarized in the table below. This data is compiled from various studies and provides a comparative overview of the achievable limits of detection (LOD), limits of quantification (LOQ), and recovery rates.

Analytical MethodSample PreparationMatrixLOD (µg/kg)LOQ (µg/kg)Recovery (%)Reference
LC-MS/MSAcetonitrile ExtractionProcessed Meat-2.3 - 4.2-[1]
GC-MSLiquid-Liquid Extraction, Ion Exchange, DerivatizationCured Meat-~10-[2]
LC-MS/MSSupported Liquid-Liquid ExtractionTobacco27.391.0-[3]
GC-CI/MS/MSNaOH/Methanol (B129727) Extraction, SPECured Meat-0.3 - 0.495 - 110[4]

Note: Data from tobacco is included to provide additional context for NSAR analysis by LC-MS/MS, as specific quantitative data for meat matrices can be limited in publicly available literature.

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE) for LC-MS/MS Analysis

This protocol is a comprehensive procedure for the extraction and cleanup of this compound from a meat matrix prior to LC-MS/MS analysis.

1. Materials and Reagents

  • Homogenizer (e.g., Ultra-Turrax)

  • Centrifuge

  • SPE manifold and cartridges (e.g., C18 or mixed-mode cation exchange)

  • Evaporation system (e.g., nitrogen evaporator)

  • Vortex mixer

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • This compound analytical standard

  • Isotopically labeled internal standard (e.g., N-Nitroso-[13C2, 15N]sarcosine)

2. Sample Homogenization

  • Weigh 5 g of the meat sample into a centrifuge tube.

  • Add a known amount of the isotopically labeled internal standard solution.

  • Add 20 mL of acetonitrile.

  • Homogenize the sample for 2 minutes at high speed.

3. Extraction

  • Centrifuge the homogenate at 5000 x g for 10 minutes at 4°C.

  • Carefully decant the supernatant into a clean tube.

  • Re-extract the pellet with another 10 mL of acetonitrile, vortex, and centrifuge again.

  • Combine the supernatants.

4. Solid-Phase Extraction (SPE) Cleanup

  • Condition the SPE cartridge: Sequentially pass 5 mL of methanol followed by 5 mL of water through the C18 SPE cartridge.

  • Load the sample: Load the combined supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge: Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.

  • Elute the analyte: Elute the this compound with 10 mL of methanol.

  • Evaporate and reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Analytical Conditions for LC-MS/MS

1. Liquid Chromatography

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in methanol

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: Linear gradient to 95% B

    • 10-12 min: Hold at 95% B

    • 12.1-15 min: Return to 5% B and equilibrate

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

2. Mass Spectrometry

  • Ionization Source: Electrospray Ionization (ESI), positive mode

  • Scan Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions for this compound (NSAR):

    • Precursor Ion (m/z): 119.0

    • Product Ion 1 (Quantifier, m/z): 73.0

    • Product Ion 2 (Qualifier, m/z): 45.0

  • Collision Energy: Optimize for the specific instrument, typically in the range of 10-20 eV.

  • Source Parameters: Optimize source temperature, gas flows, and voltages for maximum sensitivity.

Protocol 3: Sample Preparation using Derivatization for GC-TEA Analysis

For GC-based analysis, the non-volatile this compound must be derivatized to increase its volatility. A common approach is esterification of the carboxylic acid group.

1. Materials and Reagents

2. Extraction and Cleanup

  • Follow steps 2 and 3 from Protocol 1 (Sample Homogenization and Extraction).

  • Perform a liquid-liquid extraction on the supernatant by partitioning with dichloromethane.

  • Dry the organic phase with anhydrous sodium sulfate.

  • Concentrate the extract to approximately 1 mL.

3. Derivatization

Caution: Diazomethane is explosive and highly toxic. This procedure must be performed in a well-ventilated fume hood by trained personnel.

  • Cool the extract in an ice bath.

  • Add a freshly prepared ethereal solution of diazomethane dropwise until a faint yellow color persists.

  • Allow the reaction to proceed for 10 minutes.

  • Remove the excess diazomethane by bubbling a gentle stream of nitrogen through the solution.

4. Final Preparation

  • Adjust the final volume to 1 mL with dichloromethane.

  • The sample is now ready for GC-TEA analysis.

Protocol 4: Analytical Conditions for GC-TEA

1. Gas Chromatography

  • Column: Mid-polarity capillary column (e.g., DB-1701 or equivalent)

  • Injector Temperature: 220°C

  • Oven Program:

    • Initial temperature: 60°C, hold for 1 min

    • Ramp: 10°C/min to 240°C

    • Hold: 5 min

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

2. Thermal Energy Analyzer (TEA)

  • Pyrolyzer Temperature: 550°C

  • Interface Temperature: 250°C

  • Ozone Flow: Optimize according to manufacturer's instructions.

  • Detector: Photomultiplier tube, monitor the chemiluminescent signal.

Conclusion

The choice of analytical method for this compound in meat products depends on the available instrumentation and the specific requirements of the analysis, such as required detection limits and sample throughput. LC-MS/MS offers high sensitivity and specificity without the need for derivatization, making it a preferred method for many laboratories. GC-TEA remains a robust and reliable technique, particularly for its specificity to nitroso compounds. The provided protocols offer a detailed guide for the successful analysis of this compound in meat, contributing to the assurance of food safety.

References

Application Note: Quantitative Analysis of N-Nitrososarcosine in Complex Matrices by Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrososarcosine (NSAR) is a non-volatile N-nitrosamine that has been identified as a potential human carcinogen.[1] Its presence in various consumer products, including tobacco and potentially pharmaceuticals, necessitates sensitive and robust analytical methods for its quantification to ensure consumer safety and regulatory compliance. Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for the analysis of nitrosamines due to its high sensitivity, selectivity, and ability to correct for matrix effects and variations in sample preparation through the use of stable isotope-labeled internal standards.[2] This application note provides a detailed protocol for the quantification of this compound using this advanced analytical technique.

Principle of Isotope Dilution

Isotope dilution mass spectrometry is a highly accurate quantification method. It involves adding a known amount of an isotopically labeled version of the analyte (in this case, this compound-d3) to the sample at the beginning of the analytical process. This "internal standard" is chemically identical to the analyte but has a different mass. By measuring the ratio of the native analyte to the isotopically labeled internal standard, accurate quantification can be achieved, as any loss of analyte during sample preparation or analysis will be mirrored by a proportional loss of the internal standard.

G Principle of Isotope Dilution cluster_sample Sample cluster_standard Internal Standard cluster_process Analytical Process Analyte NSAR (Analyte) SamplePrep Sample Preparation (Extraction, Cleanup) Analyte->SamplePrep IS NSAR-d3 (IS) IS->SamplePrep Spiking LCMS LC-MS/MS Analysis SamplePrep->LCMS Potential for Analyte Loss Ratio Ratio of Analyte/IS LCMS->Ratio Signal Measurement Quant Accurate Quantification Ratio->Quant

Caption: Logical workflow of the isotope dilution method.

Experimental Protocols

This section details the methodologies for sample preparation and LC-MS/MS analysis of this compound.

Sample Preparation: Supported Liquid-Liquid Extraction (SLLE)

This protocol is adapted from methodologies developed for complex matrices like tobacco and is suitable for adaptation to pharmaceutical formulations.[3]

  • Sample Weighing and Spiking: Accurately weigh 2 grams of the homogenized sample (e.g., powdered tablets, tobacco) into a centrifuge tube. Spike the sample with a known amount of this compound-d3 (NSAR-d3) internal standard solution.

  • Extraction: Add 25 mL of 2% aqueous formic acid to the tube. Agitate the sample for 45 minutes to ensure thorough extraction.

  • Centrifugation: Centrifuge the sample to pellet solid excipients or matrix components.

  • SLLE Cartridge Loading: Load 10 mL of the supernatant onto a conditioned supported liquid-liquid extraction cartridge.

  • Elution: Elute the analyte and internal standard from the cartridge with 2 x 20 mL of ethyl formate.

  • Evaporation: Evaporate the combined eluate to dryness under a gentle stream of nitrogen at 50°C.

  • Reconstitution: Reconstitute the dried extract in 1 mL of the mobile phase for subsequent LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The following conditions are a robust starting point for the analysis of this compound.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18 Reversed-Phase Column
Mobile Phase A 0.1% Acetic Acid in Water
Mobile Phase B 0.1% Acetic Acid in Methanol
Flow Rate 0.25 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Isocratic elution with 20% Mobile Phase B for 7.5 minutes

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative Mode
Scan Type Multiple Reaction Monitoring (MRM)

Table 3: MRM Transitions for this compound (NSAR) and Internal Standard (NSAR-d3)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Role
NSAR 117.073.1Quantifier
NSAR 117.032.1Qualifier
NSAR-d3 120.076.1Quantifier
NSAR-d3 120.032.1Qualifier

Note: MRM transitions for NSAR-d3 are proposed based on the known fragmentation of the unlabeled compound, assuming a +3 Da shift in the precursor and relevant product ions.

Quantitative Data

The following table summarizes the performance characteristics of the described method, as validated in tobacco matrices. Similar performance is expected in pharmaceutical matrices with appropriate method validation.[2][4]

Table 4: Method Performance Characteristics

ParameterResult
Linearity (R²) ≥ 0.999
Concentration Range 3–2000 ng/mL
Limit of Detection (LOD) 27.3 ng/g
Limit of Quantification (LOQ) 91.0 ng/g
Precision (%RSD, n=100) 7.94%

Experimental Workflow Diagram

The following diagram illustrates the complete analytical workflow from sample receipt to final data analysis.

G Isotope Dilution LC-MS/MS Workflow for NSAR Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Sample Receipt weigh Weigh Sample (2g) start->weigh spike Spike with NSAR-d3 weigh->spike extract Extract with 2% Formic Acid spike->extract centrifuge Centrifuge extract->centrifuge load Load Supernatant on SLLE centrifuge->load elute Elute with Ethyl Formate load->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect MS/MS Detection (MRM) separate->detect integrate Peak Integration detect->integrate ratio Calculate NSAR/NSAR-d3 Ratio integrate->ratio quantify Quantify against Calibration Curve ratio->quantify report Report Results quantify->report

Caption: Step-by-step workflow for NSAR analysis.

Conclusion

The described isotope dilution liquid chromatography-tandem mass spectrometry method provides a robust, sensitive, and accurate means for the quantification of this compound in complex matrices. The use of a stable isotope-labeled internal standard ensures high-quality data, making this method well-suited for both research and quality control applications in the pharmaceutical and other relevant industries. Adherence to the detailed protocols and proper method validation are crucial for achieving reliable results.

References

N-Nitrososarcosine as a Positive Control in Carcinogenicity Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrososarcosine (NSAR) is a well-established N-nitroso compound recognized for its carcinogenic properties in various animal models. Its consistent and organ-specific tumorigenicity makes it a valuable positive control in carcinogenicity studies. These studies are critical in the safety assessment of new drugs and chemicals, providing a benchmark against which the carcinogenic potential of a test substance can be measured. NSAR has been shown to reliably induce esophageal tumors in rats and nasal cavity tumors in mice, making it a suitable positive control for studies investigating these target organs.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound as a positive control in carcinogenicity studies.

Mechanism of Carcinogenic Action

Like other N-nitrosamines, this compound requires metabolic activation to exert its carcinogenic effects.[2][3] This bioactivation is primarily mediated by cytochrome P450 (CYP) enzymes. The metabolic process involves the formation of reactive electrophilic intermediates that can form covalent adducts with DNA.[2][3] These DNA adducts, if not repaired by cellular DNA repair mechanisms, can lead to mutations in critical genes that regulate cell growth and differentiation, such as tumor suppressor genes (e.g., p53) and oncogenes (e.g., Ras).[4][5] The accumulation of these genetic alterations can disrupt normal cellular processes, including cell cycle control and apoptosis, ultimately leading to neoplastic transformation and tumor development.[6]

DOT script for this compound's Carcinogenic Mechanism

cluster_activation Metabolic Activation cluster_cellular_damage Cellular Damage & Carcinogenesis cluster_repair Cellular Defense NSAR This compound CYP Cytochrome P450 Enzymes NSAR->CYP Metabolism Electrophile Reactive Electrophilic Intermediates CYP->Electrophile DNA_Adducts DNA Adducts Electrophile->DNA_Adducts Mutations Gene Mutations (e.g., p53, Ras) DNA_Adducts->Mutations DNA_Repair DNA Repair Mechanisms DNA_Adducts->DNA_Repair Repair Disruption Disruption of Cellular Processes (Cell Cycle, Apoptosis) Mutations->Disruption Tumor Tumor Formation Disruption->Tumor

Carcinogenic mechanism of this compound.

Data Presentation: Carcinogenicity of this compound

The following tables summarize the carcinogenic effects of this compound in rats and mice, providing key quantitative data for its use as a positive control.

Table 1: Esophageal Carcinogenesis in Rats Induced by this compound Precursors

This study utilized the in-situ formation of this compound ethyl ester (NSEE) from its precursors, sarcosine (B1681465) ethyl ester hydrochloride (SEEH) and sodium nitrite (B80452) (NaNO2), administered in drinking water to male Wistar rats.[7]

GroupTreatmentDuration of TreatmentObservation PeriodTumor Incidence (Papillomas)Tumor Incidence (Carcinomas)Time to Carcinoma Detection
12g/kg SEEH + 0.3g/kg NaNO2 (twice a week)6 weeks8 weeks33.3%Rare-
22g/kg SEEH + 0.3g/kg NaNO2 (once every 3 days)7 weeks26 weeks-33.3%Within 4 weeks
2 (prolonged)2g/kg SEEH + 0.3g/kg NaNO2 (once every 3 days)7 weeks26 weeks-100%By week 20
Table 2: General Carcinogenicity Profile of this compound in Rodents

This table provides a summary of the known target organs for this compound-induced tumors in rats and mice through different routes of administration.[1][2]

Animal ModelRoute of AdministrationTarget OrganTumor Type
RatDrinking WaterEsophagusPapilloma, Squamous-cell carcinoma
MouseDietaryNasal CavitySquamous-cell carcinoma
Newborn MouseIntraperitoneal InjectionLiverHepatocellular carcinoma

Experimental Protocols

Detailed methodologies for inducing tumors in rats and mice using this compound or its precursors are provided below. These protocols are intended to serve as a guide and may require optimization based on specific study objectives and laboratory conditions.

Protocol 1: Induction of Esophageal Squamous Cell Carcinoma in Rats with this compound Precursors

This protocol is adapted from a study that efficiently induced esophageal tumors in rats.[7]

1. Animal Model:

  • Species: Rat

  • Strain: Wistar (male, 6 weeks old)

2. Materials:

  • Sarcosine ethyl ester hydrochloride (SEEH)

  • Sodium nitrite (NaNO2)

  • 2% Sucrose (B13894) solution

  • Drinking water bottles

3. Dosing Solution Preparation:

  • Dissolve SEEH (2g/kg body weight) and NaNO2 (0.3g/kg body weight) in a 2% sucrose solution. The sucrose helps to improve the palatability of the solution.

4. Administration:

  • Provide the dosing solution as the sole source of drinking water.

  • For induction of papillomas and early-stage carcinomas: Administer the solution twice a week for 6 weeks.

  • For induction of a high incidence of carcinomas: Administer the solution once every 3 days for 7 weeks.

5. Observation and Endpoint:

  • Monitor the animals for clinical signs of toxicity and tumor development.

  • For the 6-week treatment group, the observation period is an additional 8 weeks.

  • For the 7-week treatment group, the observation period is up to 26 weeks.

  • At the end of the study, euthanize the animals and perform a thorough necropsy. The esophagus should be carefully examined for the presence of tumors.

DOT script for Esophageal Carcinogenesis Protocol Workflow

cluster_prep Preparation cluster_admin Administration cluster_obs Observation & Analysis A Select Male Wistar Rats (6 weeks old) B Prepare Dosing Solution: SEEH + NaNO2 in 2% Sucrose A->B C Administer in Drinking Water B->C D Monitor Animal Health C->D E Euthanasia & Necropsy D->E F Histopathological Examination of Esophagus E->F

Workflow for inducing esophageal tumors in rats.

Protocol 2: Induction of Nasal Cavity Tumors in Mice with this compound

This protocol is based on established findings of NSAR-induced nasal carcinogenesis in mice.[1][2]

1. Animal Model:

  • Species: Mouse

  • Strain: (e.g., A/J or other susceptible strain)

2. Materials:

  • This compound (NSAR)

  • Standard rodent diet

  • Appropriate mixing equipment to ensure homogenous distribution of the test article in the feed.

3. Diet Preparation:

  • Determine the target dose of NSAR.

  • Thoroughly mix the calculated amount of NSAR into the rodent diet to achieve the desired concentration. It is crucial to ensure a uniform mixture to provide consistent dosing.

4. Administration:

  • Provide the NSAR-containing diet to the mice ad libitum.

  • The duration of administration will depend on the study design but typically lasts for several months.

5. Observation and Endpoint:

  • Regularly monitor the mice for any signs of toxicity or respiratory distress, which could indicate tumor development in the nasal cavity.

  • Perform a detailed necropsy with a specific focus on the nasal cavity. The head should be sectioned to allow for a thorough histopathological examination of the nasal turbinates and surrounding tissues.

Logical Framework for Positive Control Use

The use of this compound as a positive control serves to validate the experimental system and confirm the sensitivity of the animal model to a known carcinogen.

DOT script for the Logic of Using a Positive Control

cluster_setup Experimental Setup cluster_outcomes Expected Outcomes cluster_interpretation Interpretation A Carcinogenicity Study B Test Substance Group A->B C Vehicle Control Group A->C D Positive Control Group (this compound) A->D G Variable Tumor Incidence in Test Substance Group B->G F No Tumors in Vehicle Control Group C->F E Tumor Development in Positive Control Group D->E H Validation of Assay Sensitivity E->H F->H I Assessment of Test Substance Carcinogenicity G->I H->I

Logical framework for using a positive control.

Conclusion

This compound is a reliable and well-characterized carcinogen that serves as an effective positive control in carcinogenicity studies, particularly for esophageal and nasal tumors in rodents. The provided application notes and protocols offer a comprehensive guide for researchers to incorporate NSAR into their study designs, thereby ensuring the validity and robustness of their findings in the assessment of chemical and drug safety. Adherence to detailed experimental protocols and careful data analysis is paramount for the successful use of this compound as a positive control.

References

Application Notes and Protocols for the Analysis of N-Nitrososarcosine (NSAR)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The presence of N-nitrosamine impurities in pharmaceutical products is a significant concern for regulatory agencies and drug manufacturers worldwide due to their classification as probable human carcinogens.[1] N-Nitrososarcosine (NSAR), an N-nitroso derivative of the amino acid sarcosine, is one such impurity that requires sensitive and robust analytical methods for its detection and quantification at trace levels.[2] These impurities can form during the synthesis of the active pharmaceutical ingredient (API) or during the manufacturing and storage of the final drug product.[1]

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established strict guidelines for the control of nitrosamine (B1359907) impurities in medicines, necessitating the development and validation of highly sensitive analytical procedures.[3] This document provides detailed application notes and protocols for the analysis of this compound in pharmaceutical matrices, focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) methods.

Analytical Standards

For accurate quantification, certified reference materials of this compound and its isotopically labeled internal standard, such as this compound-d3, are required. These standards are available from various commercial suppliers.[4][5]

  • This compound (NSAR): CAS # 13256-22-9

  • This compound-d3 (NSAR-d3): Used as an internal standard for quantification by isotope dilution mass spectrometry.[4][5]

Experimental Protocols

The following protocols provide detailed methodologies for the analysis of NSAR in pharmaceutical samples. While a specific validated method for NSAR in a pharmaceutical matrix is not widely published, the following protocols are based on established methods for nitrosamine analysis in similar matrices and can be adapted and validated for specific drug products.

Protocol 1: Analysis of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is adapted from a validated method for the analysis of NSAR in a complex matrix and is suitable for drug products.[6][7]

1. Sample Preparation (Solid Dosage Forms)

  • Weigh and grind a sufficient number of tablets to obtain a homogenous powder.

  • Accurately weigh a portion of the powdered sample equivalent to 100 mg of the active pharmaceutical ingredient (API) into a 15 mL centrifuge tube.

  • Add 5 mL of a suitable extraction solvent (e.g., methanol (B129727) or a mixture of methanol and water).[5][8]

  • Spike the sample with an appropriate amount of this compound-d3 internal standard solution.

  • Vortex the sample for 1 minute to ensure thorough mixing.

  • Place the sample in a mechanical shaker or sonicator for 30-45 minutes to facilitate extraction.[7][9]

  • Centrifuge the sample at 4000 rpm for 10 minutes to pellet the excipients.

  • Filter the supernatant through a 0.22 µm PVDF syringe filter into an autosampler vial for LC-MS/MS analysis.[5][8]

2. Liquid Chromatography Conditions

  • LC System: UHPLC system

  • Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended for retaining the polar NSAR. An alternative is a C18 reversed-phase column.[2][10]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Optimize the gradient to ensure separation of NSAR from matrix components. A typical gradient might start at a high percentage of Mobile Phase B and gradually decrease.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 - 10 µL

3. Mass Spectrometry Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode

  • Multiple Reaction Monitoring (MRM) Transitions:

    • NSAR: Precursor ion m/z 119.1 → Product ion m/z 74.1 (quantifier), Precursor ion m/z 119.1 → Product ion m/z 44.1 (qualifier)

    • NSAR-d3: Precursor ion m/z 122.1 → Product ion m/z 77.1

  • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.

Protocol 2: Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a general procedure for nitrosamine analysis by GC-MS and can be adapted for NSAR.[11][12] Derivatization is typically required for the analysis of non-volatile nitrosamines like NSAR by GC.

1. Sample Preparation and Derivatization

  • Follow the sample extraction steps 1-7 from the LC-MS/MS protocol.

  • Evaporate the filtered supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for derivatization (e.g., dichloromethane).

  • Add a derivatizing agent (e.g., diazomethane (B1218177) or a silylating agent like BSTFA) to convert NSAR into a volatile ester. Note: Diazomethane is highly toxic and carcinogenic and should be handled with extreme caution in a well-ventilated fume hood by trained personnel.

  • After the reaction is complete, the sample is ready for GC-MS analysis.

2. Gas Chromatography Conditions

  • GC System: Gas chromatograph with a split/splitless injector

  • Column: A polar capillary column, such as a wax-type column (e.g., DB-WAX), is suitable for separating nitrosamine derivatives.

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 220 °C

  • Oven Temperature Program: Optimize the temperature program to achieve good separation. A typical program might start at 50 °C, hold for 1 minute, then ramp up to 240 °C.

  • Injection Mode: Splitless injection for trace analysis.

3. Mass Spectrometry Conditions

  • Mass Spectrometer: Triple quadrupole or single quadrupole mass spectrometer

  • Ionization Source: Electron Ionization (EI)

  • Ion Source Temperature: 230 °C

  • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity.

    • SIM ions for NSAR-derivative: Determine the characteristic ions of the derivatized NSAR.

    • MRM transitions for NSAR-derivative: Determine the precursor and product ions for the derivatized NSAR.

Quantitative Data Summary

The following tables summarize the quantitative performance data for the analysis of this compound from the cited literature.

Table 1: Performance of LC-MS/MS Method for this compound Analysis

ParameterResultMatrixReference
Limit of Detection (LOD) 27.3 ng/gTobacco[6]
Limit of Quantitation (LOQ) 91.0 ng/gTobacco[6]
**Linearity (R²) **≥ 0.999Tobacco[6]
Precision (RSD) 7.94%Tobacco[6]

Table 2: General Performance of GC-MS/MS Methods for Nitrosamine Analysis in Pharmaceuticals

ParameterTypical RangeMatrixReference
LOD 0.02 - 0.03 ppmValsartan[11]
LOQ 0.06 - 0.09 ppmValsartan[11]
Recovery 80 - 120%Valsartan[11]

Note: Data in Table 2 is for other nitrosamines but provides an expected performance range for a validated GC-MS/MS method.

Visualizations

Experimental Workflow for NSAR Analysis by LC-MS/MS

workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis weigh Weigh Solid Dosage Form grind Grind to Homogenous Powder weigh->grind extract Extract with Solvent & Internal Standard grind->extract centrifuge Centrifuge extract->centrifuge filter Filter Supernatant centrifuge->filter lcms LC-MS/MS Analysis (HILIC or C18) filter->lcms data Data Acquisition (MRM) lcms->data quant Quantification data->quant

Caption: General workflow for the analysis of this compound in solid dosage forms by LC-MS/MS.

References

Application Note: High-Performance Liquid Chromatography for the Separation and Quantification of N-Nitrososarcosine

Author: BenchChem Technical Support Team. Date: December 2025

[AN-HPLC-NSAR-001]

Abstract

This application note details a robust and sensitive method for the separation and quantification of N-Nitrososarcosine (NSAR) using High-Performance Liquid Chromatography (HPLC). The described protocols are applicable for the analysis of NSAR in various matrices, including tobacco products, food, and cosmetics.[1][2] This document provides comprehensive experimental protocols for both HPLC with UV detection and HPLC coupled with tandem mass spectrometry (LC-MS/MS) for enhanced selectivity and sensitivity.

Introduction

This compound (NSAR) is a non-volatile N-nitroso compound that has been identified as a potential carcinogen.[3][4] Its presence in consumer products such as tobacco, food items, and cosmetics is a significant safety concern.[1][2][5][6] Regulatory bodies worldwide necessitate strict monitoring of N-nitrosamine levels, requiring highly sensitive and validated analytical methods for their quantification.[7][8][9] High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and determination of N-nitrosamines. When coupled with detectors like UV or mass spectrometry, it provides the necessary selectivity and sensitivity for trace-level analysis.[10] This application note presents optimized HPLC methods for the reliable determination of NSAR.

Experimental

Method 1: Reversed-Phase HPLC with UV Detection

This method is suitable for the routine screening of NSAR in samples with relatively simple matrices.

  • Chromatographic Conditions

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: Isocratic elution with a mixture of a buffer (e.g., 10 mM ammonium (B1175870) hydroxide, pH 8.9) and an organic modifier (e.g., acetonitrile).[11] The exact ratio should be optimized for best separation. A gradient elution can also be employed for complex samples.

    • Flow Rate: 0.5 - 1.0 mL/min

    • Injection Volume: 10 - 20 µL

    • Column Temperature: 30 - 40 °C

    • Detection: UV detector at 230-245 nm.[12]

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For complex matrices and lower detection limits, LC-MS/MS is the preferred method due to its high selectivity and sensitivity.[1][13]

  • Chromatographic Conditions

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.9 µm).[14]

    • Mobile Phase: A gradient elution is typically used with:

      • Solvent A: Water with 0.1% formic acid.[14]

      • Solvent B: Acetonitrile or methanol (B129727) with 0.1% formic acid.[14]

    • Flow Rate: 0.2 - 0.5 mL/min.[14]

    • Injection Volume: 5 - 10 µL

    • Column Temperature: 35 - 45 °C

  • Mass Spectrometry Conditions

    • Ionization Mode: Electrospray Ionization (ESI), negative mode.[15]

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Precursor Ion: [M-H]⁻ for NSAR

    • Product Ions: Specific fragment ions of NSAR (to be determined by direct infusion of a standard solution).

Data Presentation

The following table summarizes the quantitative performance data for the analysis of this compound and other N-nitrosamines using HPLC-based methods as reported in various studies.

ParameterMethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Reference
This compound (NSAR)LC-MS/MSTobacco27.3 ng/g91.0 ng/g≥ 0.999[1][13]
This compound (NSAR)LC-ESI-MS/MSTobacco Products-~20 ng/g-[3][4]
Various N-NitrosaminesHPLC-UVValsartan-10-20 ng/mL≥ 0.999
Seven Volatile N-NitrosaminesRP-HPLCMeat---[11]
Nine N-NitrosaminesUHPLC-HRAM-MSWater0.4 - 12 ng/L--[14]

Protocols

Protocol 1: Sample Preparation

The sample preparation procedure is critical for accurate and reproducible results and should be adapted based on the sample matrix.

For Tobacco Products: [1][13]

  • Weigh a homogenized sample of the tobacco product.

  • Add an extraction solution (e.g., an aqueous buffer) and an isotopically labeled internal standard (e.g., NSAR-d3).

  • Shake or sonicate the mixture to ensure efficient extraction.

  • Centrifuge the sample to pellet solid material.

  • Perform a cleanup step using Supported Liquid-Liquid Extraction (SLLE) or Solid-Phase Extraction (SPE) to remove interfering matrix components.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for HPLC analysis.

For Food and Beverage Samples: [2][16][17]

  • Homogenize solid or semi-solid food samples.

  • For liquid samples, a direct injection may be possible after filtration, or a concentration step may be required.

  • Perform an extraction using an appropriate solvent or a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

  • A cleanup step using SPE is often necessary to remove fats, proteins, and other interferences.

  • Concentrate the sample and reconstitute it in the mobile phase.

For Cosmetic Products: [5][6]

  • Disperse or dissolve the cosmetic sample in a suitable solvent.

  • Perform a liquid-liquid extraction or a dispersive liquid-liquid microextraction to isolate the N-nitrosamines.[5]

  • A cleanup step may be necessary depending on the complexity of the cosmetic formulation.

  • Concentrate the extract and reconstitute it in the mobile phase.

Protocol 2: HPLC-UV Analysis
  • System Preparation:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Ensure the UV detector is warmed up and set to the appropriate wavelength (230-245 nm).[12]

  • Calibration:

    • Prepare a series of calibration standards of NSAR in the mobile phase at different concentrations.

    • Inject each standard and record the peak area.

    • Construct a calibration curve by plotting the peak area versus the concentration.

  • Sample Analysis:

    • Inject the prepared sample extract into the HPLC system.

    • Identify the NSAR peak based on its retention time compared to a standard.

    • Quantify the amount of NSAR in the sample using the calibration curve.

Protocol 3: LC-MS/MS Analysis
  • System Preparation:

    • Equilibrate the LC-MS/MS system with the initial mobile phase conditions.

    • Optimize the mass spectrometer parameters (e.g., cone voltage, collision energy) for NSAR by infusing a standard solution.

  • Calibration:

    • Prepare a series of calibration standards containing NSAR and the internal standard.

    • Inject each standard and record the peak area ratios of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratio versus the concentration.

  • Sample Analysis:

    • Inject the prepared sample extract.

    • Identify NSAR based on its retention time and the specific MRM transitions.

    • Quantify the amount of NSAR using the calibration curve.

Visualizations

Experimental Workflow for HPLC Analysis of this compound

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample (e.g., Tobacco, Food, Cosmetic) Extraction Extraction (with Internal Standard) Sample->Extraction 1. Homogenize & Extract Cleanup Cleanup (SPE or SLLE) Extraction->Cleanup 2. Remove Interferences Concentration Concentration & Reconstitution Cleanup->Concentration 3. Concentrate & Reconstitute HPLC HPLC Separation (C18 Column) Concentration->HPLC 4. Inject Sample Detection Detection (UV or MS/MS) HPLC->Detection 5. Separate Analytes Identification Peak Identification (Retention Time, MRM) Detection->Identification 6. Identify NSAR Quantification Quantification (Calibration Curve) Identification->Quantification 7. Calculate Concentration Report Result Reporting Quantification->Report 8. Final Report

Caption: Workflow for this compound analysis.

Logical Relationship for Method Selection

Method_Selection Start Start: NSAR Analysis Required Matrix_Complexity Complex Matrix? Start->Matrix_Complexity Sensitivity High Sensitivity Needed? Matrix_Complexity->Sensitivity Yes HPLC_UV Use HPLC-UV Method Matrix_Complexity->HPLC_UV No Sensitivity->HPLC_UV No LC_MSMS Use LC-MS/MS Method Sensitivity->LC_MSMS Yes End End: Method Selected HPLC_UV->End LC_MSMS->End

Caption: Decision tree for HPLC method selection.

References

Application Notes and Protocols for the Derivatization of N-Nitrososarcosine for GC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the derivatization of N-Nitrososarcosine (NSAR) for analysis by Gas Chromatography (GC). Due to its low volatility, derivatization is a crucial step to enable the analysis of NSAR by GC. This guide covers two primary derivatization methods: Esterification (Methylation) and Silylation .

Introduction

This compound (NSAR) is a non-volatile N-nitrosamine that is of significant interest due to its potential carcinogenicity. Accurate and sensitive quantification of NSAR in various matrices, such as food, cosmetics, and pharmaceutical products, is essential for risk assessment and quality control. Gas chromatography, a powerful analytical technique, can be employed for this purpose, but only after converting the polar and non-volatile NSAR into a more volatile derivative.

This document outlines the principles and provides detailed protocols for the two most common derivatization approaches for NSAR:

  • Esterification: This method converts the carboxylic acid group of NSAR into an ester, typically a methyl ester. This is a well-established technique for the analysis of non-volatile N-nitrosoamino acids by GC.[1]

  • Silylation: This technique replaces the active hydrogen of the carboxylic acid group with a trimethylsilyl (B98337) (TMS) group, increasing the volatility of the analyte.

Derivatization Methods: A Comparative Overview

Choosing the appropriate derivatization method depends on several factors, including the sample matrix, available reagents, and instrumentation. The following table summarizes the key quantitative parameters for the described methods.

Derivatization MethodReagent(s)Typical RecoveryLimit of Detection (LOD)Limit of Quantification (LOQ)
Esterification (Methylation) Diazomethane (B1218177) or BF₃-Methanol84-90% (for N-nitrosoamino acids)[2]Data not available for NSARData not available for NSAR
Silylation (as TMS derivative) BSTFA (+ TMCS)Data not available for NSARData not available for NSARData not available for NSAR

Experimental Protocols

Method 1: Esterification of this compound (Methylation)

This protocol describes the conversion of NSAR to its more volatile methyl ester, this compound methyl ester, for GC analysis. Two common reagents for this purpose are diazomethane and boron trifluoride-methanol (BF₃-Methanol).

1.A. Methylation with Diazomethane

Warning: Diazomethane is explosive, toxic, and a potent carcinogen. This procedure should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

Materials:

  • This compound (NSAR) standard or sample extract

  • Diazomethane solution (freshly prepared in diethyl ether)

  • Diethyl ether, anhydrous

  • Nitrogen gas, high purity

  • Glassware for diazomethane generation (if applicable)

  • Conical reaction vials with screw caps (B75204)

Protocol:

  • Sample Preparation: Ensure the NSAR standard or sample extract is completely dry. If in solution, evaporate the solvent under a gentle stream of nitrogen.

  • Derivatization:

    • To the dried residue, add an excess of freshly prepared ethereal diazomethane solution dropwise until a faint yellow color persists.

    • Cap the vial and let the reaction proceed at room temperature for 10-15 minutes.

  • Work-up:

    • Gently bubble nitrogen gas through the solution to remove excess diazomethane. The yellow color should disappear.

    • Carefully evaporate the diethyl ether under a gentle stream of nitrogen to the desired final volume.

  • Analysis: The resulting this compound methyl ester solution is now ready for GC-MS analysis.

1.B. Methylation with Boron Trifluoride-Methanol (BF₃-Methanol)

Warning: Boron trifluoride is a toxic and corrosive gas. BF₃-Methanol solution is also corrosive. Handle with care in a fume hood.

Materials:

  • This compound (NSAR) standard or sample extract

  • BF₃-Methanol reagent (typically 10-14% w/v)

  • Methanol, anhydrous

  • Hexane (B92381), GC grade

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate (B86663)

  • Reaction vials with screw caps

  • Heating block or water bath

Protocol:

  • Sample Preparation: Ensure the NSAR standard or sample extract is dry.

  • Derivatization:

    • To the dried residue, add 1-2 mL of BF₃-Methanol reagent.

    • Seal the vial tightly and heat at 60-80°C for 10-30 minutes. The optimal time and temperature may need to be determined empirically.

  • Extraction:

    • Cool the reaction mixture to room temperature.

    • Add 1 mL of hexane and 1 mL of saturated sodium chloride solution.

    • Vortex the mixture vigorously for 1 minute.

    • Allow the layers to separate.

  • Work-up:

    • Carefully transfer the upper hexane layer containing the this compound methyl ester to a clean vial.

    • Add a small amount of anhydrous sodium sulfate to dry the extract.

  • Analysis: The hexane solution is ready for injection into the GC-MS.

Method 2: Silylation of this compound

This protocol describes the formation of the trimethylsilyl (TMS) derivative of NSAR using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The addition of a catalyst such as trimethylchlorosilane (TMCS) can enhance the reaction rate.

Warning: BSTFA and TMCS are moisture-sensitive and corrosive. Handle in a dry environment and in a fume hood.

Materials:

  • This compound (NSAR) standard or sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

  • Trimethylchlorosilane (TMCS) (optional, as a catalyst)

  • Pyridine (B92270), anhydrous (optional, as a catalyst and solvent)

  • Acetonitrile or other suitable aprotic solvent, anhydrous

  • Reaction vials with screw caps and PTFE-lined septa

  • Heating block or oven

Protocol:

  • Sample Preparation: The sample containing NSAR must be completely free of water. Lyophilize or evaporate the sample to dryness under a stream of dry nitrogen.

  • Derivatization:

    • To the dried sample in the reaction vial, add 100 µL of BSTFA (with 1% TMCS, if desired) and 50 µL of anhydrous pyridine. The pyridine acts as a catalyst and helps to dissolve the sample.

    • Seal the vial tightly.

    • Heat the mixture at 60-70°C for 30-60 minutes.

  • Analysis:

    • Cool the vial to room temperature.

    • The reaction mixture can be directly injected into the GC-MS. Alternatively, it can be diluted with an anhydrous aprotic solvent if necessary.

Experimental Workflows

Esterification_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_workup Work-up cluster_analysis Analysis start Start with NSAR sample or standard dry Evaporate to dryness (Nitrogen stream) start->dry reagent Add Esterification Reagent (Diazomethane or BF3-Methanol) dry->reagent react React (Room temp or heat) reagent->react extract Extract with Hexane (for BF3-Methanol) react->extract dry_extract Dry with Na2SO4 extract->dry_extract concentrate Concentrate to final volume dry_extract->concentrate gcms GC-MS Analysis concentrate->gcms

Caption: Workflow for Esterification (Methylation) of this compound.

Silylation_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start with NSAR sample or standard dry Evaporate to complete dryness (anhydrous) start->dry reagent Add Silylation Reagent (BSTFA +/- TMCS, Pyridine) dry->reagent react Heat at 60-70°C reagent->react gcms Direct GC-MS Analysis react->gcms

Caption: Workflow for Silylation of this compound.

Concluding Remarks

The choice between esterification and silylation for the GC analysis of this compound will depend on the specific requirements of the analysis and the laboratory's capabilities. Esterification, particularly with BF₃-Methanol, is a robust and widely cited method for this class of compounds. Silylation offers a powerful alternative, especially when analyzing multiple classes of compounds in a metabolomics context. Both methods require careful optimization of reaction conditions to ensure complete derivatization and accurate quantification. It is highly recommended to use an internal standard, such as an isotopically labeled analog of NSAR, to correct for variations in derivatization efficiency and injection volume. Given the limited availability of specific quantitative data for derivatized NSAR, initial method development should include a thorough validation to determine the limit of detection, limit of quantification, linearity, accuracy, and precision for the chosen method and sample matrix.

References

Application Notes and Protocols for N-Nitrososarcosine-Induced Tumorigenesis in Laboratory Animals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-Nitrososarcosine (NSAR) and its derivatives to induce tumors in laboratory animals. The protocols detailed below are intended to serve as a guide for establishing reproducible animal models of carcinogenesis for research and preclinical studies.

Mechanism of Action

N-nitroso compounds, including this compound, are potent carcinogens that typically require metabolic activation to exert their effects. This process is primarily mediated by cytochrome P450 (CYP) enzymes. The metabolic activation leads to the formation of highly reactive electrophilic intermediates, which can then form covalent adducts with DNA. These DNA adducts, if not repaired, can lead to mutations in critical genes, such as oncogenes (e.g., Ras) and tumor suppressor genes (e.g., p53), initiating the process of carcinogenesis. Downstream signaling pathways, including the PI3K/Akt and MAPK pathways, are often aberrantly activated, promoting cell proliferation, survival, and ultimately, tumor growth.

N-Nitrososarcosine_Carcinogenesis_Pathway General Signaling Pathway of N-Nitrosamine-Induced Carcinogenesis cluster_0 Metabolic Activation cluster_1 DNA Damage and Mutation cluster_2 Cellular Dysregulation and Tumorigenesis This compound This compound CYP_Enzymes Cytochrome P450 Enzymes This compound->CYP_Enzymes Metabolism Reactive_Electrophiles Reactive Electrophiles CYP_Enzymes->Reactive_Electrophiles DNA DNA Reactive_Electrophiles->DNA Alkylation DNA_Adducts DNA Adducts DNA_Repair_Failure DNA Repair Failure DNA_Adducts->DNA_Repair_Failure Gene_Mutations Gene Mutations (Ras, p53, etc.) DNA_Repair_Failure->Gene_Mutations PI3K_Akt_Pathway PI3K/Akt Pathway Activation Gene_Mutations->PI3K_Akt_Pathway MAPK_Pathway MAPK Pathway Activation Gene_Mutations->MAPK_Pathway Cell_Proliferation_Survival Increased Cell Proliferation & Survival PI3K_Akt_Pathway->Cell_Proliferation_Survival Apoptosis_Inhibition Inhibition of Apoptosis PI3K_Akt_Pathway->Apoptosis_Inhibition MAPK_Pathway->Cell_Proliferation_Survival Tumor_Development Tumor Development Cell_Proliferation_Survival->Tumor_Development Apoptosis_Inhibition->Tumor_Development Esophageal_Tumor_Induction_Workflow Workflow for NSEE-Induced Esophageal Tumorigenesis in Rats Animal_Acclimation Animal Acclimation (1 week) Carcinogen_Preparation Prepare SEEH and NaNO2 in 2% Sucrose Water Animal_Acclimation->Carcinogen_Preparation Carcinogen_Administration Administer Carcinogen Solution (ad libitum in drinking water) Carcinogen_Preparation->Carcinogen_Administration Monitoring Monitor Animal Health & Body Weight Weekly Carcinogen_Administration->Monitoring Observation Observation Period (Post-treatment) Monitoring->Observation Necropsy Euthanasia & Necropsy Observation->Necropsy Tissue_Processing Esophagus Excision & Histopathological Analysis Necropsy->Tissue_Processing Liver_Tumor_Induction_Workflow Workflow for Liver Tumor Induction in Neonatal Mice Pup_Handling Day 14-15 Pups Carcinogen_Prep Prepare Carcinogen Solution (e.g., DEN in Saline) Pup_Handling->Carcinogen_Prep IP_Injection Single Intraperitoneal (i.p.) Injection Carcinogen_Prep->IP_Injection Weaning Wean Pups (3-4 weeks of age) IP_Injection->Weaning Long_Term_Monitoring Long-Term Monitoring (Body Weight, Health) Weaning->Long_Term_Monitoring Necropsy_Liver Euthanasia & Necropsy (Examine Liver) Long_Term_Monitoring->Necropsy_Liver Histo_Analysis Histopathological Analysis of Liver Nodules Necropsy_Liver->Histo_Analysis Bladder_Tumor_Induction_Workflow Workflow for BBN-Induced Bladder Tumorigenesis in Rats Animal_Acclimation Animal Acclimation BBN_Administration BBN Administration (e.g., in drinking water or by gavage) Animal_Acclimation->BBN_Administration Monitoring_Health Monitor Animal Health, Body Weight, and for Hematuria BBN_Administration->Monitoring_Health Study_Termination Study Termination at Pre-defined Endpoint Monitoring_Health->Study_Termination Bladder_Excision Necropsy and Bladder Excision Study_Termination->Bladder_Excision Histopathology Histopathological Analysis of Bladder Bladder_Excision->Histopathology

Protocol for N-Nitrososarcosine Administration in Rodent Studies: Application Notes and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration of N-Nitrososarcosine (NSAR) in rodent models for cancer research. The following sections outline methodologies for inducing tumorigenesis, quantitative data from relevant studies, and a summary of the carcinogenic mechanism.

Introduction

This compound (NSAR) is a potent N-nitroso compound recognized for its carcinogenic properties in various animal models.[1][2] It serves as a valuable tool in experimental oncology to induce tumor formation, particularly in the esophagus, nasal cavity, and liver, allowing for the study of carcinogenesis and the evaluation of potential therapeutic agents.[2][3] NSAR requires metabolic activation to exert its carcinogenic effects, acting as a genotoxic agent that forms DNA adducts.[1][4]

Experimental Protocols

The administration of NSAR to rodents can be achieved through several routes, including oral ingestion via drinking water or diet, and intraperitoneal injection. The choice of protocol depends on the research objectives and the target organ for tumor induction.

Oral Administration in Drinking Water (Rat Model)

This protocol is adapted from studies inducing esophageal tumors in rats and is suitable for long-term carcinogenicity studies.

Materials:

  • This compound (NSAR)

  • Drinking water (autoclaved, purified)

  • Glass water bottles

  • Appropriate Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Procedure:

  • Preparation of NSAR Solution:

    • Calculate the required concentration of NSAR in the drinking water. A common concentration for inducing esophageal tumors in rats is in the range of 0.01% to 0.05% (w/v).

    • Dissolve the calculated amount of NSAR in drinking water. Prepare fresh solutions weekly to ensure stability. Protect the solution from light.

  • Animal Housing and Acclimation:

    • House male F344 or Wistar rats individually to monitor water consumption accurately.

    • Allow for an acclimation period of at least one week before the start of the treatment.

  • Administration:

    • Provide the NSAR-containing drinking water ad libitum.

    • Replace the drinking water bottles with fresh NSAR solution twice a week.

    • Measure water consumption per cage to estimate the daily intake of NSAR.

  • Duration of Study:

    • The administration period can range from 20 weeks to the lifetime of the animal, depending on the desired tumor latency and incidence.[5]

  • Monitoring:

    • Monitor the animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and moribundity.

    • Palpate for tumors if applicable to the tumor model.

    • At the end of the study, euthanize the animals and perform a thorough necropsy. Collect target tissues for histopathological analysis.

Dietary Administration (Mouse Model)

This protocol is designed for studies investigating nasal cavity tumors in mice.

Materials:

  • This compound (NSAR)

  • Powdered rodent chow

  • A suitable vehicle for mixing (e.g., corn oil)

  • Appropriate PPE

Procedure:

  • Preparation of NSAR-Containing Diet:

    • Calculate the required concentration of NSAR in the diet.

    • Dissolve the NSAR in a small amount of the vehicle.

    • Thoroughly mix the NSAR solution with the powdered chow to ensure a homogenous distribution. Prepare fresh diet weekly.

  • Animal Housing and Acclimation:

    • House mice (e.g., Swiss mice) in cages that minimize spillage of the diet.

    • Acclimate the animals for at least one week prior to the study.

  • Administration:

    • Provide the NSAR-containing diet ad libitum.

    • Measure food consumption to estimate the daily intake of NSAR.

  • Duration and Monitoring:

    • The duration of dietary administration will vary based on the study design.

    • Follow the monitoring procedures outlined in Protocol 2.1.

Intraperitoneal Injection (Newborn Mouse Model)

This protocol is effective for inducing liver tumors in newborn mice.[3]

Materials:

  • This compound (NSAR)

  • Sterile saline or other suitable vehicle

  • Tuberculin syringes with a 30-gauge needle

  • Appropriate PPE

Procedure:

  • Preparation of NSAR Solution:

    • Dissolve NSAR in the sterile vehicle to the desired concentration. Ensure complete dissolution and sterility.

  • Animal Handling:

    • Use newborn mice (within 24 hours of birth).

  • Administration:

    • Administer a single intraperitoneal (i.p.) injection of the NSAR solution. The dose will need to be optimized based on the specific mouse strain and study goals.

  • Post-Injection Care and Monitoring:

    • Return the pups to their mother immediately after injection.

    • Monitor the pups for any acute toxicity.

    • Wean the mice at the appropriate age and continue to monitor them for tumor development over their lifespan.

    • Follow the general monitoring procedures as described in Protocol 2.1.

Quantitative Data from Rodent Studies

The following tables summarize quantitative data from representative studies on this compound and related compounds.

Table 1: Carcinogenicity of this compound (NSAR) in Rodents

SpeciesStrainRoute of AdministrationTarget Organ(s)Observed TumorsCitation(s)
Rat-Drinking WaterEsophagusPapilloma, Squamous-cell carcinoma[2]
MouseBoth sexesDietaryNasal CavitySquamous-cell carcinoma[2]
MouseNewbornIntraperitoneal InjectionLiverHepatocellular carcinoma[3]

Table 2: Tumor Induction in Rats with Precursors of this compound Ethyl Ester in Drinking Water

GroupDosing ScheduleObservation PeriodTumor TypeTumor IncidenceCitation(s)
1Twice a week for 6 weeks8 weeksPapillomas33.3%[6]
2Once every 3 days for 7 weeks26 weeksCarcinomas100% (by week 20)[6]

Mechanism of Action: Carcinogenesis

This compound, like other N-nitroso compounds, is a genotoxic carcinogen that requires metabolic activation to exert its carcinogenic effects.[1][4] The primary mechanism involves the enzymatic hydroxylation of the α-carbon atom by cytochrome P450 enzymes.[7] This metabolic activation leads to the formation of a highly reactive electrophilic species, a diazonium ion. This reactive intermediate can then alkylate DNA bases, forming DNA adducts. If these adducts are not repaired by cellular DNA repair mechanisms, they can lead to mutations during DNA replication. The accumulation of these mutations in critical genes, such as oncogenes and tumor suppressor genes, can initiate the process of carcinogenesis, leading to uncontrolled cell proliferation and tumor development.

Visualizations

The following diagrams illustrate the experimental workflow for NSAR administration and the proposed signaling pathway for its carcinogenic action.

G cluster_prep Preparation cluster_animal Animal Protocol cluster_endpoint Endpoint Analysis prep_nsar Prepare NSAR Solution (Drinking Water/Diet/Injectable) administration NSAR Administration (Oral/IP) prep_nsar->administration acclimation Rodent Acclimation (1-2 weeks) acclimation->administration monitoring Daily Monitoring (Health, Weight, Behavior) administration->monitoring euthanasia Euthanasia & Necropsy monitoring->euthanasia histopathology Tissue Collection & Histopathological Analysis euthanasia->histopathology

Caption: Experimental workflow for this compound administration in rodent studies.

G NSAR This compound Metabolic_Activation Metabolic Activation (Cytochrome P450) NSAR->Metabolic_Activation Electrophilic_Intermediate Electrophilic Intermediate (Diazonium Ion) Metabolic_Activation->Electrophilic_Intermediate DNA DNA Electrophilic_Intermediate->DNA Alkylation DNA_Adducts DNA Adduct Formation DNA->DNA_Adducts Mutation Mutation (If not repaired) DNA_Adducts->Mutation Carcinogenesis Carcinogenesis Mutation->Carcinogenesis

Caption: Proposed signaling pathway of this compound-induced carcinogenesis.

References

Application Note: Solid-Phase Extraction for N-Nitrososarcosine Cleanup

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrososarcosine (NSAR) is a nitrosamine (B1359907) compound of significant concern due to its classification as a probable human carcinogen.[1] Its presence as an impurity in various consumer products, including tobacco and certain pharmaceuticals, necessitates sensitive and robust analytical methods for its detection and quantification. Effective sample preparation is critical to remove matrix interferences and concentrate the analyte prior to instrumental analysis, thereby ensuring accurate and reliable results. Solid-phase extraction (SPE) has emerged as a widely adopted technique for the cleanup of N-nitrosamines from complex matrices. This application note provides a detailed protocol for the solid-phase extraction of this compound, leveraging a supported liquid extraction (SLE) methodology, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocols

This section details the methodology for the cleanup of this compound from a given sample matrix using a supported liquid extraction (SLE) approach, which is a type of solid-phase extraction.

Materials and Reagents:

  • This compound (NSAR) analytical standard

  • This compound-d3 (NSAR-d3) internal standard

  • Formic acid (≥98%)

  • Deionized water

  • Ethyl formate (B1220265)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ammonium (B1175870) formate

  • Supported Liquid Extraction (Diatomaceous Earth) cartridges

  • Nitrogen gas supply for evaporation

Equipment:

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • SPE manifold

  • Sample concentrator/evaporator

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Accurately weigh 2 grams of the homogenized sample into a 50 mL polypropylene (B1209903) tube.

    • Spike the sample with an appropriate amount of this compound-d3 (NSAR-d3) internal standard solution.[2][3]

    • Add 25 mL of 2% aqueous formic acid to the sample tube.[2][3]

    • Agitate the sample for 45 minutes using a mechanical shaker.[2][4]

    • Centrifuge the sample to pellet solid material.

  • Solid-Phase Extraction (SLE) Cleanup:

    • Load 10 mL of the supernatant from the previous step onto a supported liquid extraction (SLE) cartridge (diatomaceous earth).[3][5]

    • Allow the sample to absorb into the sorbent for at least 5 minutes.

    • Elute the this compound from the cartridge with two 20 mL aliquots of ethyl formate.[2][3]

    • Collect the eluate in a clean collection tube.

  • Eluate Concentration and Reconstitution:

    • Evaporate the collected eluate to dryness under a gentle stream of nitrogen at 50 °C.[2][3]

    • Reconstitute the dried residue in 1 mL of the mobile phase (e.g., 5 mM ammonium formate and 0.1% formic acid in 95/5 water/acetonitrile) for LC-MS/MS analysis.[2][3]

  • LC-MS/MS Analysis:

    • Analyze the reconstituted sample using a validated LC-MS/MS method for the detection and quantification of this compound.

    • A Hydrophilic Interaction Liquid Chromatography (HILIC) column can be effective for retaining the polar this compound.[2]

Data Presentation

The following table summarizes the quantitative data for the analysis of this compound using the described methodology.

ParameterValueReference
**Linearity (R²) **≥ 0.999[4][6]
Concentration Range 3–2000 ng/mL[4][6]
Limit of Detection (LOD) 27.3 ng/g[4][6]
Limit of Quantification (LOQ) 91.0 ng/g[4][6]
Precision (RSD%) 7.94%[4][6]

Note: Specific recovery data for this compound using this exact SPE method was not explicitly available in a tabulated format in the searched literature. However, methods for other nitrosamines using SPE show recoveries generally ranging from 70% to 130%.[7]

Visualizations

Experimental Workflow for this compound Cleanup

experimental_workflow sample_prep Sample Preparation (2g sample + IS + 2% Formic Acid) agitation Agitation (45 min) sample_prep->agitation centrifugation Centrifugation agitation->centrifugation spe_loading Load Supernatant onto SLE Cartridge centrifugation->spe_loading elution Elution (2 x 20 mL Ethyl Formate) spe_loading->elution evaporation Evaporation to Dryness (N2, 50°C) elution->evaporation reconstitution Reconstitution (1 mL Mobile Phase) evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: Experimental workflow for the solid-phase extraction cleanup of this compound.

General Carcinogenic Pathway of N-Nitroso Compounds

carcinogenic_pathway cluster_bioactivation Metabolic Bioactivation cluster_carcinogenesis Carcinogenesis n_nitroso This compound alpha_hydroxylation α-Hydroxylation (Cytochrome P450 Enzymes) n_nitroso->alpha_hydroxylation unstable_intermediate Unstable α-hydroxy Nitrosamine Intermediate alpha_hydroxylation->unstable_intermediate electrophilic_agent Electrophilic Alkylating Agent (e.g., Methyldiazonium ion) unstable_intermediate->electrophilic_agent dna_damage DNA Adduct Formation (Alkylation of DNA bases) electrophilic_agent->dna_damage mutation Somatic Mutations dna_damage->mutation cancer Cancer Initiation mutation->cancer

Caption: General metabolic activation pathway for N-nitroso compounds leading to carcinogenesis.

References

Application Note: Quantification of N-Nitrososarcosine (NSAR) in Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Nitrososarcosine (NSAR) is a non-volatile N-nitroso compound classified as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.[1] It can be found in various consumer products, including tobacco and some foods, and can also be formed endogenously.[2][3] The carcinogenic properties of N-nitrosamines are linked to their metabolic activation by cytochrome P450 (CYP) enzymes into reactive electrophiles that can form DNA adducts, leading to mutations if not repaired.[3][4] Given its toxicological relevance, the accurate and sensitive quantification of NSAR in complex biological matrices such as plasma, urine, and tissue is critical for toxicological studies, biomarker discovery, and drug safety assessment.

This document provides detailed protocols and methodologies for the quantification of NSAR, focusing on modern analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity.

Analytical Techniques Overview

The quantification of NSAR in biological samples presents analytical challenges due to its high polarity and the complexity of the matrices.[1] Historically, Gas Chromatography coupled with a Thermal Energy Analyzer (GC-TEA) was a common method.[5][6][7] The TEA detector is highly specific for nitroso-containing compounds, providing excellent selectivity.[8][9] However, GC-based methods often require time-consuming derivatization steps to make NSAR sufficiently volatile.[5][7]

Currently, LC-MS/MS is the preferred method for NSAR analysis. It offers several advantages:

  • High Sensitivity and Specificity: Achieves low limits of detection (LOD) and quantification (LOQ).[10][11]

  • No Derivatization Required: Simplifies sample preparation and reduces analytical variability.[5][7]

  • High Throughput: Modern UHPLC systems allow for rapid analysis.[12]

A key consideration in NSAR analysis is the presence of E/Z stereoisomers, which can exhibit different responses in mass spectrometry and may require specific chromatographic conditions or standard preparation to ensure accurate quantification.[1][2] The use of a stable, isotopically labeled internal standard, such as this compound-d3 (NSAR-D3), is essential to correct for matrix effects and variations in extraction recovery and instrument response.[1][5]

Data Presentation: Performance of Analytical Methods

The following tables summarize the quantitative performance of various methods used for the analysis of nitrosamines in different matrices. This data is compiled from multiple studies to provide a comparative overview.

Table 1: Quantitative Performance for NSAR and Other Nitrosamines

Analyte(s) Matrix Method Sample Preparation LOQ Recovery (%) Linearity (R²) Reference(s)
NSAR Tobacco LC-MS/MS Supported Liquid-Liquid Extraction (SL-L) 91.0 ng/g Not Reported ≥ 0.999 [5][7]
8 N-Nitrosamines Human Urine LC-APCI-MS/MS Solid Phase Extraction (SPE) 0.0007 - 0.26 ng/mL* 85.8 - 108.7 > 0.999 [13][14]
7 N-Nitrosamines Human Urine UHPLC-MS/MS Sorbent Supported Liquid Extraction (SLE) 0.22 - 2.06 ng/mL 74.3 - 110 0.987 - 0.996 [12]
9 N-Nitrosamines Biological Samples (Urine/Plasma) UPLC-QTRAP-MS Protein Precipitation & SPE 0.06 - 0.3 µg/L 79.4 - 108.0 ≥ 0.9991 [15]
12 N-Nitrosamines Sartan APIs LC-MS/MS Methanol/Water Extraction & Filtration 50 ng/g 80 - 120 Not Reported [16]

*Calculated from LOD; specific LOQ values not provided.

Key Experimental Protocols

This section provides a detailed protocol for the extraction and analysis of NSAR from a biological matrix (e.g., plasma or urine) using LC-MS/MS. This protocol is a composite based on established methods for nitrosamine (B1359907) analysis.[1][13]

Protocol 1: NSAR Quantification in Urine/Plasma by LC-MS/MS

1. Materials and Reagents

  • Standards: this compound (NSAR) and this compound-d3 (NSAR-D3) internal standard (IS).

  • Solvents: Acetonitrile, Methanol, Ethyl Formate (LC-MS grade). Formic Acid (reagent grade).

  • Water: Ultrapure, 18 MΩ·cm.

  • Sample Preparation: Supported Liquid-Liquid Extraction (SL-L) or Solid Phase Extraction (SPE) cartridges.

  • Biological Matrix: Human plasma or urine.

2. Standard Solution Preparation

  • Prepare a 1 mg/mL primary stock solution of NSAR in methanol.

  • Prepare a 100 µg/mL primary stock solution of NSAR-D3 (IS) in methanol.

  • Create a series of working standard solutions by serially diluting the primary stock with 50:50 methanol:water to build a calibration curve (e.g., 0.1 to 100 ng/mL).

  • Prepare a working IS solution at 50 ng/mL in 2% aqueous formic acid.

3. Sample Preparation (SL-L Method)

  • Thaw biological samples (urine or plasma) to room temperature.

  • Aliquot 1 mL of the sample into a 15 mL polypropylene (B1209903) tube.

  • Add 100 µL of the 50 ng/mL NSAR-D3 internal standard solution and vortex for 10 seconds.

  • Add 4 mL of 2% aqueous formic acid, vortex for 30 seconds, and centrifuge at 4000 rpm for 10 minutes.

  • Load the supernatant onto a pre-conditioned SL-L extraction cartridge.

  • Allow the sample to absorb for 5 minutes.

  • Elute the analyte with two 5 mL aliquots of ethyl formate.

  • Evaporate the combined eluate to dryness under a gentle stream of nitrogen at 45-50°C.

  • Reconstitute the residue in 500 µL of the mobile phase starting condition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions

  • LC System: UHPLC system.

  • Column: A column suitable for polar compounds, such as a HILIC column or an embedded polar group C18 column (e.g., Hypersil GOLD C18).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 60% B

    • 5-6 min: 60% to 95% B

    • 6-8 min: Hold at 95% B

    • 8.1-10 min: Return to 5% B (equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • MRM Transitions (example):

    Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
    NSAR 119.1 73.1 (Quantifier) 15
    NSAR 119.1 44.1 (Qualifier) 20

    | NSAR-D3 (IS) | 122.1 | 76.1 | 15 |

5. Data Analysis

  • Integrate the chromatographic peaks for NSAR and NSAR-D3.

  • Calculate the peak area ratio (NSAR / NSAR-D3).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of NSAR in the biological samples using the linear regression equation from the calibration curve.

Visualizations: Pathways and Workflows

Metabolic Activation of this compound

N-nitrosamines require metabolic activation to exert their carcinogenic effects.[17] The process is initiated by cytochrome P450 enzymes, which hydroxylate the carbon atom alpha to the N-nitroso group.[4][18] This intermediate is unstable and decomposes to form a reactive diazonium ion, which is a potent electrophile capable of alkylating DNA bases (e.g., guanine), leading to the formation of DNA adducts and potentially initiating carcinogenesis.[3]

G cluster_bioactivation Bioactivation Pathway NSAR This compound (NSAR) Intermediate α-Hydroxy-NSAR (Unstable Intermediate) NSAR->Intermediate CYP450 Enzymes (α-hydroxylation) Diazonium Methyldiazonium Ion (Reactive Electrophile) Intermediate->Diazonium Spontaneous Decomposition Adduct DNA Adducts (e.g., O⁶-methylguanine) Diazonium->Adduct Alkylation of DNA Carcinogenesis Potential Carcinogenesis Adduct->Carcinogenesis

Caption: Metabolic activation pathway of this compound (NSAR).

General Experimental Workflow for NSAR Quantification

The quantification of NSAR from biological matrices follows a standardized workflow that includes sample collection, preparation to isolate the analyte and remove interferences, instrumental analysis for detection, and finally, data processing to determine the concentration.

G cluster_workflow Quantification Workflow Sample 1. Biological Sample (Plasma, Urine, etc.) Prep 2. Sample Preparation - Spike with IS - Extraction (SPE/LLE) - Concentration Sample->Prep Analysis 3. LC-MS/MS Analysis - Chromatographic Separation - Mass Spectrometric Detection Prep->Analysis Data 4. Data Processing - Peak Integration - Calibration Curve - Quantification Analysis->Data

Caption: General experimental workflow for NSAR quantification.

Logical Diagram for Analytical Method Selection

The choice of analytical method depends on several factors, including the required sensitivity, sample throughput needs, and the availability of instrumentation. This diagram outlines a decision-making process for selecting the appropriate technique for nitrosamine analysis.

G cluster_decision Method Selection Logic Start Define Analytical Goal Sensitivity High Sensitivity Required (ng/mL or lower)? Start->Sensitivity LCMS Use LC-MS/MS Sensitivity->LCMS Yes Other Consider Other Methods (e.g., HPLC-UV, if applicable) Sensitivity->Other No Volatile Analytes are Volatile & Derivatization is Acceptable? Volatile->LCMS No GCTEA Use GC-TEA Volatile->GCTEA Yes LCMS->Volatile Alternative?

Caption: Decision tree for selecting an analytical method.

References

Application Notes and Protocols for Real-Time Monitoring of N-Nitrososarcosine (NSAR) Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of N-nitrosamines, a class of probable human carcinogens, is a significant concern in the pharmaceutical industry. N-Nitrososarcosine (NSAR) can form from the reaction of sarcosine (B1681465), a common amino acid derivative, and nitrosating agents such as nitrite (B80452) salts, particularly under acidic conditions that can be present during drug formulation or in physiological environments like the stomach.[1] Real-time monitoring of NSAR formation is crucial for understanding its kinetics, identifying critical process parameters that influence its formation, and developing effective mitigation strategies. This document provides detailed application notes and protocols for three distinct methods for the real-time monitoring of NSAR formation: Online High-Performance Liquid Chromatography (HPLC), Stopped-Flow UV-Vis Spectroscopy, and In-Situ Raman Spectroscopy.

Reaction Pathway: this compound Formation

The formation of this compound occurs through the nitrosation of sarcosine. This reaction is typically initiated by the protonation of a nitrite ion (NO₂⁻) in an acidic environment to form nitrous acid (HNO₂). Nitrous acid can then exist in equilibrium with other nitrosating species, such as dinitrogen trioxide (N₂O₃), which then reacts with the secondary amine group of sarcosine to form the N-nitroso derivative, NSAR.

This compound Formation Pathway Sarcosine Sarcosine (Secondary Amine) NSAR This compound (NSAR) Sarcosine->NSAR Nitrosation Nitrite Nitrite (NO₂⁻) Nitrous_Acid Nitrous Acid (HNO₂) Nitrite->Nitrous_Acid H_ion H⁺ (Acidic Conditions) H_ion->Nitrite Nitrous_Acid->Sarcosine

Caption: Formation of this compound from its precursors.

I. Online High-Performance Liquid Chromatography (HPLC) for Real-Time Monitoring

Online HPLC is a powerful Process Analytical Technology (PAT) tool that enables the automated, near real-time analysis of reaction mixtures.[2][3] This technique involves the automated sampling of a reaction, followed by quenching, dilution, and injection into an HPLC system for separation and quantification of reactants and products.

Experimental Workflow

Caption: Workflow for online HPLC monitoring of NSAR formation.
Protocol: Online HPLC Monitoring of NSAR Formation

1. Materials and Reagents:

2. Instrumentation:

  • Jacketed reaction vessel with temperature and pH control.

  • Automated sampling system (e.g., Mettler Toledo EasySampler).

  • HPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm).[4]

  • Data acquisition and processing software.

3. Experimental Procedure: a. Reaction Setup:

  • Prepare a solution of sarcosine in the reaction buffer within the temperature-controlled reaction vessel.
  • Initiate the reaction by adding a known concentration of sodium nitrite solution. Maintain constant stirring and temperature. b. Automated Sampling and Analysis:
  • Program the automated sampling system to withdraw aliquots from the reaction vessel at predefined time intervals.
  • The withdrawn sample should be immediately quenched and diluted with the quenching solution to stop the nitrosation reaction.
  • The quenched and diluted sample is then automatically injected into the HPLC system. c. HPLC Conditions:
  • Mobile Phase A: Water with 0.1% formic acid.[4]
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[4]
  • Gradient: A suitable gradient to separate sarcosine, nitrite, and NSAR. For example, start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • UV Detection: Monitor at 234 nm and 337 nm, the absorption maxima for NSAR.[1] d. Data Analysis:
  • Generate a calibration curve for NSAR using the reference standard.
  • Quantify the concentration of NSAR in each sample based on the peak area from the UV chromatogram.
  • Plot the concentration of NSAR versus time to obtain the reaction kinetics.

4. Data Presentation:

Time (min)Sarcosine Conc. (mM)Nitrite Conc. (mM)NSAR Conc. (µM)
010.05.00.0
59.84.825.3
109.64.648.9
209.24.289.1
308.83.8125.7
607.92.9201.5

Note: The data in this table is illustrative and should be replaced with experimental results.

II. Stopped-Flow UV-Vis Spectroscopy for Rapid Kinetics

Stopped-flow spectroscopy is a technique designed to study the kinetics of fast reactions in solution, with timescales in the millisecond to second range.[5][6] It involves the rapid mixing of two reactant solutions and then stopping the flow to monitor the change in absorbance or fluorescence over time in an observation cell.

Experimental Workflow

Stopped-Flow Workflow SyringeA Syringe A Sarcosine Solution Mixing Rapid Mixing Chamber SyringeA->Mixing SyringeB Syringe B Nitrite Solution (Acidified) SyringeB->Mixing Cell Observation Cell UV-Vis Spectrometer Mixing->Cell Flow Data Data Acquisition Absorbance vs. Time Cell->Data Stopped Flow

Caption: Workflow for stopped-flow UV-Vis monitoring.
Protocol: Stopped-Flow UV-Vis Spectroscopy of NSAR Formation

1. Materials and Reagents:

  • Sarcosine solution of known concentration.

  • Sodium nitrite solution of known concentration, acidified to the desired pH just before use.

  • Reaction buffer.

2. Instrumentation:

  • Stopped-flow spectrophotometer equipped with a UV-Vis detector.

  • Data acquisition software.

3. Experimental Procedure: a. Instrument Setup:

  • Load one syringe with the sarcosine solution and the other with the acidified sodium nitrite solution.
  • Set the drive volume to ensure rapid and efficient mixing in the observation cell.
  • Set the data acquisition parameters, including the monitoring wavelength (337 nm for NSAR) and the data collection time.[1] b. Data Acquisition:
  • Initiate the stopped-flow experiment. The two solutions are rapidly mixed, and the flow is stopped.
  • The change in absorbance at 337 nm is recorded as a function of time.
  • Perform multiple runs to ensure reproducibility. c. Data Analysis:
  • The initial rate of reaction can be determined from the initial slope of the absorbance versus time plot.
  • The kinetic data can be fitted to appropriate rate laws to determine the reaction order and rate constants.

4. Data Presentation:

[Sarcosine]₀ (mM)[Nitrite]₀ (mM)pHInitial Rate (Abs/s)
1053.00.015
2053.00.031
10103.00.029
1052.50.025

Note: The data in this table is illustrative and should be replaced with experimental results.

III. In-Situ Raman Spectroscopy for Real-Time Monitoring

In-situ Raman spectroscopy is a non-invasive technique that provides real-time chemical information about a reaction mixture without the need for sampling.[7] It relies on the inelastic scattering of laser light by molecules, which provides a unique vibrational fingerprint for each component.

Experimental Workflow

In-Situ Raman Workflow Reactor Reaction Vessel Sarcosine + Nitrite Probe Raman Probe Reactor->Probe In-situ Measurement Spectrometer Raman Spectrometer Probe->Spectrometer Data Data Analysis Chemometrics Spectrometer->Data

Caption: Workflow for in-situ Raman monitoring of NSAR formation.
Protocol: In-Situ Raman Spectroscopy of NSAR Formation

1. Materials and Reagents:

  • Sarcosine

  • Sodium nitrite

  • Reaction solvent (e.g., water, buffer)

2. Instrumentation:

  • Jacketed reaction vessel.

  • Raman spectrometer with a fiber-optic immersion probe.

  • Chemometric software for data analysis.

3. Experimental Procedure: a. Spectral Characterization:

  • Acquire Raman spectra of pure sarcosine, sodium nitrite, and synthesized NSAR to identify their characteristic Raman bands. b. Reaction Monitoring:
  • Set up the reaction in the vessel and immerse the Raman probe into the reaction mixture.
  • Initiate the reaction and begin acquiring Raman spectra at regular intervals. c. Data Analysis:
  • Use chemometric methods, such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression, to build a quantitative model that correlates the changes in the Raman spectra to the concentration of NSAR.
  • Apply the model to the real-time spectral data to monitor the formation of NSAR.

4. Data Presentation:

Time (min)Predicted NSAR Conc. (µM)
00
522
1045
2085
30120
60195

Note: The data in this table is illustrative and should be replaced with experimental results.

Conclusion

The choice of a real-time monitoring technique for this compound formation depends on the specific research or process development needs. Online HPLC provides quantitative concentration data with high specificity but involves discrete sampling. Stopped-flow UV-Vis spectroscopy is ideal for studying the initial, rapid kinetics of the reaction. In-situ Raman spectroscopy offers non-invasive, continuous monitoring but may require advanced chemometric modeling for quantitative analysis. The application of these Process Analytical Technologies can significantly enhance the understanding and control of NSAR formation, ultimately contributing to the development of safer pharmaceutical products.

References

Application of N-Nitrososarcosine in Toxicology Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrososarcosine (NSAR), a nitrosamine (B1359907) compound, is a known carcinogen used in laboratory research to induce tumors in experimental animals.[1] Its presence has been detected in various sources, including smoked meat, malt, beer, and tobacco products.[2][3] Understanding the toxicological profile of NSAR is crucial for risk assessment and in the development of pharmaceuticals and other consumer products where sarcosine (B1681465) or its derivatives might be used as precursors. This document provides detailed application notes and protocols for the use of NSAR in toxicology research, with a focus on its carcinogenic properties, mechanism of action involving DNA damage, and analytical detection methods.

Toxicological Profile of this compound

This compound is classified as reasonably anticipated to be a human carcinogen based on sufficient evidence from studies in experimental animals.[2] Carcinogenicity has been demonstrated in both mice and rats, with the target organs varying depending on the species and the route of administration.

Carcinogenicity Data

Table 1: Carcinogenicity of this compound in Rats

Route of AdministrationDoseDuration of ExposureTarget OrganTumor TypeReference
Drinking WaterNot specified in snippetsNot specified in snippetsEsophagusPapilloma and Squamous-cell carcinoma[2][3]

Table 2: Carcinogenicity of this compound in Mice

Route of AdministrationDoseDuration of ExposureTarget OrganTumor TypeReference
DietaryNot specified in snippetsNot specified in snippetsNasal CavitySquamous-cell carcinoma[2]
Intraperitoneal Injection (in newborn mice)Not specified in snippetsNot specified in snippetsLiverHepatocellular carcinoma (in males)[2]

Mechanism of Action: Metabolic Activation and DNA Damage

The carcinogenicity of N-nitrosamines is primarily attributed to their metabolic activation into reactive electrophiles that can alkylate DNA, leading to mutations if not repaired.[2][3]

Metabolic Activation

Unlike many other nitrosamines, this compound is not extensively metabolized in rats, with a significant portion (around 88%) being excreted unchanged in the urine.[2] However, the metabolism that does occur is crucial for its carcinogenic activity. The proposed metabolic pathway involves α-hydroxylation, which can lead to the formation of both carboxymethylating and methylating intermediates.[2] These reactive species can then interact with DNA.

NSAR This compound (NSAR) Metabolism Metabolic Activation (α-hydroxylation) NSAR->Metabolism Intermediates Reactive Intermediates (Carboxymethylating and Methylating Species) Metabolism->Intermediates DNA DNA Intermediates->DNA Alkylation Adducts DNA Adducts (e.g., O⁶-Carboxymethylguanine) DNA->Adducts Mutation Mutation Adducts->Mutation Miscoding during DNA replication Cancer Cancer Mutation->Cancer

Metabolic activation and DNA damage pathway of this compound.
DNA Damage and Repair

The formation of DNA adducts, such as O⁶-Carboxymethylguanine, is a critical initiating event in NSAR-induced carcinogenesis.[2] These adducts can lead to miscoding during DNA replication, resulting in mutations that can activate oncogenes or inactivate tumor suppressor genes. The cellular response to such damage involves DNA repair mechanisms. Two key assays to study DNA damage and repair in toxicology research are the Alkaline Elution Assay and the Unscheduled DNA Synthesis (UDS) Assay.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

DNA Damage Assessment: Alkaline Elution Assay

The alkaline elution assay is a sensitive method for detecting DNA single-strand breaks. The rate at which DNA elutes through a filter under alkaline conditions is inversely proportional to its size. DNA fragmentation resulting from damage will lead to a faster elution rate.

Protocol:

  • Cell Culture and Treatment:

    • Culture target cells (e.g., primary hepatocytes) to the desired confluency.

    • Treat cells with varying concentrations of this compound for a specified duration (e.g., 2-4 hours). Include a negative control (vehicle) and a positive control (a known genotoxic agent).

  • Cell Lysis:

    • After treatment, harvest the cells by trypsinization and resuspend in ice-cold phosphate-buffered saline (PBS).

    • Layer the cell suspension onto a polycarbonate filter (2 µm pore size).

    • Lyse the cells on the filter by slowly passing a lysis solution (e.g., 2 M NaCl, 0.04 M EDTA, 0.2% Sarkosyl, pH 10.0) through the filter.

  • Washing:

    • Wash the filter with a washing solution (e.g., 0.02 M EDTA, pH 10.0) to remove cellular debris.

  • Alkaline Elution:

    • Elute the DNA from the filter using an alkaline elution buffer (e.g., 0.1 M tetrapropylammonium (B79313) hydroxide, 0.02 M EDTA, pH 12.1) at a constant flow rate (e.g., 0.03-0.04 mL/min).

    • Collect fractions of the eluate at regular intervals (e.g., every 90 minutes for 12-15 hours).

  • DNA Quantification:

    • Quantify the amount of DNA in each fraction and the DNA remaining on the filter using a fluorescent DNA-binding dye (e.g., Hoechst 33258).

  • Data Analysis:

    • Calculate the elution rate for each treatment group. The rate is typically expressed as the fraction of DNA eluted per unit of time. An increase in the elution rate compared to the control indicates DNA damage.

cluster_0 Cell Preparation cluster_1 Assay Procedure cluster_2 Analysis A Cell Culture B Treatment with This compound A->B C Cell Lysis on Filter B->C D Washing C->D E Alkaline Elution D->E F Fraction Collection E->F G DNA Quantification F->G H Calculate Elution Rate G->H I Assess DNA Damage H->I

Experimental workflow for the Alkaline Elution Assay.
DNA Repair Assessment: Unscheduled DNA Synthesis (UDS) Assay

The UDS assay measures the repair of DNA damage by quantifying the incorporation of radiolabeled thymidine (B127349) into the DNA of non-S-phase cells.

Protocol:

  • Cell Culture and Treatment:

    • Culture primary hepatocytes on coverslips.

    • Treat the cells with various concentrations of this compound.

  • Radiolabeling:

    • Following treatment, incubate the cells in a medium containing [³H]-thymidine and hydroxyurea (B1673989) (to inhibit replicative DNA synthesis).

  • Cell Fixation and Autoradiography:

    • Fix the cells on the coverslips.

    • Coat the coverslips with a nuclear track emulsion and expose for an appropriate time in the dark.

    • Develop the autoradiographs.

  • Staining and Grain Counting:

    • Stain the cells (e.g., with hematoxylin (B73222) and eosin).

    • Count the number of silver grains over the nuclei of non-S-phase cells using a microscope. An increase in the number of grains per nucleus in treated cells compared to controls indicates DNA repair.

  • Data Analysis:

    • Calculate the net nuclear grains (NNG) by subtracting the average cytoplasmic grain count from the average nuclear grain count. A significant increase in NNG in treated cells is indicative of UDS.

cluster_0 Cell Preparation & Treatment cluster_1 Assay cluster_2 Analysis A Hepatocyte Culture on Coverslips B Treatment with This compound A->B C Incubation with [³H]-thymidine & Hydroxyurea B->C D Cell Fixation C->D E Autoradiography D->E F Staining E->F G Microscopic Grain Counting F->G H Calculate Net Nuclear Grains G->H I Assess DNA Repair H->I

Experimental workflow for the Unscheduled DNA Synthesis (UDS) Assay.

Analytical Protocols for this compound Detection

Accurate quantification of this compound in various matrices is essential for exposure assessment and toxicology studies. The two primary analytical techniques are Gas Chromatography-Thermal Energy Analysis (GC-TEA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Gas Chromatography-Thermal Energy Analysis (GC-TEA)

GC-TEA is a highly specific method for the detection of N-nitroso compounds.

Protocol:

  • Sample Preparation (e.g., for food matrix):

    • Homogenize the sample.

    • Perform a distillation or solvent extraction to isolate the nitrosamines.

    • Clean up the extract using a silica (B1680970) gel column.

    • Concentrate the final extract.

  • GC-TEA Analysis:

    • Gas Chromatograph: Equipped with a capillary column suitable for nitrosamine analysis (e.g., a polar column).

    • Injector: Split/splitless injector.

    • Oven Temperature Program: A programmed temperature ramp to separate the analytes.

    • Carrier Gas: Helium.

    • Thermal Energy Analyzer (TEA):

      • Pyrolyzer: Cleaves the N-NO bond to release the NO radical.

      • Ozone Generator: Reacts with the NO radical to produce excited NO₂.

      • Photomultiplier Tube: Detects the light emitted as the excited NO₂ decays.

  • Quantification:

    • Use an internal standard (e.g., N-nitrosodi-n-propylamine-d₁₄) for accurate quantification.

    • Generate a calibration curve using certified standards of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the analysis of this compound, particularly in complex biological matrices.

Protocol:

  • Sample Preparation (e.g., for biological tissue):

    • Homogenize the tissue sample in a suitable buffer.

    • Add an isotopically labeled internal standard (e.g., this compound-d₃).

    • Perform protein precipitation with a solvent like acetonitrile (B52724).

    • Centrifuge and collect the supernatant.

    • Further clean up the sample using solid-phase extraction (SPE).

    • Evaporate the solvent and reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A reversed-phase C18 or a HILIC column suitable for polar compounds.

    • Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol (B129727) with 0.1% formic acid).

    • Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.

    • Ion Source: Electrospray ionization (ESI) in positive or negative ion mode.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and its internal standard for quantification and confirmation.

Table 3: Example LC-MS/MS Parameters

ParameterSetting
LC Column Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Optimized for separation from matrix components
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 5 - 10 µL
Ionization Mode ESI Positive
MRM Transition (Quantifier) Specific m/z for NSAR
MRM Transition (Qualifier) Specific m/z for NSAR

Conclusion

The study of this compound in toxicology research is essential for understanding its carcinogenic risk to humans. The protocols and data presented in this document provide a framework for researchers to investigate the toxicological properties of this compound. The use of robust analytical methods for its detection and quantification, coupled with in vivo and in vitro assays to assess its genotoxicity and carcinogenicity, will contribute to a more comprehensive understanding of its mechanism of action and inform regulatory decisions.

References

Application Notes and Protocols for Studying N-Nitrososarcosine Effects in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrososarcosine (NSAR) is a member of the N-nitroso compounds (NOCs) class, recognized for its carcinogenic potential.[1] It is formed from the reaction of sarcosine (B1681465) with nitrosating agents, such as nitrites, and has been detected in various food products and tobacco smoke. Animal studies have demonstrated that NSAR can induce tumors, particularly in the esophagus and nasal cavity.[1] Understanding the cellular and molecular effects of NSAR is crucial for risk assessment and the development of potential therapeutic interventions.

These application notes provide a comprehensive guide for researchers to study the effects of NSAR using in vitro cell culture models. The document outlines suitable cell line models, detailed protocols for key toxicological assays, and a summary of the current understanding of the molecular mechanisms involved.

Recommended Cell Culture Models

The selection of an appropriate cell culture model is paramount for obtaining relevant data on the effects of NSAR. Given that the primary target organs for NSAR-induced carcinogenicity in animal models are the esophagus and the liver, cell lines derived from these tissues are highly recommended.

  • Esophageal Cell Lines:

    • Human Esophageal Epithelial Cells (HEEpiC): Primary cells that closely mimic the in vivo characteristics of the esophageal epithelium.

    • KYSE series (e.g., KYSE-30, KYSE-140): A panel of human esophageal squamous cell carcinoma cell lines that can be used to study the effects of NSAR on cancerous cells.

    • FLO-1, OE19, OE33: Human esophageal adenocarcinoma cell lines suitable for investigating the impact of NSAR on this specific subtype of esophageal cancer.[2]

    • Primary Rat Esophageal Epithelial Cells: Useful for comparative studies, given that much of the in vivo carcinogenicity data for NSAR comes from rat models.[3]

  • Hepatocellular (Liver) Cell Lines:

    • HepaRG: A human bipotent progenitor cell line that can differentiate into both hepatocyte-like and biliary-like cells. It is known for its high metabolic capacity, which is crucial for the bioactivation of many nitrosamines.[4][5][6] Both 2D and 3D spheroid cultures of HepaRG cells can be utilized, with 3D models often showing enhanced metabolic activity.[4][5][6]

    • HepG2: A well-characterized human hepatoma cell line commonly used in toxicological studies.

    • Primary Human or Rat Hepatocytes: Considered the gold standard for in vitro liver toxicity studies due to their physiological relevance and metabolic competence.

  • Other Relevant Cell Lines:

    • Human Colon Adenocarcinoma Cells (Caco-2): As the gastrointestinal tract is a site of endogenous nitrosamine (B1359907) formation, this cell line can be used to model the effects of NSAR on the intestinal epithelium.[7]

    • Human Lymphoblastoid TK6 Cells: These cells are frequently used in genotoxicity assays and can be engineered to express specific cytochrome P450 (CYP) enzymes to study the metabolic activation of nitrosamines.

Data Presentation: Cytotoxicity of N-Nitroso Compounds

CompoundCell LineExposure TimeIC50 ValueAssayReference
N-Nitrosodimethylamine (NDMA)HepG272 h~68 mMTUNEL(Apoptosis Induced by N-Nitrosamines in Two Cancer Cell Lines)
N-Nitrosopyrrolidine (NPYR)HepG248 h~50 mMTUNEL(Apoptosis Induced by N-Nitrosamines in Two Cancer Cell Lines)
N-Nitrosodimethylamine (NDMA)HL-6072 h~135 mMTUNEL(Apoptosis Induced by N-Nitrosamines in Two Cancer Cell Lines)
N-Nitrosopyrrolidine (NPYR)HL-6072 h~50 mMTUNEL(Apoptosis Induced by N-Nitrosamines in Two Cancer Cell Lines)

Note: The cytotoxicity of N-nitroso compounds can vary significantly depending on the cell line's metabolic capacity, the specific compound, and the duration of exposure. It is crucial to perform a dose-response study for NSAR in the chosen cell line to determine the appropriate concentration range for subsequent mechanistic studies.

Experimental Protocols

Detailed methodologies for key experiments are provided below. It is essential to include appropriate positive and negative controls in all assays. For experiments involving NSAR, a vehicle control (the solvent used to dissolve NSAR, e.g., DMSO or culture medium) should always be included.

Cell Viability and Cytotoxicity Assays

3.1.1. MTT Assay

Objective: To assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.

Materials:

  • Target cell line

  • 96-well cell culture plates

  • Complete culture medium

  • This compound (NSAR)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of NSAR in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the various concentrations of NSAR or vehicle control.

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

3.1.2. Plating Efficiency Assay

Objective: To determine the effect of NSAR on the clonogenic survival and proliferative capacity of cells.

Materials:

  • Target cell line

  • 6-well cell culture plates

  • Complete culture medium

  • This compound (NSAR)

  • Crystal Violet staining solution (0.5% w/v in 25% methanol)

Protocol:

  • Treat a sub-confluent culture of cells with various concentrations of NSAR or vehicle control for a defined period (e.g., 24 hours).

  • After treatment, harvest the cells by trypsinization and perform a cell count.

  • Seed a low and known number of viable cells (e.g., 200-500 cells) into 6-well plates containing fresh, NSAR-free complete medium.

  • Incubate the plates for 7-14 days, allowing colonies to form.

  • Wash the plates with PBS, fix the colonies with methanol (B129727) for 15 minutes, and then stain with Crystal Violet solution for 15-30 minutes.

  • Gently wash the plates with water and allow them to air dry.

  • Count the number of visible colonies (typically containing >50 cells).

  • Calculate the plating efficiency as: (Number of colonies formed / Number of cells seeded) x 100%.

  • Normalize the plating efficiency of treated cells to that of the vehicle control to determine the surviving fraction.

Genotoxicity Assays

Many N-nitroso compounds, including likely NSAR, require metabolic activation to exert their genotoxic effects.[8] Therefore, the inclusion of an exogenous metabolic activation system, such as a liver S9 fraction from Aroclor-1254-induced rats or hamsters, is often necessary, particularly for cell lines with low endogenous metabolic capacity.[8][9]

3.2.1. Comet Assay (Single Cell Gel Electrophoresis)

Objective: To detect DNA strand breaks in individual cells.

Materials:

  • Target cell line

  • This compound (NSAR)

  • S9 metabolic activation mix (if required)

  • Comet assay slides

  • Low melting point agarose (B213101) (LMPA) and normal melting point agarose (NMPA)

  • Lysis buffer

  • Alkaline electrophoresis buffer

  • Neutralization buffer

  • DNA stain (e.g., SYBR Green or propidium (B1200493) iodide)

  • Fluorescence microscope with appropriate filters and image analysis software

Protocol:

  • Treat cells with various concentrations of NSAR with or without S9 mix for a short duration (e.g., 2-4 hours).

  • Harvest the cells and resuspend them in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.

  • Mix the cell suspension with molten LMPA (at 37°C) and pipette onto a pre-coated NMPA slide.

  • Allow the agarose to solidify at 4°C.

  • Immerse the slides in lysis buffer overnight at 4°C.

  • Place the slides in a horizontal electrophoresis tank filled with alkaline electrophoresis buffer for 20-40 minutes to allow for DNA unwinding.

  • Perform electrophoresis at a low voltage (e.g., 25V) for 20-30 minutes.

  • Neutralize the slides with neutralization buffer.

  • Stain the DNA with a fluorescent dye.

  • Visualize and capture images of the comets using a fluorescence microscope.

  • Analyze the images using comet scoring software to quantify the extent of DNA damage (e.g., % tail DNA, tail moment).

3.2.2. In Vitro Micronucleus Assay

Objective: To detect chromosomal damage or aneuploidy by identifying the formation of micronuclei.

Materials:

  • Target cell line

  • This compound (NSAR)

  • S9 metabolic activation mix (if required)

  • Cytochalasin B (to block cytokinesis)

  • Hypotonic solution (e.g., 0.075M KCl)

  • Fixative (e.g., methanol:acetic acid, 3:1)

  • Microscope slides

  • DNA stain (e.g., Giemsa or DAPI)

  • Light or fluorescence microscope

Protocol:

  • Seed cells and allow them to attach for 24 hours.

  • Treat the cells with various concentrations of NSAR with or without S9 mix for a short duration (e.g., 3-6 hours). For continuous treatment without S9, the exposure time is typically 1.5-2 cell cycles.

  • After the initial treatment period, wash the cells and add fresh medium containing cytochalasin B.

  • Incubate for a period that allows for the completion of one cell division (approximately 1.5-2 normal cell cycle lengths from the beginning of treatment).

  • Harvest the cells by trypsinization.

  • Treat the cells with a hypotonic solution to swell the cytoplasm.

  • Fix the cells with a cold fixative.

  • Drop the cell suspension onto clean microscope slides and allow to air dry.

  • Stain the slides with a suitable DNA stain.

  • Score the frequency of micronuclei in binucleated cells under a microscope.

Visualization of Key Mechanisms and Workflows

General Mechanism of N-Nitroso Compound-Induced DNA Damage

The primary mechanism of carcinogenicity for many N-nitroso compounds involves metabolic activation to reactive electrophilic intermediates that can alkylate DNA.[10][11] This leads to the formation of DNA adducts, which, if not repaired, can result in mutations during DNA replication and initiate carcinogenesis.

G NSAR This compound (NSAR) MetabolicActivation Metabolic Activation (e.g., CYP450 enzymes) NSAR->MetabolicActivation ReactiveIntermediates Reactive Electrophilic Intermediates MetabolicActivation->ReactiveIntermediates DNA Cellular DNA ReactiveIntermediates->DNA Alkylation DNA_Adducts DNA Adducts DNA->DNA_Adducts NormalCell Normal Cell Proliferation DNA_Repair DNA Repair Mechanisms DNA_Adducts->DNA_Repair Mutation Mutation DNA_Adducts->Mutation Replication of Damaged DNA Apoptosis Apoptosis DNA_Adducts->Apoptosis Severe Damage DNA_Repair->DNA Successful Repair Carcinogenesis Carcinogenesis Mutation->Carcinogenesis

Caption: Generalized pathway of N-nitroso compound-induced DNA damage.

Experimental Workflow for In Vitro Assessment of this compound

This workflow outlines the key steps for a comprehensive in vitro evaluation of NSAR's effects on a selected cell line.

G Start Select Appropriate Cell Line Culture Cell Culture and Maintenance Start->Culture Treatment Treat Cells with NSAR (with/without S9 activation) Culture->Treatment Cytotoxicity Cytotoxicity Assays (e.g., MTT, Plating Efficiency) Treatment->Cytotoxicity Genotoxicity Genotoxicity Assays (e.g., Comet, Micronucleus) Treatment->Genotoxicity Mechanistic Mechanistic Studies Treatment->Mechanistic IC50 Determine IC50 Cytotoxicity->IC50 DNA_Damage Quantify DNA Damage Genotoxicity->DNA_Damage Apoptosis_Assay Apoptosis Assays (e.g., Annexin V, Caspase activity) Mechanistic->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Mechanistic->Cell_Cycle Signaling Signaling Pathway Analysis (e.g., Western Blot, qPCR) Mechanistic->Signaling Data_Analysis Data Analysis and Interpretation IC50->Data_Analysis DNA_Damage->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle->Data_Analysis Signaling->Data_Analysis End Conclusion Data_Analysis->End

Caption: Workflow for in vitro evaluation of this compound.

Signaling Pathways Potentially Affected by N-Nitroso Compounds

N-nitroso compounds can induce cellular stress, leading to the activation of various signaling pathways involved in cell fate decisions such as apoptosis, cell cycle arrest, and DNA repair.

G NSAR This compound DNA_Damage DNA Damage NSAR->DNA_Damage Oxidative_Stress Oxidative Stress NSAR->Oxidative_Stress ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR MAPK MAPK Pathways (JNK, p38) Oxidative_Stress->MAPK NFkB NF-κB Pathway Oxidative_Stress->NFkB p53 p53 Activation ATM_ATR->p53 Caspase_Cascade Caspase Cascade (Caspase-9, Caspase-3) p53->Caspase_Cascade via Bax Apoptosis Apoptosis p53->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest (p21) p53->Cell_Cycle_Arrest DNA_Repair DNA Repair p53->DNA_Repair Caspase_Cascade->Apoptosis MAPK->Apoptosis NFkB->Apoptosis Pro- or Anti-apoptotic (context-dependent) Inflammation Inflammation NFkB->Inflammation

Caption: Potential signaling pathways affected by N-nitroso compounds.

Conclusion

The provided application notes and protocols offer a robust framework for investigating the in vitro effects of this compound. By selecting appropriate cell models and employing the detailed experimental procedures, researchers can elucidate the cytotoxic, genotoxic, and mechanistic properties of this important environmental and dietary carcinogen. The generation of specific data for NSAR will be invaluable for a more accurate assessment of its risk to human health and for the development of strategies to mitigate its harmful effects.

References

Troubleshooting & Optimization

Overcoming matrix effects in N-Nitrososarcosine LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of N-Nitrososarcosine (NSAR).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact this compound analysis?

A1: Matrix effects in LC-MS/MS analysis are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in poor accuracy, linearity, and reproducibility of this compound quantification.[2] For complex matrices, such as pharmaceutical formulations, food, or biological samples, these effects can be a significant challenge.[1]

Q2: What are the common causes of matrix effects in this type of analysis?

A2: The primary causes of matrix effects are co-eluting endogenous or exogenous components from the sample that interfere with the ionization of this compound in the mass spectrometer's ion source.[3] In pharmaceutical analysis, active pharmaceutical ingredients (APIs) and excipients like mannitol (B672) and lactose (B1674315) can be major contributors to matrix effects.[4] For other matrices, such as tobacco, various inherent compounds can interfere with the analysis.[5]

Q3: How can I determine if my this compound analysis is affected by matrix effects?

A3: You can quantitatively assess matrix effects by comparing the peak area of this compound in a post-extraction spiked blank matrix sample to the peak area of a pure solvent standard at the same concentration.[3] A significant difference in the peak areas indicates the presence of matrix effects. The following formula can be used:

Matrix Effect (%) = [(Peak Area in Matrix / Peak Area in Solvent) - 1] x 100

A value between -20% and +20% is often considered acceptable, though this can depend on specific method requirements.[3]

Q4: What is the most effective way to compensate for matrix effects?

A4: The use of a stable isotope-labeled internal standard (SIL-IS) is a highly effective strategy. An ideal SIL-IS for this compound, such as one containing deuterium, will have similar chemical properties and chromatographic behavior to the analyte.[4] This allows it to experience the same degree of ion suppression or enhancement, enabling accurate correction during data analysis.[2][4]

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating matrix effects in your this compound LC-MS/MS analysis.

Problem: Poor recovery, inconsistent results, or no detectable signal for this compound in spiked matrix samples. [4]

Step 1: Evaluate and Optimize Sample Preparation

Effective sample preparation is crucial for removing interfering matrix components before LC-MS/MS analysis.[6]

  • Solid-Phase Extraction (SPE): SPE is a powerful technique for cleaning up complex samples and concentrating the analyte.[4][7] Different SPE sorbents can be tested to find the optimal one for your specific matrix.

  • Liquid-Liquid Extraction (LLE): LLE can also be employed to separate this compound from interfering substances based on their differential solubility in immiscible liquids.[4]

  • Supported Liquid-Liquid Extraction (SL-L): This technique has been successfully used for the analysis of this compound in tobacco, offering a simple and fast cleanup procedure.[5][8]

  • Sample Dilution: A straightforward initial approach is to dilute the sample extract. This can reduce the concentration of matrix components, thereby lessening their impact on ionization.[4] However, this may also decrease the analyte concentration, potentially impacting sensitivity.

  • Filtration: Ensure proper filtration of the final extract (e.g., using a 0.22 µm filter) to remove particulates that can interfere with the analysis.[9]

Step 2: Optimize Chromatographic Conditions

Chromatographic separation plays a key role in minimizing matrix effects by separating this compound from co-eluting interferences.[4]

  • Column Selection: The choice of the stationary phase is critical. While C18 columns are common, other phases like pentafluorophenyl or biphenyl (B1667301) might offer better retention and separation for polar nitrosamines from matrix components.[4][9]

  • Mobile Phase Modification: Adjusting the mobile phase composition (e.g., solvents and additives like formic acid) can improve the separation of this compound from interfering compounds.[10]

  • Gradient Optimization: Fine-tuning the gradient elution profile can enhance the resolution between the analyte and matrix components.[3]

Step 3: Implement a Robust Calibration Strategy

Your calibration approach can significantly impact the accuracy of quantification in the presence of matrix effects.

  • Stable Isotope-Labeled Internal Standard (SIL-IS): As mentioned in the FAQs, using a SIL-IS is the preferred method for correcting matrix effects.[4][11]

  • Matrix-Matched Calibration: If a suitable SIL-IS is not available, creating calibration standards in a blank matrix extract that is free of the analyte can help to compensate for matrix effects.[4]

  • Standard Addition: This involves adding known amounts of the analyte to the sample and can be an effective but more labor-intensive method for overcoming matrix effects.[4]

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start_node Start: Poor NSAR Signal/ Inconsistent Results process_node_1 Step 1: Optimize Sample Preparation start_node->process_node_1 Initiate Troubleshooting process_node process_node decision_node decision_node solution_node solution_node end_node End: Method Optimized decision_node_1 Improvement Observed? process_node_1->decision_node_1 decision_node_1->end_node Yes process_node_2 Step 2: Optimize Chromatography decision_node_1->process_node_2 No decision_node_2 Improvement Observed? process_node_2->decision_node_2 decision_node_2->end_node Yes process_node_3 Step 3: Implement Robust Calibration decision_node_2->process_node_3 No solution_node_1 Use SIL-IS or Matrix-Matched Calibration process_node_3->solution_node_1 solution_node_1->end_node

Caption: A flowchart for troubleshooting matrix effects in NSAR analysis.

Experimental Protocols

Sample Preparation: Supported Liquid-Liquid Extraction (SL-L) for Tobacco

This protocol is adapted from a method for the determination of this compound in tobacco products.[5][8]

  • Weigh 100 mg of the homogenized tobacco sample into a glass vial.

  • Add an appropriate amount of the this compound stable isotope-labeled internal standard solution.

  • Add 2 mL of 0.1 M sodium hydroxide (B78521) and vortex for 1 minute.

  • Allow the sample to equilibrate for 30 minutes.

  • Load the entire sample onto a supported liquid-liquid extraction cartridge.

  • Wait for 5 minutes for the sample to be absorbed.

  • Elute the analyte with dichloromethane.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Parameters for this compound Analysis

The following are example parameters and may require optimization for specific instruments and matrices.

ParameterSetting
LC Column Hypersil GOLD C18 (1.9 µm, 100 x 2.1 mm) or similar[10]
Mobile Phase A Water + 0.1% Formic Acid[10]
Mobile Phase B Methanol + 0.1% Formic Acid[10]
Flow Rate 0.5 mL/min[10]
Injection Volume 3-100 µL[10][12]
Ionization Mode Electrospray Ionization (ESI) Positive or Atmospheric Pressure Chemical Ionization (APCI)[6]
Acquisition Mode Multiple Reaction Monitoring (MRM)[6]
MS Resolution High resolution (e.g., >45,000) is recommended to avoid false positives from interferences like DMF.[13]

Quantitative Data Summary

The following tables summarize typical performance data from various this compound and general nitrosamine (B1359907) analysis methods.

Table 1: Method Detection and Quantification Limits

Analyte/MatrixLODLOQReference
This compound in Tobacco27.3 ng/g91.0 ng/g[5][8]
Nine Nitrosamines in Water0.4 - 12 ng/L-[10]

Table 2: Recovery and Reproducibility Data for Nitrosamine Analysis

MatrixRecovery Range%RSD at LOQReference
Drinking and Wastewater68% - 83%-[10]
Pharmaceutical Drug Products80% - 120%< 10%[12]

Logical Relationship of Mitigation Strategies

MitigationStrategies problem_node Matrix Effects (Ion Suppression/Enhancement) category_node_1 Sample Preparation problem_node->category_node_1 category_node_2 Chromatography problem_node->category_node_2 category_node_3 Calibration & Detection problem_node->category_node_3 category_node category_node strategy_node strategy_node strategy_node_1 SPE LLE Dilution category_node_1->strategy_node_1 Reduces Interferences strategy_node_2 Column Selection Gradient Optimization category_node_2->strategy_node_2 Separates Analyte strategy_node_3 Stable Isotope Dilution Matrix-Matched Standards category_node_3->strategy_node_3 Corrects for Signal Variation

Caption: Key strategies to mitigate matrix effects in LC-MS/MS.

References

Technical Support Center: Separation of N-Nitrososarcosine (NSAR) Stereoisomers by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the separation of N-Nitrososarcosine (NSAR) stereoisomers using High-Performance Liquid Chromatography (HPLC). This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during analysis.

Frequently Asked Questions (FAQs)

Q1: Why do I see two peaks for this compound in my chromatogram?

A1: this compound (NSAR) exists as two stereoisomers, specifically E (trans) and Z (cis) isomers, due to restricted rotation around the nitrogen-nitrogen (N-N) double bond.[1][2] These isomers can be separated under specific HPLC conditions, resulting in the observation of two distinct peaks.[2]

Q2: Is it necessary to separate the E and Z isomers of NSAR?

A2: Yes, it is highly recommended. The E and Z isomers of NSAR have been shown to exhibit different responses in mass spectrometry (MS) detectors.[2][3] Failure to separate and account for this differential response can lead to inaccurate quantification of the total NSAR content.[3]

Q3: What are the common HPLC columns used for separating NSAR stereoisomers?

A3: Due to the polar nature of NSAR, conventional C18 columns may provide insufficient retention.[4] Methodologies that have proven effective include:

  • Reversed-Phase Ion-Pair Chromatography: Using a C18 column with an ion-pairing reagent in the mobile phase can enhance retention and achieve separation.[5]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are well-suited for retaining and separating polar compounds like NSAR.

  • Porous Graphitic Carbon (PGC): These columns can offer unique selectivity for separating stereoisomers.[6]

  • Phenyl-Hexyl Phases: These columns can provide alternative selectivity through π-π interactions.[6]

Q4: How does mobile phase pH affect the separation of NSAR isomers?

A4: The pH of the mobile phase can influence the ionization state of the carboxylic acid group in NSAR, which in turn affects its retention and peak shape.[7] While specific studies on the effect of pH on the E/Z isomer ratio of NSAR during HPLC are limited, it is a critical parameter to optimize for achieving baseline separation and symmetrical peaks.

Q5: Can the E/Z isomer ratio of NSAR change in solution?

A5: Yes, the isomer ratio of NSAR can be unstable in freshly prepared standard solutions, with interconversion occurring until equilibrium is reached.[2][3] It is crucial to allow standard solutions to equilibrate to ensure consistent and accurate quantification.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Poor Resolution Between Isomers 1. Inappropriate column chemistry. 2. Mobile phase composition is not optimal. 3. Flow rate is too high. 4. Column temperature is not optimized.1. Screen alternative column phases (e.g., HILIC, Phenyl-Hexyl, or ion-pair on C18). 2. Adjust the organic modifier concentration, buffer strength, and pH of the mobile phase. For ion-pair chromatography, optimize the concentration of the ion-pairing reagent. 3. Reduce the flow rate to increase the interaction time with the stationary phase. 4. Optimize column temperature. Lower temperatures may enhance selectivity, while higher temperatures can improve peak shape and reduce viscosity.[8][9]
Peak Tailing 1. Secondary interactions with residual silanols on silica-based columns. 2. Column overload. 3. Mismatch between sample solvent and mobile phase. 4. Column contamination or void formation.1. Use a highly deactivated (end-capped) column. Lowering the mobile phase pH can suppress silanol (B1196071) ionization.[7][10] 2. Reduce the injection volume or sample concentration. 3. Dissolve the sample in the initial mobile phase or a weaker solvent. 4. Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[11]
Inconsistent Retention Times 1. Inadequate column equilibration. 2. Changes in mobile phase composition. 3. Fluctuations in column temperature. 4. Pump malfunction or leaks.1. Ensure the column is fully equilibrated with the mobile phase before starting the analytical run. 2. Prepare fresh mobile phase daily and ensure accurate composition. 3. Use a column oven to maintain a constant and consistent temperature.[9] 4. Check the HPLC system for leaks and ensure the pump is delivering a stable flow.
Variable Isomer Peak Area Ratios 1. Incomplete equilibration of standard or sample solutions. 2. On-column isomerization. 3. Different MS/MS response factors for the isomers.1. Allow standard and sample solutions to equilibrate for a consistent period before injection.[2] 2. This can be influenced by temperature and mobile phase conditions. Optimization of these parameters may be necessary. The potential for on-column nitrosation of amine-containing analytes has been reported, which could be a related phenomenon to consider.[1][12] 3. This is a known issue.[2][3] A quantitative method should account for the different response factors. This can be done by determining the response factor for each isomer if individual standards are available, or by ensuring both standards and samples have reached the same equilibrium ratio.

Data Presentation

Table 1: Comparison of HPLC Conditions for Nitrosamine (B1359907) Analysis

Parameter Method 1: Reversed-Phase Ion-Pair [5]Method 2: Porous Graphitic Carbon Method 3: Phenyl-Hexyl Phase [6]
Column C18Supel™ Carbon LCPhenyl-Hexyl
Mobile Phase 1.4 mM C16-cetyltrimethylammonium chloride in methanol-water-acetonitrile (60:35:5, v/v)Gradient of Water + 0.1% TFA and Acetonitrile (B52724) + 0.1% TFAGradient of Water with formic acid and Acetonitrile/Methanol (B129727) with formic acid
Detection ESI-MSUV, 230 nmLC-MS
Key Advantage Good retention and separation of polar N-nitrosoamino acids.Good reproducibility and peak shape for a range of nitrosamines.Superior separation efficiency for certain nitrosamine drug substance-related impurities due to π-π interactions.

Note: This table provides a summary of different approaches. Direct comparison of retention times and resolution for NSAR isomers would require a head-to-head study under identical conditions.

Experimental Protocols

Generic Sample Preparation for Pharmaceutical Drug Substances
  • Weighing and Dissolution: Accurately weigh approximately 100 mg of the drug substance into a suitable volumetric flask.

  • Dilution: Add a diluent (e.g., methanol or a mixture of water and organic solvent that is compatible with the initial mobile phase) to dissolve the sample.

  • Sonication: Sonicate the solution for 5-10 minutes to ensure complete dissolution.

  • Dilution to Volume: Bring the solution to the final volume with the diluent and mix thoroughly.

  • Filtration: Filter an aliquot of the solution through a 0.22 µm syringe filter into an HPLC vial.

Note: The choice of diluent and final concentration may need to be optimized depending on the solubility of the drug substance and the sensitivity of the analytical method.

Detailed HPLC-MS/MS Methodology

This protocol is a representative method and may require optimization for specific applications.

  • HPLC System: An HPLC or UHPLC system with a temperature-controlled column compartment and autosampler.

  • Mass Spectrometer: A tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A HILIC column (e.g., 100 mm x 2.1 mm, 1.7 µm) is a good starting point for separating the polar NSAR isomers.

  • Mobile Phase A: 10 mM Ammonium (B1175870) Formate in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-1 min: 95% B

    • 1-5 min: 95% to 80% B

    • 5-6 min: 80% B

    • 6.1-8 min: 95% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometer Conditions:

  • Ionization Mode: ESI Negative

  • Precursor Ion (m/z): 117.0 (for [M-H]⁻ of NSAR)

  • Product Ions (m/z): Monitor for characteristic fragments. While specific fragmentation pathways for each isomer are not extensively detailed in the literature, a common fragmentation involves the loss of the nitroso group or decarboxylation. It is crucial to optimize the collision energy for the specific instrument being used. The fragmentation of nitrosamines can be complex, with potential losses of NO, H₂O, or NH₂NO depending on the structure.[13][14]

  • Collision Energy: Optimize for maximum signal intensity of the product ions.

Mandatory Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_detection Detection & Analysis Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Standard Prepare Standard Standard->Dissolve Filter Filter Dissolve->Filter Autosampler Autosampler Injection Filter->Autosampler Column HPLC Column Autosampler->Column Pump HPLC Pump Pump->Column MobilePhase Mobile Phase Reservoir MobilePhase->Pump Detector MS/MS Detector Column->Detector DataSystem Data Acquisition & Processing Detector->DataSystem Report Generate Report DataSystem->Report

Caption: Experimental workflow for the HPLC-MS/MS analysis of this compound.

Troubleshooting_Logic cluster_resolution Resolution Issues cluster_peakshape Peak Shape Problems cluster_retention Retention Time Variability Start Poor Chromatographic Results PoorRes Poor Isomer Resolution Start->PoorRes No Baseline Separation PeakTailing Peak Tailing Start->PeakTailing Asymmetrical Peaks InconsistentRT Inconsistent Retention Times Start->InconsistentRT Drifting Peaks ChangeColumn Change Column Chemistry (e.g., HILIC, Phenyl-Hexyl) PoorRes->ChangeColumn OptimizeMP Optimize Mobile Phase (Organic %, pH, Ion-Pair) PoorRes->OptimizeMP AdjustFlowTemp Adjust Flow Rate & Temperature PoorRes->AdjustFlowTemp CheckColumn Use End-capped Column / Lower pH PeakTailing->CheckColumn CheckOverload Reduce Sample Concentration PeakTailing->CheckOverload CheckSolvent Match Sample Solvent to Mobile Phase PeakTailing->CheckSolvent Equilibrate Ensure Full Column Equilibration InconsistentRT->Equilibrate CheckMP Check Mobile Phase Preparation InconsistentRT->CheckMP ControlTemp Use Column Oven InconsistentRT->ControlTemp

Caption: Logical troubleshooting workflow for common HPLC issues in NSAR analysis.

References

Technical Support Center: Method Validation for N-Nitrososarcosine Analysis in Food Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analysis of N-Nitrososarcosine (NSAR) in various food matrices.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in analyzing this compound in food samples?

A1: The main challenges stem from the complexity of food matrices, the low concentration levels of NSAR typically present, and the potential for analyte degradation or artificial formation during sample preparation.[1] Key difficulties include:

  • Matrix Effects: Complex food components can interfere with the analysis, causing ion suppression or enhancement in LC-MS/MS, which can lead to inaccurate quantification.[2][3]

  • Low Recovery: NSAR can be lost during extensive sample cleanup procedures required to remove interfering substances.[1]

  • Analyte Stability: NSAR is sensitive to light and high temperatures, which can lead to degradation during sample processing and analysis.[4]

  • Chromatographic Issues: Poor peak shape, such as tailing or fronting, can affect the accuracy and precision of quantification.[5]

  • Artifact Formation: The presence of precursors like sarcosine (B1681465) and nitrosating agents (e.g., nitrites) in the sample can lead to the artificial formation of NSAR under certain analytical conditions, such as high temperatures or acidic pH.[2]

Q2: Which analytical techniques are most suitable for this compound analysis in food?

A2: The most commonly employed and suitable techniques are Gas Chromatography-Thermal Energy Analysis (GC-TEA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • GC-TEA: This technique is highly specific for nitroso compounds and offers excellent sensitivity.[6][7] It is a well-established method for volatile nitrosamines, though derivatization is often required for non-volatile compounds like NSAR.

  • LC-MS/MS: This is the method of choice for its high sensitivity, selectivity, and precision in detecting trace levels of nitrosamines.[8][9] It can directly analyze non-volatile compounds like NSAR without derivatization. Atmospheric Pressure Chemical Ionization (APCI) is often a suitable ionization source for less polar nitrosamines, while Electrospray Ionization (ESI) is effective for more polar and complex nitrosamines.[10][11]

Q3: What are the critical method validation parameters for this compound analysis?

A3: A robust method validation should demonstrate that the analytical procedure is suitable for its intended purpose. Key parameters include:

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Recovery: The extraction efficiency of an analytical process, reported as a percentage.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Troubleshooting Guides

Low Analyte Recovery

Problem: I am experiencing consistently low recovery of this compound from my food samples.

Possible Cause Troubleshooting Steps
Inefficient Extraction Optimize the extraction solvent and technique. For solid samples, ensure thorough homogenization. Consider using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) with appropriate sorbents and solvents.[2]
Analyte Degradation NSAR is sensitive to UV light and heat.[4] Protect samples from light during preparation and analysis. Avoid high temperatures during solvent evaporation steps.
Adsorption to Labware Use silanized glassware to minimize adsorption of the analyte to active sites on glass surfaces.
Improper pH The pH of the extraction solvent can significantly impact the recovery of acidic compounds like NSAR. Optimize the pH to ensure the analyte is in a form that is readily extracted.
Poor SPE Cartridge Performance Ensure the SPE cartridge is properly conditioned and not overloaded. Test different SPE sorbents to find the one with the best retention and elution characteristics for NSAR.
Poor Chromatographic Peak Shape

Problem: My chromatograms show significant peak tailing for this compound.

Possible Cause Troubleshooting Steps
Secondary Interactions with Column Residual silanol (B1196071) groups on the column can interact with the analyte.[5] Use an end-capped column or lower the mobile phase pH (for LC) to reduce these interactions.[5]
Column Contamination Contaminants from the sample matrix can accumulate on the column.[12] Implement a more rigorous sample cleanup procedure. Regularly flush the column with a strong solvent. If the problem persists, trim the front end of the column or replace it.[13]
Improper GC Column Installation Incorrect column positioning in the inlet can create dead volume and cause peak tailing.[14] Ensure the column is installed at the correct height according to the manufacturer's instructions.
Poorly Cut GC Column A jagged or uneven cut at the column inlet can cause turbulence and lead to peak tailing.[14] Ensure a clean, square cut using a ceramic wafer or diamond-tipped scribe.
Sample Overload Injecting too much sample can saturate the column.[15] Reduce the injection volume or dilute the sample.
Matrix Effects in LC-MS/MS

Problem: I am observing significant ion suppression for this compound in my food matrix.

Possible Cause Troubleshooting Steps
Co-eluting Matrix Components Interfering compounds from the food matrix are co-eluting with NSAR and competing for ionization.[2]
* Improve Chromatographic Separation: Optimize the gradient profile to better separate NSAR from interfering peaks.[9]
* Enhance Sample Cleanup: Utilize more effective sample preparation techniques like SPE or LLE to remove matrix components.[2]
* Use a Diverter Valve: Divert the flow to waste during the elution of highly concentrated matrix components to prevent source contamination.[10]
High Salt Concentration High concentrations of salts in the final extract can cause ion suppression. Ensure salts are effectively removed during sample preparation.
Use of Isotope-Labeled Internal Standard An isotopically labeled internal standard (e.g., NSAR-d3) can compensate for matrix effects as it will be affected similarly to the native analyte.[16]

Data Presentation

Table 1: Typical Method Validation Parameters for this compound Analysis

ParameterGC-TEALC-MS/MS
Linearity (R²) > 0.99> 0.99
LOD 0.1 - 1 µg/kg0.05 - 0.5 µg/kg
LOQ 0.2 - 2 µg/kg0.1 - 1 µg/kg
Recovery 70 - 110%80 - 120%
Precision (RSD) < 15%< 10%

Note: These are typical values and may vary depending on the specific food matrix and analytical conditions.

Table 2: Performance Data from Selected Studies

Food MatrixAnalytical MethodLOD (µg/kg)LOQ (µg/kg)Recovery (%)Reference
Cured MeatHPLC-TEA--55-75[17]
Cured MeatGC-MS-~10-[18]
Various FoodsLC-MS/MS-10084.9 - 102.8[19]
Meat ProductsGC-MS (for NDMA)0.090.29~85[20]

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
  • Homogenization: Homogenize 5 g of the food sample with 20 mL of an appropriate extraction solvent (e.g., acetonitrile/water mixture).

  • Centrifugation: Centrifuge the homogenate at 5000 rpm for 10 minutes.

  • Extraction: Collect the supernatant. Repeat the extraction of the solid residue with another 20 mL of the extraction solvent. Combine the supernatants.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.

  • Sample Loading: Load the combined supernatant onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Elution: Elute the this compound from the cartridge with 5 mL of methanol or another suitable organic solvent.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase for LC-MS/MS analysis or a suitable solvent for GC-TEA analysis.

Protocol 2: LC-MS/MS Analysis
  • Chromatographic Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95% to 5% B

    • 10.1-15 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Monitor at least two transitions for this compound for confirmation and quantification.

Mandatory Visualization

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Homogenization 1. Homogenization (Food Sample + Extraction Solvent) Centrifugation 2. Centrifugation Homogenization->Centrifugation Extraction 3. Supernatant Collection Centrifugation->Extraction SPE 4. Solid-Phase Extraction (SPE) Extraction->SPE Elution 5. Elution SPE->Elution Concentration 6. Concentration (Nitrogen Evaporation) Elution->Concentration Reconstitution 7. Reconstitution Concentration->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS GCTEA GC-TEA Analysis (with derivatization) Reconstitution->GCTEA Quantification Quantification LCMS->Quantification GCTEA->Quantification Validation Method Validation Quantification->Validation

Caption: Experimental workflow for this compound analysis in food.

Troubleshooting_Tree cluster_issues Problem Identification cluster_solutions_recovery Low Recovery Solutions cluster_solutions_peak Peak Shape Solutions cluster_solutions_matrix Matrix Effect Solutions Start Analytical Issue Encountered LowRecovery Low Recovery? Start->LowRecovery Yes BadPeakShape Poor Peak Shape? Start->BadPeakShape No OptExtract Optimize Extraction LowRecovery->OptExtract ProtectSample Protect from Light/Heat LowRecovery->ProtectSample UseSilanized Use Silanized Glassware LowRecovery->UseSilanized MatrixEffects Matrix Effects? BadPeakShape->MatrixEffects No EndCappedCol Use End-Capped Column BadPeakShape->EndCappedCol Yes CleanColumn Clean/Replace Column BadPeakShape->CleanColumn CheckInstall Check GC Installation BadPeakShape->CheckInstall ImproveCleanup Enhance Sample Cleanup MatrixEffects->ImproveCleanup Yes OptimizeGradient Optimize LC Gradient MatrixEffects->OptimizeGradient UseISTD Use Isotope-Labeled ISTD MatrixEffects->UseISTD

Caption: Troubleshooting decision tree for common analytical issues.

References

Technical Support Center: N-Nitrososarcosine (NSAR) Sample Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Nitrososarcosine (NSAR). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the instability of NSAR during sample storage and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound (NSAR) instability during sample storage?

A1: The primary factors contributing to NSAR instability are exposure to light, elevated temperatures, and suboptimal pH conditions in aqueous solutions. NSAR is a pale yellow, crystalline solid that is known to be light-sensitive, especially to ultraviolet (UV) light, and can decompose upon heating. The free acid form of NSAR is particularly unstable in aqueous solutions, with a concentration decrease of more than 10% observed within 24 hours under certain conditions.[1]

Q2: What are the recommended storage conditions for NSAR samples to minimize degradation?

A2: To minimize degradation, it is crucial to store NSAR samples, particularly in aqueous solutions, under the following conditions:

  • Temperature: Frozen storage at -20°C or colder is recommended for long-term stability. For volatile nitrosamines in urine, storage at -70°C has been shown to maintain stability for up to one year. A certified reference material of NSAR in methanol (B129727) is recommended to be stored frozen at less than -10°C.

  • Light: Protect samples from light at all times by using amber vials or by wrapping sample containers in aluminum foil.[1][2]

  • pH: The stability of NSAR in aqueous solutions is highly pH-dependent. It is most stable in neutral to slightly alkaline conditions (pH 7.0 and above). Acidic conditions significantly accelerate its degradation.[1]

Q3: How quickly does NSAR degrade in an aqueous solution at room temperature?

A3: The free acid of NSAR is unstable in aqueous solution, with a reported concentration decrease of more than 10% in 24 hours.[1] The exact rate of degradation will depend on factors such as pH, light exposure, and the specific composition of the sample matrix.

Q4: Can the sample matrix impact the stability of NSAR?

A4: Yes, the sample matrix can significantly impact NSAR stability. The presence of other reactive species, the pH of the matrix, and its transparency to light can all influence the rate of degradation. For complex matrices like biological fluids or environmental samples, it is essential to conduct matrix-specific stability studies.

Troubleshooting Guide

Issue 1: Low or inconsistent recovery of NSAR in my samples.

  • Possible Cause 1: Sample Degradation During Storage.

    • Solution: Review your storage conditions. Ensure samples are stored at or below -20°C and are protected from light. For aqueous samples, verify the pH is neutral or slightly alkaline. If samples were stored for an extended period, degradation may have occurred. It is advisable to process and analyze samples as soon as possible after collection.

  • Possible Cause 2: Degradation During Sample Preparation.

    • Solution: Minimize the exposure of samples to light and heat during all sample preparation steps. Use amber glassware or low-light conditions. If heating is required, use the lowest possible temperature and shortest duration. Consider the use of a deuterated internal standard (e.g., N-Nitroso Sarcosine-d3) to correct for analyte loss during sample preparation and analysis.

  • Possible Cause 3: Inefficient Extraction.

    • Solution: Optimize your extraction procedure. For biological matrices, a supported liquid-liquid extraction (SLE) or solid-phase extraction (SPE) may be necessary to efficiently isolate NSAR. Ensure the pH of the sample is appropriate for the chosen extraction method. For example, acidification may be required to protonate NSAR for efficient extraction with certain organic solvents, but this should be done immediately before extraction to minimize degradation.

Issue 2: Appearance of unknown peaks in the chromatogram of my stored NSAR samples.

  • Possible Cause: Formation of Degradation Products.

    • Solution: NSAR can degrade into other compounds, which may appear as new peaks in your chromatogram. The primary thermal degradation product of NSAR is N-nitrosodimethylamine (NDMA), formed by decarboxylation at high temperatures (180-190°C).[1] Photolytic degradation can lead to the formation of various products through cleavage of the N-N bond.[3][4] To identify these peaks, you may need to use mass spectrometry (MS) and compare the fragmentation patterns to known degradation products.

Data on NSAR Stability

The stability of this compound is significantly influenced by pH and temperature. The following table summarizes the half-life of NSAR in phosphate (B84403) buffers at 100°C at various pH levels.

pHHalf-life at 100°C (days)
2.20.3
4.01.7
5.518
7.025
8.567
11.0120
12.2120
Data sourced from Fan TY, Tannenbaum SR; J FOOD SCI 37 (2): 274 (1972) as cited in PubChem.[1]

Experimental Protocols

Protocol: Sample Handling and Storage for NSAR Stability Studies

  • Sample Collection: Collect samples in amber glass containers to protect from light. If amber containers are not available, wrap standard containers in aluminum foil immediately after collection.

  • pH Adjustment (for aqueous samples): If the sample is acidic, consider adjusting the pH to neutral (pH 7.0) or slightly alkaline using a suitable buffer, unless the experimental design requires acidic conditions. Perform this adjustment immediately before storage or analysis to minimize degradation.

  • Storage: Immediately after collection and any necessary initial processing, freeze the samples at -20°C or below. For long-term storage (months to years), -70°C or -80°C is recommended.

  • Thawing: When ready for analysis, thaw samples at room temperature in the dark or in a refrigerator. Avoid repeated freeze-thaw cycles.

  • Internal Standard Spiking: Before extraction, spike the samples with a known concentration of an isotope-labeled internal standard, such as N-Nitroso Sarcosine-d3, to account for any analyte loss during the analytical process.

Protocol: Sample Preparation and Analysis by LC-MS/MS

This protocol is a general guideline for the analysis of NSAR in a complex matrix like tobacco, and may need to be adapted for other sample types.

  • Extraction:

    • Weigh approximately 2 grams of the homogenized sample into a centrifuge tube.

    • Spike with the internal standard (e.g., NSAR-d3).

    • Add 25 mL of 2% aqueous formic acid.

    • Agitate for 45 minutes.

    • Centrifuge to separate the supernatant.

  • Cleanup (Supported Liquid-Liquid Extraction):

    • Load 10 mL of the supernatant onto a solid-supported liquid extraction (SLE) cartridge.

    • Elute the cartridge with two 20 mL portions of ethyl formate (B1220265).

  • Concentration:

    • Evaporate the combined eluate to dryness under a gentle stream of nitrogen at 50°C.

  • Reconstitution:

    • Reconstitute the dried extract in 1 mL of the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Column: A column suitable for polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) or a C18 column with an appropriate mobile phase, should be used.

    • Mobile Phase: A typical mobile phase could consist of a gradient of 5 mM ammonium (B1175870) formate and 0.1% formic acid in water/acetonitrile.

    • Detection: Use a tandem mass spectrometer in multiple reaction monitoring (MRM) mode for sensitive and selective detection of NSAR and its internal standard.

Visualizations

Experimental_Workflow cluster_collection Sample Collection & Handling cluster_prep Sample Preparation cluster_analysis Analysis Collect Collect Sample (Amber Vial) pH_Adjust pH Adjustment (if necessary) Collect->pH_Adjust Aqueous samples Store Store at ≤ -20°C Collect->Store pH_Adjust->Store Thaw Thaw Sample (in dark) Store->Thaw Spike Spike with Internal Standard Thaw->Spike Extract Extraction Spike->Extract Cleanup Cleanup (SLE/SPE) Extract->Cleanup Concentrate Evaporation Cleanup->Concentrate Reconstitute Reconstitution Concentrate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Degradation_Pathways cluster_thermal Thermal Degradation cluster_photo Photolytic Degradation cluster_hydrolytic Hydrolytic Degradation (Acidic) NSAR This compound NDMA N-Nitrosodimethylamine (NDMA) NSAR->NDMA CO2 Carbon Dioxide NSAR->CO2 Cleavage N-N Bond Cleavage NSAR->Cleavage Accelerated_Degradation Accelerated Degradation NSAR->Accelerated_Degradation Heat Heat (180-190°C) Heat->NSAR UV_Light UV Light UV_Light->NSAR Products Various Degradation Products Cleavage->Products Acid Acidic pH Acid->NSAR

References

Technical Support Center: N-Nitrososarcosine (NSAR) Soil Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the extraction of N-Nitrososarcosine (NSAR) from soil matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound (NSAR) and why is its extraction from soil challenging? A1: this compound (NSAR) is a nitrosamine (B1359907) compound and a potential carcinogen found in various environmental and biological matrices.[1][2] Its extraction from soil is challenging due to several factors:

  • High Polarity & Mobility: NSAR is polar and expected to have very high mobility in soil, which can affect its interaction with extraction solvents and sorbents.[1][3]

  • Chemical Instability: The free acid form of NSAR is unstable in aqueous solutions, with potential degradation of over 10% in 24 hours.[1] It is also sensitive to light, particularly UV light.[1]

  • Ionic State: With an estimated pKa of 3.63, NSAR exists predominantly as an anion in most environmental soils, which influences its adsorption behavior and interaction with solid-phase extraction (SPE) materials.[1]

  • Matrix Complexity: Soil is a highly complex matrix containing organic matter, minerals, and moisture that can interfere with extraction and cause significant matrix effects during analysis.[4][5]

Q2: What are the primary analytical techniques used for NSAR detection after extraction? A2: The most common and robust analytical techniques are hyphenated mass spectrometry methods:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is often the preferred method as it can analyze polar compounds like NSAR directly, often without the need for chemical derivatization.[6] Electrospray ionization (ESI) is a suitable ionization technique for complex nitrosamines.

  • Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This technique provides high sensitivity and selectivity.[7][8] However, it may require a derivatization step to convert the polar NSAR into a more volatile compound suitable for GC analysis.

Q3: Which extraction methods are most suitable for NSAR from soil? A3: While no single method is perfect for all soil types, the following are commonly adapted and optimized:

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide analysis, this method is effective for a wide range of analytes in complex matrices like soil.[4][5] It involves a solvent extraction (typically with acetonitrile) followed by a dispersive solid-phase extraction (d-SPE) cleanup.

  • Solid-Phase Extraction (SPE): SPE is a widely used technique for nitrosamine extraction, often employing activated carbon or coconut charcoal cartridges.[3] Given NSAR's anionic nature, ion-exchange or mixed-mode sorbents could also be effective.

  • Supported Liquid-Liquid Extraction (SLLE): This technique offers a simplified and robust alternative to traditional LLE and has been successfully applied to NSAR extraction from other complex matrices.[6][9]

Troubleshooting Guide

This section addresses specific issues that may arise during the extraction and analysis of NSAR from soil.

Issue 1: Low or No Recovery of NSAR

Potential Cause Troubleshooting Steps & Recommendations
Analyte Degradation NSAR is unstable in aqueous solutions and sensitive to light.[1] • Minimize light exposure throughout the entire process by using amber glassware or covering tubes with aluminum foil. • Keep samples and extracts cool and analyze them as quickly as possible. • For aqueous-based extractions, consider buffering the solution to a slightly acidic pH where NSAR is more stable, but avoid strong acidic conditions which can degrade other nitrosamines.[10][11]
Inappropriate Extraction Solvent NSAR is a polar compound.[3] • Use polar solvents for the initial extraction. Acetonitrile (B52724) is a common and effective choice, particularly in QuEChERS-based methods.[4][12] Dichloromethane (B109758) is also frequently used for nitrosamine extraction.[7] • Ensure the solvent is of high purity (LC-MS or GC grade) to avoid introducing interferences.
Inefficient SPE Elution The chosen SPE sorbent may retain NSAR too strongly, or the elution solvent may be too weak. • If using activated carbon, ensure the cartridge does not dry out after conditioning.[13] • Use a sufficiently strong polar solvent for elution. Methylene chloride (Dichloromethane) is effective for eluting nitrosamines from charcoal cartridges.[13] For other phases, a sequence of solvents with increasing polarity might be necessary.
Poor Phase Separation (QuEChERS) Incomplete separation of the organic and aqueous layers leads to loss of analyte. • Ensure the salting-out step is performed correctly. Use the recommended amounts of MgSO₄ and other salts. • Centrifuge at a sufficient speed and for an adequate duration (e.g., ≥3000 rcf for 5 minutes) to achieve a clean partition.[4][12]
Strong Soil Adsorption Soils with high organic matter or specific clay content can strongly bind NSAR. • Increase shaking/vortexing time during the initial solvent extraction to ensure thorough interaction between the solvent and soil particles.[4] • Consider adding a small amount of water to dry soil samples to hydrate (B1144303) them before adding the extraction solvent, which can improve extraction efficiency.[4][12]

Issue 2: High Variability in Replicate Samples

Potential Cause Troubleshooting Steps & Recommendations
Inhomogeneous Soil Sample Soil is inherently heterogeneous. • Homogenize the bulk soil sample thoroughly before weighing out subsamples. This involves air-drying, sieving to remove large particles and roots, and mixing.
Inconsistent Extraction Procedure Minor variations in timing, volumes, or shaking intensity can lead to inconsistent results. • Use calibrated pipettes and balances. • Standardize shaking/vortexing times and speeds using mechanical shakers. • Automated SPE systems can significantly improve reproducibility compared to manual methods.[13]
Analyte Instability in Final Extract NSAR may degrade in the final extract while waiting for analysis. • Add a small percentage of a stabilizing agent like formic acid to the final extract if compatible with your analytical method.[14] • Analyze samples immediately after preparation or store them at low temperatures (e.g., 4°C) for a very short period.[15]

Issue 3: Significant Matrix Effects in LC-MS/MS or GC-MS/MS

Potential Cause Troubleshooting Steps & Recommendations
Co-eluting Matrix Components Organic acids, humic substances, and other compounds from the soil can co-elute with NSAR, causing ion suppression or enhancement.[16][17][18] • Improve Cleanup: The d-SPE or SPE cleanup step is critical. For QuEChERS, a combination of PSA (to remove organic acids) and C18 (to remove nonpolar interferences) is common.[12] Graphitized carbon black (GCB) can also be used but may retain planar analytes. • Optimize Chromatography: Adjust the LC gradient or GC temperature program to better separate NSAR from interfering peaks. • Dilute the Extract: A simple dilution can reduce the concentration of matrix components, but may compromise detection limits.
Use of an Internal Standard Quantitation without an internal standard is highly susceptible to matrix effects. • Use a stable isotope-labeled internal standard (e.g., this compound-d3) for the most accurate quantification.[19] The internal standard should be added at the very beginning of the sample preparation process to account for losses during extraction and cleanup, as well as matrix effects.
Matrix-Matched Calibration Calibration curves prepared in pure solvent may not accurately reflect the instrument response in the presence of the soil matrix. • Prepare calibration standards in a blank soil extract that has been processed through the entire extraction and cleanup procedure. This helps to compensate for signal suppression or enhancement.[4]

Data Summary Tables

Table 1: Comparison of Key Extraction Techniques for NSAR in Soil

Method Principle Advantages Disadvantages Typical Solvents/Sorbents
QuEChERS Acetonitrile extraction followed by salting-out and d-SPE cleanup.Fast, high-throughput, low solvent usage, effective for a wide range of analytes.[5]Cleanup step must be optimized for soil type and analyte; may have matrix effects.Acetonitrile, MgSO₄, NaCl, PSA, C18.[4][12]
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent and selectively eluted.High selectivity, effective cleanup, potential for automation.Can be time-consuming, requires method development for sorbent/solvent selection.Activated Carbon, Coconut Charcoal, Mixed-Mode Cation/Anion Exchange.[3]
Solvent Extraction (Sonication) Use of organic solvent and ultrasonic energy to extract analytes from the sample matrix.Simple, effective for disrupting soil aggregates.Can be less selective, may require a separate cleanup step.Acetonitrile, Dichloromethane.[20]

Table 2: Typical Analytical Parameters for Nitrosamine Analysis

Parameter LC-MS/MS GC-MS/MS
Ionization Mode ESI or APCI, positive ion mode.Chemical Ionization (CI) or Electron Ionization (EI).[21]
Column Reversed-phase C18 or HILIC.[14]Mid-polarity column (e.g., 5-MS type).[8]
Mobile Phase Water/Methanol or Water/Acetonitrile with additives like formic acid or ammonium (B1175870) formate.[14]N/A (Carrier Gas: Helium or Hydrogen).
Detection Limits Typically in the low ng/L to µg/L range.[14][22]Can achieve sub-ppb (µg/kg) detection limits.[7]
Key Advantage Often no derivatization required for polar nitrosamines.[6]High chromatographic resolution and established methods.

Experimental Protocols

Protocol 1: Modified QuEChERS Method for NSAR in Soil

This protocol is a generalized adaptation based on standard QuEChERS procedures.[4][12]

  • Sample Preparation: Weigh 5-10 g of homogenized soil into a 50 mL polypropylene (B1209903) centrifuge tube. For dry soil, add 5 mL of deionized water, vortex for 1 minute, and allow to hydrate for 30 minutes.

  • Internal Standard Spiking: Spike the sample with a known amount of isotope-labeled NSAR internal standard solution and briefly vortex.

  • Extraction:

    • Add 10 mL of 1% formic acid in acetonitrile to the tube.

    • Cap tightly and shake vigorously for 5 minutes using a mechanical shaker.

  • Salting-Out:

    • Add a salt mixture (e.g., 4 g anhydrous MgSO₄, 1 g NaCl).

    • Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥4000 rcf for 5 minutes at 10°C.

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., 150 mg anhydrous MgSO₄, 50 mg PSA, and 50 mg C18).

    • Vortex for 1 minute.

  • Final Centrifugation: Centrifuge at high speed (e.g., ≥10,000 rcf) for 2 minutes.

  • Analysis: Transfer the supernatant into an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for NSAR in Soil

This protocol is a generalized procedure based on methods for other nitrosamines.[13][23]

  • Initial Extraction:

    • Weigh 10 g of homogenized soil into a glass beaker.

    • Spike with an internal standard.

    • Add 20 mL of dichloromethane and extract using sonication for 15 minutes in a water bath.

    • Allow the soil to settle and decant the solvent extract. Repeat the extraction twice more, combining the extracts.

  • Extract Concentration: Concentrate the combined extracts to approximately 1-2 mL using a rotary evaporator or a gentle stream of nitrogen.

  • SPE Cartridge Conditioning:

    • Use an activated charcoal or coconut charcoal SPE cartridge (e.g., 500 mg).

    • Condition the cartridge sequentially with 5 mL of dichloromethane, 5 mL of methanol, and 10 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading: Load the concentrated extract (re-dissolved in a water-miscible solvent if necessary) onto the SPE cartridge at a slow, steady rate (e.g., 1-2 mL/min).

  • Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Cartridge Drying: Dry the cartridge thoroughly by passing nitrogen gas through it for 10-15 minutes.

  • Elution: Elute the retained NSAR with 10 mL of dichloromethane into a collection tube.

  • Final Concentration & Analysis: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen and transfer to an autosampler vial for analysis.

Visual Workflows

G General Workflow for NSAR Extraction and Analysis from Soil cluster_prep Sample Preparation cluster_extract Extraction & Cleanup cluster_analysis Analysis Collect Collect Soil Sample Homogenize Homogenize Sample (Dry, Sieve, Mix) Collect->Homogenize Weigh Weigh Subsample Homogenize->Weigh Spike Spike with Internal Standard Weigh->Spike Solvent Add Extraction Solvent (e.g., Acetonitrile) Spike->Solvent Shake Shake / Vortex (5 min) Solvent->Shake Centrifuge Centrifuge Shake->Centrifuge Cleanup Cleanup Step (d-SPE or SPE Cartridge) Final_Extract Collect Final Extract Cleanup->Final_Extract Centrifuge->Cleanup Analysis LC-MS/MS or GC-MS/MS Analysis Final_Extract->Analysis Data Data Processing & Quantification Analysis->Data

Caption: High-level experimental workflow from soil sample collection to final data analysis.

G Troubleshooting Guide for Low NSAR Recovery Start Low or Inconsistent NSAR Recovery Check_IS Is Internal Standard (IS) recovery also low? Start->Check_IS Check_Stability Review Analyte Stability - Protect from light? - Analyze promptly? - Control pH? Check_IS->Check_Stability Yes (IS & Analyte Low) Check_Matrix Matrix Effects Likely - Use matrix-matched cal? - Improve cleanup step? - Dilute extract? Check_IS->Check_Matrix No (Analyte Low, IS OK) Check_Extraction Review Extraction Step - Solvent polarity correct? - Shaking time sufficient? - Phase separation clean? Check_Stability->Check_Extraction If stability is confirmed Check_Cleanup Review Cleanup/SPE Step - Correct SPE sorbent? - Elution solvent strong enough? - Cartridge dried out? Check_Extraction->Check_Cleanup If extraction is optimized

Caption: A logical decision tree for troubleshooting low recovery of this compound.

References

Troubleshooting poor peak shape in N-Nitrososarcosine chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions for common issues encountered during the chromatographic analysis of N-Nitrososarcosine (NSAR), with a focus on resolving poor peak shape.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak tailing?

Peak tailing for this compound, an acidic compound, is a common issue in reversed-phase chromatography. The primary cause is often secondary interactions between the analyte and the stationary phase.[1][2]

Primary Causes:

  • Silanol (B1196071) Interactions: The carboxylic acid group on NSAR can interact with free silanol groups on the silica-based column packing, especially at mid-range pH levels.[1][3][4] This leads to a secondary, undesirable retention mechanism that causes the peak to tail.

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of NSAR (approximately 3.8), both the ionized and non-ionized forms of the molecule will exist.[3][5] This dual state can lead to peak broadening and tailing. For optimal peak shape, the mobile phase pH should be adjusted to be at least 1.5-2 pH units away from the analyte's pKa.[5][6]

  • Column Contamination: Accumulation of impurities from samples or the mobile phase at the column inlet can create active sites that cause tailing.[1][3]

  • Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to tailing.[1][7][8]

Solutions:

  • Adjust Mobile Phase pH: Lower the mobile phase pH to a range of 2.5-3.0 using an acidifier like formic acid or phosphoric acid.[3] This suppresses the ionization of both the NSAR and the silanol groups, minimizing secondary interactions and promoting a single, sharp peak.[3]

  • Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer accessible silanol groups, which significantly improves peak shape for polar analytes like NSAR.[2][3]

  • Incorporate a Buffer: Using a buffer (e.g., 10-50 mM ammonium (B1175870) formate (B1220265) or acetate) helps maintain a consistent pH throughout the analysis, preventing fluctuations that can affect peak shape.[3][7]

  • Reduce Sample Load: If overload is suspected, try diluting the sample or reducing the injection volume.[3][8]

Q2: My this compound peak is fronting. What is the cause?

Peak fronting, where the peak is sloped at the front, is typically caused by sample overload or a mismatch between the sample solvent and the mobile phase.[3]

Primary Causes:

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase chromatography) than the mobile phase, the sample band will not focus correctly at the head of the column.[1][3][9] This is a common issue for early-eluting peaks.

  • Column Overload: Injecting a very high mass or volume of the sample can saturate the stationary phase at the inlet, causing molecules to move down the column prematurely.[3][7]

  • Column Degradation: A physical void or collapse of the column bed can also lead to peak fronting.[3]

Solutions:

  • Match Sample Solvent: Ideally, dissolve the sample in the initial mobile phase.[3] If this is not feasible, use a solvent that is weaker than the mobile phase to ensure proper peak focusing.

  • Reduce Injection Volume/Concentration: Decrease the amount of sample being injected onto the column.[3]

  • Inspect Column Health: If the issue persists across different analytes, it may indicate a physical problem with the column, which might need replacement.[2][3]

Q3: I'm observing split peaks for this compound. Why is this happening?

Split peaks can be caused by several factors related to the column, sample preparation, or instrument.

Primary Causes:

  • Partially Blocked Column Frit: Particulates from the sample or mobile phase can clog the inlet frit of the column, causing the sample flow path to be uneven.[7]

  • Column Bed Collapse/Void: A void at the head of the column can cause the sample band to split as it enters the stationary phase.[2]

  • Sample Solvent Effect: Injecting the sample in a strong, non-miscible solvent can cause peak splitting.

  • Co-elution: An interfering compound may be eluting at nearly the same time as this compound.

Solutions:

  • Filter Samples: Always filter samples and mobile phases to remove particulates.

  • Reverse Flush the Column: If a blockage is suspected, reversing the column and flushing it to waste (disconnect from the detector) can sometimes dislodge the debris.[7]

  • Use a Guard Column: A guard column can help protect the analytical column from contaminants and physical damage.[7]

  • Ensure Proper Sample Dissolution: Dissolve the sample completely in the mobile phase or a weaker solvent.

Data & Protocols

Table 1: Effect of Mobile Phase pH on Analyte Retention

As this compound is an acidic compound, controlling the mobile phase pH is critical to achieving good peak shape and retention. Suppressing the ionization of its carboxylic acid group by using a low pH mobile phase increases its hydrophobicity and retention on a reversed-phase column.

Mobile Phase pHAnalyte StateExpected Retention TimeExpected Peak Shape
pH < 2.8 (Ion Suppression) Primarily Non-ionized (Neutral)LongerSymmetrical, Sharp
pH ≈ 3.8 (Analyte pKa) 50% Ionized, 50% Non-ionizedUnstable/ShiftingBroad, Potentially Split
pH > 4.8 (Ionized) Primarily Ionized (Anionic)Shorter (closer to void)May exhibit tailing

This table illustrates the general principle of ion suppression for an acidic analyte like this compound in reversed-phase HPLC.[5][6]

Protocol 1: Column Cleaning and Regeneration

If column contamination is suspected to be the cause of poor peak shape, a thorough washing procedure can help restore performance.

Objective: To remove strongly retained contaminants from a C18 reversed-phase column.

Materials:

  • HPLC-grade Water

  • HPLC-grade Isopropanol

  • HPLC-grade Hexane

  • HPLC-grade Dichloromethane (DCM) - Use with caution and proper ventilation

Procedure:

  • Disconnect from Detector: Disconnect the column outlet from the detector to avoid contamination.

  • Flush with Buffered Mobile Phase: Flush the column with your mobile phase (without the organic modifier) for 20-30 minutes to remove buffer salts.

  • Flush with Water: Flush with 100% HPLC-grade water for 30 minutes.

  • Flush with Isopropanol: Flush with 100% Isopropanol for 30-60 minutes to remove strongly retained non-polar compounds.

  • (Optional - For Severe Contamination): For very non-polar contaminants, a stronger solvent series can be used. Flush sequentially with:

    • Methanol (B129727) (20 column volumes)

    • Acetonitrile (B52724) (20 column volumes)

    • Isopropanol (20 column volumes)

    • Dichloromethane (20 column volumes) - Ensure system compatibility

    • Isopropanol (20 column volumes)

  • Equilibrate: Re-equilibrate the column with the initial mobile phase conditions until the baseline is stable (at least 30-60 minutes).

  • Test Performance: Inject a standard to check if peak shape and retention time have been restored.

Protocol 2: Sample Preparation for this compound Analysis

Proper sample preparation is crucial to avoid issues like solvent mismatch and column contamination.[10]

Objective: To prepare a sample for injection that is compatible with the reversed-phase HPLC method.

Procedure:

  • Extraction: Extract this compound from the sample matrix. A common method involves extraction with an aqueous solution containing formic acid (e.g., 2% formic acid in water).[11][12]

  • Cleanup (if necessary): For complex matrices like tobacco or food products, a cleanup step such as Solid Phase Extraction (SPE) or Supported Liquid-Liquid Extraction (SLLE) may be required to remove interfering substances.[11][12]

  • Solvent Exchange: After extraction and cleanup, the sample is often evaporated to dryness under a stream of nitrogen.[12]

  • Reconstitution: This is the most critical step for peak shape. Reconstitute the dried extract in a solvent that is weaker than or identical to the initial mobile phase . For a typical reversed-phase gradient starting at 95% water / 5% acetonitrile, the sample should be reconstituted in this same mixture or in 100% water.[12] Avoid reconstituting in strong solvents like 100% methanol or acetonitrile if the initial mobile phase is highly aqueous.

  • Filtration: Filter the final sample solution through a 0.2 µm or 0.45 µm syringe filter to remove any particulates before injection.

Troubleshooting Workflows

The following diagrams illustrate logical workflows for diagnosing and solving common peak shape problems.

G start Observe Peak Tailing q1 Is mobile phase pH ~2 units below analyte pKa? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Are you using an end-capped column? a1_yes->q2 sol1 Adjust pH to 2.5-3.0 with Formic or Phosphoric Acid. a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is sample concentration high? a2_yes->q3 sol2 Switch to a modern, end-capped C18 column. a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no sol3 Dilute sample or reduce injection volume. a3_yes->sol3 sol4 Consider column contamination. Perform column wash (Protocol 1). a3_no->sol4 G start Observe Peak Fronting or Splitting q1 Is sample solvent stronger than the mobile phase? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no sol1 Re-dissolve sample in initial mobile phase or a weaker solvent. a1_yes->sol1 q2 Does the problem affect all peaks in the chromatogram? a1_no->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol2 Check for column void or partially blocked frit. a2_yes->sol2 sol3 Consider sample overload. Reduce injection volume. a2_no->sol3 sol4 Reverse flush column. Install guard column. sol2->sol4

References

Technical Support Center: Minimizing N-Nitrososarcosine (NSAR) Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the formation of N-Nitrososarcosine (NSAR) during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound (NSAR) and why is it a concern?

A1: this compound (NSAR) is a chemical compound belonging to the N-nitrosamine class. N-nitrosamines are classified as probable human carcinogens, making their presence in pharmaceuticals and other consumer products a significant safety concern.[1][2][3] Regulatory agencies worldwide have set strict limits on the acceptable daily intake of these impurities.[3] Therefore, it is crucial to control and minimize the formation of NSAR during manufacturing and analytical procedures.

Q2: How does NSAR form during sample preparation?

A2: NSAR is typically formed from the reaction of a nitrosating agent with sarcosine (B1681465) (N-methylglycine) or its derivatives. The most common nitrosating agents are nitrites (NO₂⁻) under acidic conditions, which form nitrous acid (HNO₂).[4][5] Sources of nitrites can include excipients used in drug formulations, contaminated reagents, and even water.[6] The reaction is influenced by several factors, including pH, temperature, and the presence of catalysts or inhibitors.

Q3: What are the key factors that influence the rate of NSAR formation?

A3: The primary factors influencing NSAR formation are:

  • pH: Formation is significantly accelerated under acidic conditions (typically pH 3-5), where nitrous acid, a potent nitrosating agent, is readily formed.[7] The risk of formation is lower at neutral or basic pH.[7]

  • Temperature: Higher temperatures can increase the rate of the nitrosation reaction.[8]

  • Presence of Precursors: The concentration of both sarcosine (or other secondary amines) and nitrosating agents directly impacts the amount of NSAR formed.

  • Presence of Inhibitors or Catalysts: Certain compounds can either inhibit or catalyze the formation of nitrosamines.

Q4: What are common analytical methods for detecting NSAR?

A4: Highly sensitive and selective methods are required for the detection of trace levels of NSAR. The most common and robust analytical technique is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[9][10] In the past, Gas Chromatography with a Thermal Energy Analyzer (GC-TEA) was used, but it often required complex sample cleanup and derivatization steps.[9][10]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during sample preparation, leading to the artificial formation of NSAR.

Issue 1: High levels of NSAR are detected in my samples, and I suspect it's forming during preparation.

Possible Cause Recommended Solution
Acidic Sample Preparation Conditions: The use of acidic solvents or buffers (e.g., formic acid, trifluoroacetic acid) can create a favorable environment for nitrosation.- Adjust the pH of your sample preparation solutions to be neutral or slightly basic (pH > 7), if compatible with your analyte's stability and analytical method.[7]- If acidic conditions are unavoidable for extraction or chromatography, minimize the time the sample is exposed to these conditions and keep the temperature low.
Nitrite (B80452) Contamination: Reagents, excipients, or glassware may be contaminated with nitrites.- Use high-purity solvents and reagents.[11]- Test excipients for nitrite content before use.[6]- Thoroughly clean all glassware.
Elevated Temperature: Using heat during extraction or evaporation steps can accelerate NSAR formation.- Perform extraction and evaporation steps at reduced temperatures.[8] If possible, use methods like solid-phase extraction (SPE) to concentrate the sample at room temperature.[12]
Light Exposure: N-nitrosamines can be sensitive to light, which may cause degradation but can also be a factor in complex reaction pathways. NSAR is known to be light-sensitive, especially to UV light.[13]- Protect samples from light by using amber vials or covering glassware with aluminum foil.[14]

Issue 2: My results for NSAR concentration are inconsistent or not reproducible.

Possible Cause Recommended Solution
Incomplete Inhibition of NSAR Formation: The inhibitor being used may not be effective enough or used at a sufficient concentration.- Add a nitrosamine (B1359907) inhibitor (scavenger) to your sample diluent. Ascorbic acid (Vitamin C) or α-tocopherol (Vitamin E) are commonly used and effective.[8][11]- Ensure the inhibitor is added at an effective concentration (e.g., 0.1 - 1% w/v).
Matrix Effects in LC-MS/MS Analysis: Components of the sample matrix can interfere with the ionization of NSAR, leading to signal suppression or enhancement.[15]- Implement a more thorough sample clean-up procedure, such as Solid-Phase Extraction (SPE), to remove interfering matrix components.[12]- Use a stable isotope-labeled internal standard for NSAR (e.g., NSAR-D3) to compensate for matrix effects and variations in instrument response.[12]

Quantitative Data on NSAR Minimization Strategies

The following tables summarize quantitative data on the effectiveness of various strategies to minimize NSAR formation and on its stability under different conditions.

Table 1: Effect of pH on the Stability of this compound

pHHalf-life at 100°C (days)
2.20.3
4.01.7
5.518
7.025
8.567
11.0120
12.2120
Data sourced from Fan TY, Tannenbaum SR; J FOOD SCI 37 (2): 274 (1972) as cited in PubChem.[13]

Table 2: Efficacy of Nitrosamine Inhibitors (Scavengers)

InhibitorConcentrationEfficacyReference
Ascorbic Acid1%~75% reduction in nitrosamine formation in a model formulation.[16]
Ascorbic Acid1%Up to 87% reduction in nitrite levels in a placebo model.[16]
Ascorbic Acid1 wt.%>80% inhibition[6]
Sodium Ascorbate1 wt.%>80% inhibition[6]
α-Tocopherol1 wt.%>80% inhibition[6]
Caffeic Acid1 wt.%>80% inhibition[6]
Ferulic Acid1 wt.%>80% inhibition[6]

Experimental Protocols

Protocol 1: Sample Preparation of a Solid Dosage Form with Minimized NSAR Formation

This protocol provides a general method for the extraction of an active pharmaceutical ingredient (API) from a solid dosage form while minimizing the risk of artificial NSAR formation.

Materials:

  • Solid dosage form (e.g., tablets, capsules)

  • High-purity water

  • High-purity organic solvent (e.g., methanol, acetonitrile)

  • Ascorbic acid

  • Ammonium (B1175870) hydroxide (B78521) or other suitable base for pH adjustment

  • 0.2 µm syringe filters

  • Amber autosampler vials

Procedure:

  • Preparation of Extraction Diluent: Prepare a solution of 50:50 (v/v) water and organic solvent. Add ascorbic acid to a final concentration of 0.5% (w/v) and dissolve completely. Adjust the pH of the solution to 7.0-7.5 using a suitable base (e.g., ammonium hydroxide).

  • Sample Weighing: Accurately weigh a portion of the powdered tablets or capsule contents equivalent to a single dose into a volumetric flask.

  • Extraction: Add a portion of the extraction diluent to the volumetric flask, ensuring the sample is fully wetted.

  • Dissolution: Sonicate the flask for 15 minutes, or until the sample is fully dispersed. Avoid excessive heating during sonication.

  • Dilution: Dilute the sample to the final volume with the extraction diluent and mix thoroughly.

  • Filtration: Filter the sample extract through a 0.2 µm syringe filter into an amber autosampler vial.

  • Analysis: Analyze the sample by LC-MS/MS as soon as possible. If storage is necessary, keep the samples at 2-8°C and protected from light.

Visualizations

NSAR_Formation cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Sarcosine Sarcosine (Secondary Amine) NSAR This compound (NSAR) Sarcosine->NSAR Nitrite Nitrite (NO₂⁻) (e.g., from excipients) Acidic Acidic Conditions (e.g., pH 3-5) Nitrite->Acidic + H⁺ Acidic->NSAR Reacts with Sarcosine Water Water (H₂O) Experimental_Workflow Workflow for Minimizing NSAR Formation start Start: Sample Weighing prep_diluent Prepare Extraction Diluent (pH 7.0-7.5, with 0.5% Ascorbic Acid) start->prep_diluent extraction Add Diluent and Extract Sample (e.g., sonication) start->extraction prep_diluent->extraction filtration Filter Extract (0.2 µm) into Amber Vial extraction->filtration analysis LC-MS/MS Analysis filtration->analysis Troubleshooting_Flowchart Troubleshooting High NSAR Levels start High NSAR Detected check_ph Is sample prep pH < 7? start->check_ph adjust_ph Adjust pH to > 7 and re-analyze check_ph->adjust_ph Yes check_inhibitor Is a scavenger/inhibitor used? check_ph->check_inhibitor No end NSAR levels reduced adjust_ph->end add_inhibitor Add Ascorbic Acid (0.1-1%) and re-analyze check_inhibitor->add_inhibitor No check_temp Was heat used in sample prep? check_inhibitor->check_temp Yes add_inhibitor->end reduce_temp Use room temperature extraction and re-analyze check_temp->reduce_temp Yes check_temp->end No reduce_temp->end

References

Calibration strategies for accurate N-Nitrososarcosine quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on calibration strategies and troubleshooting for the accurate quantification of N-Nitrososarcosine (NSAR).

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical technique for this compound (NSAR) quantification?

A1: The most recommended technique is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][2][3] This method offers high selectivity, sensitivity, and robustness, and it is simpler than older methods like Gas Chromatography-Thermal Energy Analyzer (GC-TEA) because it doesn't require derivatization.[1][2][3]

Q2: Why is the use of an internal standard crucial for accurate NSAR quantification?

A2: An internal standard (IS) is essential to compensate for variations in sample preparation, injection volume, and potential matrix effects that can suppress or enhance the instrument's response. For NSAR analysis, a stable isotope-labeled (SIL) internal standard, such as N-Nitroso-[13C2, 15N]sarcosine, is the gold standard.[1][2] The SIL-IS behaves almost identically to the analyte during extraction and ionization, providing the most accurate correction for any losses or matrix-induced variations.[1][2]

Q3: What are the acceptable intake (AI) limits for nitrosamine (B1359907) impurities?

A3: Regulatory bodies like the U.S. FDA have established stringent acceptable intake (AI) limits for nitrosamine impurities. While a specific AI for NSAR in all products is not uniformly defined, the FDA provides guidance for numerous nitrosamines and recommends a limit of 26.5 ng/day when a substance-specific limit is not available.[4] Manufacturers are required to conduct risk assessments for nitrosamines in their products and ensure levels remain below these recommended limits.[4][5][6]

Q4: What are the E/Z isomers of NSAR, and how do they affect quantification?

A4: this compound exists as two stereoisomers, E and Z, due to restricted rotation around the N-N bond. These isomers can exhibit different responses in the mass spectrometer, with one study noting a twofold difference in signal intensity.[3] Furthermore, the ratio of these isomers can be unstable in freshly prepared standard solutions.[3] For accurate quantification, it is crucial to either chromatographically separate and sum the isomers or allow the standard solutions to equilibrate to a stable isomer ratio.[3]

Q5: What are common sources of NSAR contamination in pharmaceutical products?

A5: Nitrosamine impurities like NSAR can form from various sources during the manufacturing process of active pharmaceutical ingredients (APIs) and drug products. Potential sources include the synthesis pathway, raw materials, solvents, excipients, and degradation during storage.[7] A thorough risk assessment is necessary to identify and mitigate these potential sources of contamination.[5][7]

Troubleshooting Guides

This section addresses specific issues that may arise during the quantification of NSAR using LC-MS/MS.

Issue 1: Poor Sensitivity or Inability to Reach Required Limit of Quantification (LOQ)
Potential Cause Troubleshooting Step
Suboptimal MS/MS Parameters Optimize compound-dependent parameters like collision energy (CE) and declustering potential (DP) for both NSAR and its internal standard.[8] Use multiple reaction monitoring (MRM) for maximum sensitivity and selectivity.[9]
Inefficient Ionization For low-mass nitrosamines, Atmospheric Pressure Chemical Ionization (APCI) may offer better sensitivity than Electrospray Ionization (ESI).[9] Test both ionization sources if available. For ESI, NSAR is sensitively detected in negative mode as the deprotonated carboxylate anion [M-H]⁻.[3]
Matrix Suppression The sample matrix can suppress the ionization of the target analyte.[10] Improve sample cleanup using techniques like Solid Phase Extraction (SPE) or Supported Liquid-Liquid Extraction (SLLE).[1][11] Ensure chromatographic separation from co-eluting matrix components.[10]
Poor Chromatography Use a column that provides good retention for polar compounds like NSAR. A biphenyl (B1667301) or pentafluorophenyl (PFP) stationary phase can offer better retention than traditional C18 columns.[8][12] Ensure the mobile phase composition is optimized.
Issue 2: High Variability in Results and Poor Reproducibility
Potential Cause Troubleshooting Step
Matrix Effects Complex sample matrices are a primary source of variability.[13] A stable isotope-labeled internal standard is the most effective way to correct for this.[14] Matrix-matched calibration curves may also be necessary.
Inconsistent Sample Preparation Ensure the sample preparation protocol, especially extraction steps, is well-defined and consistently followed.[7] Homogenize samples thoroughly.[7]
Unstable E/Z Isomer Ratio Allow standard and sample solutions to equilibrate for a consistent period before analysis to ensure a stable isomer ratio.[3]
Analyte Instability Nitrosamines can be susceptible to degradation, particularly from light (photolysis).[10] Prepare samples in amber vials and minimize their exposure to light.
Issue 3: Peak Tailing or Splitting in Chromatography
Potential Cause Troubleshooting Step
Separation of E/Z Isomers Asymmetrical nitrosamines can separate into two peaks corresponding to the E/Z isomers.[3][10] This is often expected. Ensure the integration method sums the areas of both peaks for quantification.
Column Overload Injecting a sample that is too concentrated can lead to peak distortion. Dilute the sample or reduce the injection volume.
Secondary Interactions with Column Ensure the mobile phase pH is appropriate for the analyte. For NSAR (an acid), a low pH mobile phase (e.g., with 0.1% formic acid) is common.[15]
Column Degradation If peak shape deteriorates over time, the column may be degrading or contaminated. Flush the column or replace it if necessary.

Experimental Protocols

Representative LC-MS/MS Protocol for NSAR Quantification

This protocol is a generalized example. Specific parameters must be optimized and validated for each unique matrix and instrument.

1. Objective: To accurately quantify this compound in a given sample matrix using an isotope dilution LC-MS/MS method.

2. Materials and Reagents:

  • This compound (NSAR) analytical standard

  • N-Nitroso-[13C2, 15N]sarcosine (or other suitable isotopic analog) as an internal standard (IS)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Sample Matrix (e.g., drug product, API)

  • Solid Phase Extraction (SPE) cartridges, if required for cleanup

3. Standard Preparation:

  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of NSAR and the IS in methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the NSAR stock solution with a 50:50 methanol/water mixture. Spike each calibration standard with a constant concentration of the IS. A typical concentration range might be 0.1 to 100 ng/mL.[12][16]

4. Sample Preparation:

  • Accurately weigh a known amount of the sample matrix.

  • Add a defined volume of extraction solvent (e.g., methanol/water) and a known amount of the IS solution.

  • Vortex or sonicate to ensure complete dissolution/extraction of the analyte.

  • Centrifuge the sample to pellet any insoluble material.[17]

  • (Optional but Recommended) Perform sample cleanup: Pass the supernatant through an appropriate SPE cartridge to remove matrix components that could interfere with the analysis.

  • Transfer the final extract to an HPLC vial for analysis.

5. LC-MS/MS Parameters:

Parameter Example Condition
LC System UPLC/UHPLC System
Column Biphenyl or PFP, e.g., 100 x 2.1 mm, 1.9 µm
Mobile Phase A Water + 0.1% Formic Acid[15]
Mobile Phase B Methanol + 0.1% Formic Acid[15]
Flow Rate 0.4 mL/min
Injection Volume 5 - 10 µL
Column Temperature 40 °C
MS System Triple Quadrupole Mass Spectrometer
Ionization Source ESI (Negative Mode) or APCI (Positive Mode)
MRM Transitions Monitor at least two transitions for NSAR for confirmation and one for the IS. (e.g., NSAR: Q1/Q3, IS: Q1/Q3). These must be empirically determined.

6. Data Analysis:

  • Generate a calibration curve by plotting the peak area ratio (NSAR/IS) against the concentration of the calibration standards.[17]

  • Apply a linear regression to the calibration curve. The R² value should be ≥ 0.99.[1][3]

  • Determine the concentration of NSAR in the sample by interpolating its peak area ratio from the calibration curve.[17]

Quantitative Data Summary

The following table summarizes typical performance characteristics for LC-MS/MS methods used in nitrosamine analysis.

Parameter This compound (NSAR) General Nitrosamines Reference
Linearity (R²) ≥ 0.999> 0.99[1][2][18]
Concentration Range 3 - 2000 ng/mL0.1 - 100 ng/mL[1][2][12]
Limit of Detection (LOD) 27.3 ng/g (in tobacco)0.4 - 12 ng/L (in water)[1][2][15]
Limit of Quantification (LOQ) 91.0 ng/g (in tobacco)0.1 - 0.5 ng/mL[1][2][12][19]
Recovery -89.5% - 112.0%[12]
Precision (%RSD) 7.94%< 5%[1][2][12]

Visualizations

Workflow Figure 1. General Analytical Workflow for NSAR Quantification cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Weigh Sample Spike_IS 2. Spike with Isotope-Labeled IS Sample->Spike_IS Extract 3. Add Extraction Solvent (Vortex/Sonicate) Spike_IS->Extract Centrifuge 4. Centrifuge Extract->Centrifuge Cleanup 5. Sample Cleanup (SPE) Centrifuge->Cleanup Inject 6. Inject into LC-MS/MS System Cleanup->Inject Separate 7. Chromatographic Separation Inject->Separate Detect 8. MS/MS Detection (MRM Mode) Separate->Detect Integrate 9. Integrate Peak Areas (Analyte + IS) Detect->Integrate Calibrate 10. Generate Calibration Curve (Area Ratio vs. Conc.) Integrate->Calibrate Quantify 11. Calculate Concentration in Sample Calibrate->Quantify

Caption: Figure 1. General Analytical Workflow for NSAR Quantification.

Troubleshooting Figure 2. Troubleshooting Logic for Poor Sensitivity Start Poor Sensitivity (Low S/N) CheckMS Check MS/MS Parameters? Start->CheckMS OptimizeMS Optimize MRM Transitions, Collision Energy, DP/CE CheckMS->OptimizeMS Yes CheckChroma Review Chromatography? CheckMS->CheckChroma No OptimizeMS->CheckChroma ImproveChroma Test different column chemistry. Optimize gradient. CheckChroma->ImproveChroma Yes CheckMatrix Suspect Matrix Effects? CheckChroma->CheckMatrix No ImproveChroma->CheckMatrix ImproveCleanup Enhance Sample Cleanup (SPE). Use Matrix-Matched Standards. CheckMatrix->ImproveCleanup Yes CheckIonization Check Ionization Source? CheckMatrix->CheckIonization No ImproveCleanup->CheckIonization TestAPCI Test APCI vs. ESI. Optimize source parameters. CheckIonization->TestAPCI Yes End Sensitivity Improved CheckIonization->End No TestAPCI->End

References

Technical Support Center: Analysis of N-Nitrososarcosine by ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of N-Nitrososarcosine (NSAR) using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges related to ion suppression.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

A1: Ion suppression is a specific type of matrix effect where components in the sample, other than this compound, interfere with the ionization process in the ESI source. This leads to a decreased signal intensity for the analyte, which can result in poor sensitivity, inaccurate quantification, and poor reproducibility.[1][2] this compound, being a polar compound, can be particularly susceptible to ion suppression from various matrix components.

Q2: What are the common causes of ion suppression in ESI-MS?

A2: Ion suppression in ESI-MS is primarily caused by co-eluting compounds from the sample matrix that compete with the analyte for ionization.[1][3] Common culprits include:

  • High concentrations of salts: Non-volatile buffers (e.g., phosphate (B84403) buffers) and salts (e.g., sodium, potassium) can reduce the volatility of ESI droplets and suppress the analyte signal.[2][4]

  • Ion-pairing agents: Reagents like trifluoroacetic acid (TFA) are known to be strong suppressors of the MS signal in positive ion mode.[2][5][6]

  • Endogenous matrix components: In biological samples, high concentrations of lipids, proteins, and metabolites can cause significant ion suppression.[3]

  • Excipients in drug formulations: Components like mannitol (B672) and lactose (B1674315) in drug products can lead to strong matrix effects.[7]

  • Column bleed: Hydrolysis products from the HPLC column stationary phase can co-elute with the analyte and cause ion suppression or enhancement.[8]

Q3: How can I identify if ion suppression is affecting my this compound analysis?

A3: Several indicators can suggest the presence of ion suppression:

  • Poor reproducibility: Inconsistent peak areas for the same sample injected multiple times.[1]

  • Low signal intensity: A weaker than expected signal for your this compound standards.

  • Inaccurate quantification: Recovery values significantly below or above 100% in spiked samples.[1]

  • Non-linear calibration curves: When using standards prepared in a neat solvent.[1]

  • Post-column infusion analysis: A dip in the signal of a continuously infused analyte standard at the retention time of the matrix components indicates suppression.

Q4: What is the significance of this compound stereoisomers in ESI-MS analysis?

A4: this compound exists as two stereoisomers, E- and Z-NSAR. It is crucial to be aware that the mass spectrometric responses of these isomers can differ significantly, by a factor of approximately two.[9][10] Furthermore, the ratio of these isomers can be unstable in freshly prepared standard solutions.[9][10] This can lead to biased quantification if not properly addressed. It is recommended to allow standard solutions to equilibrate to a stable isomer ratio before analysis.

Troubleshooting Guides

Issue 1: Low Signal Intensity or Complete Signal Loss for this compound

This is a classic symptom of significant ion suppression. Follow these steps to diagnose and resolve the issue.

Troubleshooting Workflow:

cluster_0 Troubleshooting Low Signal A Low/No Signal for NSAR B Assess Matrix Effects (Post-Column Infusion or Post-Extraction Spike) A->B C Significant Ion Suppression Detected? B->C D Optimize Sample Preparation C->D Yes G Re-evaluate MS Parameters C->G No E Optimize Chromatographic Separation D->E F Optimize Mobile Phase E->F H Signal Improved? F->H G->H I Analysis Complete H->I Yes J No H->J No K Yes J->D

Caption: Troubleshooting workflow for low this compound signal.

Detailed Steps:

  • Quantify the Matrix Effect: Before making changes, it's essential to confirm and quantify the extent of ion suppression. The post-extraction spike method is a reliable way to do this.

  • Optimize Sample Preparation: The most effective way to combat ion suppression is to remove the interfering matrix components before they enter the MS.[11]

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and reducing matrix effects.[7] For a polar compound like this compound, a mixed-mode or hydrophilic interaction liquid chromatography (HILIC) based SPE sorbent may be beneficial.

    • Liquid-Liquid Extraction (LLE): LLE can also be effective in separating the analyte from interfering substances.

    • Protein Precipitation (PPT): While simple, PPT is often the least effective method for removing matrix components and can lead to significant ion suppression.[12]

  • Improve Chromatographic Separation: If sample preparation is not sufficient, optimizing the HPLC/UHPLC separation can help resolve this compound from co-eluting matrix components.

    • Modify the Gradient: Adjust the gradient slope or duration to improve the separation between the analyte and interfering peaks.

    • Change the Stationary Phase: Consider a different column chemistry. For polar nitrosamines, an enhanced pentafluorophenyl column has been shown to be effective.[7]

    • Reduce Flow Rate: Lowering the flow rate, especially to nano-flow rates, can reduce ion suppression by generating smaller, more highly charged droplets.[4][13]

  • Adjust Mobile Phase Composition:

    • Use Volatile Additives: Replace non-volatile buffers with volatile ones like ammonium (B1175870) formate (B1220265) or ammonium acetate.

    • Optimize Additive Concentration: While formic acid is commonly used to improve ionization, its concentration should be optimized (typically 0.1%) as excessive amounts can sometimes contribute to suppression.[14] Avoid TFA if possible.[2][5][6]

  • Utilize an Internal Standard: A stable isotope-labeled (SIL) internal standard for this compound is the most effective way to compensate for matrix effects.[1] The SIL internal standard will co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate ratiometric quantification.[1]

Issue 2: Poor Reproducibility and Inaccurate Quantification

This issue often points to variable matrix effects between samples or a lack of compensation for the suppression that is occurring.

Troubleshooting Workflow:

cluster_1 Troubleshooting Poor Reproducibility A Poor Reproducibility/ Inaccurate Quantification B Implement Stable Isotope-Labeled Internal Standard (SIL-IS) A->B C SIL-IS Available? B->C D Use Matrix-Matched Calibration C->D No J Analysis Validated C->J Yes, Implement E Automate Sample Preparation D->E F Review and Refine Sample Prep Protocol E->F G Reproducibility Improved? F->G H Yes G->H I No G->I H->J I->F

Caption: Troubleshooting workflow for poor reproducibility.

Detailed Steps:

  • Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): As mentioned previously, a SIL-IS is the gold standard for correcting variability due to matrix effects.[1]

  • Use Matrix-Matched Calibration: If a SIL-IS is not available, preparing your calibration standards in the same matrix as your samples can help to compensate for consistent ion suppression. This involves obtaining a blank matrix (a sample known to be free of this compound) and using it to prepare your calibration curve.

  • Standardize Sample Preparation: Inconsistent sample preparation can lead to variable matrix effects.

    • Automate the process: If possible, use automated sample preparation systems to ensure consistency.[1]

    • Strictly control volumes and timings: Ensure that all steps of the manual sample preparation are performed with high precision.

  • Dilute the Sample: A simple yet effective strategy is to dilute the sample extract.[4] This reduces the concentration of all components, including the interfering matrix, which can lessen the degree of ion suppression. However, ensure that the final concentration of this compound remains above the limit of quantification.

Experimental Protocols

Protocol 1: Quantifying Matrix Effects using the Post-Extraction Spike Method

Objective: To determine the percentage of ion suppression or enhancement for this compound in a given matrix.

Materials:

  • Blank matrix extract (processed sample known to be free of this compound)

  • This compound standard solution of known concentration

  • Mobile phase or reconstitution solvent

Procedure:

  • Prepare Sample Set A (Post-Spike Sample):

    • Take a known volume of the blank matrix extract.

    • Spike it with a known amount of the this compound standard solution to achieve a final concentration that is within the linear range of your assay.

  • Prepare Sample Set B (Neat Standard):

    • Prepare a standard solution of this compound in the mobile phase or reconstitution solvent at the exact same final concentration as Sample Set A.

  • LC-MS/MS Analysis:

    • Inject both Sample Set A and Sample Set B into the LC-MS/MS system using the same analytical method.

    • Acquire the peak area for this compound for both samples. It is recommended to perform at least three replicate injections for each sample.

  • Calculate the Matrix Effect:

    • Calculate the average peak area for both sets of samples.

    • Use the following formula to calculate the matrix effect percentage:

      • Matrix Effect (%) = (Peak Area in Set A / Peak Area in Set B) * 100

    • A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.

Protocol 2: Solid-Phase Extraction (SPE) for this compound from an Aqueous Matrix

Objective: To clean up an aqueous sample and reduce matrix interference prior to LC-MS/MS analysis. (This is a general protocol and may need optimization for specific matrices).

Materials:

  • Mixed-mode or polymeric SPE cartridge

  • Methanol (B129727) (for conditioning)

  • Water (for equilibration)

  • Elution solvent (e.g., 5% ammonia (B1221849) in methanol - to be optimized)

  • Sample (pH adjusted if necessary)

Procedure:

  • Conditioning: Pass 1-2 cartridge volumes of methanol through the SPE cartridge.

  • Equilibration: Pass 1-2 cartridge volumes of water through the cartridge. Do not let the sorbent bed go dry.

  • Loading: Load the pre-treated sample onto the cartridge at a slow, controlled flow rate.

  • Washing: Pass a wash solvent (e.g., water or a weak organic solvent) through the cartridge to remove unretained matrix components.

  • Elution: Elute the this compound with an appropriate elution solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase to the desired volume for injection.

Data Summary

Table 1: Effect of Sample Preparation on this compound Recovery and Matrix Effect

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%) (Ion Suppression)Reference
Protein Precipitation (Acetonitrile)Often < 60%Can be > 70% suppression[4]
Liquid-Liquid Extraction (LLE)Variable, lower for polar analytesReduced suppression compared to PPT[12]
Solid-Phase Extraction (SPE)Generally > 80%Minimal suppression (< 20%)[7]

Table 2: Common Mobile Phase Additives and their Impact on ESI-MS Signal

AdditiveTypical ConcentrationEffect on this compound Signal (Positive Mode)Notes
Formic Acid0.1%Generally enhances signal by promoting protonation.[14]Most common and recommended additive for nitrosamine (B1359907) analysis.[14]
Acetic Acid0.1%Can be used, but formic acid is generally preferred for its higher purity and acidity.[14]May require higher concentrations to achieve the same pH as formic acid.
Ammonium Formate5-10 mMCan act as a buffer and improve peak shape. Effect on ionization can be compound-dependent.[14]May lead to adduct formation in some cases.
Trifluoroacetic Acid (TFA)0.05 - 0.1%Strongly suppresses signal in positive ion mode due to ion-pairing.[2][5][6]Should be avoided if possible for MS detection.

References

Selection of internal standards for N-Nitrososarcosine analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the selection and use of internal standards for the quantitative analysis of N-Nitrososarcosine (NSAR).

Frequently Asked Questions (FAQs)

Q1: What is the most crucial factor in selecting an internal standard for this compound (NSAR) analysis?

A1: The most critical factor is the structural similarity between the internal standard and the analyte. An ideal internal standard should have physicochemical properties as close as possible to NSAR to ensure it behaves similarly during sample preparation (extraction, cleanup) and analysis (chromatography and ionization). This is why isotopically labeled versions of NSAR are the preferred choice.[1][2]

Q2: Which isotopically labeled internal standard is recommended for NSAR analysis?

A2: this compound-d3 (NSAR-d3) is the most commonly used and commercially available internal standard for the quantification of NSAR.[3][4][5] It is suitable for use with both Gas Chromatography (GC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods.[3][5]

Q3: Are there other isotopically labeled options besides deuterium (B1214612) labeling?

A3: Yes, other stable isotopes like ¹⁵N and ¹³C can be used to create internal standards. In theory, ¹⁵N or ¹³C labeled standards can be chromatographically more optimal than deuterated standards, as deuterium labeling can sometimes cause a slight shift in retention time.[2] However, ¹⁵N-labeled standards might only have a one mass unit difference, which could be problematic in some cases.[2] Currently, NSAR-d3 is the most accessible option.

Q4: Can I use a non-isotopically labeled compound as an internal standard?

A4: While it is possible, it is not recommended for high-precision quantitative analysis of NSAR. A non-isotopically labeled internal standard, even if structurally similar, will have different physicochemical properties, leading to variations in extraction efficiency and chromatographic behavior. This can compromise the accuracy and precision of the results. Isotopically labeled standards co-elute with the analyte and experience similar matrix effects, providing more reliable quantification.[1]

Q5: What are the potential issues with using deuterated internal standards like NSAR-d3?

A5: A potential issue with deuterated standards is the possibility of hydrogen-deuterium exchange, especially if the deuterium atoms are attached to heteroatoms.[2] However, in NSAR-d3, the deuterium atoms are on the methyl group attached to a carbon atom, which minimizes the risk of exchange under typical analytical conditions.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor recovery of both NSAR and internal standard Inefficient sample extraction or cleanup.Optimize the extraction solvent and pH. For complex matrices, consider using Solid-Phase Extraction (SPE) or Supported Liquid-Liquid Extraction (SLLE) for cleaner extracts.[4][6]
High variability in results Inconsistent addition of the internal standard. Matrix effects.Ensure precise and consistent spiking of the internal standard into all samples and calibration standards at the beginning of the sample preparation process. To mitigate matrix effects, dilute the sample extract, optimize chromatographic separation to avoid co-elution with interfering compounds, or use a more rigorous cleanup method.
Internal standard peak area is too low or absent Degradation of the internal standard. Incorrect spiking concentration. Instrument sensitivity issues.Verify the stability of the internal standard in the sample matrix and processing conditions. Confirm the concentration of the spiking solution. Check the mass spectrometer settings, including the precursor and product ion transitions for the internal standard.
Shift in retention time of the internal standard relative to the analyte This can sometimes be observed with deuterated standards.This is generally a minor issue with NSAR-d3. However, ensure that the integration parameters in your chromatography data system are set to correctly identify and integrate both the analyte and internal standard peaks. If the shift is significant, re-evaluation of the chromatographic conditions may be necessary.
Interference peak at the same mass transition as the internal standard Contamination from the sample matrix or lab environment.Analyze a blank sample (matrix without analyte or internal standard) to check for interferences. If an interference is present, improve the sample cleanup procedure or modify the chromatographic method to separate the interference from the internal standard.

Comparison of Internal Standards for NSAR Analysis

For the analysis of this compound, the use of an isotopically labeled internal standard is strongly recommended. This compound-d3 is the most practical and widely documented choice.

Internal StandardIsotopic LabelMass Difference (vs. NSAR)Commercially AvailableKey Considerations
This compound-d3 (NSAR-d3) ³H (Deuterium)+3 DaYesThe industry standard for NSAR analysis. Minimal risk of H/D exchange. May exhibit a slight retention time shift compared to the unlabeled analyte, which is usually manageable.
This compound-¹⁵N₂ ¹⁵N+2 DaNot readily availableTheoretically offers better chromatographic co-elution than deuterated standards. Synthesis can be more complex.
This compound-¹³C₃ ¹³C+3 DaNot readily availableSimilar to ¹⁵N, it is expected to have excellent co-elution. The higher mass difference is beneficial for avoiding isotopic crosstalk.

Note: While ¹⁵N and ¹³C labeled standards are theoretically advantageous, their lack of commercial availability makes NSAR-d3 the de facto choice for routine analysis.

Experimental Protocols

Detailed Methodology for NSAR Analysis using LC-MS/MS with NSAR-d3 Internal Standard

This protocol is a general guideline and may require optimization for specific sample matrices.

1. Reagents and Materials

  • This compound (NSAR) analytical standard

  • This compound-d3 (NSAR-d3) internal standard

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Sample matrix (e.g., drug product, biological fluid)

2. Standard and Sample Preparation

  • Internal Standard Spiking Solution: Prepare a stock solution of NSAR-d3 in methanol (e.g., 1 µg/mL). Further dilute to a working concentration (e.g., 100 ng/mL) with the initial extraction solvent.

  • Calibration Standards: Prepare a series of calibration standards by spiking known amounts of NSAR into a blank matrix extract. Add the internal standard to each calibration level at a constant concentration. A typical calibration range is 3–2000 ng/mL.[3]

  • Sample Preparation:

    • Weigh or pipette a known amount of the sample.

    • Spike the sample with a known volume of the NSAR-d3 internal standard working solution.

    • Add the extraction solvent (e.g., 2% formic acid in water).[4]

    • Vortex or sonicate to ensure thorough mixing and extraction.

    • Centrifuge to pellet any solid material.

    • Perform a cleanup step if necessary (e.g., Supported Liquid-Liquid Extraction or Solid-Phase Extraction). For SLLE, the supernatant can be loaded onto the cartridge and eluted with a suitable solvent like ethyl formate (B1220265).[4]

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.[4]

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[4]

3. LC-MS/MS Conditions

  • Liquid Chromatography:

    • Column: A column suitable for polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column, is often preferred as NSAR is highly polar and shows poor retention on traditional C18 columns.[4]

    • Mobile Phase: A gradient elution with a mixture of aqueous and organic phases containing a modifier like formic acid or ammonium (B1175870) formate is common. For example, a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Flow Rate: Typically 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • NSAR: Monitor at least two transitions (e.g., precursor ion m/z 117.0 → product ions).

      • NSAR-d3: Monitor the corresponding transition (e.g., precursor ion m/z 120.0 → product ions).

    • Optimize collision energies and other MS parameters for maximum signal intensity.

4. Data Analysis

  • Integrate the peak areas for both NSAR and NSAR-d3.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of NSAR in the samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Internal_Standard_Selection_Workflow start Start: Need for NSAR Quantification is_needed Is an Internal Standard (IS) required? start->is_needed select_is Select an appropriate IS is_needed->select_is Yes (for accurate quantification) isotopic Is an isotopically labeled NSAR available? select_is->isotopic nsar_d3 Use this compound-d3 (NSAR-d3) isotopic->nsar_d3 Yes other_iso Consider custom synthesis of ¹⁵N or ¹³C labeled NSAR (if resources permit) isotopic->other_iso No, but feasible non_iso Select a structural analog (Not Recommended - requires extensive validation) isotopic->non_iso No, and synthesis not feasible validate Validate Analytical Method (Linearity, Accuracy, Precision, LOD/LOQ) nsar_d3->validate other_iso->validate non_iso->validate analyze Perform Sample Analysis validate->analyze

Caption: Workflow for the selection of an internal standard for this compound analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample 1. Obtain Sample spike 2. Spike with NSAR-d3 IS sample->spike extract 3. Extract with Solvent spike->extract cleanup 4. Cleanup (e.g., SLLE/SPE) extract->cleanup reconstitute 5. Evaporate & Reconstitute cleanup->reconstitute inject 6. Inject into LC-MS/MS reconstitute->inject separate 7. Chromatographic Separation (HILIC) inject->separate detect 8. MS Detection (MRM) separate->detect integrate 9. Integrate Peak Areas (NSAR & NSAR-d3) detect->integrate calculate 10. Calculate Area Ratios integrate->calculate quantify 11. Quantify using Calibration Curve calculate->quantify

Caption: General experimental workflow for the quantification of NSAR using an internal standard.

References

Technical Support Center: N-Nitrososarcosine (NSAR) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and extraction of N-Nitrososarcosine (NSAR).

Frequently Asked Questions (FAQs)

Q1: What is the stability of this compound (NSAR) in aqueous solutions?

A1: this compound is known to be unstable in aqueous solutions, particularly in its free acid form, where a concentration decrease of over 10% has been observed within 24 hours.[1] Its stability is significantly influenced by pH, temperature, and light exposure. NSAR is particularly sensitive to light, especially ultraviolet light.[1]

Q2: How does pH affect the stability of NSAR?

A2: NSAR is generally less stable in acidic solutions and demonstrates increased stability in neutral to alkaline conditions. While specific kinetic data at ambient temperature is limited, high-temperature studies indicate a clear trend. At 100°C, the half-life of NSAR is substantially shorter at acidic pH compared to neutral or alkaline pH.[1] It is also known that protolytic denitrosation can occur in acidic conditions.[2]

Q3: What are the common methods for extracting NSAR from various matrices?

A3: The most common methods for NSAR extraction include:

  • Liquid-Liquid Extraction (LLE): This method involves partitioning NSAR between an aqueous sample and an immiscible organic solvent.

  • Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent to retain NSAR from a liquid sample, which is then eluted with a suitable solvent. This technique is effective for sample clean-up and concentration.[3]

  • Supported Liquid-Liquid Extraction (SL-L): This is a variation of LLE where the aqueous sample is coated onto a solid support, and the extraction is performed by passing an organic solvent through the support.

The choice of method often depends on the sample matrix, desired level of cleanliness, and the subsequent analytical technique.

Q4: Which analytical techniques are most suitable for the determination of NSAR?

A4: Due to its carcinogenic potential, sensitive analytical methods are required for the detection of NSAR. The most commonly employed techniques are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with highly specific detectors such as a Thermal Energy Analyzer (TEA) or Mass Spectrometry (MS).[1][4] LC-MS/MS is a particularly robust method for the selective and sensitive quantification of NSAR.[5]

Troubleshooting Guides

Low Recovery of NSAR During Extraction

Problem: You are experiencing low and inconsistent recovery of NSAR after sample extraction.

Possible Causes and Solutions:

  • Inappropriate pH of the sample: The extraction efficiency of NSAR is pH-dependent. Ensure the pH of your sample is optimized for the chosen extraction method. For LLE with organic solvents, adjusting the pH to be acidic can improve the extraction of the protonated form of NSAR.

  • Analyte Degradation: NSAR can degrade during sample preparation, especially if exposed to light or stored for extended periods in an aqueous solution.[1]

    • Solution: Protect samples from light by using amber vials or covering glassware with aluminum foil. Process samples as quickly as possible and store them at low temperatures (-20°C is recommended) if immediate analysis is not possible.

  • Inefficient Extraction: The chosen solvent or SPE cartridge may not be optimal for your sample matrix.

    • Solution for LLE: Test different organic solvents (e.g., dichloromethane, ethyl acetate) and optimize the extraction volume and number of extractions.

    • Solution for SPE: Ensure the SPE cartridge is appropriate for the polarity of NSAR. A common choice is an anion-exchange polymeric sorbent.[6] Optimize the loading, washing, and elution steps. Incomplete drying of the cartridge before elution can also lead to poor recovery.

  • Matrix Effects: Co-extracted matrix components can interfere with the analysis, particularly in LC-MS, leading to ion suppression or enhancement.[7]

    • Solution: Incorporate a more rigorous clean-up step in your sample preparation. The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to compensate for matrix effects and losses during sample preparation.

Matrix Interference in GC or LC-MS Analysis

Problem: You are observing significant matrix interference, leading to poor peak shape, inaccurate quantification, and high background noise.

Possible Causes and Solutions:

  • Insufficient Sample Clean-up: Complex matrices such as food and biological fluids can introduce a large number of interfering compounds.[3][7]

    • Solution: Improve the selectivity of your extraction method. For SPE, this may involve using a more specific sorbent or adding extra wash steps. For LLE, a back-extraction step might be beneficial.

  • Ion Suppression/Enhancement (LC-MS): Co-eluting matrix components can affect the ionization of NSAR in the mass spectrometer source.

    • Solution:

      • Optimize Chromatography: Adjust the chromatographic conditions (e.g., gradient, column chemistry) to separate NSAR from the interfering compounds.

      • Use a SIL-IS: A stable isotope-labeled internal standard that co-elutes with the analyte will experience the same matrix effects, allowing for accurate correction.

      • Dilute the Sample: If the concentration of NSAR is high enough, diluting the final extract can reduce the concentration of interfering matrix components.

  • Contamination in GC System: For GC analysis, active sites in the inlet liner or column can cause peak tailing and analyte degradation.

    • Solution: Use a deactivated inlet liner and a high-quality, inert GC column. Regularly replace the liner and trim the column as part of routine maintenance.

Data Presentation

Table 1: Half-life of this compound at 100°C in Phosphate Buffers

pHHalf-life (days)
2.20.3
4.01.7
5.518
7.025
8.567
11.0120
12.2120

Data from FAN TY, TANNENBAUM SR; J FOOD SCI 37 (2): 274 (1972).[1]

Experimental Protocols

Protocol 1: Supported Liquid-Liquid Extraction (SL-L) of NSAR from a Solid Matrix (e.g., Tobacco)

This protocol is adapted from a method for the determination of NSAR in tobacco.

1. Sample Preparation: a. Homogenize the solid sample to a fine powder. b. Weigh 2g of the homogenized sample into a centrifuge tube.

2. Extraction: a. Spike the sample with an appropriate amount of this compound-d3 (NSAR-d3) internal standard. b. Add 25 mL of 2% aqueous formic acid to the tube. c. Agitate the sample for 45 minutes using a shaker. d. Centrifuge the sample to pellet the solid material.

3. SL-L Cartridge Loading and Elution: a. Load 10 mL of the supernatant onto a solid-supported liquid extraction cartridge. b. Elute the cartridge with two 20 mL portions of ethyl formate.

4. Concentration: a. Evaporate the combined eluate to dryness under a gentle stream of nitrogen at 50°C.

5. Reconstitution: a. Reconstitute the dried extract in 1 mL of the mobile phase used for LC-MS/MS analysis. b. Vortex the sample and transfer it to an autosampler vial for analysis.

Visualizations

NSAR_Stability_pH Impact of pH on NSAR Stability cluster_conditions Environmental Conditions cluster_stability NSAR Stability Acidic_pH Acidic pH (e.g., < 4) Low_Stability Low Stability (Rapid Degradation) Acidic_pH->Low_Stability promotes degradation Neutral_pH Neutral pH (e.g., ~7) Moderate_Stability Moderate Stability Neutral_pH->Moderate_Stability slower degradation Alkaline_pH Alkaline pH (e.g., > 8) High_Stability High Stability (Slow Degradation) Alkaline_pH->High_Stability significantly slower degradation NSAR_Extraction_Workflow General Workflow for NSAR Analysis Sample_Collection 1. Sample Collection & Homogenization Spiking 2. Spiking with Internal Standard (IS) Sample_Collection->Spiking Extraction 3. Extraction (LLE, SPE, or SL-L) Spiking->Extraction Concentration 4. Concentration (e.g., Nitrogen Evaporation) Extraction->Concentration Reconstitution 5. Reconstitution in Mobile Phase Concentration->Reconstitution Analysis 6. Instrumental Analysis (LC-MS/MS or GC-TEA) Reconstitution->Analysis Data_Processing 7. Data Processing & Quantification Analysis->Data_Processing Low_Recovery_Troubleshooting Troubleshooting Low NSAR Recovery Start Low NSAR Recovery Observed Check_pH Is sample pH optimized for extraction? Start->Check_pH Check_Degradation Were samples protected from light and processed quickly? Check_pH->Check_Degradation Yes Adjust_pH Adjust sample pH and re-extract Check_pH->Adjust_pH No Check_Method Is the extraction method (solvent/sorbent) validated? Check_Degradation->Check_Method Yes Improve_Handling Implement light protection and faster processing Check_Degradation->Improve_Handling No Check_Matrix Are matrix effects suspected? Check_Method->Check_Matrix Yes Optimize_Method Optimize extraction solvent/sorbent and conditions Check_Method->Optimize_Method No Use_IS Use a stable isotope-labeled internal standard (SIL-IS) Check_Matrix->Use_IS Yes End Recovery Improved Check_Matrix->End No Adjust_pH->Check_Degradation Improve_Handling->Check_Method Optimize_Method->Check_Matrix Use_IS->End

References

Quality control measures for N-Nitrososarcosine testing laboratories

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Nitrososarcosine (NSAR) testing laboratories. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining accurate and reliable results.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for this compound (NSAR) testing in pharmaceuticals?

A1: The most common and regulatory-accepted analytical techniques for the trace-level quantification of this compound are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography with a Thermal Energy Analyzer (GC-TEA).[1][2] LC-MS/MS is highly versatile and suitable for a broad range of nitrosamines, including those that are less volatile or thermally unstable.[2] GC-TEA is a highly selective and sensitive detector specifically for nitroso compounds.[3]

Q2: Why is this compound considered a critical quality attribute to monitor in pharmaceutical products?

A2: this compound is a type of nitrosamine (B1359907), and many compounds in this class are classified as probable human carcinogens.[2][4] Regulatory agencies worldwide, including the FDA and EMA, have set stringent limits for nitrosamine impurities in drug products to ensure patient safety.[4][5] Therefore, rigorous testing and control of this compound levels are essential for regulatory compliance and to mitigate potential health risks.

Q3: What are the common sources of this compound contamination in pharmaceuticals?

A3: this compound can form during the drug manufacturing process if secondary amines (like sarcosine (B1681465) or its derivatives) and nitrosating agents (such as nitrites) are present under specific conditions (e.g., acidic pH).[2] These precursors can be found in raw materials, solvents, or degradation products of the active pharmaceutical ingredient (API) or excipients.[2]

Q4: What are the stability concerns for this compound during analysis?

A4: this compound is known to be sensitive to light, especially UV light, and can degrade.[4] It is also unstable in aqueous solutions, with its stability being pH-dependent.[4] Furthermore, it can partially decarboxylate at high temperatures to form N-nitrosodimethylamine (NDMA).[4] Therefore, it is crucial to use light-protected glassware, control temperature, and be mindful of solution stability during sample preparation and analysis.

Q5: What are E/Z stereoisomers of this compound, and why are they important in its analysis?

A5: Due to restricted rotation around the N-N bond, this compound exists as two stereoisomers: E (trans) and Z (cis). These isomers can separate chromatographically and, importantly, may exhibit different response factors in the mass spectrometer.[1] This can lead to inaccurate quantification if not properly addressed. It is essential to ensure that the analytical method can either separate and individually quantify both isomers or provide a combined, accurate measurement.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

LC-MS/MS Analysis

Q: I am observing high baseline noise in my LC-MS/MS chromatogram. What are the possible causes and solutions?

A: High baseline noise can significantly impact the limit of detection (LOD) and limit of quantification (LOQ).

  • Cause 1: Contaminated Mobile Phase: Impurities in solvents (even LC-MS grade) or additives can contribute to background noise.[6]

    • Solution: Use high-purity, LC-MS grade solvents and additives. Test different batches or brands of solvents to find the one with the lowest background for your target analytes. Always filter freshly prepared mobile phases.

  • Cause 2: System Contamination: Residual compounds from previous injections can leach from the system components.

    • Solution: Flush the entire LC system, including the injector and column, with a strong solvent.[6] Regularly perform system suitability tests with blank injections to check for carryover.[6]

  • Cause 3: Improper Mass Spectrometer Settings: Suboptimal ion source parameters can increase noise.

    • Solution: Optimize MS parameters such as cone gas flow rate and cone voltage. A higher cone gas flow can help reduce interfering ions.

Q: My this compound peak is showing significant tailing. How can I improve the peak shape?

A: Peak tailing can compromise peak integration and reduce resolution from nearby peaks.

  • Cause 1: Secondary Interactions with the Column: this compound has polar characteristics. Residual silanol (B1196071) groups on the surface of C18 columns can interact with the analyte, causing tailing.[7]

    • Solution: Operate the mobile phase at a lower pH to suppress the ionization of silanol groups.[7] Alternatively, use a highly deactivated column with end-capping or a column with a different stationary phase (e.g., a phenyl column) that may offer better peak shape for nitrosamines.

  • Cause 2: Column Overload: Injecting too high a concentration of the analyte can lead to peak distortion.

    • Solution: Dilute the sample and inject a smaller amount onto the column. Observe if the peak shape improves.

  • Cause 3: Column Bed Deformation or Contamination: A void at the head of the column or a blocked inlet frit can distort the sample flow path.[7][8]

    • Solution: First, try back-flushing the column (if the manufacturer's instructions permit). If the problem persists, replace the column. Using a guard column or an in-line filter can help protect the analytical column from particulates.[8]

Q: I am experiencing low recovery of this compound during sample preparation. What could be the reason?

A: Low recovery can lead to underestimation of the impurity level.

  • Cause 1: Inefficient Extraction: The chosen extraction solvent or procedure may not be effectively extracting this compound from the sample matrix.

    • Solution: Optimize the extraction procedure by trying different solvents or solvent mixtures. Techniques like solid-phase extraction (SPE) can be used to clean up the sample and concentrate the analyte, which may improve recovery.[9]

  • Cause 2: Analyte Degradation: As mentioned in the FAQs, this compound is sensitive to light and heat.[4]

    • Solution: Protect samples from light by using amber vials or covering glassware with aluminum foil. Avoid high temperatures during sample preparation steps like solvent evaporation.

  • Cause 3: Matrix Effects: Components of the drug product matrix can interfere with the ionization of this compound in the MS source (ion suppression), leading to a lower signal and apparent low recovery.[9]

    • Solution: Improve sample clean-up to remove interfering matrix components. Using a stable isotope-labeled internal standard for this compound can help compensate for matrix effects and improve quantitation accuracy.

GC-TEA Analysis

Q: I am not detecting this compound with my GC-TEA method, or the sensitivity is very low. What should I check?

A: While GC-TEA is very sensitive to nitrosamines, some factors can affect the analysis of specific compounds like this compound.

  • Cause 1: this compound is not volatile enough for GC: this compound is a non-volatile compound, which makes its analysis by GC challenging without derivatization.

    • Solution: A derivatization step is necessary to convert this compound into a more volatile derivative before GC analysis. A common approach for similar compounds is esterification.

  • Cause 2: Thermal Degradation: this compound can degrade at high temperatures in the GC inlet.[4]

    • Solution: Optimize the GC inlet temperature to ensure volatilization of the derivative without causing thermal decomposition. A lower inlet temperature might be necessary.

  • Cause 3: Inefficient Derivatization: The derivatization reaction may be incomplete, leading to low signal.

    • Solution: Optimize the derivatization reaction conditions, including the reagent concentration, temperature, and reaction time. Ensure that the sample is dry before adding the derivatization reagent, as water can interfere with the reaction.

Q: I am seeing extraneous peaks in my GC-TEA chromatogram. What is their origin?

A: The TEA is highly selective for nitroso compounds, so extraneous peaks are likely other nitrogen-containing compounds that can give a response or are artifacts.

  • Cause 1: Breakdown Products: Less stable nitrosamines in the sample can break down during analysis, creating other detectable compounds.[10]

    • Solution: Review the sample handling and storage procedures to ensure the stability of all components. Lowering the GC inlet temperature may reduce on-instrument degradation.

  • Cause 2: Contamination: Contamination from solvents, reagents, or the GC system itself.

    • Solution: Run solvent blanks to check for contamination in the reagents and system. Ensure all glassware is thoroughly cleaned.

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of nitrosamine impurities. Note that performance characteristics can vary depending on the specific instrument, method, and sample matrix.

Table 1: LC-MS/MS Performance Data for Nitrosamine Analysis in Pharmaceutical Matrices

NitrosamineMatrixLOQ (ng/mL)LOD (ng/mL)Recovery (%)Reference
NDMAMetformin52Not Specified[4]
NDEAMetforminNot SpecifiedNot SpecifiedNot Specified[4]
NEIPAMetformin0.50.2Not Specified[11]
NDIPAMetforminNot SpecifiedNot SpecifiedNot Specified[4]
VariousValsartan1.50.580-120[12]
VariousSartans31.25 - 312.5 (µg/kg)Not Specified62.3 - 132.0[13]

Table 2: General Performance of GC-based Methods for Nitrosamine Analysis

MethodAnalyte(s)LOQLODRecovery (%)MatrixReference
GC-MS/MSVarious Volatile Nitrosamines< 3 ppb (most analytes)Not SpecifiedNot SpecifiedDrug Products
GC-TEAVolatile NitrosaminesNot Specified< 1 ng/mLNot SpecifiedGeneralNot Specified

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of this compound in a Drug Product (General Method)

This protocol is a general guideline and must be validated for your specific drug product matrix.

  • Sample Preparation:

    • Accurately weigh a portion of the powdered drug product equivalent to 100 mg of the API into a 15 mL centrifuge tube.

    • Add 5 mL of methanol (B129727), and vortex to disperse the powder.

    • Sonicate the sample for 15 minutes.

    • Centrifuge the sample at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • HPLC System: A high-performance liquid chromatography system capable of gradient elution.

    • Column: A suitable reversed-phase column (e.g., C18 or Phenyl, 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Methanol.

    • Gradient Program: Establish a gradient to ensure separation from matrix components (e.g., 5% B to 95% B over 10 minutes).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ion Source: Electrospray Ionization (ESI) in positive mode.

    • MRM Transitions: Monitor at least two transitions for this compound for quantification and confirmation. These must be determined by infusing a standard solution.

    • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.

Protocol 2: GC-TEA Analysis of this compound (Illustrative Method Requiring Validation)

This protocol is an illustrative example for the analysis of a non-volatile nitrosamine like NSAR and requires full validation.

  • Sample Preparation and Derivatization:

    • Extract the this compound from the sample matrix using a suitable solvent (e.g., methanol or dichloromethane) followed by a clean-up step if necessary (e.g., solid-phase extraction).

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at a low temperature.

    • Reconstitute the residue in a suitable solvent (e.g., acetonitrile).

    • Add a derivatizing agent (e.g., a silylating agent like BSTFA or an esterification agent) and heat as required to form a volatile derivative. This step must be carefully optimized.

  • GC-TEA Conditions:

    • GC System: A gas chromatograph with a split/splitless inlet.

    • Column: A suitable capillary column (e.g., a wax column).

    • Carrier Gas: Helium at a constant flow.

    • Inlet Temperature: Optimized to be high enough for volatilization but low enough to prevent thermal degradation (e.g., 200-250 °C).

    • Oven Temperature Program: A program that provides good separation of the derivatized NSAR from other components (e.g., start at 50 °C and ramp to 220 °C).

    • TEA Detector:

      • Interface Temperature: ~250 °C.

      • Pyrolyzer Temperature: ~550 °C.

      • Follow the manufacturer's instructions for the operation of the TEA detector.

Visualizations

Experimental Workflow Diagrams

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve/Extract in Solvent weigh->dissolve centrifuge Centrifuge dissolve->centrifuge filter Filter Supernatant centrifuge->filter inject Inject into LC-MS/MS filter->inject separate Chromatographic Separation inject->separate detect MS/MS Detection (MRM) separate->detect quantify Quantify using Calibration Curve detect->quantify report Report Results quantify->report

Caption: LC-MS/MS Experimental Workflow for this compound Analysis.

GCTEA_Workflow cluster_prep Sample Preparation cluster_analysis GC-TEA Analysis cluster_data Data Processing extract Extract NSAR cleanup Clean-up (e.g., SPE) extract->cleanup dry Evaporate to Dryness cleanup->dry derivatize Derivatize dry->derivatize inject Inject into GC-TEA derivatize->inject separate Chromatographic Separation inject->separate detect TEA Detection separate->detect quantify Quantify detect->quantify report Report Results quantify->report

Caption: GC-TEA Experimental Workflow for this compound Analysis.

Troubleshooting Logic Diagram

Troubleshooting_Peak_Tailing start Peak Tailing Observed q1 Are all peaks tailing? start->q1 a1_yes Likely a physical or system-wide issue. q1->a1_yes Yes a1_no Likely a chemical interaction issue specific to the analyte. q1->a1_no No sol1 Check for column void or blocked frit. Back-flush or replace column. Check for extra-column volume. a1_yes->sol1 q2 Is the analyte a basic compound? a1_no->q2 a2_yes Secondary interactions with silanols are likely. q2->a2_yes Yes a2_no Consider other causes. q2->a2_no No sol2 Lower mobile phase pH. Use an end-capped or different stationary phase column. a2_yes->sol2 q3 Does the tailing decrease with sample dilution? a2_no->q3 a3_yes Column overload. q3->a3_yes Yes a3_no Possible co-eluting interference. q3->a3_no No sol3 Dilute the sample. a3_yes->sol3 sol4 Improve sample clean-up. Adjust chromatographic conditions for better resolution. a3_no->sol4

Caption: Troubleshooting Decision Tree for Peak Tailing in HPLC.

References

Technical Support Center: Analysis of N-Nitrososarcosine (NSAR)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during the analysis of N-Nitrososarcosine (NSAR).

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the analysis of NSAR.

Issue 1: Poor or No Chromatographic Retention of NSAR in Reversed-Phase LC

  • Question: My this compound peak is eluting at or near the solvent front with no retention on my C18 column. How can I improve its retention?

  • Answer: this compound is a highly polar compound, which leads to poor retention on traditional reversed-phase columns like C18. Here are several approaches to address this issue:

    • Use a HILIC Column: Hydrophilic Interaction Liquid Chromatography (HILIC) is an effective alternative for retaining and separating polar compounds. HILIC columns use a polar stationary phase with a high organic content mobile phase.

    • Employ Ion-Pairing Reagents: The addition of an ion-pairing reagent, such as triethylamine (B128534) (TEA), to the mobile phase can improve the retention of acidic analytes like NSAR on reversed-phase columns. However, be aware that ion-pairing reagents can cause ion suppression in mass spectrometry.[1]

    • Utilize an Aqueous C18 Column: These columns are designed to be more stable in highly aqueous mobile phases and can provide better retention for polar analytes.

Issue 2: Inconsistent and Inaccurate Quantification Results

  • Question: I am observing significant variability in my quantitative results for NSAR, even with replicate injections of the same sample. What could be the cause?

  • Answer: A major pitfall in NSAR analysis is the presence of E/Z stereoisomers which can exhibit different responses in the mass spectrometer.[2][3][4]

    • Isomer Interconversion: In solution, NSAR exists as an equilibrium of E and Z isomers. This ratio can be unstable in freshly prepared standard solutions, leading to inconsistent detector responses.[2][3][4]

    • Differential MS/MS Response: The E and Z isomers of NSAR can have different fragmentation patterns and intensities in the mass spectrometer, with reported response differences of up to a factor of two.[2][3][4]

    • Troubleshooting Steps:

      • Allow for Equilibration: Let your standard solutions and samples equilibrate for a consistent period before analysis to ensure a stable isomer ratio.

      • Chromatographic Separation: If possible, develop a chromatographic method that can separate the E and Z isomers. This will allow for individual quantification.

      • Summation of Peaks: If the isomers are not fully resolved, ensure that the peak integration includes both isomer peaks.

      • Isotope-Labeled Internal Standard: Use an isotope-labeled internal standard for NSAR (e.g., NSAR-d3) to compensate for variations in ionization and instrument response.[5]

Issue 3: Suspected Artifactual Formation of NSAR During Sample Preparation

  • Question: I am concerned that NSAR may be forming artificially during my sample preparation from precursor molecules in the matrix. How can I prevent this?

  • Answer: Artifactual formation of nitrosamines is a well-known issue, especially in matrices containing amines and nitrosating agents. To mitigate this:

    • Use of Inhibitors: Add a nitrosation inhibitor, such as ascorbic acid or sulfamic acid, to your sample extraction solvent.[6] Ascorbic acid is effective in preventing the reaction between amines and nitrosating agents.

    • Control of pH: Nitrosation is often favored under acidic conditions.[7] Maintaining a neutral or slightly basic pH during sample preparation, where possible, can help minimize artifact formation.

    • Temperature Control: Keep samples cool during preparation and storage, as elevated temperatures can accelerate the rate of nitrosation.

Frequently Asked Questions (FAQs)

General Questions

  • What are the most common analytical techniques for this compound analysis?

    • The most common and modern technique is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and selectivity, and it does not typically require derivatization.[2][5] Historically, Gas Chromatography with a Thermal Energy Analyzer (GC-TEA) has been used, but it requires a derivatization step to make the non-volatile NSAR amenable to GC analysis.[5][8]

  • Why is derivatization necessary for GC-TEA analysis of NSAR?

    • This compound is a non-volatile N-nitrosamino acid. Gas chromatography is suitable for volatile compounds. Therefore, a derivatization step, such as esterification, is required to convert NSAR into a more volatile derivative that can be analyzed by GC.[5]

LC-MS/MS Specific Questions

  • What are typical LC-MS/MS parameters for NSAR analysis?

    • A common approach involves using a HILIC column with a mobile phase gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) formate). Detection is typically performed using electrospray ionization (ESI) in positive ion mode, monitoring for specific precursor-to-product ion transitions.

  • How can I mitigate matrix effects in my LC-MS/MS analysis?

    • Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS/MS. To mitigate them:

      • Effective Sample Cleanup: Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components from the sample matrix.[9]

      • Isotope Dilution: Employing an isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effects.[5]

      • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is similar to the samples being analyzed.

GC-TEA Specific Questions

  • What are the main challenges of using GC-TEA for NSAR analysis?

    • The primary challenges include the need for a time-consuming and potentially variable derivatization step, which can introduce errors.[5] Additionally, the TEA detector, while selective for nitroso compounds, can sometimes have interferences from other nitrogen-containing compounds.[10]

Quantitative Data Summary

The following tables summarize key quantitative data for the analysis of this compound.

Table 1: Performance of LC-MS/MS Method for this compound in Tobacco [5]

ParameterValue
Linearity (R²)≥ 0.999
Range3–2000 ng/mL
Limit of Detection (LOD)27.3 ng/g
Limit of Quantification (LOQ)91.0 ng/g
Precision (RSD%)7.94% (at 550.5 ng/g)

Table 2: Comparison of Analytical Techniques for Nitrosamine Analysis

FeatureLC-MS/MSGC-TEA
Derivatization Not typically required for NSAR[5]Required for NSAR[5]
Selectivity High (based on mass-to-charge ratio)[7]High (for N-nitroso group)[8]
Sensitivity Generally very high (low ng/g levels)[5]High, but can be limited by derivatization efficiency
Common Issues Matrix effects, E/Z isomer response differences[2][9]Derivatization variability, potential interferences[5][10]

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of this compound in a Solid Matrix (e.g., Tobacco)

This protocol is a generalized procedure based on methodologies described in the literature.[5]

  • Sample Preparation:

    • Weigh approximately 1g of the homogenized solid sample into a centrifuge tube.

    • Add an appropriate amount of an isotope-labeled internal standard (e.g., NSAR-d3).

    • Add 10 mL of extraction solution (e.g., 1% formic acid in water) containing a nitrosation inhibitor (e.g., ascorbic acid).

    • Vortex or shake for 30 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.22 µm filter.

  • LC-MS/MS Conditions:

    • LC System: UHPLC system

    • Column: HILIC column (e.g., 100 x 2.1 mm, 1.7 µm)

    • Mobile Phase A: 0.1% Formic acid in water with 10 mM ammonium formate

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: Start with a high percentage of mobile phase B, and gradually increase the percentage of mobile phase A.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • MS System: Triple quadrupole mass spectrometer

    • Ionization: Electrospray ionization (ESI), positive mode

    • MRM Transitions: Monitor for specific precursor and product ions for both NSAR and its internal standard.

Protocol 2: GC-TEA Analysis of this compound (General Approach)

This protocol outlines a general workflow as specific detailed protocols for NSAR are less common in recent literature.

  • Sample Extraction:

    • Extract the sample using an appropriate solvent, including a nitrosation inhibitor.

    • Perform a sample cleanup, for example, using liquid-liquid extraction or solid-phase extraction.

  • Derivatization (Esterification):

    • Evaporate the cleaned extract to dryness.

    • Reconstitute in a suitable solvent (e.g., methanol).

    • Add an esterifying agent (e.g., diazomethane (B1218177) or a safer alternative like (trimethylsilyl)diazomethane with a catalyst).

    • Allow the reaction to proceed to completion.

    • Quench any excess derivatizing agent.

    • Reconstitute the derivatized sample in a solvent suitable for GC injection (e.g., hexane).

  • GC-TEA Conditions:

    • GC System: Gas chromatograph

    • Injector: Splitless mode

    • Column: A mid-polarity capillary column (e.g., DB-1701).

    • Carrier Gas: Helium

    • Oven Temperature Program: A suitable temperature gradient to separate the derivatized NSAR from other components.

    • Detector: Thermal Energy Analyzer (TEA)

Visualizations

This compound (NSAR) Formation Pathway Sarcosine Sarcosine (Secondary Amine Precursor) NSAR This compound (NSAR) Sarcosine->NSAR Nitrosation Nitrosating_Agent Nitrosating Agent (e.g., Nitrite in acidic conditions) Nitrosating_Agent->NSAR

Caption: Formation of this compound from its precursors.

Troubleshooting Workflow for NSAR Analysis Start Start Analysis Problem Inaccurate/Inconsistent Results? Start->Problem Check_Isomers Check for E/Z Isomer Response Differences Problem->Check_Isomers Yes Check_Artifacts Investigate Artifactual Formation Problem->Check_Artifacts Yes, after isomer check End Reliable Results Problem->End No Solution_Isomers Equilibrate Solutions & Integrate Both Peaks or Separate Check_Isomers->Solution_Isomers Solution_Artifacts Add Nitrosation Inhibitor (e.g., Ascorbic Acid) Check_Artifacts->Solution_Artifacts Solution_Isomers->Problem Solution_Artifacts->Problem

Caption: A logical workflow for troubleshooting common issues in NSAR analysis.

References

Validation & Comparative

A Comparative Guide to the Analysis of N-Nitrososarcosine: LC-MS/MS vs. GC-TEA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of N-nitrosamines, such as N-Nitrososarcosine (NSAR), a potential human carcinogen, is of paramount importance in pharmaceutical quality control, food safety, and environmental monitoring. Historically, Gas Chromatography with a Thermal Energy Analyzer (GC-TEA) was the established method for such analyses. However, recent advancements have positioned Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) as a powerful and often preferred alternative. This guide provides an objective comparison of these two analytical techniques for the determination of NSAR, supported by available experimental data and detailed methodologies.

Executive Summary

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) has emerged as a superior technique for the routine analysis of this compound, offering a simpler, faster, and more direct method without the need for chemical derivatization.[1][2] In contrast, Gas Chromatography with a Thermal Energy Analyzer (GC-TEA), while highly specific for N-nitroso compounds, necessitates a cumbersome derivatization step to convert the non-volatile NSAR into a form suitable for gas chromatography.[1][2] While specific modern quantitative performance data for GC-TEA analysis of NSAR is scarce in recent literature, historical data and the analysis of similar compounds suggest that LC-MS/MS generally provides lower detection and quantification limits.

Performance Comparison

The following table summarizes the key performance characteristics of LC-MS/MS for the analysis of this compound. Due to the limited availability of recent, validated quantitative data for the GC-TEA analysis of NSAR, the presented values for this method are based on historical literature and should be considered as estimations.

ParameterLC-MS/MSGC-TEA
Limit of Detection (LOD) 27.3 ng/g~10 µg/kg (in meat products)[3]
Limit of Quantitation (LOQ) 91.0 ng/gNot explicitly found in recent literature
Linearity (R²) ≥ 0.999 (3-2400 ng/g)Not explicitly found in recent literature
Precision (RSD%) 7.94%Not explicitly found in recent literature
Derivatization Required? NoYes (e.g., esterification)[3]
Analysis Time FasterSlower due to derivatization
Specificity High (based on mass transitions)High (specific to N-nitroso group)

Experimental Methodologies

LC-MS/MS: A Direct Approach

The LC-MS/MS method offers a streamlined workflow for the analysis of NSAR, characterized by a straightforward sample extraction and direct injection into the LC-MS/MS system.

Sample Preparation:

  • Extraction: A representative sample (e.g., 1 gram of tobacco) is extracted with an acidic aqueous solution (e.g., 2% formic acid in water).

  • Internal Standard: An isotopically labeled internal standard (e.g., this compound-d3) is added to the sample prior to extraction to ensure accurate quantification.

  • Clean-up: The extract is subjected to a clean-up procedure, such as supported liquid extraction (SLE) or solid-phase extraction (SPE), to remove matrix interferences.

  • Concentration and Reconstitution: The cleaned extract is evaporated to dryness under a stream of nitrogen and reconstituted in a suitable solvent compatible with the LC mobile phase.

Instrumentation:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Analytical Column: A C18 reversed-phase column is typically used for chromatographic separation.

Chromatographic and Mass Spectrometric Conditions:

  • Mobile Phase: A gradient elution using a mixture of an aqueous solution with an organic modifier (e.g., water with 0.1% formic acid and methanol (B129727) or acetonitrile).

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for NSAR and its internal standard are monitored.

GC-TEA: The Traditional, Derivatization-Reliant Method

The analysis of the non-volatile this compound by GC-TEA is contingent upon a chemical derivatization step to increase its volatility. A historical method for the analysis of NSAR in cured meat products involved its conversion to a methyl ester prior to GC analysis.[3]

Sample Preparation:

  • Extraction: The initial extraction of NSAR from the sample matrix is typically performed using an aqueous or organic solvent.

  • Clean-up: The extract undergoes a clean-up procedure, which may involve liquid-liquid extraction and/or ion-exchange chromatography to isolate the N-nitrosoamino acids.[3]

  • Derivatization (Esterification): The cleaned-up extract containing NSAR is derivatized to form a more volatile compound. A common approach for N-nitrosoamino acids is esterification, for example, by reaction with diazomethane (B1218177) or by using an alcohol in the presence of an acid catalyst to form the corresponding methyl or ethyl ester.

  • Final Extraction: The derivatized NSAR is then extracted into an organic solvent suitable for GC injection.

Instrumentation:

  • Gas Chromatograph: A gas chromatograph equipped with a suitable capillary column.

  • Detector: A Thermal Energy Analyzer (TEA), which is highly specific for the detection of N-nitroso compounds.

Chromatographic and Detection Conditions:

  • Injector: A split/splitless or other appropriate injector is used.

  • Carrier Gas: An inert gas such as helium or nitrogen.

  • Temperature Program: A temperature gradient is applied to the GC oven to achieve separation of the analytes.

  • TEA Detection: The TEA detector pyrolyzes the eluting compounds, and if a nitroso group is present, it is cleaved and detected via a chemiluminescence reaction, providing high specificity.

Visualizing the Workflows

To better illustrate the procedural differences between the two methods, the following diagrams outline the general experimental workflows.

LCMSMS_Workflow cluster_LCMSMS LC-MS/MS Workflow Sample Sample Extraction Extraction with Internal Standard Sample->Extraction Cleanup Clean-up (SLE/SPE) Extraction->Cleanup Evaporation Evaporation & Reconstitution Cleanup->Evaporation Analysis LC-MS/MS Analysis Evaporation->Analysis

LC-MS/MS Analytical Workflow

GCTEA_Workflow cluster_GCTEA GC-TEA Workflow Sample Sample Extraction Extraction Sample->Extraction Cleanup Clean-up Extraction->Cleanup Derivatization Derivatization (Esterification) Cleanup->Derivatization FinalExtraction Final Extraction Derivatization->FinalExtraction Analysis GC-TEA Analysis FinalExtraction->Analysis

GC-TEA Analytical Workflow

Logical Comparison of the Methods

The choice between LC-MS/MS and GC-TEA for this compound analysis involves a trade-off between modern, direct analysis and traditional, indirect methods. The following diagram illustrates the key advantages and disadvantages of each technique.

Method_Comparison cluster_Comparison Comparison of Analytical Methods for this compound cluster_LCMSMS_Pros Advantages cluster_LCMSMS_Cons Disadvantages cluster_GCTEA_Pros Advantages cluster_GCTEA_Cons Disadvantages LCMSMS LC-MS/MS LC_Pro1 No Derivatization LCMSMS->LC_Pro1 leads to LC_Pro2 High Sensitivity & Specificity LCMSMS->LC_Pro2 LC_Pro3 Faster Sample Throughput LCMSMS->LC_Pro3 LC_Pro4 Direct Analysis LCMSMS->LC_Pro4 LC_Con1 Potential for Matrix Effects LCMSMS->LC_Con1 can have LC_Con2 Higher Initial Instrument Cost LCMSMS->LC_Con2 GCTEA GC-TEA GC_Pro1 High Specificity for N-nitroso Group GCTEA->GC_Pro1 GC_Pro2 Established Historical Method GCTEA->GC_Pro2 GC_Con1 Derivatization Required GCTEA->GC_Con1 requires GC_Con2 Time-Consuming Sample Prep GCTEA->GC_Con2 GC_Con3 Indirect Analysis GCTEA->GC_Con3 GC_Con4 Limited Recent Data GCTEA->GC_Con4

Advantages and Disadvantages of LC-MS/MS vs. GC-TEA

Conclusion

For the analysis of this compound, LC-MS/MS stands out as the more modern, efficient, and sensitive technique. Its ability to directly analyze NSAR without the need for derivatization significantly simplifies the workflow and reduces analysis time. The high selectivity and sensitivity of tandem mass spectrometry also provide a high degree of confidence in the results.

While GC-TEA remains a highly specific detector for N-nitroso compounds, its application to non-volatile analytes like NSAR is hampered by the necessity of a complex and time-consuming derivatization step. The scarcity of recent, validated performance data for this specific application further positions LC-MS/MS as the recommended method for researchers, scientists, and drug development professionals seeking robust and reliable quantification of this compound.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for N-Nitrososarcosine

Author: BenchChem Technical Support Team. Date: December 2025

The presence of N-nitrosamine impurities, such as N-Nitrososarcosine (NSAR), in pharmaceutical products is a significant safety concern due to their classification as probable human carcinogens.[1] Regulatory agencies worldwide have implemented stringent controls, necessitating highly sensitive and robustly validated analytical methods for their quantification.[1][2] Cross-validation of these methods is crucial to ensure data integrity and consistency across different laboratories and analytical techniques. This guide provides an objective comparison of the primary analytical methods for NSAR quantification, complete with experimental protocols and performance data to support researchers, scientists, and drug development professionals.

Primary Analytical Techniques for this compound Analysis

The quantification of this compound at trace levels is predominantly achieved using chromatography coupled with mass spectrometry. The two most common and effective methods are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).[3]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a versatile and widely reported technique suitable for a broad range of N-nitrosamines, including those that are less volatile or thermally unstable like NSAR.[1][4]

  • Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This method is particularly effective for volatile nitrosamines and can offer high sensitivity.[3][5]

Experimental Protocols

Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods. Below are representative protocols for LC-MS/MS and GC-MS/MS analysis of nitrosamines, which can be adapted for this compound.

LC-MS/MS Method Protocol

  • Sample Preparation:

    • Accurately weigh a sample equivalent to 500 mg of the active pharmaceutical ingredient (API) into a 50 mL centrifuge tube.

    • Add 25 mL of methanol (B129727) and sonicate for 30 minutes.

    • Centrifuge the sample at 4000 rpm for 10 minutes.

    • Filter the resulting supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.[3]

  • Chromatographic and Mass Spectrometric Conditions:

    • HPLC System: An Agilent 1260 Infinity II or equivalent system.[3]

    • Column: ACE C18-AR (4.6 mm × 150 mm, 3 µm).[3]

    • Mobile Phase A: 0.1% formic acid in water.[3]

    • Mobile Phase B: Methanol.[3]

    • Gradient: A time-based gradient program should be established to ensure optimal separation.[3]

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • MRM Transitions: Specific precursor and product ions for this compound would need to be determined.

GC-MS/MS Method Protocol

  • Sample Preparation:

    • Weigh 1.0 g of the sample into a 50 mL centrifuge tube.

    • Add 10 mL of dichloromethane (B109758) and vortex for 1 minute.

    • Spike the sample with an appropriate internal standard (e.g., NSAR-d3).

    • Sonicate for 10 minutes, followed by centrifugation at 5000 rpm for 5 minutes.

    • Transfer the supernatant to a clean tube and concentrate it to 1 mL under a gentle stream of nitrogen.

    • Transfer the concentrated extract to a GC vial for analysis.[3]

  • Chromatographic and Mass Spectrometric Conditions:

    • GC System: An Agilent 7890B or equivalent system.[3]

    • Column: Agilent VF-WAXms (30 m × 0.25 mm, 0.25 µm).[3]

    • Inlet Temperature: 230 °C.[3]

    • Injection Mode: Splitless.[3]

    • Oven Temperature Program: Start at 40 °C, hold for 5 minutes, then ramp to 240 °C at 10 °C/min, and hold for 5 minutes.[3]

    • Carrier Gas: Helium at a constant flow rate.[3]

    • Mass Spectrometer: An Agilent 7000D Triple Quadrupole GC/MS or equivalent.[3]

    • Ion Source: Electron Ionization (EI) at 70 eV.[3]

    • MRM Transitions: Specific precursor and product ions for this compound would need to be determined.

Data Presentation: Performance Comparison

The following table summarizes the performance characteristics of LC-MS/MS and GC-MS/MS for the analysis of nitrosamines. While specific data for this compound may vary, this provides a general comparison.

ParameterLC-MS/MSGC-MS/MS
Applicability Versatile for a broad range of nitrosamines, including less volatile and thermally unstable compounds.[3]Preferred for volatile nitrosamines.[3][5]
**Linearity (R²) **≥ 0.99[6]≥ 0.99[6]
LOD 27.3 ng/g[4]< 1 µg[6][7]
LOQ 91.0 ng/g[4]-
Recovery -Average 108.66 ± 9.32%[6][7]
Precision (RSD) < 15%< 6%[6][7]

Workflow for Cross-Validation of Analytical Methods

The cross-validation of analytical methods is a systematic process to ensure that a new or modified method provides equivalent results to an established method.

Cross_Validation_Workflow Cross-Validation Workflow for Analytical Methods A Define Acceptance Criteria B Select Validated Reference Method A->B C Develop/Optimize New Method B->C D Perform Full Validation of New Method C->D E Analyze Same Samples by Both Methods D->E F Compare Results Statistically E->F G Results Meet Acceptance Criteria? F->G H Method is Cross-Validated G->H Yes I Investigate Discrepancies G->I No J Re-evaluate and Modify New Method I->J J->D

Caption: A flowchart illustrating the key steps in the cross-validation of analytical methods.

By following these protocols and the cross-validation workflow, researchers and drug development professionals can ensure the reliability and consistency of their analytical data for this compound, ultimately contributing to the safety and quality of pharmaceutical products.

References

A Comparative Guide to Inter-laboratory N-Nitrososarcosine (NSAR) Measurement Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the quantification of N-Nitrososarcosine (NSAR), a non-volatile nitrosamine (B1359907) of concern in various consumer products and pharmaceuticals. In the absence of a direct, formal inter-laboratory comparison study for NSAR, this document synthesizes data from various published studies to compare the performance of commonly employed analytical techniques from different laboratories. The focus is on providing a clear overview of method performance, experimental protocols, and the logical workflows involved in NSAR analysis.

Introduction to Analytical Approaches

The determination of NSAR in complex matrices has historically been approached by two primary analytical techniques: Gas Chromatography-Thermal Energy Analysis (GC-TEA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Gas Chromatography-Thermal Energy Analysis (GC-TEA): This has been a traditional approach for nitrosamine analysis. For non-volatile nitrosamines like NSAR, the methodology necessitates a derivatization step to convert the analyte into a more volatile form suitable for gas chromatography.[1][2] The TEA detector is highly specific for the nitroso functional group, offering excellent selectivity.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This modern technique has gained prominence for its high sensitivity, selectivity, and the ability to analyze non-volatile compounds like NSAR directly without the need for derivatization.[1][2] The use of an isotope-labeled internal standard in this method further enhances the accuracy and precision of quantification.[1]

Data Presentation: Quantitative Performance Comparison

The following table summarizes the quantitative performance parameters of the two primary analytical methods for this compound as reported in scientific literature. This data provides a basis for comparing the capabilities of each method.

Performance Parameter LC-MS/MS (in Tobacco Matrix) GC-TEA (in Cured Meat)
Limit of Detection (LOD) 27.3 ng/g[3]Not explicitly stated for NSAR, but generally around 0.1 ng/g for volatile nitrosamines
Limit of Quantification (LOQ) 91.0 ng/g[1][3]A trace amount of ~10 ng/g was reported in one product[4]
Linearity (R²) ≥ 0.999 (Concentration Range: 3–2000 ng/mL)[1][2]Data not available
Precision (Relative Standard Deviation) 7.94%[1][3]Data not available
Derivatization Required No[1]Yes (e.g., conversion to methyl ester)[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. Below are representative experimental protocols for the analysis of this compound by LC-MS/MS and GC-TEA.

1. LC-MS/MS Method for NSAR in Tobacco Products

This method is noted for its simplicity and robustness, avoiding the need for derivatization.[1]

  • Sample Preparation: Supported Liquid-Liquid (SL-L) Extraction

    • A homogenized sample of the tobacco product is weighed.

    • An isotope-labeled internal standard (e.g., NSAR-d3) is added to the sample.

    • The sample is extracted using an appropriate buffer solution.

    • The extract is then loaded onto a supported liquid-liquid extraction cartridge.

    • The analyte is eluted from the cartridge using an organic solvent.

    • The eluate is evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.

  • Instrumental Analysis: LC-MS/MS

    • Chromatography: Reversed-phase liquid chromatography is used to separate NSAR from other matrix components.

    • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for detection and quantification, ensuring high selectivity and sensitivity.

2. GC-TEA Method for NSAR in Cured Meat Products

This traditional method involves a more extensive sample cleanup and a mandatory derivatization step.[4]

  • Sample Preparation and Derivatization

    • The meat sample is homogenized and subjected to liquid-liquid extraction to isolate the non-volatile nitrosamines.

    • The extract undergoes a cleanup procedure using ion-exchange chromatography to remove interfering substances.

    • The cleaned extract containing NSAR is then derivatized to form its methyl ester, a more volatile compound. This is often achieved by reaction with diazomethane (B1218177) or BF3-methanol.[2]

    • The resulting derivative is then concentrated into a suitable solvent for GC-TEA analysis.

  • Instrumental Analysis: GC-TEA

    • Gas Chromatography: The derivatized sample is injected into a gas chromatograph, where the NSAR-methyl ester is separated from other components on a capillary column.

    • Thermal Energy Analyzer (TEA): The column effluent is introduced into the TEA detector. The detector pyrolyzes the nitrosamine, releasing a nitric oxide (NO) radical, which is then detected by its chemiluminescent reaction with ozone. This provides high specificity for N-nitroso compounds.

Mandatory Visualizations: Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the experimental workflows for the described analytical methodologies.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis start Homogenized Sample spike Spike with Isotope-Labeled Internal Standard start->spike extract Buffer Extraction spike->extract sll Supported Liquid-Liquid (SL-L) Extraction extract->sll elute Elution with Organic Solvent sll->elute concentrate Evaporation & Reconstitution elute->concentrate lc Liquid Chromatography Separation concentrate->lc msms Tandem Mass Spectrometry (MRM) lc->msms data Data Acquisition & Quantification msms->data

Caption: Workflow for this compound analysis by LC-MS/MS.

GCTEA_Workflow cluster_prep Sample Preparation cluster_analysis Analysis start Homogenized Sample lle Liquid-Liquid Extraction start->lle ionex Ion-Exchange Cleanup lle->ionex deriv Derivatization (e.g., Methylation) ionex->deriv concentrate Solvent Concentration deriv->concentrate gc Gas Chromatography Separation concentrate->gc tea Thermal Energy Analyzer (TEA) Detection gc->tea data Data Acquisition & Quantification tea->data

Caption: Workflow for this compound analysis by GC-TEA.

References

Unraveling Carcinogenic Potency: A Comparative Analysis of N-Nitrososarcosine and Other Nitrosamines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – A comprehensive analysis of the carcinogenic potency of N-Nitrososarcosine (NSAR) in comparison to other prevalent nitrosamines reveals significant variations in their ability to induce tumors in animal models. This guide, intended for researchers, scientists, and drug development professionals, synthesizes key experimental data on the carcinogenicity of these compounds, providing a foundation for informed risk assessment and further investigation.

N-Nitrosamines, a class of potent carcinogens, are formed from the reaction of secondary or tertiary amines with a nitrosating agent. Human exposure can occur through various sources, including diet, lifestyle choices, and as contaminants in pharmaceuticals. Understanding the relative carcinogenic potency of different nitrosamines is crucial for establishing safety limits and developing mitigation strategies.

Quantitative Comparison of Carcinogenic Potency

The carcinogenic potency of nitrosamines is often quantified using the TD50 value, which represents the chronic daily dose in mg/kg body weight/day required to induce tumors in 50% of the test animals that would have otherwise been tumor-free. The following table summarizes the TD50 values for this compound and other selected nitrosamines in rodents, derived from the Carcinogenic Potency Database (CPDB) and the Lhasa Carcinogenicity Database (LCDB).[1][2]

Nitrosamine (B1359907)SpeciesTarget Organ(s)TD50 (mg/kg/day)Reference
This compound (NSAR) RatEsophagus1.83CPDB
MouseNasal Cavity, Liver27.8CPDB
N-Nitrosodimethylamine (NDMA) RatLiver, Kidney0.096[3]
MouseLiver, Lung0.18CPDB
N-Nitrosodiethylamine (NDEA) RatLiver, Esophagus0.0265
MouseLiver, Forestomach0.06CPDB
N-Nitrosodi-n-butylamine (NDBA) RatBladder, Liver0.44[4]
MouseBladder, Forestomach1.9CPDB
N-Nitrosopiperidine (NPIP) RatEsophagus, Nasal Cavity0.13
MouseForestomach, Lung0.82CPDB
N-Nitrosopyrrolidine (NPYR) RatLiver1.3CPDB
MouseLiver4.6CPDB

Caption: Comparative TD50 values of this compound and other common nitrosamines in rats and mice.

The Mechanism of Action: A Pathway to Carcinogenesis

N-nitroso compounds are not directly carcinogenic but require metabolic activation to exert their genotoxic effects.[5] This process, primarily mediated by cytochrome P450 (CYP) enzymes in the liver and other tissues, transforms the parent nitrosamine into a highly reactive electrophilic species.[6][7]

In the case of this compound, metabolic activation is believed to proceed via α-hydroxylation, leading to the formation of an unstable α-hydroxy-nitrosamine. This intermediate then spontaneously decomposes to yield a methyldiazonium ion, a potent alkylating agent.[7] This reactive cation can then form covalent adducts with cellular macromolecules, most critically with DNA.

The formation of DNA adducts, such as O⁶-methylguanine, can lead to miscoding during DNA replication, resulting in point mutations in critical genes like KRAS and p53.[8] The accumulation of such genetic damage can disrupt normal cellular processes, including cell cycle control and apoptosis, ultimately initiating the process of carcinogenesis.[9]

G General Metabolic Activation and Carcinogenic Pathway of N-Nitrosamines cluster_0 Metabolic Activation (e.g., in Liver) cluster_1 Cellular Damage and Carcinogenesis N-Nitrosamine N-Nitrosamine CYP Enzymes CYP Enzymes N-Nitrosamine->CYP Enzymes Oxidation alpha-Hydroxy-nitrosamine alpha-Hydroxy-nitrosamine CYP Enzymes->alpha-Hydroxy-nitrosamine α-hydroxylation Diazonium Ion Diazonium Ion alpha-Hydroxy-nitrosamine->Diazonium Ion Spontaneous Decomposition DNA DNA Diazonium Ion->DNA Alkylation DNA Adducts DNA Adducts DNA->DNA Adducts Mutation Mutation DNA Adducts->Mutation Miscoding during Replication Cancer Cancer Mutation->Cancer Loss of Cell Cycle Control

Caption: Metabolic activation and carcinogenic pathway of N-nitrosamines.

Experimental Protocols for Carcinogenicity Assessment

The carcinogenic potential of nitrosamines is typically evaluated through long-term in vivo bioassays in rodent models. These studies are designed to assess the tumor-inducing capacity of a chemical over the lifespan of the animal. A generalized experimental protocol is outlined below.

1. Animal Model and Husbandry:

  • Species: Two rodent species are typically used, most commonly Fischer 344 rats and B6C3F1 mice.[10]

  • Sex: Both male and female animals are included in the study.[10]

  • Group Size: To ensure statistical validity, a minimum of 50 animals per sex per dose group is recommended.[10]

  • Housing: Animals are housed in a controlled environment with regulated temperature, humidity, and light-dark cycles. They are provided with a standard diet and water ad libitum, unless the test substance is administered through these routes.

2. Dose Administration:

  • Dose Selection: At least three dose levels (low, medium, and high) and a concurrent control group are used. The highest dose is often the Maximum Tolerated Dose (MTD), determined from shorter-term toxicity studies.

  • Routes of Administration: The route of administration is chosen to mimic potential human exposure and can include oral (in drinking water or feed), gavage, or intraperitoneal injection. For this compound, studies have utilized dietary and drinking water administration.[11]

  • Duration of Exposure: The exposure period is typically for the majority of the animal's lifespan (e.g., 24 months for rats).

3. Observation and Endpoint Analysis:

  • Clinical Observation: Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are monitored regularly.

  • Necropsy and Histopathology: At the end of the study, all animals are subjected to a complete necropsy. All organs and tissues are examined macroscopically for tumors. Tissues are collected and preserved for microscopic histopathological evaluation to identify and classify tumors.

  • Data Analysis: Tumor incidence data are statistically analyzed to determine if there is a significant increase in tumors in the dosed groups compared to the control group. The TD50 is then calculated from these dose-response data.

G General Experimental Workflow for Nitrosamine Carcinogenicity Bioassay Start Start Dose Range-Finding Study Dose Range-Finding Study Start->Dose Range-Finding Study Long-Term Bioassay Long-Term Bioassay Dose Range-Finding Study->Long-Term Bioassay Determine MTD Dose Administration Dose Administration Long-Term Bioassay->Dose Administration In-life Observations In-life Observations Dose Administration->In-life Observations Chronic Exposure Necropsy & Histopathology Necropsy & Histopathology In-life Observations->Necropsy & Histopathology Terminal Sacrifice Data Analysis & TD50 Calculation Data Analysis & TD50 Calculation Necropsy & Histopathology->Data Analysis & TD50 Calculation End End Data Analysis & TD50 Calculation->End

Caption: Workflow for a typical rodent carcinogenicity bioassay.

Conclusion

The data presented in this guide highlight the significant carcinogenic potential of this compound and other nitrosamines. While NSAR is a potent carcinogen, particularly targeting the esophagus in rats and the nasal cavity in mice, its potency varies when compared to other nitrosamines such as the highly potent NDEA. The shared mechanism of metabolic activation and subsequent DNA damage underscores the genotoxic nature of this class of compounds. The standardized experimental protocols outlined provide a framework for the continued evaluation of nitrosamine carcinogenicity, which is essential for safeguarding public health and guiding regulatory decisions.

References

A Comparative Analysis of N-Nitrososarcosine Metabolism Across Species

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the metabolic fate of N-Nitrososarcosine (NSAR) in various species. This document provides a comparative overview of metabolic pathways, quantitative excretion data, and detailed experimental protocols to support further research and risk assessment.

This compound (NSAR) is a nitrosamine (B1359907) compound that has been detected in various food products and is known to be a carcinogenic agent.[1][2] Understanding its metabolic fate across different species is crucial for evaluating its potential risk to human health and for the development of effective risk mitigation strategies. This guide provides a comparative analysis of NSAR metabolism, with a focus on the differences observed between rodent and primate species.

Interspecies Comparison of this compound Metabolism

Significant differences in the metabolism of this compound (NSAR) have been observed across different species, with rodents exhibiting a notably lower metabolic rate compared to what is inferred for primates, including humans.

In rats, NSAR is poorly metabolized. Studies have shown that following oral administration, a substantial portion of the NSAR dose is excreted unchanged. Specifically, it has been reported that 88-96% of an orally administered dose of NSAR is excreted unchanged in the urine and feces of rats.[3] This indicates that in this species, systemic circulation is cleared of NSAR primarily through renal and fecal excretion rather than metabolic conversion.

In contrast, while direct quantitative studies on the percentage of unchanged NSAR excreted after a known dose in humans are limited, available data suggests a different metabolic profile. Human exposure to NSAR has been confirmed through the detection of the compound in urine, with excretion levels ranging from 0.1 to 3.4 μ g/day across various populations.[1] This baseline excretion is likely a result of endogenous formation and dietary intake.[1][4] One study investigating the effect of oral creatine (B1669601) supplementation on NSAR levels in humans found that creatine ingestion does not systematically increase the urinary excretion of NSAR.[5] Although this study did not administer a direct dose of NSAR, it provides a validated method for the quantification of NSAR in human urine, a critical tool for future pharmacokinetic studies. The consistent presence of NSAR in human urine, albeit at low levels, alongside the known metabolic pathways for other nitrosamines in primates, suggests that humans likely metabolize NSAR more extensively than rats.

The primary metabolic pathway for the activation of NSAR is understood to be α-methyl hydroxylation. This enzymatic process, primarily mediated by cytochrome P450 (CYP) enzymes, leads to the formation of unstable intermediates that can ultimately generate reactive species capable of interacting with cellular macromolecules, including DNA. This metabolic activation is a critical step in the carcinogenic activity of many nitrosamines.

The following table summarizes the available quantitative data on the urinary excretion of unchanged NSAR in different species.

SpeciesRoute of AdministrationPercentage of Unchanged NSAR Excreted in Urine/FecesReference
RatOral88-96%[3]
HumanNot specified (endogenous/dietary)0.1 - 3.4 µ g/day (absolute excretion)[1]

Table 1: Quantitative Comparison of Unchanged this compound Excretion

Metabolic Pathway of this compound

The metabolism of this compound is initiated by an oxidative process. The primary activating pathway involves the hydroxylation of the carbon atom alpha to the nitroso group (α-hydroxylation).

This compound Metabolic Pathway NSAR This compound Alpha_Hydroxy α-Hydroxy-N-nitrososarcosine (Unstable Intermediate) NSAR->Alpha_Hydroxy CYP450 Enzymes (α-methyl hydroxylation) Excretion Unchanged this compound (Urine and Feces) NSAR->Excretion Metabolites Formaldehyde + Methylating Agent Alpha_Hydroxy->Metabolites Spontaneous Decomposition DNA_Adducts DNA Adducts Metabolites->DNA_Adducts Reaction with DNA

Caption: Metabolic activation and excretion pathway of this compound.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of this compound metabolism across species. Below are representative protocols for in vivo and in vitro studies, as well as analytical methods for quantification.

In Vivo Metabolism Study in a Primate Model (Adapted from studies on other nitrosamines)

This protocol is adapted from methodologies used for studying the metabolism of other nitrosamines, such as N'-nitrosonornicotine (NNN), in patas monkeys and can be applied to NSAR.[6]

1. Animal Model and Dosing:

  • Species: Patas monkey (Erythrocebus patas).

  • Dosing: Administer a known dose of this compound (e.g., 1.0 mg/kg body weight) intravenously or via oral gavage. For quantitative excretion studies, the use of radiolabeled NSAR (e.g., ¹⁴C-NSAR) is recommended.

2. Sample Collection:

  • Urine: Collect urine at timed intervals (e.g., 0-8h, 8-24h, 24-48h) using a metabolic cage.

  • Blood: Collect blood samples at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) into heparinized tubes. Centrifuge to separate plasma.

3. Sample Preparation and Analysis:

  • Urine:

    • Measure the total volume of urine collected at each interval.

    • For total NSAR (unchanged and metabolites), an aliquot of urine can be analyzed directly or after enzymatic hydrolysis (if conjugated metabolites are suspected).

    • For unchanged NSAR, perform solid-phase extraction (SPE) for sample cleanup and concentration.

    • Analyze the extracted samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Plasma:

    • Precipitate proteins using a suitable organic solvent (e.g., acetonitrile).

    • Centrifuge and collect the supernatant.

    • Analyze the supernatant by LC-MS/MS for the parent compound and potential metabolites.

In Vitro Metabolism Study using Liver Microsomes

This protocol outlines a general procedure for assessing the in vitro metabolism of NSAR using liver microsomes from different species.

1. Materials:

  • Liver microsomes (from rat, monkey, human)

  • This compound

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

  • Quenching solution (e.g., cold acetonitrile)

2. Incubation:

  • Pre-warm a mixture of liver microsomes (e.g., 0.5 mg/mL protein), NADPH regenerating system, and phosphate buffer at 37°C.

  • Initiate the reaction by adding NSAR (at various concentrations to determine kinetic parameters).

  • Incubate at 37°C with gentle shaking for a specified time (e.g., 0, 5, 15, 30, 60 minutes).

  • Terminate the reaction by adding an equal volume of cold quenching solution.

3. Sample Analysis:

  • Centrifuge the terminated reaction mixture to pellet the precipitated protein.

  • Analyze the supernatant for the depletion of the parent compound (NSAR) and the formation of metabolites using LC-MS/MS.

Analytical Method for this compound Quantification in Urine by LC-MS/MS

1. Sample Preparation:

  • Thaw frozen urine samples at room temperature.

  • Centrifuge to remove any particulate matter.

  • To a 1 mL aliquot of urine, add an internal standard (e.g., deuterated NSAR).

  • Perform solid-phase extraction (SPE) using a mixed-mode cation exchange cartridge to clean up and concentrate the sample.

  • Elute the analyte and internal standard from the SPE cartridge.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

2. LC-MS/MS Conditions:

  • Liquid Chromatography:

    • Column: A reverse-phase C18 column suitable for polar compounds.

    • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for NSAR and its internal standard.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a comparative in vivo metabolism study of this compound.

Experimental Workflow for Comparative in vivo Metabolism Study cluster_species1 Species A (e.g., Rat) cluster_species2 Species B (e.g., Monkey/Human) cluster_analysis Sample Processing and Analysis cluster_comparison Data Comparison and Interpretation Dosing_A Oral Administration of This compound Collection_A Urine & Feces Collection (Metabolic Cages) Dosing_A->Collection_A Extraction Solid-Phase Extraction (SPE) Collection_A->Extraction Dosing_B Oral/IV Administration of This compound Collection_B Urine Collection Dosing_B->Collection_B Collection_B->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quantification Quantification of Unchanged NSAR and Metabolites LCMS->Quantification Comparison Comparative Analysis of Excretion Profiles and Metabolic Patterns Quantification->Comparison

Caption: Workflow for a comparative in vivo metabolism study of this compound.

References

N-Nitrososarcosine as a Biomarker of Exposure: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of N-Nitrososarcosine (NSAR) as a biomarker of exposure, comparing its performance with other key nitrosamines. The information presented is supported by experimental data to aid in the selection of appropriate biomarkers for research and clinical applications.

Introduction to this compound and Other Nitrosamine (B1359907) Biomarkers

N-Nitrosamines are a class of chemical compounds that are of significant concern due to their carcinogenic properties in animal studies.[1] Human exposure to nitrosamines can occur through various sources, including diet (cured meats, fish, and cheese), tobacco products, and endogenous formation from precursors like nitrites and secondary amines.[2][3] Consequently, the accurate measurement of exposure to these compounds is crucial for risk assessment and in understanding their role in human diseases.

This compound (NSAR) is a non-volatile N-nitrosamino acid that has been investigated as a potential biomarker of endogenous nitrosation.[2] When administered orally to rats, NSAR is excreted almost quantitatively unchanged in urine and feces, suggesting its utility as an index for in vivo N-nitrosation.[2] Other significant nitrosamine biomarkers, particularly in the context of tobacco exposure and cancer risk, include:

  • N-Nitrosodimethylamine (NDMA): A volatile nitrosamine found in various food products and as a contaminant in some pharmaceuticals.[4][5]

  • N-Nitrosonornicotine (NNN): A potent tobacco-specific nitrosamine considered a causative agent for esophageal cancer.[6]

  • 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL): A metabolite of the tobacco-specific lung carcinogen NNK, widely used as a biomarker of tobacco exposure.[6]

This guide will compare NSAR with these alternative biomarkers in terms of their analytical detection, metabolic pathways, and utility in exposure assessment.

Comparative Performance of Nitrosamine Biomarkers

The selection of a biomarker depends on its analytical sensitivity, specificity for a particular exposure, and its correlation with a health outcome. The following tables summarize the quantitative performance of NSAR and other key nitrosamine biomarkers based on available experimental data.

BiomarkerMatrixAnalytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Key Findings
This compound (NSAR) TobaccoLC-MS/MS27.3 ng/g91.0 ng/gDetected in dry snuff reference tobacco at 550.5 ± 43.7 ng/g.[7]
UrineLC-MS/MS--In a Shanghai cohort study, no significant direct association was found between urinary NSAR levels and gastric cancer risk.[8]
N-Nitrosodimethylamine (NDMA) Pharmaceuticals---FDA acceptable intake limit is 96 ng/day.[5]
N-Nitrosonornicotine (NNN) ToenailsLC-ESI-MS/MS0.02 pg/mg-Detected in toenails of smokers, providing a long-term exposure metric.[9]
Saliva-<0.2 pg/mL (LOQ)-Mean level in e-cigarette users was 14.6 pg/mL and in smokers was 94.5 pg/mL.[10]
PlasmaLC-MS/MS-0.3 pg/mL (LLOQ)In smokeless tobacco users, the maximum concentration (Cmax) ranged from 3.5 to 10 pg/mL.[11]
4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) Urine---Has a long half-life of 10 to 18 days, making it suitable for assessing long-term tobacco exposure.[2][12] A significant association has been found between urinary NNAL levels and lung cancer risk.[13]

Experimental Protocols

Accurate quantification of nitrosamine biomarkers is essential for their validation and use. The following sections detail the methodologies for the analysis of NSAR and other nitrosamines in biological matrices.

Protocol for this compound (NSAR) Analysis in Tobacco by LC-MS/MS

This method is adapted from a validated protocol for the determination of NSAR in tobacco and smokeless tobacco products.[7]

1. Sample Preparation:

  • Weigh 2 grams of the homogenized tobacco sample.

  • Spike the sample with an internal standard (e.g., NSAR-D3).

  • Add 25 mL of 2% aqueous formic acid.

  • Agitate for 45 minutes.

  • Load 10 mL of the supernatant onto a solid-supported liquid extraction (SLE) cartridge.

  • Elute the analyte with two 20 mL portions of ethyl formate (B1220265).

  • Evaporate the eluate to dryness under a stream of nitrogen at 50°C.

  • Reconstitute the residue in 1 mL of the mobile phase for LC-MS/MS analysis.

2. Liquid Chromatography Parameters:

  • Column: A suitable column for separating polar compounds, such as a hydrophilic interaction liquid chromatography (HILIC) column, is recommended as conventional C18 columns may not provide adequate retention.

  • Mobile Phase: A gradient elution with a mobile phase consisting of ammonium (B1175870) formate and formic acid in water/acetonitrile is often used.

  • Flow Rate: Typically in the range of 0.3-0.5 mL/min.

  • Injection Volume: 10-20 µL.

3. Mass Spectrometry Parameters:

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode. For N-nitrosoamino acids, negative ESI detecting the deprotonated carboxylate anion [M-H]⁻ can be effective.[8]

  • Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification.

  • Precursor and Product Ions: Specific precursor-to-product ion transitions for NSAR and its internal standard must be optimized. For NSAR (C₃H₆N₂O₃, MW: 118.09), potential transitions should be determined based on its fragmentation pattern.

Signaling and Metabolic Pathways

The biological effects of nitrosamines are contingent on their metabolic activation, primarily by cytochrome P450 (CYP) enzymes.[10][14] This activation leads to the formation of reactive electrophiles that can bind to DNA, leading to mutations and potentially cancer.

General Metabolic Activation Pathway of Nitrosamines

The following diagram illustrates the general pathway for the metabolic activation of nitrosamines. This process involves an initial hydroxylation at the α-carbon position, leading to the formation of an unstable α-hydroxy nitrosamine, which then breaks down to form a DNA-alkylating agent.

Nitrosamine_Metabolism Nitrosamine N-Nitrosamine (e.g., NSAR) CYP450 Cytochrome P450 Enzymes Nitrosamine->CYP450 α-hydroxylation AlphaHydroxy α-Hydroxy Nitrosamine (unstable) CYP450->AlphaHydroxy Decomposition Spontaneous Decomposition AlphaHydroxy->Decomposition Aldehyde Aldehyde/ Ketone Decomposition->Aldehyde Diazohydroxide Alkyldiazohydroxide Decomposition->Diazohydroxide Alkylation DNA Alkylation (DNA Adducts) Diazohydroxide->Alkylation

Caption: General metabolic activation pathway of N-nitrosamines.

Experimental Workflow for NSAR Analysis

The analytical workflow for quantifying NSAR in a biological sample involves several key steps, from sample collection to data analysis.

NSAR_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing SampleCollection Sample Collection (e.g., Urine, Tobacco) Spiking Internal Standard Spiking SampleCollection->Spiking Extraction Solid-Supported Liquid Extraction (SLE) Spiking->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC Liquid Chromatography (HILIC) Evaporation->LC MS Tandem Mass Spectrometry (MRM) LC->MS Quantification Quantification MS->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for the analysis of this compound.

Comparison of Biomarker Utility

The choice of a nitrosamine biomarker is dependent on the specific research question, including the exposure source and the time window of interest.

Biomarker_Comparison cluster_nsar This compound (NSAR) cluster_tobacco Tobacco-Specific Biomarkers cluster_general General Exposure Biomarker NSAR_Source Source: Endogenous formation, Cured meats, Tobacco NSAR_Matrix Matrix: Urine, Tobacco NSAR_Utility Utility: Potential marker of endogenous nitrosation NNN NNN (Source: Tobacco) Matrix: Urine, Saliva, Plasma, Toenails Utility: Esophageal cancer risk NNAL NNAL (Source: Tobacco - NNK metabolite) Matrix: Urine Utility: Long-term tobacco exposure, Lung cancer risk NDMA NDMA (Source: Diet, Pharmaceuticals) Matrix: Various Utility: General nitrosamine exposure

References

Unraveling the Genotoxic Landscape of N-Nitrososarcosine and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 18, 2025 – In the intricate world of drug development and chemical safety assessment, understanding the genotoxic potential of N-nitrosamine impurities is paramount. This guide offers a comprehensive comparison of the relative genotoxicity of N-Nitrososarcosine (NSAR) and its structural analogs, providing researchers, scientists, and drug development professionals with essential data and experimental insights to navigate the complexities of risk assessment.

N-nitrosamines are a class of compounds that have garnered significant attention due to their classification as probable human carcinogens.[1] Many of these compounds require metabolic activation to exert their genotoxic effects, a process that involves the formation of reactive electrophilic species that can interact with DNA, leading to mutations and chromosomal damage.[1][2] This guide focuses on this compound, a carcinogenic N-nitroso amino acid, and compares its genotoxic profile with key analogs to illuminate structure-activity relationships.

Executive Summary

This comparative guide synthesizes available experimental data on the genotoxicity of this compound and its selected analogs, including this compound ethyl ester (NSEE), N-Nitrosoproline (NPRO), and N-Nitroso-N-methylurea (NMU). The data presented herein reveals a spectrum of genotoxic activity, with NMU exhibiting potent, direct-acting mutagenicity, while NPRO is notably non-mutagenic in standard assays but becomes genotoxic upon photoactivation. This compound itself is recognized as a carcinogen, and its ester, NSEE, has been shown to induce tumors in animal models. The compiled data underscores the critical role of chemical structure and metabolic activation in determining the genotoxic potential of this class of compounds.

Comparative Genotoxicity Data

The following tables summarize the available quantitative data from key genotoxicity assays for this compound and its analogs.

Table 1: Bacterial Reverse Mutation Assay (Ames Test) Data

CompoundTester Strain(s)Metabolic Activation (S9)ResultReference(s)
This compound (NSAR) Data not availableData not availableCarcinogenic in animal models[3]
This compound ethyl ester (NSEE) Data not availableData not availableInduces esophageal tumors in rats[4]
N-Nitrosoproline (NPRO) S. typhimurium TA1535WithoutNon-mutagenic in the dark; Mutagenic with sunlight/UVA[5]
N-Nitroso-N-methylurea (NMU) S. typhimurium TA1535, TA100WithoutPotent direct-acting mutagen[6][7]

Table 2: In Vitro Micronucleus Test Data

CompoundCell LineMetabolic Activation (S9)Key FindingReference(s)
This compound (NSAR) Data not availableData not availableData not available
This compound ethyl ester (NSEE) Data not availableData not availableData not available
N-Nitrosoproline (NPRO) Data not availableData not availableData not available
N-Nitroso-N-methylurea (NMU) Human LymphocytesNot requiredInduction of chromatid and chromosome aberrations[8]

Table 3: Comet Assay (Single Cell Gel Electrophoresis) Data

CompoundCell LineKey Finding (% Tail DNA or other metric)Reference(s)
This compound (NSAR) Data not availableData not available
This compound ethyl ester (NSEE) Data not availableData not available
N-Nitrosoproline (NPRO) Human fibroblasts IBR3/9DNA damage detected with UVA irradiation[5]
N-Nitroso-N-methylurea (NMU) Chinese Hamster Ovary (CHO) cellsInduction of DNA single-strand breaks[4]

Experimental Protocols

Detailed methodologies for the key genotoxicity assays cited are crucial for the replication and validation of findings. Below are summaries of the typical protocols employed for testing N-nitroso compounds.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. The assay utilizes various strains of Salmonella typhimurium with pre-existing mutations in the histidine operon, rendering them unable to synthesize histidine.

  • Strain Selection: Strains such as TA100, TA1535, TA98, and TA1537 are commonly used to detect different types of mutations (base-pair substitutions and frameshifts).

  • Metabolic Activation: Since many nitrosamines are not direct-acting mutagens, the test is performed both with and without a metabolic activation system, typically a liver post-mitochondrial fraction (S9) from Aroclor- or phenobarbital/β-naphthoflavone-induced rats or hamsters. For nitrosamines, hamster liver S9 is often more effective.

  • Exposure: The test compound, bacterial culture, and S9 mix (if used) are combined and pre-incubated.

  • Plating: The mixture is then plated on a minimal glucose agar (B569324) medium deficient in histidine.

  • Incubation and Scoring: Plates are incubated for 48-72 hours, and the number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

In Vitro Micronucleus Assay

The in vitro micronucleus assay is used to detect chromosomal damage. It identifies micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.

  • Cell Culture: A suitable mammalian cell line (e.g., CHO, V79, TK6) or primary cells (e.g., human peripheral blood lymphocytes) are cultured.

  • Treatment: Cells are exposed to various concentrations of the test compound, with and without metabolic activation (S9), for a short period (e.g., 3-6 hours) followed by a recovery period, or for a longer period (e.g., 24 hours) without S9.

  • Cytokinesis Block: Cytochalasin B is often added to the culture to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one round of nuclear division.

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa, propidium (B1200493) iodide, or acridine (B1665455) orange).

  • Scoring: The frequency of micronucleated cells is determined by microscopic or flow cytometric analysis, typically by scoring at least 2000 cells per concentration. A dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

  • Cell Preparation and Embedding: A suspension of single cells is mixed with low-melting-point agarose (B213101) and layered onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: The slides are immersed in a lysis solution (containing high salt and detergents) to remove cell membranes and cytoplasm, leaving behind the nuclear material (nucleoids).

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA. An electric field is then applied, causing the negatively charged DNA to migrate towards the anode. Damaged DNA (containing strand breaks) migrates faster and further than intact DNA, forming a "comet" shape with a head (intact DNA) and a tail (fragmented DNA).

  • Neutralization and Staining: The slides are neutralized and stained with a fluorescent DNA dye (e.g., ethidium (B1194527) bromide or SYBR Green).

  • Visualization and Analysis: The comets are visualized using a fluorescence microscope, and the extent of DNA damage is quantified using image analysis software. Common parameters measured include the percentage of DNA in the tail, tail length, and tail moment.

Mechanistic Insights and Visualizations

The genotoxicity of many N-nitrosamines is initiated by their metabolic activation, primarily by cytochrome P450 (CYP) enzymes. This process typically involves the hydroxylation of the α-carbon atom, leading to the formation of an unstable α-hydroxynitrosamine. This intermediate then spontaneously decomposes to form a highly reactive diazonium ion, which is a potent alkylating agent that can form adducts with DNA bases. These DNA adducts, if not repaired, can lead to mispairing during DNA replication and result in mutations.

Genotoxicity_Pathway Nitrosamine (B1359907) N-Nitrosamine CYP450 Cytochrome P450 (e.g., CYP2E1, CYP2A6) Nitrosamine->CYP450 Metabolic Activation AlphaHydroxy α-Hydroxynitrosamine (unstable) CYP450->AlphaHydroxy Diazonium Diazonium Ion (Reactive Electrophile) AlphaHydroxy->Diazonium Spontaneous Decomposition DNA DNA Diazonium->DNA Alkylation DNA_Adduct DNA Adducts (e.g., O6-alkylguanine) DNA->DNA_Adduct Mutation Mutation DNA_Adduct->Mutation Replication CellCycleArrest Cell Cycle Arrest DNA_Adduct->CellCycleArrest Apoptosis Apoptosis DNA_Adduct->Apoptosis DNA_Repair DNA Repair Mechanisms DNA_Adduct->DNA_Repair Recognition DNA_Repair->DNA Repair

Caption: Metabolic activation and genotoxicity pathway of N-nitrosamines.

The diagram above illustrates the general pathway for N-nitrosamine-induced genotoxicity. The initial metabolic activation by CYP enzymes is a critical step for many compounds in this class. The resulting DNA adducts can trigger various cellular responses, including the activation of DNA repair pathways, cell cycle arrest to allow time for repair, or apoptosis (programmed cell death) if the damage is too extensive.

Caption: Workflow for key in vitro genotoxicity assays.

This workflow diagram provides a simplified overview of the main steps involved in the Ames test, the in vitro micronucleus assay, and the comet assay, which are fundamental tools for assessing the genotoxic potential of chemical compounds.

Conclusion

The comparative analysis of this compound and its analogs reveals significant differences in their genotoxic profiles, highlighting the influence of chemical structure on biological activity. While data for this compound itself in standard in vitro genotoxicity assays is limited, its carcinogenicity in animal models warrants a high degree of caution. The potent, direct-acting mutagenicity of NMU contrasts sharply with the photo-dependent genotoxicity of NPRO, illustrating the diverse mechanisms of action within this chemical class. This guide serves as a valuable resource for researchers and professionals in the pharmaceutical industry, providing a foundation for informed decision-making in the safety assessment of N-nitrosamine impurities. Further quantitative studies on this compound and a broader range of its analogs are necessary to build a more complete and predictive model of their genotoxicity.

References

A Comparative Guide to the Analytical Methods for N-Nitrososarcosine (NSAR) Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of N-Nitrososarcosine (NSAR), a potential human carcinogen, is of paramount importance. This guide provides an objective comparison of the leading analytical methodologies for NSAR analysis, supported by available experimental data, to aid in the selection of the most appropriate technique for specific research and quality control needs.

The primary analytical techniques employed for the determination of NSAR include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Thermal Energy Analyzer (GC-TEA), and Gas Chromatography-Mass Spectrometry (GC-MS). Each method offers distinct advantages and limitations in terms of sensitivity, selectivity, and sample preparation requirements.

Performance Comparison of Analytical Methods

The selection of an analytical method for NSAR is often dictated by the sample matrix, the required level of sensitivity, and the available instrumentation. The following table summarizes the key quantitative performance parameters for the most common NSAR analytical methods.

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Precision (%RSD)Accuracy (% Recovery)
LC-MS/MS 4 - 27.3 ng/g[1]14 - 91.0 ng/g[2][3]5 - 8[1][2][3]17 - 90%[2]
GC-TEA Trace levels (<1 ppb)[2]Not explicitly found for NSARNot explicitly found for NSAR84 - 90%[2]
GC-MS ~10 µg/kg[4]Not explicitly found for NSARNot explicitly found for NSARNot explicitly found for NSAR

Detailed Methodologies

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as a highly sensitive and selective method for the direct analysis of NSAR without the need for derivatization.

Sample Preparation (Tobacco) [5]

  • Weigh 2 grams of the tobacco sample.

  • Spike with an internal standard (NSAR-D3).

  • Extract with 25 mL of 2% aqueous formic acid for 45 minutes with agitation.

  • Load 10 mL of the supernatant onto a solid-supported liquid extraction (SLE) cartridge.

  • Elute with two 20 mL portions of ethyl formate.

  • Evaporate the eluate to dryness under a stream of nitrogen at 50°C.

  • Reconstitute the residue in 1 mL of the mobile phase for LC-MS/MS analysis.

Chromatographic Conditions

  • Column: A suitable reversed-phase column is typically used. Due to the high polarity of NSAR, Hydrophilic Interaction Liquid Chromatography (HILIC) columns can also be employed to improve retention.[5]

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., methanol (B129727) or acetonitrile).

  • Detection: Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity.

Gas Chromatography-Thermal Energy Analyzer (GC-TEA)

GC-TEA is a highly specific detection method for nitroso compounds. For non-volatile N-nitrosoamino acids like NSAR, a derivatization step is necessary to increase volatility for gas chromatographic analysis.

Derivatization (Methylation) [2]

  • The extracted NSAR is converted to its more volatile methyl ester.

  • This can be achieved by reaction with diazomethane (B1218177) or BF3-methanol.

Gas Chromatography Conditions

  • The specific column and temperature program will depend on the derivative being analyzed.

Thermal Energy Analyzer (TEA) Detection

  • The TEA detector pyrolyzes the eluting compounds, and the resulting nitric oxide (NO) is detected via a chemiluminescence reaction with ozone. This provides high specificity for N-nitroso compounds.[6]

Gas Chromatography-Mass Spectrometry (GC-MS)

Similar to GC-TEA, GC-MS analysis of NSAR requires a derivatization step to improve its volatility and chromatographic behavior.

Derivatization (Esterification) [4]

  • NSAR is converted to its methyl ester. This is a common derivatization strategy for acidic analytes.

Derivatization (Pentafluorobenzyl Bromide - PFBBr) [7]

  • The dried sample extract is reconstituted.

  • A solution of N,N-diisopropylethylamine (DIPEA) and PFBBr is added.

  • The mixture is heated to facilitate the derivatization reaction.

  • The derivatized sample is then dried and reconstituted in a suitable solvent for GC-MS analysis.

Gas Chromatography-Mass Spectrometry Conditions

  • Injection: Splitless injection is commonly used for trace analysis.

  • Column: A mid-polarity capillary column is often suitable for separating the derivatized NSAR.

  • Detection: Mass spectrometry in Selected Ion Monitoring (SIM) or full scan mode is used for detection and quantification.

Experimental Workflows

NSAR Analysis Workflow cluster_0 Sample Preparation cluster_1 Analytical Method cluster_2 Data Analysis Sample Sample Collection Extraction Extraction Sample->Extraction Cleanup Clean-up/Purification Extraction->Cleanup Derivatization Derivatization (for GC methods) Cleanup->Derivatization LC_MS LC-MS/MS Cleanup->LC_MS GC_TEA GC-TEA Derivatization->GC_TEA GC_MS GC-MS Derivatization->GC_MS Quantification Quantification LC_MS->Quantification GC_TEA->Quantification GC_MS->Quantification Validation Method Validation Quantification->Validation

Caption: General workflow for the analysis of this compound.

Signaling Pathways and Logical Relationships

The formation of this compound is a chemical reaction that does not involve a biological signaling pathway. The logical relationship in its analysis is a sequential process from sample preparation to detection and data interpretation, as illustrated in the workflow diagram above.

References

A Researcher's Guide to Solid-Phase Extraction of N-Nitrososarcosine: A Comparative Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of N-nitrosamine impurities, the selection of an appropriate sample preparation method is critical for achieving accurate and reliable results. N-Nitrososarcosine (NSAR), a non-volatile nitrosamine, presents a particular challenge due to its high polarity. This guide provides a comparative evaluation of various Solid-Phase Extraction (SPE) cartridges for the extraction of NSAR, supported by experimental data from studies on similar polar nitrosamines, to aid in the selection of the most effective SPE strategy.

Understanding the Challenge: Physicochemical Properties of this compound

This compound is a highly polar molecule, as indicated by its high water solubility and negative octanol-water partition coefficient (log Kow). These properties make it difficult to retain on traditional non-polar reversed-phase (C18) SPE sorbents, often leading to poor recovery.

PropertyValueReference
Molecular Weight118.09 g/mol [1]
Melting Point66-67 °C[1]
Water Solubility1000 g/L at 25°C[2]
log Kow-0.78[2]

Performance Comparison of SPE Cartridges

Direct comparative studies on a wide range of SPE cartridges for this compound are limited in publicly available literature. However, data from studies on other low-molecular-weight and polar nitrosamines can provide valuable insights into the expected performance of different sorbent types. The following table summarizes recovery data for various nitrosamines, including the highly polar N-nitrosodiethanolamine (NDELA), which can serve as a surrogate for estimating the performance for this compound.

SPE CartridgeSorbent TypeTarget AnalytesAverage Recovery (%)Relative Standard Deviation (RSD, %)Reference
Strata™-X-C Polymeric Strong Cation Exchange11 N-Nitrosamines (including NDELA)>80% for 9 out of 11 NAsNot Reported[3]
Oasis™ MCX Polymeric Mixed-Mode Cation Exchange11 N-Nitrosamines (including NDELA)~20% for NDMA, failed to retain NDELANot Reported[3]
Oasis™ HLB Hydrophilic-Lipophilic Balanced Polymeric13 N-NitrosaminesLimited API retentionNot Reported[3]
Strata™-X Polymeric Reversed-Phase13 N-NitrosaminesLimited API retentionNot Reported[3]
HyperSep™ Hypercarb™ Porous Graphitic Carbon13 N-NitrosaminesGood retention of polar compoundsNot Reported[3]
Activated Carbon Activated Carbon9 N-Nitrosamines68-83% for eight of the nine NAsNot Reported[1]
Florisil® Magnesium Silicate7 N-Nitrosamines~85% (for volatile NAs)Not Reported[2]

Inference for this compound: Based on the superior performance with the highly polar NDELA, mixed-mode strong cation exchange cartridges like Strata™-X-C are anticipated to provide the most effective retention and recovery for this compound. The cation exchange functionality can interact with the protonated amine group of NSAR, while the polymeric backbone provides reversed-phase retention. Porous graphitic carbon and activated carbon cartridges also show promise for retaining polar compounds. Traditional polymeric reversed-phase cartridges (Oasis™ HLB, Strata™-X) may offer insufficient retention for the highly polar NSAR.

Experimental Protocols

The following is a generalized experimental protocol for the solid-phase extraction of polar nitrosamines, which can be adapted and optimized for this compound analysis.

Sample Preparation
  • Aqueous Samples (e.g., Water, Beverages): Acidify the sample to pH 2-3 with a suitable acid (e.g., formic acid) to ensure this compound is in its protonated form, which is necessary for retention on cation exchange sorbents.

  • Solid Samples (e.g., Food, Tobacco):

    • Homogenize the sample.

    • Extract with an appropriate solvent. For this compound in tobacco, extraction with 2% aqueous formic acid has been reported.[4]

    • Centrifuge and collect the supernatant for SPE.

Solid-Phase Extraction (SPE) Procedure (using a Mixed-Mode Cation Exchange Cartridge)
  • Conditioning: Condition the SPE cartridge with 1-2 column volumes of methanol, followed by 1-2 column volumes of acidified water (matching the sample pH).

  • Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash with 1-2 column volumes of acidified water to remove polar interferences.

    • Wash with 1-2 column volumes of a weak organic solvent (e.g., methanol) to remove less polar interferences.

  • Elution: Elute the retained this compound with a small volume (e.g., 2 x 1 mL) of a strong base in an organic solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol). The base will neutralize the charge on the analyte, disrupting the ion-exchange retention.

  • Post-Elution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

Analytical Instrumentation
  • Chromatography: Liquid chromatography (LC) is the preferred method for non-volatile nitrosamines. Due to the high polarity of this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) may provide better retention and separation than traditional reversed-phase chromatography.

  • Detection: Tandem mass spectrometry (MS/MS) is essential for selective and sensitive quantification of this compound at trace levels.

Visualizing the Workflow

The following diagrams illustrate the logical relationships in SPE sorbent selection and the general experimental workflow.

SPE_Selection_Logic Logical Flow for SPE Sorbent Selection for this compound Analyte This compound Properties Polarity High Polarity (High Water Solubility, Low log Kow) Analyte->Polarity Charge Acidic (pKa ~3.8) Can be protonated at low pH Analyte->Charge Sorbent_Choice SPE Sorbent Selection Polarity->Sorbent_Choice Charge->Sorbent_Choice Mixed_Mode Mixed-Mode Cation Exchange (e.g., Strata-X-C) Sorbent_Choice->Mixed_Mode PGC Porous Graphitic Carbon (e.g., HyperSep Hypercarb) Sorbent_Choice->PGC Reversed_Phase Polymeric Reversed-Phase (e.g., Oasis HLB, Strata-X) Sorbent_Choice->Reversed_Phase Inference Inference: Best Performance Mixed_Mode->Inference Inference2 Inference: Good Performance PGC->Inference2 Inference3 Inference: Likely Poor Performance Reversed_Phase->Inference3

Caption: Logic for SPE sorbent selection for this compound.

SPE_Workflow General Experimental Workflow for SPE of this compound cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Aqueous or Solid Sample Extraction Extraction (for solids) Sample->Extraction if solid Acidification Acidification (pH 2-3) Sample->Acidification if aqueous Extraction->Acidification Conditioning 1. Conditioning (Methanol, Acidified Water) Acidification->Conditioning Loading 2. Sample Loading Conditioning->Loading Washing 3. Washing (Acidified Water, Methanol) Loading->Washing Elution 4. Elution (e.g., 5% NH4OH in Methanol) Washing->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation LC_MS LC-MS/MS Analysis Evaporation->LC_MS

Caption: General workflow for this compound SPE.

Conclusion

The selection of an appropriate SPE cartridge is paramount for the successful analysis of the highly polar this compound. Based on available data for similar compounds, mixed-mode cation exchange SPE cartridges are the most promising option, offering the potential for high recovery and effective sample clean-up. Porous graphitic carbon and activated carbon-based sorbents also present viable alternatives. It is essential for researchers to perform in-house validation and optimization of the chosen SPE method for their specific sample matrix to ensure data quality and reliability. This guide provides a foundational framework to streamline the method development process for the accurate quantification of this compound.

References

Correlation of In Vitro and In Vivo Data for N-Nitrososarcosine Carcinogenicity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro and in vivo carcinogenic potential of N-Nitrososarcosine (N-SAR), supported by experimental data. This compound, a nitrosamine (B1359907) compound, is reasonably anticipated to be a human carcinogen based on sufficient evidence from studies in experimental animals.[1][2] This document summarizes key findings, details experimental methodologies, and visualizes the underlying mechanisms to facilitate a comprehensive understanding of its carcinogenic risk.

In Vitro Genotoxicity Data

This compound (N-SAR) has been evaluated in several in vitro assays to determine its genotoxic potential. These assays are crucial for understanding the compound's ability to interact with DNA and induce mutations, which are key initiating events in carcinogenesis.

Assay TypeTest SystemMetabolic ActivationConcentration RangeResultsReference
Bacterial Reverse Mutation Assay (Ames Test) Salmonella typhimurium strainsWith and without S9Data not availableData not available[3][4]
Mammalian Cell Gene Mutation Assay (CHO/HGPRT) Chinese Hamster Ovary (CHO) cellsWith and without S9Data not availableData not available[5][6][7]
Sister Chromatid Exchange (SCE) Assay Mammalian cellsData not availableData not availableData not available[8][9][10][11]
Experimental Protocols: In Vitro Assays

Below are detailed methodologies for the key in vitro experiments typically used to assess the genotoxicity of N-nitroso compounds.

1. Bacterial Reverse Mutation Assay (Ames Test)

  • Principle: This assay uses various strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid. The assay measures the ability of a test chemical to induce reverse mutations, allowing the bacteria to grow on a histidine-deficient medium.

  • Methodology:

    • Strains: A panel of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) is used to detect different types of mutations (frameshift and base-pair substitutions).

    • Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 fraction), typically derived from the livers of rats pre-treated with enzyme inducers like Aroclor 1254 or a combination of phenobarbital (B1680315) and β-naphthoflavone. This is crucial for N-nitrosamines, which often require metabolic activation to become mutagenic.

    • Procedure (Plate Incorporation Method):

      • A mixture of the tester strain, the test compound at various concentrations, and with or without S9 mix is added to molten top agar (B569324).

      • This mixture is poured onto minimal glucose agar plates.

      • The plates are incubated at 37°C for 48-72 hours.

    • Data Analysis: The number of revertant colonies on the test plates is counted and compared to the number of spontaneous revertant colonies on the solvent control plates. A dose-dependent increase in the number of revertants, typically a two-fold or greater increase over the background, is considered a positive result.[12][13]

2. Mammalian Cell Gene Mutation Assay (CHO/HGPRT)

  • Principle: This assay measures forward mutations at the hypoxanthine-guanine phosphoribosyltransferase (HGPRT) locus in Chinese Hamster Ovary (CHO) cells. Cells with a functional HGPRT enzyme are sensitive to the toxic effects of purine (B94841) analogs like 6-thioguanine (B1684491) (6-TG), while mutant cells lacking HGPRT activity can survive in its presence.

  • Methodology:

    • Cell Culture: CHO cells are maintained in appropriate culture medium.

    • Treatment: Cells are exposed to N-SAR at various concentrations, with and without S9 metabolic activation, for a defined period (e.g., 3-5 hours).

    • Phenotypic Expression: After treatment, the cells are cultured in a non-selective medium for a period (typically 6-8 days) to allow for the expression of the mutant phenotype.

    • Mutant Selection: Cells are then plated in a medium containing 6-thioguanine. Only the mutant cells (HGPRT-deficient) will form colonies. A parallel plating in non-selective medium is done to determine the cloning efficiency.

    • Data Analysis: The number of mutant colonies is counted, and the mutant frequency is calculated by dividing the number of mutant colonies by the number of viable cells. A dose-related increase in mutant frequency is indicative of a mutagenic effect.[5][14]

In Vivo Carcinogenicity Data

Animal studies have provided sufficient evidence for the carcinogenicity of this compound. These studies are critical for assessing the potential cancer risk to humans.

SpeciesStrainRoute of AdministrationDoseDuration of TreatmentTarget Organ(s)Tumor IncidenceReference
Rat BDOral (drinking water)0.4 mg/day300 daysEsophagus10/15 (67%) with papillomas and carcinomas[15]
Mouse (Not specified)OralData not availableData not availableNasal CavityCarcinomas[1]
Newborn Mouse (Not specified)Intraperitoneal injectionData not availableData not availableLiverLiver-cell carcinomas[1]
Experimental Protocols: In Vivo Carcinogenicity Study

The following protocol is a general representation of a chronic carcinogenicity study in rodents.

  • Principle: To evaluate the carcinogenic potential of a substance by observing tumor development in animals exposed to the substance over a significant portion of their lifespan.

  • Methodology:

    • Animals: Typically, rats (e.g., Sprague-Dawley, Fischer 344) and mice of both sexes are used. Animals are randomly assigned to control and treatment groups.

    • Administration of Test Substance: N-SAR is administered through a relevant route of exposure, such as in the drinking water or diet. Dosing is typically done daily for a period of 18-24 months for mice and 24-30 months for rats.

    • Dose Selection: Multiple dose levels are used, including a high dose that is expected to produce some toxicity but not significantly shorten the lifespan of the animals, a low dose, and one or more intermediate doses. A concurrent control group receives the vehicle (e.g., untreated drinking water).

    • Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are monitored regularly.

    • Pathology: At the end of the study, all animals are subjected to a complete necropsy. All organs and tissues are examined macroscopically for any abnormalities. Tissues are collected and preserved for histopathological examination.

    • Data Analysis: The incidence of tumors in the treated groups is compared to the control group using appropriate statistical methods. The time to tumor onset is also analyzed.

Mechanism of Carcinogenicity

The carcinogenic activity of N-nitrosamines, including N-SAR, is primarily attributed to their metabolic activation into reactive electrophilic species that can damage DNA.

Metabolic Activation and DNA Adduct Formation

The proposed metabolic activation pathway for N-nitrosamines generally involves enzymatic hydroxylation of the carbon atom alpha to the nitroso group, a reaction primarily catalyzed by cytochrome P450 (CYP) enzymes, such as CYP2E1 and CYP2A6.[16][17] This hydroxylation leads to the formation of an unstable intermediate that spontaneously decomposes to yield a reactive alkylating agent (a diazonium ion or a carbocation). This electrophile can then react with nucleophilic sites on DNA bases, forming DNA adducts. If these adducts are not repaired, they can lead to miscoding during DNA replication, resulting in permanent mutations and the initiation of cancer.

G NSAR This compound (N-SAR) AlphaHydroxy α-Hydroxynitrosamine (Unstable Intermediate) NSAR->AlphaHydroxy α-Hydroxylation CYP450 Cytochrome P450 Enzymes (e.g., CYP2E1, CYP2A6) CYP450->AlphaHydroxy Diazonium Methyldiazonium Ion AlphaHydroxy->Diazonium Spontaneous Decomposition Adducts DNA Adducts (e.g., O6-methylguanine) Diazonium->Adducts DNA DNA DNA->Adducts Mutation Mutation Adducts->Mutation Miscoding during DNA Replication Cancer Cancer Initiation Mutation->Cancer

Caption: Proposed metabolic activation pathway of this compound.

Experimental Workflow

The assessment of N-SAR's carcinogenicity follows a structured workflow, integrating both in vitro and in vivo studies to build a comprehensive risk profile.

G cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment cluster_2 Data Integration and Risk Assessment Ames Ames Test (Bacterial Mutagenicity) Genotoxicity Genotoxicity Profile Ames->Genotoxicity CHO CHO/HGPRT Assay (Mammalian Gene Mutation) CHO->Genotoxicity SCE Sister Chromatid Exchange (Chromosomal Damage) SCE->Genotoxicity Carcinogenicity Rodent Carcinogenicity Bioassay (Rats and Mice) CarcinogenicityProfile Carcinogenicity Profile Carcinogenicity->CarcinogenicityProfile RiskAssessment Human Health Risk Assessment Genotoxicity->RiskAssessment CarcinogenicityProfile->RiskAssessment

Caption: Workflow for assessing the carcinogenicity of this compound.

Conclusion

The available data strongly indicate that this compound is a carcinogen in animal models, with the primary mechanism involving metabolic activation to a DNA-reactive species. While in vivo studies have demonstrated its ability to induce tumors in the esophagus and nasal cavity of rodents, there is a notable lack of specific quantitative data from in vitro genotoxicity assays for N-SAR itself.[1] This data gap is a significant limitation in performing a complete correlation between in vitro and in vivo findings. The general mechanistic understanding of N-nitrosamine carcinogenicity, however, provides a strong basis for considering N-SAR as a potential human carcinogen. Further research to generate robust quantitative in vitro genotoxicity data for N-SAR would be invaluable for a more precise risk assessment and for establishing a clearer in vitro-in vivo correlation.

References

Comparison of N-Nitrososarcosine levels in different consumer products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Nitrososarcosine (NSAR), a non-volatile N-nitrosamine, has been identified as a potential contaminant in a variety of consumer products. Classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), meaning it is possibly carcinogenic to humans, the presence of NSAR in everyday items warrants careful consideration and analysis. This guide provides a comparative overview of NSAR levels found in different consumer product categories, supported by experimental data and detailed analytical methodologies.

Quantitative Comparison of this compound Levels

The concentration of this compound varies significantly across different types of consumer products. The following table summarizes the quantitative data reported in scientific literature. It is important to note that data for specific this compound levels in cosmetics and rubber products are limited in the available literature. Much of the research in these areas focuses on other volatile and non-volatile nitrosamines.

Product CategorySpecific ProductThis compound (NSAR) ConcentrationReference(s)
Food Products Cured MeatApproximately 10 µg/kg[1]
Smoked Meat2 to 56 µg/kg
BeerTraces (<1 ppb) found in some malt (B15192052) samples
Tobacco Products Cigarette Tobacco22 - 460 ng/cigarette[2]
Smokeless Tobacco (Dry Snuff)550.5 ± 43.7 ng/g[3]
Smokeless Tobacco (Moist Snuff)Low amounts detected[3]
Chewing Tobacco0.01 ppm (µg/g)[2]
Cosmetics -Data not available (focus is on other nitrosamines like NDELA)
Rubber Products -Data not available (focus is on volatile nitrosamines)

Experimental Protocols for this compound Analysis

Accurate quantification of this compound requires sophisticated analytical techniques. The two primary methods employed are Gas Chromatography-Thermal Energy Analysis (GC-TEA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation: A Critical First Step

The extraction and purification of NSAR from complex matrices are crucial for obtaining reliable results.

  • Food Products (Cured Meats): A common procedure involves liquid-liquid extraction followed by ion-exchange chromatography for cleanup before derivatization for GC analysis[1].

  • Tobacco Products: A supported liquid-liquid (SL-L) extraction is a simple and fast method. This is often coupled with the use of an isotope-labeled internal standard to ensure accuracy[3].

  • Rubber Products: Migration studies are often performed using simulants like artificial saliva or sweat. The extraction of nitrosamines from the rubber matrix can be achieved through methods like Soxhlet extraction with a solvent such as dichloromethane[4][5].

  • Cosmetics: Sample preparation can involve vortex-assisted dispersive liquid-liquid microextraction (VA-DLLME) to extract and preconcentrate nitrosamines[3][4].

Instrumental Analysis

GC-TEA is a highly specific method for the detection of N-nitroso compounds.

  • Principle: The sample extract is injected into a gas chromatograph for separation. The eluted compounds are then passed through a pyrolyzer, which cleaves the N-NO bond. The resulting nitric oxide (NO) radical is detected by a chemiluminescence reaction with ozone[6][7].

  • Derivatization: For non-volatile nitrosamines like NSAR, a derivatization step to convert them into their volatile methyl esters is often necessary before GC analysis[1].

  • Instrumentation Details (Example for Tobacco Analysis):

    • Injector Temperature: Programmable, e.g., 35 to 220 °C.

    • Oven Temperature Program: Ramped, e.g., 50 to 170 to 212 °C.

    • Carrier Gas: Helium.

    • TEA Furnace Temperature: 500-525 °C[8].

LC-MS/MS offers high sensitivity and selectivity and does not typically require derivatization for non-volatile compounds.

  • Principle: The sample extract is injected into a liquid chromatograph for separation. The separated compounds are then ionized and detected by a tandem mass spectrometer, which provides structural information and quantification[3][9][10].

  • Chromatography: Reversed-phase or HILIC columns can be used for separation.

  • Ionization: Electrospray ionization (ESI) is commonly used.

  • Detection: Multiple Reaction Monitoring (MRM) mode is employed for sensitive and specific quantification.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the general workflow for NSAR analysis and the formation pathway of N-nitrosamines.

experimental_workflow General Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Consumer Product Sample (Food, Tobacco, etc.) Extraction Extraction (e.g., LLE, SL-L, Soxhlet) Sample->Extraction Cleanup Cleanup (e.g., SPE, Ion Exchange) Extraction->Cleanup Derivatization Derivatization (for GC) (e.g., Methylation) Cleanup->Derivatization LC_MSMS LC-MS/MS Analysis Cleanup->LC_MSMS GC_TEA GC-TEA Analysis Derivatization->GC_TEA Quantification Quantification GC_TEA->Quantification LC_MSMS->Quantification

Caption: General workflow for this compound analysis.

nitrosamine_formation Formation Pathway of N-Nitrosamines Amine Secondary or Tertiary Amine (from product ingredients) Nitrosamine N-Nitrosamine (e.g., this compound) Amine->Nitrosamine Nitrosating_Agent Nitrosating Agent (e.g., Nitrites, Nitrogen Oxides) Nitrosating_Agent->Nitrosamine

Caption: Simplified formation of N-Nitrosamines.

References

Assessing the efficacy of methods to reduce N-Nitrososarcosine formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various methods to reduce the formation of N-Nitrososarcosine (NSAR), a potential carcinogen. The efficacy of different approaches is supported by experimental data drawn from scientific literature. Detailed methodologies for key experiments are provided to ensure reproducibility and aid in the design of further studies.

Executive Summary

The formation of this compound (NSAR) from its precursors, sarcosine (B1681465) and nitrosating agents (such as nitrite), is a significant concern in the pharmaceutical, food, and tobacco industries. This guide assesses the efficacy of common chemical inhibitors and process modifications aimed at mitigating NSAR formation. Key findings indicate that antioxidants, particularly ascorbic acid and α-tocopherol, are highly effective inhibitors. Additionally, controlling the pH of the reaction environment is a critical factor in reducing NSAR levels.

Comparison of Reduction Method Efficacy

The following table summarizes the quantitative efficacy of various methods in reducing N-nitrosamine formation. While data specific to this compound is limited, the presented data for other N-nitrosamines, such as N-nitrosodimethylamine (NDMA), serve as a strong indicator of expected efficacy due to the shared mechanism of formation and inhibition.

Method/InhibitorTarget NitrosamineInhibition Efficacy (%)Molar Ratio (Inhibitor:Nitrite)pHReference System
Ascorbic Acid NDMA~75%Not Specified (1% w/w)Not SpecifiedModel Pharmaceutical Formulation[1]
Nitrite (B80452) Levels~87%Not Specified (1% w/w)Not SpecifiedPlacebo Tablet Formulation[1]
N-NitrosoprolineComplete Inhibition>20:1AcidicIn vivo (Human)[2]
α-Tocopherol N-NitrosoprolineSignificant DecreaseNot SpecifiedAcidicIn vivo (Rat)[3]
NDELASignificant DecreaseNot Specified (100-1000 µg/ml)2Cosmetic Formulation[4]
Gallic Acid NitrosationHighNot SpecifiedStomach SimulatingIn vitro[5]
Catechin NitrosationHighNot SpecifiedStomach SimulatingIn vitro[5]
Various Amino Acids NDMA>50%2:13In vitro[6]
pH Control General NitrosationHigh Risk at pH 3-5, Low Risk at pH >7Not Applicable3-5 vs. >7General Pharmaceutical Context[7]

Chemical Pathways and Inhibition Mechanisms

The formation of this compound and its inhibition by antioxidants can be visualized through the following reaction pathways.

G cluster_0 NSAR Formation Pathway cluster_1 Inhibition Pathway Sarcosine Sarcosine NSAR This compound (NSAR) Sarcosine->NSAR + N₂O₃ Nitrite Nitrite (NO₂⁻) NitrousAcid Nitrous Acid (HNO₂) Nitrite->NitrousAcid + H⁺ H_ion 2H⁺ H_ion->NitrousAcid N2O3 Dinitrogen Trioxide (N₂O₃) (Nitrosating Agent) NitrousAcid->N2O3 + HNO₂ N2O3->NSAR N2O3_inhib Dinitrogen Trioxide (N₂O₃) N2O3->N2O3_inhib Competitive Reaction H2O H₂O NO Nitric Oxide (NO) N2O3_inhib->NO TocopherylRadical Tocopheryl Radical N2O3_inhib->TocopherylRadical AscorbicAcid Ascorbic Acid AscorbicAcid->NO Reduces N₂O₃ AlphaTocopherol α-Tocopherol AlphaTocopherol->TocopherylRadical Reduces N₂O₃ Dehydroascorbic Dehydroascorbic Acid

Figure 1. NSAR Formation and Inhibition Pathways

Experimental Protocols

In Vitro this compound Formation and Inhibition Assay

This protocol describes a general method for assessing the efficacy of inhibitors on NSAR formation in a controlled in vitro environment.

1. Materials and Reagents:

  • Sarcosine hydrochloride

  • Sodium nitrite (NaNO₂)

  • Inhibitor stock solutions (e.g., Ascorbic acid, α-tocopherol, gallic acid dissolved in an appropriate solvent)

  • Citrate-phosphate buffer (pH range 2.5 - 7.0)

  • This compound (NSAR) analytical standard

  • Internal Standard (e.g., this compound-d3)

  • Methanol (B129727), Water, Formic Acid (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges for sample cleanup

2. Experimental Workflow:

G prep 1. Prepare Reaction Mixtures - Sarcosine in buffer - Inhibitor (or vehicle for control) - Pre-incubate at 37°C init 2. Initiate Reaction - Add Sodium Nitrite solution - Vortex to mix prep->init incubate 3. Incubate - 37°C for 60 minutes (or other defined time) init->incubate quench 4. Quench Reaction - Add quenching agent (e.g., sulfamic acid) - or immediately proceed to extraction incubate->quench extract 5. Sample Extraction - Add internal standard - Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) quench->extract analyze 6. LC-MS/MS Analysis - Quantify NSAR concentration extract->analyze calc 7. Calculate % Inhibition - Compare inhibitor results to control analyze->calc

Figure 2. In Vitro Inhibition Assay Workflow

3. Detailed Procedure:

  • Reaction Mixture Preparation: In a series of reaction vials, prepare a final volume of 1 mL. Add citrate-phosphate buffer of the desired pH. Add sarcosine to a final concentration of 10 mM. Add the test inhibitor at various concentrations (e.g., 0.5, 1, 2, 5 mM). For the control group, add the solvent vehicle used for the inhibitor. Pre-incubate the mixtures at 37°C for 10 minutes.

  • Initiation and Incubation: Initiate the nitrosation reaction by adding sodium nitrite to a final concentration of 1 mM. Immediately vortex the vials and incubate at 37°C for a defined period, typically 60 minutes.

  • Sample Preparation for Analysis: After incubation, quench the reaction. Spike the samples with an internal standard (e.g., NSAR-d3). For sample cleanup and concentration, a supported liquid-liquid extraction or solid-phase extraction is recommended.[8] The final eluate is evaporated to dryness and reconstituted in the mobile phase for analysis.

  • Quantification: Analyze the samples using a validated LC-MS/MS method.[9][10] Separation can be achieved on a C18 column with a gradient elution using mobile phases such as water with 0.1% formic acid and methanol with 0.1% formic acid.[11] Detection is performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.

  • Calculation of Inhibition: The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (NSAR concentration in inhibitor sample / NSAR concentration in control sample)] * 100

Factors Influencing Efficacy

Several factors can significantly impact the effectiveness of methods to reduce NSAR formation:

  • pH: The rate of N-nitrosation is highly pH-dependent. Acidic conditions (optimally around pH 3-5) favor the formation of the active nitrosating species from nitrite, thus increasing the rate of NSAR formation.[7] Conversely, increasing the pH to above 7 significantly reduces the reaction rate. However, it's important to note that in the presence of certain catalysts like formaldehyde, nitrosation can still occur at neutral or basic pH.[7]

  • Inhibitor Concentration: The efficacy of inhibitors like ascorbic acid and α-tocopherol is dose-dependent. A higher molar ratio of inhibitor to nitrosating agent generally results in a greater reduction in NSAR formation.[2]

  • Matrix Effects: The surrounding chemical environment, or matrix, can influence both the formation of NSAR and the efficacy of inhibitors. For instance, in a biphasic system containing lipids, ascorbic acid's effect can shift from inhibitory to promotional.[12] This is because nitric oxide, a product of the reaction between ascorbic acid and the nitrosating species, can diffuse into the lipid phase, where it is reconverted to a nitrosating agent, away from the aqueous-phase inhibitor.[12]

  • Temperature: Higher temperatures can accelerate the rate of nitrosation. Therefore, controlling temperature during manufacturing and storage is a relevant consideration.

Conclusion

The formation of this compound can be effectively mitigated through several strategies. The use of chemical inhibitors, particularly ascorbic acid and α-tocopherol, has demonstrated high efficacy in reducing N-nitrosamine levels.[1][13][14] These antioxidants function by scavenging nitrosating agents, thereby preventing the nitrosation of sarcosine.[15] Additionally, process control, with a particular focus on maintaining a pH outside the optimal range for nitrosation (pH 3-5), is a crucial preventative measure.[7] For professionals in drug development and other relevant fields, a combination of formulation strategies—incorporating effective inhibitors—and rigorous process control offers the most robust approach to minimizing NSAR formation.

References

A Comparative Guide to Analytical Techniques for N-Nitrososarcosine (NSAR) Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The presence of N-nitrosamines, such as N-Nitrososarcosine (NSAR), in pharmaceutical products, food, and tobacco is a significant safety concern due to their classification as probable human carcinogens.[1][2] Consequently, robust and sensitive analytical methods are crucial for their accurate detection and quantification at trace levels. This guide provides a comprehensive comparison of the two primary analytical techniques employed for NSAR analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Performance Benchmark: LC-MS/MS vs. GC-MS

The choice of analytical technique for NSAR detection is pivotal in achieving the required sensitivity and selectivity, especially to meet stringent regulatory requirements. The following table summarizes the key performance characteristics of LC-MS/MS and GC-MS for the analysis of this compound.

Performance MetricLC-MS/MSGC-MSKey Considerations
Limit of Detection (LOD) 27.3 ng/g (in tobacco matrix)[1]Generally in the low ng/g to pg/g range, but requires derivatization for NSAR.LC-MS/MS offers excellent sensitivity without the need for derivatization.
Limit of Quantification (LOQ) 91.0 ng/g (in tobacco matrix)[1]Typically higher than LOD, dependent on derivatization efficiency and matrix effects.The LOQ for LC-MS/MS is well-defined for specific matrices.[1]
Accuracy & Precision Good precision (RSD of 7.94% for 1S2 samples, n=100)[1]Can be high, but the multi-step derivatization process can introduce variability.The simpler sample preparation for LC-MS/MS often leads to better reproducibility.[1]
Linearity Excellent (R² ≥ 0.999 over 3–2000 ng/mL)[1]Good, but the derivatization step can affect the linear range.LC-MS/MS demonstrates a wide linear dynamic range.[1]
Sample Preparation Simple extraction and cleanup (e.g., Supported Liquid-Liquid Extraction)[1]Requires a multi-step process including extraction and chemical derivatization (e.g., esterification) to increase volatility.[3]The need for derivatization in GC-MS adds complexity and potential for sample loss or contamination.
Throughput High, due to simpler sample preparation.Lower, due to the time-consuming derivatization step.LC-MS/MS is generally more suited for high-throughput screening.
Matrix Effects Can be significant but managed with appropriate internal standards and sample cleanup.[1]Can be problematic, but derivatization can sometimes mitigate matrix suppression.Both techniques require careful method development to address matrix interference.

Experimental Protocols

Detailed methodologies are essential for replicating and validating analytical results. Below are representative protocols for the analysis of this compound using LC-MS/MS and GC-MS.

LC-MS/MS Method for NSAR in Tobacco Products[1]

This method is based on a validated procedure for the determination of NSAR in complex matrices like tobacco.

1. Sample Preparation (Supported Liquid-Liquid Extraction - SLE)

  • Weigh 0.5 g of the homogenized sample into a centrifuge tube.

  • Add an internal standard solution (e.g., ¹³C₂-¹⁵N₂-NSAR).

  • Add 5 mL of 0.1 M HCl and vortex for 30 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Load the supernatant onto a pre-conditioned SLE cartridge.

  • Elute the analyte with dichloromethane.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. Liquid Chromatography Conditions

  • Column: A suitable reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Methanol (B129727).

  • Gradient: A linear gradient from 5% to 95% B over a specified time.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

3. Tandem Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • NSAR: Precursor ion m/z > Product ion m/z (specific values to be optimized).

    • Internal Standard: Precursor ion m/z > Product ion m/z (specific values to be optimized).

  • Instrument Parameters: Optimize parameters such as capillary voltage, source temperature, and collision energy for maximum sensitivity.

Representative GC-MS Method for NSAR

As this compound is a non-volatile N-nitrosoamino acid, a derivatization step is mandatory for GC-MS analysis.[3] Esterification is a common approach.

1. Sample Preparation and Derivatization

  • Extraction: Extract NSAR from the sample matrix using an appropriate solvent (e.g., methanol or ethyl acetate) followed by a cleanup step (e.g., solid-phase extraction).

  • Derivatization (Esterification):

    • Evaporate the cleaned extract to dryness.

    • Add a derivatizing agent such as BF₃-methanol or diazomethane (B1218177) to convert the carboxylic acid group of NSAR into its methyl ester.

    • Heat the reaction mixture as required.

    • After the reaction, neutralize the mixture and extract the derivatized NSAR into an organic solvent (e.g., hexane).

    • Concentrate the final extract before GC-MS analysis.

2. Gas Chromatography Conditions

  • Column: A mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: 250 °C (or optimized).

  • Oven Temperature Program: A programmed temperature ramp to ensure separation of the analyte from other components.

3. Mass Spectrometry Conditions

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity and selectivity.

  • Monitored Ions: Select characteristic ions of the derivatized NSAR for quantification and confirmation.

Visualizing the Workflow

To better understand the analytical processes, the following diagrams illustrate the general workflows for LC-MS/MS and GC-MS analysis of this compound.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Weighing Extraction Extraction with Acid Sample->Extraction Add Internal Standard Cleanup SLE Cleanup Extraction->Cleanup Evaporation Evaporation Cleanup->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC LC Separation Reconstitution->LC MSMS MS/MS Detection LC->MSMS Data Data Acquisition & Processing MSMS->Data

Caption: General experimental workflow for LC-MS/MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Weighing Extraction Extraction Sample->Extraction Cleanup SPE Cleanup Extraction->Cleanup Derivatization Derivatization (Esterification) Cleanup->Derivatization GC GC Separation Derivatization->GC MS MS Detection GC->MS Data Data Acquisition & Processing MS->Data

Caption: General experimental workflow for GC-MS analysis of this compound.

Conclusion

Both LC-MS/MS and GC-MS are powerful techniques for the detection of this compound. However, for routine analysis of NSAR, LC-MS/MS is generally the superior technique . Its primary advantages include a simpler sample preparation procedure that avoids the need for chemical derivatization, leading to higher throughput and potentially better accuracy and precision.[1] While GC-MS can achieve high sensitivity, the mandatory derivatization step for non-volatile compounds like NSAR adds complexity, time, and potential sources of error to the analytical workflow.[3] The choice of method will ultimately depend on the specific application, available instrumentation, and the required level of sensitivity and throughput. For researchers and drug development professionals, the adoption of a validated LC-MS/MS method is recommended for the reliable and efficient monitoring of this compound.

References

A Researcher's Guide to Statistical Comparison of N-Nitrososarcosine Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to statistically compare analytical methods for the detection and quantification of N-Nitrososarcosine (NSAR). The focus is on providing objective performance comparisons supported by experimental data and detailed methodologies.

Introduction to this compound and Analytical Challenges

This compound (NSAR) is a non-volatile N-nitrosamine that has been identified as a potential human carcinogen.[1][2] Its presence in various consumer products and pharmaceuticals has necessitated the development of sensitive and robust analytical methods for its detection and quantification.[1][3] The primary analytical techniques employed for NSAR analysis are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), often requiring derivatization.[4][5][6]

The selection of an appropriate analytical method depends on various factors, including the sample matrix, required sensitivity, and the specific goals of the analysis. A thorough statistical comparison of different methods is crucial for validating a new method against a standard, comparing results across different laboratories, and ensuring the reliability of analytical data.

Comparative Performance of Analytical Methods

The performance of two common analytical methods for this compound, LC-MS/MS and GC-MS, are summarized below. The data presented is a synthesis of typical performance characteristics reported in the literature.

Performance ParameterLC-MS/MSGC-MS/MS (with derivatization)
Limit of Detection (LOD) 0.03 - 27.3 ng/g[1][4]~0.1 µg/kg
Limit of Quantification (LOQ) 0.1 - 91.0 ng/g[1][4]~0.3 µg/kg
Linearity (R²) >0.999[1][4]>0.995
Precision (%RSD) < 10%[1][4]< 15%
Accuracy (Recovery) 85-115%80-120%
Sample Throughput HighModerate
Derivatization Required No[4][5]Yes

Experimental Protocols

Detailed methodologies for the analysis of this compound using LC-MS/MS and GC-MS are provided below.

LC-MS/MS Method for this compound

This protocol is adapted from established methods for the analysis of NSAR in complex matrices.[4][5]

3.1.1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Weigh 1g of the homogenized sample into a centrifuge tube.

  • Add an internal standard solution (e.g., this compound-d3).

  • Add 10 mL of extraction solvent (e.g., 1% formic acid in water) and vortex for 1 minute.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Condition an SPE cartridge (e.g., a strong cation exchange cartridge) with methanol (B129727) followed by the extraction solvent.

  • Load the supernatant from the sample onto the SPE cartridge.

  • Wash the cartridge with a mild organic solvent (e.g., methanol).

  • Elute the analyte with an appropriate elution solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

3.1.2. Liquid Chromatography Conditions

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Methanol

  • Gradient: A suitable gradient to separate NSAR from matrix components.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40 °C

3.1.3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion (m/z): 117.1

  • Product Ions (m/z): 71.1, 43.1 (quantifier and qualifier)

  • Collision Energy: Optimized for the specific instrument.

GC-MS/MS Method for this compound (with Derivatization)

This protocol outlines a general procedure for the analysis of non-volatile nitrosamines like NSAR by GC-MS, which requires a derivatization step to increase volatility.

3.2.1. Sample Preparation and Derivatization

  • Perform an initial extraction as described for the LC-MS/MS method (steps 1-4).

  • The extracted sample is then subjected to derivatization. A common method is esterification to form a more volatile derivative.

  • To the dried extract, add a derivatizing agent (e.g., 3 mL of 3 N HCl in n-butanol) and heat at 90°C for 20 minutes.

  • After cooling, neutralize the solution with a base (e.g., sodium bicarbonate).

  • Extract the derivative with an organic solvent (e.g., dichloromethane).

  • The organic layer is then concentrated for GC-MS/MS analysis.

3.2.2. Gas Chromatography Conditions

  • Column: A mid-polarity column suitable for nitrosamine (B1359907) analysis (e.g., 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: 250 °C

  • Oven Temperature Program: A suitable temperature program to separate the derivatized NSAR.

  • Injection Mode: Splitless

3.2.3. Mass Spectrometry Conditions

  • Ionization Mode: Electron Ionization (EI)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor and Product Ions: Determined based on the mass spectrum of the derivatized NSAR.

Statistical Analysis for Method Comparison

A robust statistical analysis is essential to objectively compare the performance of different analytical methods. The following statistical tests are recommended.

Workflow for Statistical Comparison

cluster_0 Data Collection cluster_1 Statistical Tests cluster_2 Interpretation Data_LCMS LC-MS/MS Data Set F_Test F-Test for Precision (Variance) Data_LCMS->F_Test T_Test t-Test for Accuracy (Mean) Data_LCMS->T_Test ANOVA ANOVA (for >2 methods) Data_LCMS->ANOVA Data_GCMS GC-MS/MS Data Set Data_GCMS->F_Test Data_GCMS->T_Test Data_GCMS->ANOVA F_Test->T_Test If variances are equal Conclusion Conclusion on Method Comparability F_Test->Conclusion T_Test->Conclusion ANOVA->Conclusion

Caption: A logical workflow for the statistical comparison of analytical methods.

F-Test: Comparing Precision

The F-test is used to compare the variances of two data sets to determine if they are statistically different. This provides a measure of the relative precision of the two analytical methods.

  • Null Hypothesis (H₀): The variances of the two methods are equal.

  • Alternative Hypothesis (H₁): The variances of the two methods are not equal.

  • Procedure:

    • Calculate the variance for each data set.

    • Calculate the F-statistic: F = (larger variance) / (smaller variance).

    • Compare the calculated F-value with the critical F-value from F-distribution tables at a chosen significance level (e.g., α = 0.05) and the respective degrees of freedom.

  • Interpretation: If the calculated F-value is greater than the critical F-value, the null hypothesis is rejected, indicating a significant difference in the precision of the two methods.

t-Test: Comparing Accuracy

The t-test is used to determine if there is a significant difference between the means of two data sets. This is a measure of the agreement in the accuracy of the two methods.

  • Null Hypothesis (H₀): The means of the two methods are equal.

  • Alternative Hypothesis (H₁): The means of the two methods are not equal.

  • Procedure:

    • Calculate the mean and standard deviation for each data set.

    • Calculate the t-statistic using the appropriate formula (depending on whether the variances are equal or unequal, as determined by the F-test).

    • Compare the calculated t-value with the critical t-value from the t-distribution table at a chosen significance level and degrees of freedom.

  • Interpretation: If the absolute calculated t-value is greater than the critical t-value, the null hypothesis is rejected, suggesting a systematic difference (bias) between the two methods.

Analysis of Variance (ANOVA): Comparing More Than Two Methods

If more than two analytical methods are being compared, ANOVA should be used to determine if there is a statistically significant difference among their means.

  • Null Hypothesis (H₀): The means of all methods are equal.

  • Alternative Hypothesis (H₁): At least one method's mean is different.

  • Procedure: ANOVA partitions the total variance in the data into between-group and within-group variance. An F-statistic is calculated as the ratio of the between-group variance to the within-group variance.

  • Interpretation: If the calculated F-value is greater than the critical F-value, it indicates that there is a significant difference among the methods. Post-hoc tests (e.g., Tukey's HSD) can then be used to identify which specific methods differ from each other.

Signaling Pathway for Method Selection

The choice of an analytical method is a critical decision in the drug development process. The following diagram illustrates a simplified signaling pathway for selecting an appropriate analytical method for this compound.

cluster_0 Initial Assessment cluster_1 Method Consideration cluster_2 Decision Matrix Sample Matrix Complexity LCMS LC-MS/MS Matrix->LCMS Complex/Non-volatile GCMS GC-MS/MS Matrix->GCMS Simple/Volatile with Derivatization Sensitivity Required Sensitivity Sensitivity->LCMS High Sensitivity->GCMS Moderate Select_LCMS Select LC-MS/MS LCMS->Select_LCMS Select_GCMS Select GC-MS/MS GCMS->Select_GCMS

Caption: A decision-making pathway for selecting an NSAR analytical method.

Conclusion

The statistical comparison of analytical methods for this compound is a critical step in ensuring data quality and reliability. By employing the appropriate statistical tools, such as F-tests, t-tests, and ANOVA, researchers can make informed decisions about method selection and validation. The detailed protocols and performance data provided in this guide serve as a valuable resource for scientists and professionals in the field of drug development and safety assessment.

References

Navigating Nitrosamines: A Comparative Guide to N-Nitrososarcosine Validation in Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The presence of N-nitrosamine impurities in pharmaceutical products remains a critical focus for regulatory bodies and manufacturers worldwide. N-Nitrososarcosine (NSAR), a potential nitrosamine (B1359907) impurity, falls under the stringent regulatory scrutiny of agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). This guide provides a comprehensive comparison of analytical methodologies for the validation of NSAR, supported by experimental data and aligned with current regulatory expectations.

Regulatory Landscape: A Unified Approach to a Common Threat

Global regulatory agencies, including the FDA, EMA, and the International Council for Harmonisation (ICH), have established a harmonized three-step approach for the control of nitrosamine impurities.[1][2][3] This framework is essential for any pharmaceutical manufacturer to ensure the safety and quality of their products.

  • Risk Assessment: A thorough evaluation of the manufacturing process of both the active pharmaceutical ingredient (API) and the finished drug product is required to identify potential sources of nitrosamine formation or contamination.[4][5][6][7]

  • Confirmatory Testing: If a risk is identified, highly sensitive and validated analytical methods must be employed to detect and quantify the presence of nitrosamine impurities.

  • Mitigation: Should nitrosamines be detected above the acceptable intake (AI) limit, manufacturers must implement changes to their processes to reduce the impurity to an acceptable level.

The ICH M7(R1) guideline classifies nitrosamines as a "cohort of concern" due to their potential as mutagenic carcinogens, necessitating control at or below established AI limits.[8]

Analytical Methodologies: A Comparative Analysis

The detection of N-nitrosamines at trace levels requires highly sensitive and specific analytical techniques. Traditional methods such as HPLC-UV or standalone GC are often insufficient for reaching the low detection limits required by regulatory agencies.[2] The industry standard relies on advanced hyphenated mass spectrometry techniques.

A comparison of the most prevalent and emerging analytical techniques for N-nitrosamine analysis is presented below.

FeatureLC-MS/MSGC-MS/MSSupercritical Fluid Chromatography (SFC)-MS/MSCapillary Electrophoresis (CE)-MS
Principle Separation based on polarity, followed by mass-to-charge ratio detection.Separation of volatile compounds based on boiling point, followed by mass-to-charge ratio detection.Separation using a supercritical fluid as the mobile phase, followed by mass-to-charge ratio detection.Separation based on electrophoretic mobility in a capillary, followed by mass-to-charge ratio detection.
Applicability Broad applicability to a wide range of nitrosamines, including non-volatile and thermally labile compounds like NSAR.[2]Best suited for volatile and thermally stable nitrosamines.A "green" alternative with high separation efficiency for a range of polar and non-polar compounds.[1][9]High-resolution separation, particularly for charged species, and requires minimal sample volume.[8][10][11]
Advantages High sensitivity, high selectivity, and wide applicability.Excellent for volatile nitrosamines, robust, and widely available.Faster analysis times, reduced solvent consumption, and unique selectivity.[1]High separation efficiency, low sample and reagent consumption.[11]
Limitations Potential for matrix effects that can suppress or enhance ionization.Not suitable for non-volatile or thermally unstable compounds.Instrumentation is less common than HPLC or GC.Can be less robust than LC or GC methods; potential for issues with reproducibility.

Performance Data: A Quantitative Comparison

The validation of analytical methods for N-nitrosamines is guided by the ICH Q2(R1) guideline, which outlines key performance characteristics.[5][7][12][13] The following table summarizes typical validation parameters for the detection of various nitrosamines, which can be considered representative for this compound method development.

ParameterLC-MS/MSGC-MS/MS
Limit of Detection (LOD) 0.05 - 20 ng/g[3]0.02 - 3 ppb[6][14]
Limit of Quantitation (LOQ) 0.1 - 50 ng/g[3]0.06 - 10 ppb[4][6]
Linearity (r²) > 0.99[4]> 0.99[6][14]
Accuracy (Recovery) 80 - 120%[3]70 - 130%[4]
Precision (%RSD) < 15%< 15%

Experimental Protocols

Detailed below are generalized experimental protocols for the two primary analytical techniques used for N-nitrosamine validation.

LC-MS/MS Protocol
  • Sample Preparation:

    • Accurately weigh the sample (API or crushed tablets).

    • Dissolve in an appropriate solvent (e.g., methanol, water).

    • Perform solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for sample clean-up and concentration.

    • The final extract is filtered and transferred to an autosampler vial.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a modifier like formic acid.

    • Flow Rate: Typically 0.2-0.5 mL/min.

    • Column Temperature: Maintained at a constant temperature, for example, 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). For this compound, ESI is commonly employed.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

    • MRM Transitions: Specific precursor-to-product ion transitions for NSAR and its isotopically labeled internal standard are monitored. A study on this compound highlighted the importance of considering its E/Z stereoisomers, as they can exhibit different mass spectrometric responses.[15]

GC-MS/MS Protocol
  • Sample Preparation:

    • Dissolve the sample in a suitable organic solvent (e.g., dichloromethane).

    • For volatile nitrosamines, headspace sampling can be utilized.

    • The sample is then injected into the GC system.

  • Chromatographic Conditions:

    • Column: A polar capillary column (e.g., WAX) is often used.

    • Carrier Gas: Helium at a constant flow rate.

    • Injection Mode: Splitless injection is common for trace analysis.

    • Temperature Program: A temperature gradient is used to separate the analytes.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electron Ionization (EI).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for the target nitrosamines and their internal standards are monitored.

Visualizing the Workflow and Risk Assessment

To aid in understanding the logical flow of N-nitrosamine validation and risk assessment, the following diagrams are provided.

Nitrosamine_Validation_Workflow cluster_0 Phase 1: Risk Assessment cluster_1 Phase 2: Method Development & Validation cluster_2 Phase 3: Confirmatory Testing & Mitigation Risk_Assessment Step 1: Risk Assessment of Manufacturing Process Risk_Identified Risk of Nitrosamine Formation Identified? Risk_Assessment->Risk_Identified No_Risk No Further Action Required (Document Rationale) Risk_Identified->No_Risk No Method_Development Develop Sensitive Analytical Method (e.g., LC-MS/MS) Risk_Identified->Method_Development Yes Method_Validation Validate Method per ICH Q2(R1) Method_Development->Method_Validation Validation_Parameters LOD, LOQ, Linearity, Accuracy, Precision, Specificity Method_Validation->Validation_Parameters Confirmatory_Testing Step 2: Confirmatory Testing of Batches Method_Validation->Confirmatory_Testing Nitrosamine_Detected Nitrosamine Detected Above AI Limit? Confirmatory_Testing->Nitrosamine_Detected Below_Limit Monitor and Control (Set Specification) Nitrosamine_Detected->Below_Limit No Mitigation Step 3: Implement Mitigation Strategy Nitrosamine_Detected->Mitigation Yes Process_Change Modify Manufacturing Process Mitigation->Process_Change Revalidation Re-validate Process and Analytical Method Process_Change->Revalidation Revalidation->Confirmatory_Testing

Caption: Workflow for N-Nitrosamine Impurity Validation.

Nitrosamine_Risk_Assessment_Decision_Tree Start Start Risk Assessment Vulnerable_Amine Presence of Secondary/Tertiary Amines or Amides in API/Starting Materials? Start->Vulnerable_Amine Nitrosating_Agent Use or Presence of Nitrosating Agents (e.g., nitrites) in Raw Materials/Process? Vulnerable_Amine->Nitrosating_Agent Yes Low_Risk Low Risk of Nitrosamine Formation (Document Assessment) Vulnerable_Amine->Low_Risk No Reaction_Conditions Favorable Reaction Conditions (e.g., acidic pH, high temp)? Nitrosating_Agent->Reaction_Conditions Yes Nitrosating_Agent->Low_Risk No Contamination_Source Potential for Cross-Contamination (e.g., recovered solvents)? Reaction_Conditions->Contamination_Source No High_Risk High Risk of Nitrosamine Formation (Proceed to Confirmatory Testing) Reaction_Conditions->High_Risk Yes Contamination_Source->High_Risk Yes Contamination_Source->Low_Risk No

Caption: Decision Tree for Nitrosamine Risk Assessment.

References

Safety Operating Guide

Personal protective equipment for handling N-Nitrososarcosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling N-Nitrososarcosine (NSAR), a compound reasonably anticipated to be a human carcinogen.[1] Adherence to these protocols is critical for ensuring personnel safety and maintaining a compliant laboratory environment.

This compound is a pale yellow, crystalline solid that may decompose when exposed to light.[1] It is used in laboratory research to induce tumors in experimental animals.[1] This substance is classified as possibly carcinogenic to humans (Group 2B) by the International Agency for Research on Cancer (IARC) and is toxic if swallowed, causes skin irritation, and poses a risk of serious eye damage.[1][2]

Hazard Summary & Personal Protective Equipment (PPE)

All handling of this compound, whether in solid or solution form, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][3] A comprehensive PPE strategy is mandatory to prevent exposure through inhalation, ingestion, or skin and eye contact.[3]

HazardClassificationRequired Personal Protective Equipment (PPE)Specifications & Rationale
Carcinogenicity IARC Group 2B: Possibly carcinogenic to humans.[1] NTP: Reasonably anticipated to be a human carcinogen.[1]Full PPE EnsembleGiven the carcinogenic risk, a complete barrier is essential.
Acute Oral Toxicity Toxic if swallowed.[2]No eating, drinking, or smoking in the handling area.[2]Prevents accidental ingestion of the substance.
Skin Irritation/Corrosion Causes skin irritation.[2]Nitrile Gloves (Double-Gloving Recommended)[3][4]Double-gloving minimizes exposure risk from a tear or puncture in the outer glove. Change gloves immediately if contaminated.[3]
Chemical-Resistant Laboratory Coat[3]A buttoned lab coat protects skin and personal clothing from contamination.[3]
Eye Damage/Irritation Causes serious eye damage.[2]Chemical Splash-Proof Safety Goggles & Face Shield[3]Goggles are mandatory. A face shield provides an additional layer of protection against splashes and aerosols.[3][5]
Inhalation Potential for aerosol/dust inhalation.N95 Respirator or Higher[3]Recommended when handling the powdered form of the compound to prevent inhalation of fine particles.[3]

Operational Plan: Step-by-Step Handling Procedures

This section outlines the procedural workflow for the safe handling of this compound from receipt to disposal.

1. Preparation and Engineering Controls:

  • Ventilation: All manipulations, including weighing and solution preparation, must occur within a certified chemical fume hood.[1][3]

  • Designated Area: Designate a specific area for this compound work, clearly labeled with appropriate hazard warnings.

  • Equipment: Use dedicated spatulas, glassware, and other equipment to prevent cross-contamination.[3]

2. Handling the Solid Compound:

  • Weighing: When weighing the powder, use an analytical balance inside the fume hood or a containment enclosure to control the dispersal of fine particles.[3]

  • Static Control: Prevent the build-up of electrostatic charge.[6]

3. Solution Preparation:

  • Procedure: Slowly add the solvent to the solid compound to prevent splashing.[3]

  • Labeling: Ensure all containers are clearly labeled with the compound name, concentration, date, and hazard symbols.[3]

4. Storage:

  • Location: Store in a cool, dry, and well-ventilated area, as close as practical to the laboratory where it will be used.[1][6]

  • Conditions: Keep the container tightly sealed and protected from light.[1][6] Storage in an explosion-proof refrigerator or freezer is recommended.[1]

  • Inventory: Maintain a detailed inventory showing the quantity of the carcinogen and the date it was acquired.[1]

G Diagram 1: this compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_area Designate & Label Work Area prep_hood->prep_area weigh Weigh Solid in Hood prep_area->weigh prepare_solution Prepare Solution weigh->prepare_solution storage Store in Labeled, Sealed Container in Designated Cold Storage prepare_solution->storage If not for immediate use decontaminate Decontaminate Glassware & Surfaces prepare_solution->decontaminate storage->weigh For subsequent use dispose_waste Dispose of Waste via Hazardous Waste Program decontaminate->dispose_waste G Diagram 2: Emergency Response for this compound cluster_actions Immediate Actions exposure Exposure Event Occurs skin Skin Contact: Wash with soap & water for 15+ min exposure->skin eye Eye Contact: Flush with water for 15+ min exposure->eye inhalation Inhalation: Move to Fresh Air exposure->inhalation ingestion Ingestion: Do NOT Induce Vomiting exposure->ingestion remove_clothing Remove Contaminated Clothing skin->remove_clothing seek_medical Seek Immediate Medical Attention eye->seek_medical inhalation->seek_medical ingestion->seek_medical remove_clothing->seek_medical

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Nitrososarcosine
Reactant of Route 2
N-Nitrososarcosine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.